molecular formula C13H12N4O3 B141971 Lumiflavin 5-Oxide CAS No. 36995-93-4

Lumiflavin 5-Oxide

Cat. No.: B141971
CAS No.: 36995-93-4
M. Wt: 272.26 g/mol
InChI Key: NJIJZKAZUNYWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lumiflavin 5-Oxide is a specialized, hyper-oxidized flavin derivative of significant interest in the study of novel enzymatic mechanisms. Recent research has highlighted the role of flavin N5-oxide and N5-peroxide species as potent oxygenation agents in enzymatic pathways, such as those catalyzed by enzymes like EncM and RutA . These flavin derivatives represent a distinct class of reactivity separate from the well-documented C4a-adducts, expanding the known catalytic repertoire of flavin-dependent enzymes . As a research chemical, this compound provides a valuable tool for probing the mechanisms of flavoprotein catalysis, particularly in reactions involving oxygen atom transfer. Investigations into its properties can illuminate fundamental aspects of electron transfer, nucleophilic attack, and the behavior of flavins in various oxidation states. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8,10-trimethyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-6-4-8-9(5-7(6)2)17(20)10-11(16(8)3)14-13(19)15-12(10)18/h4-5H,1-3H3,(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIJZKAZUNYWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)[N+](=C3C(=O)NC(=O)N=C3N2C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"photophysical properties of Lumiflavin 5-Oxide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Photophysical Properties of Lumiflavin 5-Oxide

Abstract

This compound, the N-oxidized derivative of the canonical flavin model compound lumiflavin, represents a new frontier in flavin science. Initially identified as a stable, catalytically competent intermediate in a unique class of flavoenzymes, its intrinsic chemical and photophysical properties are of considerable interest to researchers in biochemistry, drug development, and materials science.[1][2] This guide provides a comprehensive overview of this compound, beginning with its synthesis and establishing a photophysical baseline with the well-characterized parent molecule, lumiflavin. It delves into the known spectroscopic features of the N-oxide and offers an expert, theory-grounded perspective on its expected photophysical behavior. Detailed experimental protocols for synthesis and characterization are provided to empower researchers to explore this novel flavin species.

Introduction: A New Redox State for a Classic Chromophore

Flavins, including riboflavin (Vitamin B2), FMN, and FAD, are among the most versatile cofactors in biology, mediating a vast array of redox reactions.[3] Their tricyclic isoalloxazine core is a potent chromophore, making them central to photobiology and photosensitization applications. For decades, flavin chemistry was understood to cycle between oxidized, semiquinone, and fully reduced states.

This paradigm was recently expanded with the discovery of a stable, "superoxidized" flavin species in enzymes such as EncM, DszA, and RutA: the Flavin-N5-oxide.[1][2][4][5] This intermediate, where an oxygen atom is covalently bound to the N5 nitrogen of the isoalloxazine ring, functions as a potent but stable oxygenating species, distinct from the highly transient C4a-peroxyflavin intermediates found in conventional monooxygenases.[1][5][6] this compound serves as the fundamental model compound for this new class, making the characterization of its properties essential for understanding this novel enzymatic machinery and harnessing its potential.

Synthesis of this compound

The chemical synthesis of isoalloxazine 5-oxides has been established, allowing for their production and study outside of an enzymatic context.[7][8] The general approach involves the direct oxidation of the N5 nitrogen of the parent flavin.

Core Reaction

The synthesis can be achieved by reacting lumiflavin with a suitable oxidizing agent, such as a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA), in an appropriate organic solvent.[9][10]

G Lumiflavin Lumiflavin LF_Oxide This compound Lumiflavin->LF_Oxide Oxidation mCPBA mCPBA (or other peroxyacid) in Chloroform mCPBA->LF_Oxide Byproduct m-Chlorobenzoic Acid LF_Oxide->Byproduct forms

Caption: General synthesis of this compound via oxidation.

A detailed laboratory protocol for this synthesis is provided in Section 5.1.

Photophysical Benchmark: The Parent Lumiflavin Chromophore

To appreciate the properties of this compound, one must first understand the behavior of its parent, lumiflavin. Lumiflavin is extensively studied and serves as the archetypal model for the photophysics of the isoalloxazine ring system. Its fluorescence is particularly sensitive to the local environment.[9]

Key characteristics include:

  • Strong Absorption in the Blue-Violet Region: Lumiflavin exhibits two primary absorption bands corresponding to the S₀→S₁ (~440-450 nm) and S₀→S₂ (~340-370 nm) electronic transitions.

  • Green Fluorescence: Upon excitation, it emits a characteristic green fluorescence with a maximum typically around 520-540 nm.

  • High Fluorescence Quantum Yield: In many organic solvents, lumiflavin is a highly efficient fluorophore, though its quantum yield is sensitive to factors like solvent polarity and pH.[9]

Table 1: Representative Photophysical Data for Lumiflavin

Property Value Solvent Reference(s)
**λabs, max (S₀→S₁) ** ~445 nm Chloroform [11]
**λabs, max (S₀→S₂) ** ~368 nm Chloroform [11]
λem, max ~525 nm Ethanol [12]
Fluorescence Quantum Yield (ΦF) 0.20 - 0.25 Ethanol, Water [9]

| Stokes Shift | ~80 nm (~3700 cm⁻¹) | Ethanol |[12] |

Properties of this compound

While Flavin-N5-oxides have been definitively identified within enzymes and synthesized chemically, a full, quantitative photophysical characterization of the isolated this compound in various solvents is not yet prevalent in the literature. However, existing data and chemical principles allow for a robust analysis.

Spectroscopic and Chemical Properties

The UV-Visible absorption spectrum has been a key tool in identifying this new flavin state. Studies comparing the chemically synthesized FMN-N5-oxide to the enzyme-bound species found their spectra to be virtually identical, confirming the structure of the intermediate.[1][4]

  • UV-Vis Absorption: The spectrum of the flavin N5-oxide is noted to be distinct from the parent flavin and closely resembles that of a two-electron oxidized flavin.[2] The introduction of the highly polar N⁺-O⁻ bond significantly perturbs the π-electron system of the isoalloxazine ring, which is expected to shift the primary absorption bands.

  • Stability: In its enzymatic environment, the FAD-N5-oxide of the enzyme EncM is remarkably stable, lasting for days at 4°C.[6] This stands in stark contrast to the fleeting, sub-second lifetimes of flavin-C4a-peroxides, highlighting a fundamentally different mode of oxygen activation.[5]

  • Reactivity: The N5-oxide is a competent oxygenating species, capable of transferring its oxygen atom to a substrate, after which the flavin is returned to its reduced state.[4][6]

Expected Fluorescence Properties: A Theoretical Perspective

Based on the structural changes imparted by the N-oxide functionality, we can predict its influence on the fluorescence properties relative to the parent lumiflavin.

  • Solvatochromism: The N⁺-O⁻ bond introduces a significant dipole moment into the molecule. This will likely cause this compound to exhibit strong positive solvatochromism . In polar solvents, the excited state, which typically has an even larger dipole moment, will be stabilized more than the ground state. This leads to a lower energy gap for emission, resulting in a pronounced red-shift (shift to longer wavelengths) of the fluorescence maximum as solvent polarity increases.

  • Fluorescence Quantum Yield (ΦF): The quantum yield is expected to be lower than that of lumiflavin. The N-oxide group introduces additional vibrational modes and may create new, efficient non-radiative decay pathways for the excited state to return to the ground state without emitting a photon. Furthermore, the altered electronic structure could facilitate intersystem crossing to the triplet state, which would also depopulate the fluorescent singlet state and quench fluorescence.

Experimental Protocols

The following protocols provide methodologies for the synthesis and photophysical characterization of this compound.

Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard N-oxidation methods.[7][8][9][10]

  • Dissolution: Dissolve Lumiflavin (1 equivalent) in a suitable chlorinated solvent, such as chloroform or dichloromethane, in a round-bottom flask protected from light.

  • Cooling: Place the flask in an ice bath and stir for 15 minutes to bring the temperature to 0 °C.

  • Oxidant Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (mCPBA, ~1.2 equivalents) in the same solvent to the cooled lumiflavin solution over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, wash the organic mixture sequentially with a saturated sodium bicarbonate solution (to remove acidic byproduct) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography (silica gel) using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure this compound.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: Measurement of Relative Fluorescence Quantum Yield (ΦF)

The most common and reliable method for determining ΦF is the comparative method, using a well-characterized fluorescence standard.[13]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_calc Calculation P1 1. Select Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54) P2 2. Prepare Stock Solutions of Standard and Sample in same solvent P1->P2 P3 3. Create Dilution Series (5 concentrations each) P2->P3 P4 4. Ensure Absorbance < 0.1 at excitation wavelength (λex) to avoid inner filter effects P3->P4 A1 5. Measure UV-Vis Absorbance at λex for all solutions A2 6. Record Fluorescence Emission Spectra for all solutions at λex A1->A2 A3 7. Integrate Area under each emission curve A2->A3 C1 8. Plot Integrated Fluorescence Intensity vs. Absorbance for Standard and Sample C2 9. Determine Gradients (Grad) of the resulting straight lines C1->C2 C3 10. Calculate ΦF,Sample using the equation: ΦF,Sample = ΦF,Std * (GradSample / GradStd) * (n²Sample / n²Std) C2->C3

Caption: Workflow for relative fluorescence quantum yield determination.

Detailed Steps:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield (ΦF,Std) that absorbs and emits in a similar spectral region to this compound. Quinine sulfate or fluorescein are common choices.

  • Sample Preparation: Prepare a series of five dilutions of both the standard and the test sample in the same solvent. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength (λex) is between 0.01 and 0.1.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at λex.

  • Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at λex. Ensure all instrument settings (e.g., slit widths, excitation wavelength) are identical for all measurements.

  • Data Integration: Calculate the integrated area under the emission curve for each spectrum.

  • Data Analysis: For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.

  • Calculation: Determine the gradient (slope) of each line (GradStd and GradSample). Calculate the quantum yield of the sample using the following equation:

    ΦF,Sample = ΦF,Std × (GradSample / GradStd) × (n²Sample / n²Std)

    Where 'n' is the refractive index of the solvent used for the sample and standard solutions. If the same solvent is used, this term cancels out.

Conclusion and Future Outlook

This compound is more than a chemical curiosity; it represents a newly discovered, stable flavin redox state with significant biological relevance. While its full photophysical characterization is an emerging field, its known spectroscopic signatures and predicted fluorescent behavior—notably, strong solvatochromism and potentially quenched emission—make it a fascinating target for further study. The protocols and theoretical framework provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to explore the properties of this and other flavin-N-oxides, paving the way for new applications in enzymology, probe design, and photocatalysis.

References

  • Benchchem. A Technical Guide to the Fluorescence Quantum Yield of Lumiflavin.
  • Teufel, R., et al. (2015). Biochemical establishment and characterization of EncM's flavin-N5-oxide cofactor. Nature Chemical Biology. Available from: [Link].

  • Saleem-Batcha, R., et al. (2018). Flavin-N5-oxide: A new redox state in flavin enzymology. ResearchGate. Available from: [Link].

  • Massey, V. (2000). The chemical and biological versatility of flavins. Biochemical Society Transactions.
  • Svoboda, J. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available from: [Link].

  • Begley, T. P., & Adak, S. (2017). Flavin-N5-oxide: A new, catalytic motif in flavoenzymology. Archives of Biochemistry and Biophysics. Available from: [Link].

  • Yoneda, F., Sakuma, Y., Ichiba, M., & Shinomura, K. (1976). Syntheses of isoalloxazines and isoalloxazine 5-oxides. A new synthesis of riboflavin. Journal of the American Chemical Society. Available from: [Link].

  • Matthews, A., et al. (2020). N5 Is the New C4a: Biochemical Functionalization of Reduced Flavins at the N5 Position. Frontiers in Molecular Biosciences. Available from: [Link].

  • Wang, C., et al. (2022). Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. Molecules. Available from: [Link].

  • Koziol, J., & Knobloch, E. (1965). The solvent effect on the fluorescence and light absorption of riboflavin and lumiflavin. Biochimica et Biophysica Acta. Available from: [Link].

  • Gryko, D., et al. (2018). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. Photochemistry and Photobiology. Available from: [Link].

  • Teufel, R., et al. (2017). Flavin-catalyzed redox tailoring reactions in natural product biosynthesis.
  • Yoneda, F., Sakuma, Y., Ichiba, M., & Shinomura, K. (1976). Syntheses of isoalloxazines and isoalloxazine 5-oxides. A new synthesis of riboflavin. PubMed. Available from: [Link].

  • ResearchGate. (2020). Proposed pathways for the formation of the flavin N5-oxide. Available from: [Link].

  • de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental determination of external photoluminescence quantum efficiency.

Sources

"electrochemical behavior of Lumiflavin 5-Oxide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrochemical Behavior of Lumiflavin 5-Oxide

Introduction

Flavins are a class of organic compounds based on the tricyclic isoalloxazine ring system, which are ubiquitous in nature and serve as critical redox cofactors in a vast array of flavoenzymes.[1] These enzymes catalyze fundamental biological reactions, including dehydrogenation, oxygen activation, and light-driven DNA repair.[1] The versatility of flavins stems from their ability to participate in one- and two-electron transfer reactions, cycling between oxidized (quinone), one-electron reduced (semiquinone), and two-electron reduced (hydroquinone) states.[1][2] Lumiflavin (7,8,10-trimethylisoalloxazine) is a well-studied flavin derivative that serves as a foundational model for understanding the more complex photophysical and electrochemical properties of cofactors like Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).[3]

Recently, a novel, stable "superoxidized" flavin species, the Flavin N5-Oxide, has been identified as a key intermediate in the catalytic cycle of several flavoenzymes, such as EncM.[4][5] This discovery represents a paradigm shift in flavin chemistry, revealing a previously unknown redox state that functions as a stable oxygenating species.[4] Unlike the highly transient flavin-C4a-hydroperoxide, the Flavin N5-Oxide is a stable intermediate, offering new insights into biological oxygenation mechanisms.[4] This guide provides a comprehensive technical overview of the electrochemical behavior of this compound, synthesizing core principles with practical experimental protocols for researchers, scientists, and professionals in drug development.

The Flavin N5-Oxide: A New Frontier in Redox Chemistry

The canonical redox activity of flavins involves the isoalloxazine ring system accepting electrons and protons. The discovery of the N5-Oxide state expands this framework. It is formed via a four-electron oxidation of the fully reduced flavin (hydroquinone) and acts as an efficient oxygen atom transfer agent.[5] This state is distinct from the classic flavin redox cycle and introduces a new dimension to the catalytic capabilities of flavoenzymes.

The diagram below illustrates the relationship between the traditional flavin redox states and the newly identified N5-Oxide species, highlighting the electron and oxygen transfer pathways.

Flavin_Redox_States cluster_N5O Oxygenation Pathway Fl_ox Fl_ox (Oxidized Quinone) Fl_sq Fl_sq (Semiquinone Radical) Fl_ox->Fl_sq +1e⁻, +1H⁺ Fl_sq->Fl_ox -1e⁻, -1H⁺ Fl_red Fl_red (Reduced Hydroquinone) Fl_sq->Fl_red +1e⁻, +1H⁺ Fl_red->Fl_sq -1e⁻, -1H⁺ Fl_N5O Fl_N5O (N5-Oxide) Fl_red->Fl_N5O + O₂ - H₂O Fl_N5O->Fl_ox + Substrate (S) - Substrate-O (SO)

Caption: Key flavin redox states, including the N5-Oxide oxygenation pathway.

Core Electrochemical Principles and Behavior

The electrochemical behavior of this compound is governed by the inherent properties of the isoalloxazine N-oxide system. Understanding this behavior is crucial for elucidating its role in enzymatic reactions and for designing novel catalytic systems.

Multi-Step Redox Activity

Based on studies of related flavin derivatives, the electrochemical processes involving the N5-oxide are expected to be multi-step.[6] The oxidation and reduction of the N5-oxide moiety will likely proceed through discrete one-electron steps, potentially involving radical intermediates. Cyclic voltammetry is the primary tool to resolve these steps, which appear as distinct peaks in the voltammogram. For instance, studies on N(5)-ethyl-4a-hydroxyflavin, a related flavin pseudobase, revealed two distinct one-electron oxidation potentials, suggesting a complex, stepwise electron transfer process.[6]

Influence of pH

The redox potentials of flavins are profoundly dependent on the pH of the medium.[7][8] This is because the redox reactions are often coupled with proton transfer events at the N1 and N5 positions of the isoalloxazine ring. For this compound, the protonation state will directly influence the stability of the molecule and its redox intermediates, thereby shifting the observed redox potentials. The relationship between peak potential (Ep) and pH can be used to determine the number of protons and electrons involved in the redox reaction. A linear plot of Ep versus pH with a slope of approximately -59/n mV per pH unit (at 298 K) indicates a process involving an equal number of protons and electrons (n).[9]

Redox Potentials

Precise redox potentials for this compound are not yet widely documented and are a subject of ongoing research. However, by examining related flavin systems, we can anticipate the potential ranges. The table below summarizes known redox potentials for key flavin derivatives to provide a comparative context.

Compound/SystemRedox CouplePotential (V vs. NHE)ConditionsReference
N(5)-Ethyl-4a-hydroxyflavinEt-FlOH / Et-FlOH•++0.95Acetonitrile[6]
N(5)-Ethyl-4a-hydroxyflavinEt-FlOH•+ / Et-FlOH2++1.4 (irreversible)Acetonitrile[6]
Flavin Mononucleotide (FMN)FMNox / FMNhq-0.22pH 7[7]
FMN (excited state)FMN* / FMN•-+1.77Aqueous[2]

Note: Potentials are highly dependent on the solvent, pH, and electrolyte used.

Experimental Protocol: Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is the cornerstone technique for investigating the electrochemical behavior of redox-active molecules like this compound. It provides critical information on redox potentials, electron transfer kinetics, and the stability of electrochemically generated species.

Rationale and Causality

The choice of CV is dictated by its ability to rapidly probe the oxidation and reduction processes within a defined potential window. By sweeping the potential and observing the resulting current, we can directly visualize the electron transfer events. The scan rate is a critical parameter; varying it helps distinguish between diffusion-controlled and adsorption-controlled processes.[10] The choice of solvent and supporting electrolyte is equally crucial. Aprotic solvents like acetonitrile are often used to study intrinsic electron transfer properties without the complication of proton transfers, while aqueous buffers are essential for mimicking physiological conditions and studying pH dependence.[6][7]

Detailed Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1-5 mM) in the chosen solvent (e.g., anhydrous acetonitrile or a suitable aqueous buffer like Britton-Robinson).

    • Prepare the electrolyte solution containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) for organic media, or the buffer itself for aqueous media). The electrolyte is essential to minimize solution resistance and ensure ion mobility.

  • Electrochemical Cell Assembly:

    • Assemble a standard three-electrode cell.

      • Working Electrode (WE): A glassy carbon electrode (GCE) is commonly used due to its wide potential window and chemical inertness. Polish the GCE surface with alumina slurry to ensure a clean, reproducible surface before each experiment.[10]

      • Reference Electrode (RE): A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode. Isolate the reference electrode from the main solution with a salt bridge if necessary to prevent chloride leakage.

      • Counter Electrode (CE): A platinum wire or graphite rod with a large surface area to ensure the current does not limit the reaction.

  • Experimental Procedure:

    • Add the electrolyte solution to the electrochemical cell.

    • Degas the solution for 15-20 minutes by bubbling with an inert gas (high-purity nitrogen or argon) to remove dissolved oxygen, which is electroactive and can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.[10]

    • Record a background CV scan of the electrolyte solution to ensure no interfering peaks are present in the potential window of interest.

    • Add a known volume of the this compound stock solution to the cell to achieve the desired final concentration.

    • Perform CV scans, starting with a standard scan rate (e.g., 100 mV/s). Sweep the potential from an initial value where no reaction occurs, through the redox events, and back to the start.

    • Vary the scan rate (e.g., from 10 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer process.

  • Data Interpretation:

    • Identify the anodic (oxidation) and cathodic (reduction) peaks in the voltammogram.

    • Calculate the formal reduction potential (E°') as the midpoint of the anodic and cathodic peak potentials (E°' = (Epa + Epc)/2).

    • Assess the reversibility of the redox couple by measuring the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically ~59 mV at 25°C.

    • Analyze the relationship between peak current (ip) and the square root of the scan rate (ν1/2). A linear relationship indicates a diffusion-controlled process.[10]

Caption: Workflow for the electrochemical analysis of this compound by CV.

Advanced Characterization Techniques

While CV is a powerful primary tool, a deeper understanding requires complementary techniques.

  • Spectroelectrochemistry: This technique provides direct insight into the chemical identity of species formed during electrolysis. By coupling an electrochemical experiment with a spectrometer (e.g., UV-Vis or EPR), changes in the absorption or magnetic resonance spectrum can be monitored in real-time as the potential is swept or held.[6][11] This allows for the unambiguous assignment of electrochemical features to specific redox states of this compound.

  • Rotating Disk Electrode (RDE) Voltammetry: For quantitative analysis of electron transfer kinetics, RDE is employed. By rotating the electrode at various speeds, the mass transport of the analyte to the electrode surface can be precisely controlled. This allows for the calculation of kinetic parameters such as the heterogeneous rate constant (k0).[12]

Applications and Future Directions

The study of this compound's electrochemical behavior has significant implications across multiple scientific domains:

  • Enzymology: A detailed electrochemical understanding is essential for clarifying the mechanisms of flavoenzymes that utilize the N5-oxide intermediate for oxidative catalysis.[4][5] This knowledge can inform the design of enzyme inhibitors or activators.

  • Biomimetic Catalysis: this compound can serve as a blueprint for developing synthetic catalysts that perform selective oxygenation reactions under mild conditions, offering a green alternative to traditional metal-based catalysts.[2]

  • Energy Storage: Flavins are being explored as sustainable, organic electroactive materials for redox flow batteries.[12][13] Characterizing the redox potentials and stability of the N5-oxide state could lead to the development of higher-voltage and more stable energy storage systems.

Conclusion

This compound represents an exciting and relatively new player in the well-established field of flavin chemistry. Its unique stability as an oxygenating species sets it apart from other flavin intermediates. A thorough investigation of its electrochemical properties, centered around techniques like cyclic voltammetry and spectroelectrochemistry, is paramount to unlocking its full potential. By understanding its fundamental redox behavior, including its multi-step electron transfers and pH dependence, researchers can gain deeper insights into biological catalysis and pave the way for innovative applications in synthetic chemistry and energy science.

References

  • Teufel, R. et al. Flavin-N5-oxide: A new redox state in flavin enzymology. ResearchGate. [Link]

  • Gassner, G.T. et al. (2017). Flavin-N5-oxide: A new, catalytic motif in flavoenzymology. PMC - PubMed Central. [Link]

  • Zhong, D. et al. Ultrafast dynamics of flavins in five redox states. PMC - PubMed Central - NIH. [Link]

  • Chiapella, F. et al. Schematic representation of the key flavin redox states adopted by... ResearchGate. [Link]

  • Wang, C. et al. Redox reactions of reduced flavin mononucleotide (FMN), riboflavin (RBF), and anthraquinone-2,6-disulfonate (AQDS) with ferrihydrite and lepidocrocite. PubMed. [Link]

  • Suh, J. et al. Electrochemical Luminescence With N(5)-ethyl-4a-hydroxy-3-methyl-4a, 5-dihydrolumiflavin. The Mechanism of Bacterial Luciferase. PubMed. [Link]

  • Clarke, M.J. & Dowling, M.G. Cyclic voltammetry studies of metalloflavin complexes in aqueous solution. Inorganic Chemistry - ACS Publications. [Link]

  • Kadish, K.M. et al. (2014). Mechanism of N(5)-Ethyl-flavinium Cation Formation Upon Electrochemical Oxidation of N(5)-Ethyl-4a-hydroxyflavin Pseudobase. ResearchGate. [Link]

  • Tucker, J.W. et al. (2017). Oxidation of alkyl benzenes by a flavin photooxidation catalyst on nanostructured metal-oxide films. PNAS. [Link]

  • Wang, C. et al. Redox Reactions of Reduced Flavin Mononucleotide (FMN), Riboflavin (RBF), and Anthraquinone-2,6-disulfonate (AQDS) with Ferrihydrite and Lepidocrocite. Environmental Science & Technology - ACS Publications. [Link]

  • Cui, G. et al. Theoretical study of the electronic spectra of oxidized and reduced states of lumiflavin and its derivative. PubMed. [Link]

  • Orita, K. et al. (2016). A biomimetic redox flow battery based on flavin mononucleotide. ResearchGate. [Link]

  • St-Gelais, A. et al. Investigation of electrochemical properties of FMN and FAD adsorbed on titanium electrode. PubMed. [Link]

  • Becker, D.F. & Mock, J. (2019). Methods for determining the reduction potentials of flavin enzymes. PubMed. [Link]

  • ResearchGate. Two-electron reduced derivatives of lumiflavin. ResearchGate. [Link]

  • Artz, C. et al. (2022). An Uncharacteristically Low-Potential Flavin Governs the Energy Landscape of Electron Bifurcation. Biophysical Journal. [Link]

  • Imran, M. et al. (2024). Electrochemistry of Flavin-Based Electron Bifurcation: 'Current' Past and 'Potential' Futures. Current Opinion in Electrochemistry. [Link]

  • Al-Mahmoud, S. et al. Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor—Acceptor Molecule. The Journal of Physical Chemistry C. [Link]

  • Penzkofer, A. & Shirdel, J. (2012). Room temperature hydrolysis of lumiflavin in alkaline aqueous solution. ResearchGate. [Link]

  • Marian, C.M. (2018). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. ResearchGate. [Link]

  • Marian, C.M. Photophysics of Flavin Derivatives Absorbing in the Blue-Green Region: Thioflavins As Potential Cofactors of Photoswitches. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Orita, K. et al. (2016). A biomimetic redox flow battery based on flavin mononucleotide. eScholarship.org. [Link]

  • Wang, Y. et al. (2021). Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. PMC - PubMed Central. [Link]

  • Forner-Cuenca, A. et al. Identifying and preventing degradation in flavin mononucleotide-based redox flow batteries via NMR and EPR spectroscopy. University of Cambridge. [Link]

  • Marian, C.M. (2014). Photophysics of flavin derivatives absorbing in the blue-green region: thioflavins as potential cofactors of photoswitches. PubMed. [Link]

  • Silwal, A.P. & Lu, H.P. SCHEME 2 The redox states and mechanism of flavin mononucleotide... ResearchGate. [Link]

  • ResearchGate. (a) Cyclic voltammetry at 5 mV·s⁻¹ and its expanded version in time (b)... ResearchGate. [Link]

  • Al-Haidarie, H. et al. (2022). Square-Wave and Cyclic Voltammetry of Native Proanthocyanidins Extracted from Grapevine (Vitis vinifera) on the Glassy Carbon Electrode. MDPI. [Link]

  • Marian, C.M. Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. SciSpace. [Link]

  • Radić, M. et al. (2023). Electrochemical Characterisation and Confirmation of Antioxidative Properties of Ivermectin in Biological Medium. MDPI. [Link]

Sources

The Emergence of a Superoxidized Flavin: A Technical Guide to the Discovery and History of Lumiflavin 5-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of Lumiflavin 5-Oxide, a key oxidized derivative of the flavin family. We delve into the foundational research that paved the way for its chemical synthesis and explore its more recent identification as a crucial catalytic intermediate in a novel class of flavoenzymes. This document details the pioneering synthetic methodologies, provides a consolidated summary of its physicochemical properties, and presents detailed experimental protocols for its preparation and characterization. By tracing its intellectual lineage from early flavin chemistry to its contemporary role in enzymology, this guide offers a valuable resource for researchers in bioorganic chemistry, enzymology, and drug development.

Introduction: The Expanding World of Flavin Chemistry

Flavins, a class of yellow, water-soluble compounds built upon a tricyclic isoalloxazine ring system, are indispensable cofactors in a vast array of biological redox reactions.[1] Their versatility stems from their ability to participate in both one- and two-electron transfer processes, cycling between oxidized, semiquinone, and fully reduced states. While the canonical roles of flavins in metabolism have been extensively studied, the discovery of modified flavin species continues to expand our understanding of their biochemical capabilities. One such modification, the N-oxidation at the 5-position of the isoalloxazine ring, has unveiled a new dimension of flavin reactivity, revealing a "superoxidized" state with unique catalytic properties. This guide focuses on this compound, a fundamental representative of this class of flavin N-oxides, tracing its journey from a synthetic curiosity to a key player in novel enzymatic mechanisms.

A Tale of Two Discoveries: Chemical Synthesis and Biological Revelation

The story of this compound unfolds along two parallel, yet interconnected, narratives: its initial creation in the laboratory and its later discovery as a naturally occurring enzymatic intermediate.

The Dawn of Flavin N-Oxides: The Pioneering Synthesis by Yoneda and Colleagues (1976)

The first documented chemical synthesis of isoalloxazine 5-oxides was reported in 1976 by Fumio Yoneda, Yoshiharu Sakuma, Misuzu Ichiba, and Kazuko Shinomura.[2][3][4] Their seminal work, "Syntheses of isoalloxazines and isoalloxazine 5-oxides. A new synthesis of riboflavin," published in the Journal of the American Chemical Society, described a novel method for the preparation of these N-oxide derivatives.[2][3][4] This research provided the first tangible evidence of the existence of this class of flavin compounds and laid the groundwork for their chemical characterization. Although their work focused on a new synthesis of riboflavin, it encompassed the creation of various isoalloxazine 5-oxides, establishing the fundamental chemistry for accessing this unique flavin derivative.[2][3][4]

A New Catalytic Motif in Flavoenzymology: The Biological Discovery

For decades after its initial synthesis, the broader significance of the flavin N5-oxide remained largely unexplored. The turning point came with the investigation of a unique class of flavin-dependent monooxygenases. Recent studies have identified the flavin-N5-oxide as a key catalytic intermediate in enzymes such as EncM, DszA, and RutA. This discovery has redefined our understanding of flavin-mediated oxygen activation and has been described as a "new, catalytic motif in flavoenzymology." Unlike the more common C4a-peroxyflavin intermediate, the flavin-N5-oxide represents a stable, "superoxidized" form of the flavin cofactor.

Physicochemical Properties of this compound

This compound is a stable, yellow solid with distinct spectroscopic and physical properties that differentiate it from its parent compound, lumiflavin.

PropertyValueReference
Chemical Formula C₁₃H₁₂N₄O₃
Molecular Weight 272.26 g/mol
Appearance Yellow solid
Melting Point >300 °C
UV-Vis Absorption Maxima (λmax) ~380 nm, ~450 nm
Mass Spectrometry (m/z) [M+H]⁺ = 273.09

Note: Spectroscopic values can vary depending on the solvent and pH.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of Lumiflavin and its subsequent oxidation to this compound.

Synthesis of Lumiflavin from Riboflavin

Causality: The synthesis of lumiflavin from riboflavin is a foundational step, as lumiflavin serves as the direct precursor for the N5-oxide. This photochemical method is a well-established and efficient way to cleave the ribityl side chain of riboflavin, yielding the trimethylated isoalloxazine core.

Protocol:

  • Dissolution: Dissolve 1.0 g of riboflavin in 200 mL of 0.5 M sodium hydroxide solution in a photochemically transparent vessel.

  • Irradiation: Irradiate the solution with a high-pressure mercury lamp or a broad-spectrum visible light source at room temperature with constant stirring. Monitor the reaction by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1 v/v). The reaction is typically complete within 4-6 hours.

  • Neutralization and Precipitation: After completion, cool the reaction mixture in an ice bath and acidify to pH 6 with glacial acetic acid. A yellow precipitate of lumiflavin will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield pure lumiflavin.

Synthesis of this compound

Causality: The N-oxidation of the N5 position of the isoalloxazine ring requires a controlled oxidation that is selective for this nitrogen atom. The use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in an appropriate solvent system provides the necessary electrophilic oxygen source for this transformation.

Protocol (Adapted from Yoneda et al., 1976): [2][3][4]

  • Suspension: Suspend 500 mg of lumiflavin in 50 mL of anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Add a 1.2 molar equivalent of m-chloroperoxybenzoic acid (m-CPBA) to the suspension in small portions over 30 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC (chloroform:methanol, 9:1 v/v). The product, this compound, will have a different Rf value than the starting lumiflavin.

  • Work-up: After the reaction is complete, filter the mixture to remove any unreacted starting material. Wash the filtrate with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Extraction and Drying: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of chloroform and methanol as the eluent.

Characterization Methods

Causality: A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized this compound. Each method provides unique structural information.

  • UV-Visible Spectroscopy: Dissolve a small sample of the purified product in a suitable solvent (e.g., methanol or chloroform) and record the absorption spectrum from 200-600 nm. The characteristic absorption maxima will confirm the presence of the flavin N-oxide chromophore.

  • ¹H NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record the proton NMR spectrum. The chemical shifts and coupling patterns of the aromatic and methyl protons will be consistent with the structure of this compound.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (e.g., ESI-MS) to determine the exact mass of the compound, which should correspond to the calculated molecular weight of C₁₃H₁₂N₄O₃.

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.

Chemical Structures

cluster_lumiflavin Lumiflavin cluster_lumiflavin_oxide This compound lumiflavin lumiflavin lumiflavin_oxide lumiflavin_oxide Riboflavin Riboflavin Lumiflavin Lumiflavin Riboflavin->Lumiflavin Photolysis (NaOH, hv) Lumiflavin_5_Oxide This compound Lumiflavin->Lumiflavin_5_Oxide Oxidation (m-CPBA)

Caption: Synthetic pathway from Riboflavin to this compound.

The Flavin Redox States

Oxidized Flavin (Oxidized) Semiquinone Flavin Semiquinone Oxidized->Semiquinone + 1e⁻, + 1H⁺ N5_Oxide Flavin N5-Oxide Oxidized->N5_Oxide + [O] Semiquinone->Oxidized - 1e⁻, - 1H⁺ Reduced Flavin (Reduced) Semiquinone->Reduced + 1e⁻, + 1H⁺ Reduced->Semiquinone - 1e⁻, - 1H⁺

Caption: Redox states of the flavin cofactor, including the N5-oxide.

Conclusion: A Molecule of Growing Importance

The journey of this compound from a synthetically accessible molecule to a recognized player in enzymatic catalysis highlights the dynamic nature of biochemical research. Its history underscores the importance of fundamental chemical synthesis in providing the tools and compounds that can later unlock new biological paradigms. For researchers today, this compound serves not only as a valuable standard for studying flavin-N5-oxide-dependent enzymes but also as a platform for designing novel catalysts and probes for exploring flavin chemistry. As our understanding of the diverse roles of flavins continues to evolve, the significance of their "superoxidized" N-oxide derivatives is poised to grow, opening new avenues for research in enzymology, drug development, and bio-inspired catalysis.

References

  • Yoneda, F., Sakuma, Y., Ichiba, M., & Shinomura, K. (1976). Syntheses of isoalloxazines and isoalloxazine 5-oxides. A new synthesis of riboflavin. Journal of the American Chemical Society, 98(3), 830–835. [Link] [3][4]2. Yoneda, F., Sakuma, Y., & Shinozuka, K. (1977). Hydrolysis of isoalloxazines (flavins) in the ground and excited states. Journal of the Chemical Society, Chemical Communications, (5), 175. [Link]

  • Ghisla, S., & Massey, V. (1986). A bio-inspired approach to photocatalysis. Biochemical Journal, 239(1), 1–12. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of Lumiflavin 5-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Lumiflavin 5-Oxide, a key flavin derivative featuring an N-oxide at the N5 position of the isoalloxazine ring, represents a novel and catalytically significant motif in modern enzymology and photocatalysis.[1] Unlike the canonical redox states of flavins, the N5-oxide possesses unique electronic and structural properties that necessitate a specialized approach for its characterization. This guide provides a comprehensive, in-depth exploration of the core spectroscopic techniques required for the unambiguous identification, quantification, and mechanistic study of this compound. Tailored for researchers, chemists, and drug development professionals, this document moves beyond standard protocols to explain the causal reasoning behind experimental design, ensuring both technical accuracy and field-proven insight. We will delve into the nuances of UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) as they apply to this specific flavin species, supplemented by detailed, validated protocols and data interpretation strategies.

Introduction: The Significance of this compound

Flavins are a versatile class of organic cofactors, central to a vast array of biochemical reactions, from redox chemistry to blue-light photoreception.[2] Their catalytic prowess stems from the electronic versatility of the 7,8-dimethyl-isoalloxazine ring system.[3] While the oxidized (quinone), semiquinone, and reduced (hydroquinone) forms are well-studied, the discovery of Flavin-N5-oxide as a stable, catalytically competent intermediate in enzymes like DszA and RutA has opened a new frontier in flavoenzymology.[1]

This compound (7,8,10-trimethyl-benzo[g]pteridine-2,4(3H,10H)-dione 5-Oxide) is the N-oxidized derivative of lumiflavin, a common model compound for the flavin cofactor.[4][5] Its formation, involving a four-electron oxidation of the reduced flavin, results in a distinct electronic structure that significantly modulates its interaction with light and magnetic fields.[1] Accurate spectroscopic analysis is therefore not merely confirmatory; it is the primary tool for elucidating the formation, stability, and reactivity of this intermediate in complex chemical and biological systems.

This guide is structured to provide a logical workflow for the investigation of this compound, from initial synthesis and sample preparation through to multi-faceted spectroscopic confirmation.

G cluster_prep Preparation & Initial Check Syn Synthesis of This compound Pur Purification (HPLC) Syn->Pur UV_Vis_Initial UV-Vis Confirmation (Primary Check) Pur->UV_Vis_Initial Fluo Fluorescence Spectroscopy UV_Vis_Initial->Fluo Characterize Photophysics MS Mass Spectrometry (LC-MS) UV_Vis_Initial->MS Confirm Mass & Purity NMR NMR Spectroscopy (¹H, ¹³C) UV_Vis_Initial->NMR Data Integrated Data Analysis Fluo->Data MS->Data NMR->Data Mech Mechanistic Insights Data->Mech

Figure 1: A typical experimental workflow for the comprehensive analysis of this compound.

Synthesis and Sample Preparation: A Critical First Step

The quality of any spectroscopic data is contingent upon the purity of the analyte. This compound can be generated enzymatically or through chemical synthesis. In enzymatic systems, it is crucial to design experiments that prevent its immediate reaction with reductants like NADH, allowing for its accumulation and detection.[1]

Rationale for Protocol Design: The protocol below details a chemical synthesis approach adapted from the principles of flavin chemistry. The choice of a mild oxidant is critical to prevent degradation of the isoalloxazine ring. Purification via High-Performance Liquid Chromatography (HPLC) is non-negotiable, as it separates the target compound from unreacted starting material and potential side products like lumichrome.[6] The use of a C18 column is standard for flavins due to their moderate hydrophobicity.

Experimental Protocol 2.1: Synthesis and Purification
  • Reduction of Lumiflavin: Dissolve lumiflavin (1.0 equiv) in a suitable solvent (e.g., 50% aqueous acetic acid). Add a reducing agent such as zinc powder (10 equiv) and stir at room temperature under an inert atmosphere (e.g., Argon) until the characteristic yellow color disappears, indicating the formation of reduced lumiflavin.[7] Filter the mixture to remove the excess zinc powder.

  • N-Oxidation: To the filtrate containing reduced lumiflavin, slowly add an oxidizing agent like hydrogen peroxide (30% solution, 2.0 equiv) or a peroxy acid (e.g., m-CPBA) at 0°C. The reaction progress can be monitored by a color change.

  • Work-up: Quench the reaction by adding a reducing agent scavenger (e.g., sodium sulfite solution). Extract the product into an organic solvent like chloroform or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • HPLC Purification:

    • Column: Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid). A typical gradient might be 10-95% B over 30 minutes.

    • Detection: Diode Array Detector (DAD) monitoring at wavelengths characteristic of flavins (e.g., 370 nm and 450 nm).

    • Injection: Dissolve the crude product in a minimal amount of the initial mobile phase composition.

  • Validation: Collect the fraction corresponding to the major peak. Confirm its identity using the spectroscopic methods detailed in the following sections. Lyophilize the pure fraction for storage.

UV-Visible Absorption Spectroscopy: The Primary Signature

UV-Vis spectroscopy is the most direct and accessible method for identifying flavins and their derivatives. The isoalloxazine ring is a strong chromophore, and its absorption spectrum is exquisitely sensitive to substitutions and changes in oxidation state.[3]

Expertise-Driven Interpretation: Standard oxidized lumiflavin exhibits two characteristic absorption bands: a peak around 355-375 nm and a more intense, broad peak around 445 nm in aqueous solution.[8] The introduction of the N-oxide at the N5 position perturbs the π-electron system of the chromophore. This typically results in a slight bathochromic (red-shift) of the main absorption peak compared to the parent oxidized flavin.[9] This shift, while small, is a key diagnostic feature. The rationale for this shift lies in the electron-donating character of the N-oxide oxygen, which slightly raises the energy of the HOMO, thereby decreasing the HOMO-LUMO gap.

Experimental Protocol 3.1: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution like PBS, pH 7.4). The concentration should be chosen to yield an absorbance maximum between 0.5 and 1.0 AU.

  • Instrumentation: Use a dual-beam spectrophotometer.

  • Blanking: Use the same solvent as the sample for the reference cuvette to establish a baseline.

  • Scan Parameters:

    • Wavelength Range: 250 nm to 600 nm.

    • Scan Speed: Medium (e.g., 240 nm/min).

    • Slit Width: 1.0 nm.

  • Data Acquisition: Record the spectrum. Note the wavelengths of maximum absorbance (λ_max).

  • Extinction Coefficient (Optional but Recommended): If the concentration is known accurately (e.g., by dry weight), calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy: Probing the Excited State

Flavins are known for their characteristic green-yellow fluorescence, a property that is also sensitive to structural modifications.[10] Analyzing the fluorescence properties of this compound provides complementary information to absorption spectroscopy.

Causality Behind Fluorescence Changes: The fluorescence of flavins originates from the S1 → S0 transition. The N-oxide group can influence the fluorescence quantum yield (Φ_F) and the emission maximum (λ_em). The electron-donating N-oxide group may alter the energy of the excited state and can also introduce new non-radiative decay pathways. A comparison with the fluorescence spectrum of an equimolar solution of standard lumiflavin is essential for determining the precise effect of N-oxidation. Typically, modifications that increase non-radiative decay will lead to fluorescence quenching (a lower quantum yield).

Experimental Protocol 4.1: Fluorescence Spectrum Acquisition
  • Sample Preparation: Prepare a dilute solution of this compound in a fluorescence-grade solvent (e.g., ethanol or water). The absorbance at the excitation wavelength should be kept below 0.1 AU to avoid inner filter effects.

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Excitation Spectrum: Set the emission monochromator to the expected emission maximum (e.g., start with ~530 nm) and scan the excitation monochromator from 300 nm to 500 nm. The resulting spectrum should resemble the absorption spectrum.

  • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption determined from the UV-Vis spectrum (e.g., ~460 nm). Scan the emission monochromator from the excitation wavelength +10 nm up to 700 nm.

  • Parameter Optimization: Adjust excitation and emission slit widths (e.g., 5 nm) to achieve a good signal-to-noise ratio.

  • Quantum Yield Determination (Relative Method):

    • Record the integrated fluorescence intensity of the this compound sample.

    • Under identical conditions (excitation wavelength, slits, solvent), record the spectrum of a standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ_F = 0.95).

    • Calculate the quantum yield using the standard comparative method.

High-Resolution Mass Spectrometry: Unambiguous Mass Confirmation

Mass spectrometry (MS) provides the definitive confirmation of the molecular weight and elemental composition of this compound.

Trustworthiness Through High Resolution: The molecular formula of this compound is C₁₃H₁₂N₄O₃, corresponding to a monoisotopic mass of 272.0909 Da.[5] Using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is critical. It allows for the measurement of the mass with high accuracy (typically < 5 ppm), which enables the confident determination of the elemental formula and distinguishes the target compound from other potential species with the same nominal mass. Electrospray ionization (ESI) is the preferred method for flavins as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.

Experimental Protocol 5.1: LC-MS Analysis
  • Instrumentation: Couple an HPLC system (as described in Protocol 2.1) to a high-resolution mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode is typically used to detect the [M+H]⁺ ion (expected m/z 273.0982).

  • MS Parameters (Example):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: 100-500 m/z

    • Resolution: > 60,000 FWHM

  • Data Acquisition: Acquire full scan MS data. The retention time should match that from the purification step.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical m/z of [M+H]⁺.

    • Analyze the mass spectrum of the corresponding peak.

    • Confirm that the measured mass is within 5 ppm of the theoretical mass.

    • (Optional) Perform MS/MS fragmentation on the parent ion to aid in structural confirmation. Fragmentation may involve the loss of the N-oxide oxygen or cleavage of the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation

While MS confirms the mass, NMR spectroscopy provides detailed information about the chemical structure and the electronic environment of each atom.

Expertise-Driven Spectral Assignment: The introduction of the N-oxide at the N5 position significantly impacts the electron density across the isoalloxazine ring. The N-oxide group is electron-donating via resonance but electron-withdrawing inductively. Its net effect will cause noticeable shifts in the ¹H and ¹³C NMR spectra compared to lumiflavin.

  • ¹H NMR: The aromatic protons H(6) and H(9) will be most affected. The N5 position is adjacent to the benzene moiety of the ring system. Changes in the electron density here will alter the chemical shifts of these protons. The methyl groups at C(7), C(8), and N(10) will also show small but measurable shifts.

  • ¹³C NMR: The carbons in the central pyrazine ring, particularly C(4a) and C(10a), will experience the largest shifts due to their proximity to the N5-oxide.

Theoretical calculations (DFT) can be invaluable for predicting these shifts and aiding in the assignment of complex spectra.[4][11]

img label_C7_Me C7-CH₃ label_C8_Me C8-CH₃ label_N10_Me N10-CH₃ label_H6 H(6) label_H9 H(9) label_N5O N(5)-Oxide

Figure 2: Structure of this compound with key sites for NMR analysis highlighted.
Experimental Protocol 6.1: NMR Spectrum Acquisition
  • Sample Preparation: Dissolve a sufficient amount of purified, lyophilized this compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Instrumentation: Use a high-field NMR spectrometer (≥ 400 MHz).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum. This experiment will require a longer acquisition time.

  • 2D NMR (Optional but Recommended):

    • Run a ¹H-¹³C HSQC experiment to correlate directly bonded protons and carbons.

    • Run a ¹H-¹³C HMBC experiment to identify long-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

  • Data Processing: Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction). Reference the spectra to the residual solvent peak.

Summary of Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics of this compound, providing a quick reference for researchers.

Technique Parameter Expected Value / Observation Rationale / Comment
UV-Visible λ_max 1~370-380 nmS₀ → S₂ transition, typical for flavins.
λ_max 2~455-465 nmS₀ → S₁ transition. Red-shifted compared to Lumiflavin (~445 nm) due to N-oxide perturbation.[8][9]
Fluorescence λ_em~520-540 nmEmission from the S₁ state. Stokes shift is expected to be similar to other flavins.[8]
Quantum Yield (Φ_F)VariableMay be lower than Lumiflavin if the N-oxide introduces non-radiative decay pathways.
Mass Spec. IonizationESI PositiveSoft ionization, produces [M+H]⁺.
[M+H]⁺ (Exact)m/z 273.0982For C₁₃H₁₂N₄O₃. High-resolution measurement is key for confirmation.[5]
¹H NMR Aromatic Protonsδ 7.5-8.5 ppmH(6) and H(9) signals; shifts will differ from Lumiflavin.
Methyl Protonsδ 2.0-4.0 ppmThree distinct singlets for C(7)-Me, C(8)-Me, and N(10)-Me.
¹³C NMR Carbonyl Carbonsδ 155-165 ppmC(2) and C(4) carbons.
Aromatic/Heteroaromaticδ 115-150 ppmComplex region; C(4a), C(5a), C(10a) will be most affected by N-oxidation.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that requires the careful application of several complementary techniques. While UV-Visible spectroscopy offers the initial and most rapid means of identification through its characteristic spectral shift, unambiguous confirmation relies on high-resolution mass spectrometry to verify the elemental composition. Furthermore, NMR spectroscopy provides the ultimate structural proof, detailing the specific atomic connectivity and electronic environment of the molecule. By integrating these methods with robust synthesis and purification protocols, researchers can confidently identify and study the critical role of this novel flavin species in a wide range of chemical and biological systems, paving the way for new discoveries in drug development, biocatalysis, and photochemistry.

References

  • Benchchem. A Comparative Analysis of Lumiflavin and Other Flavin Derivatives. Benchchem.
  • Kar, R. K., Borin, V. A., Ding, Y., Matysik, J., & Schapiro, I. (2019). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. Photochemistry and Photobiology, 95(2), 662-674. Available from: [Link]

  • Marian, C. M. (2014). Photophysics of Flavin Derivatives Absorbing in the Blue-Green Region: Thioflavins As Potential Cofactors of Photoswitches. The Journal of Physical Chemistry B, 118(7), 1833-1844. Available from: [Link]

  • Marian, C. M. (2014). Photophysics of flavin derivatives absorbing in the blue-green region: thioflavins as potential cofactors of photoswitches. The Journal of Physical Chemistry B, 118(7), 1833-1844. Available from: [Link]

  • Silva, E., et al. (1993). Photochemical and pharmacokinetic properties of selected flavins. Journal of Photochemistry and Photobiology B: Biology, 20(2-3), 125-133. Available from: [Link]

  • Kar, R. K., et al. (2019). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. The Hebrew University of Jerusalem.
  • Kozioł, J., & Knobloch, E. (1965). The solvent effect on the fluorescence and light absorption of riboflavin and lumiflavin. Biochimica et Biophysica Acta (BBA) - General Subjects, 102(1), 289-300. Available from: [Link]

  • American Chemical Society. The effects of non-bonding interaction on the UV-vis and IR vibrational spectra of flavin. ACS Publications.
  • Penzkofer, A., & Beidoun, A. (2020). Room temperature hydrolysis of lumiflavin in alkaline aqueous solution. ResearchGate. Available from: [Link]

  • Kar, R. K., et al. (2018). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. ResearchGate. Available from: [Link]

  • Kar, R. K., et al. Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. SciSpace.
  • Sherman, B. D., et al. (2017). Oxidation of alkyl benzenes by a flavin photooxidation catalyst on nanostructured metal-oxide films. PNAS, 114(35), 9292-9297. Available from: [Link]

  • ResearchGate. Scheme 1. Chemical structure of the oxidized form of lumiflavin (A),.... ResearchGate. Available from: [Link]

  • Gobl, C., et al. (2014). Flavin-N5-oxide: A new, catalytic motif in flavoenzymology. Archives of Biochemistry and Biophysics, 557, 24-33. Available from: [Link]

  • ResearchGate. UV-visible spectrum of FMN in its oxidized and reduced form. ResearchGate. Available from: [Link]

  • ResearchGate. (A–C) UV‐Vis spectra of free flavin cofactors (Flox or FlN5O) with.... ResearchGate. Available from: [Link]

  • Benchchem. Application Notes and Protocols: Lumiflavin in Photocatalysis. Benchchem.
  • Bull, J. N., et al. (2020). Spectroscopic Characterization of the Photolysis of Riboflavin (Vitamin B2) via Time-Resolved Mass Spectrometry and IRMPD Spectroscopy. White Rose Research Online.
  • Falk, M. C., & McCormick, D. B. (1980). A two-step chemical synthesis of lumiflavin. Methods in Enzymology, 66, 265-267. Available from: [Link]

  • Benchchem. minimizing side reactions in lumiflavin photocatalysis. Benchchem.
  • Google Patents. CN104045641A - Lumiflavin synthesis method. Google Patents.
  • National Center for Biotechnology Information. This compound. PubChem. Available from: [Link]

  • Bull, J. N., et al. (2020). Spectroscopic Characterization of the Photolysis of Riboflavin (Vitamin B2) via Time-Resolved Mass Spectrometry and IRMPD Spectroscopy. The Journal of Physical Chemistry A, 124(24), 4979-4988. Available from: [Link]

  • Lee, S. K., & Min, D. B. (2009). Photosensitizing Effect of Riboflavin, Lumiflavin, and Lumichrome on the Generation of Volatiles in Soy Milk. Journal of Agricultural and Food Chemistry, 57(11), 4875-4880. Available from: [Link]

  • Macheroux, P., et al. (2005). Reduced Flavin: NMR investigation of N(5)-H exchange mechanism, estimation of ionisation constants and assessment of properties as biological catalyst. ResearchGate. Available from: [Link]

  • Mthombeni, N. H., et al. (2020). Visible-light-activated photocatalytic degradation of rhodamine B using WO3 nanoparticles. Royal Society Open Science, 7(10), 200918. Available from: [Link]

  • Bowman, W. D., & Spiro, T. G. (1981). Normal mode analysis of lumiflavin and interpretation of resonance Raman spectra of flavoproteins. Biochemistry, 20(11), 3313-3318. Available from: [Link]

  • Trimpin, S. (2016). New Ionization Processes for Ionizing Nonvolatile Compounds in Mass Spectrometry: The Road of Discovery to Current State-of-the-Art. Journal of the American Society for Mass Spectrometry, 27(10), 1605-1621. Available from: [Link]

  • Zemaitis, K. J., et al. Expanded Molecular Imaging of Phytocompounds by Mass Spectrometry Using Novel On-Tissue Chemical Derivatization. ChemRxiv. Available from: [Link]

  • Andrikopoulos, P. C., & Halimeh, H. (2025). Extensive TDDFT Benchmark Study of the Resonance Raman Spectra of Lumiflavin. Journal of Computational Chemistry. Available from: [Link]

Sources

An In-Depth Technical Guide to the Fluorescence Quantum Yield of Lumiflavin 5-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Lumiflavin 5-Oxide and its Fluorescence Properties

Lumiflavin (7,8,10-trimethyl-isoalloxazine) is the foundational chromophore of the flavin family, which includes vital cofactors such as riboflavin (Vitamin B2), flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD).[1] These molecules are central to a multitude of biochemical redox reactions.[1] Beyond their biological functions, the robust photochemical and fluorescent characteristics of flavins have established them as indispensable tools in biomedical research and drug development, where they function as photosensitizers, fluorescent probes, and models for studying protein-flavin interactions.[1][2]

The introduction of an N-oxide moiety, specifically at the 5-position of the isoalloxazine ring to form this compound, can significantly alter the electronic and photophysical properties of the parent molecule. Such modifications are of great interest in the development of novel fluorescent probes and photosensitizers, as they can tune the molecule's absorption and emission spectra, as well as its sensitivity to the local microenvironment.

The fluorescence quantum yield (ΦF) is a paramount photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3][4] A comprehensive understanding of the quantum yield of this compound is crucial for its application in quantitative fluorescence-based assays, advanced cellular imaging techniques, and the rational design of flavin-based therapeutic agents.

The Theory of Fluorescence Quantum Yield

When a fluorophore absorbs a photon of light, it transitions to an energetically excited state. The molecule can then return to its ground state through several deactivation pathways. These include:

  • Fluorescence: The radiative emission of a photon.

  • Internal Conversion and Vibrational Relaxation: Non-radiative dissipation of energy as heat to the surroundings.

  • Intersystem Crossing: A transition to a triplet excited state, which can also be deactivated non-radiatively.

The fluorescence quantum yield (ΦF) represents the probability that the excited state will be deactivated through fluorescence, as opposed to non-radiative pathways.[3] It is a measure of the efficiency of the fluorescence process.

Quantitative Analysis of Flavin Fluorescence

The fluorescence quantum yield of flavins, including this compound, is not an intrinsic constant but is highly dependent on its molecular environment. Factors such as solvent polarity, viscosity, and pH can significantly influence its fluorescence efficiency.[1]

Data Summary for Lumiflavin (as a proxy for this compound)

The following table summarizes the reported fluorescence quantum yield (ΦF) of the parent compound, lumiflavin, in aqueous solution at different pH values. This data serves as a valuable reference point for understanding the potential behavior of this compound.

Molecular FormpH RangeQuantum Yield (ΦF)Lifetime (τF)
Cationic (LFoxH2+)< 0.38Data not specifiedData not specified
Neutral (LFoxH)1.38 - 8.38Data not specifiedData not specified
Anionic (LFox-)> 9.38Data not specifiedData not specified

Note: While the source indicates different molecular forms at varying pH, specific quantum yield values for each form were not provided in the snippet.

Experimental Protocols for Determining Fluorescence Quantum Yield

The most reliable and commonly used method for determining the fluorescence quantum yield is the comparative method.[3][5] This technique involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.

The Comparative Method

The quantum yield of the test sample (ΦX) can be calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

  • ΦST is the fluorescence quantum yield of the standard.

  • GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

  • ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively.[3]

Step-by-Step Experimental Workflow
  • Selection of a Suitable Standard:

    • Choose a standard with a known and stable quantum yield that absorbs and emits in a similar spectral range to this compound. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or Rhodamine 6G in ethanol (ΦF = 0.95) are common choices, depending on the excitation and emission wavelengths.[4]

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent.

    • The absorbance of the solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.[3]

  • Absorbance Measurements:

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectra of each solution using a fluorometer.

    • Ensure that the excitation wavelength is the same for both the sample and the standard.

    • The integrated fluorescence intensity (the area under the emission curve) is then determined for each solution.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

    • The slope (gradient) of the resulting linear plots is determined for both the sample and the standard.

  • Calculation of Quantum Yield:

    • Use the equation provided above to calculate the fluorescence quantum yield of this compound.

Experimental Workflow Diagram

G cluster_analysis Data Analysis & Calculation prep_sample Prepare dilute solutions of this compound abs_measure Measure Absorbance (Abs < 0.1) prep_sample->abs_measure prep_std Prepare dilute solutions of Standard prep_std->abs_measure fluor_measure Measure Fluorescence (Integrated Intensity) abs_measure->fluor_measure plot_data Plot Integrated Fluorescence vs. Absorbance fluor_measure->plot_data calc_qy Calculate Quantum Yield using Comparative Formula plot_data->calc_qy

Caption: Experimental workflow for determining fluorescence quantum yield.

Key Factors Influencing the Fluorescence Quantum Yield of this compound

The fluorescence of flavins is known to be sensitive to a variety of environmental factors. Understanding these dependencies is critical for the accurate measurement and application of this compound's fluorescence.

  • Solvent Effects: The polarity and viscosity of the solvent can significantly impact the fluorescence quantum yield. Polar solvents can lead to changes in the energy levels of the excited state, potentially promoting non-radiative decay pathways.

  • pH: The protonation state of the isoalloxazine ring is a major determinant of its photophysical properties.[1] Different ionic species (cationic, neutral, anionic) will exhibit distinct fluorescence quantum yields.

  • Temperature: Increasing temperature generally leads to a decrease in fluorescence quantum yield due to an increase in the rate of non-radiative decay processes.

  • Quenching: The presence of quenching agents, such as molecular oxygen or certain metal ions, can deactivate the excited state and reduce the fluorescence quantum yield.

Conclusion and Future Directions

While the precise fluorescence quantum yield of this compound remains to be definitively reported in the scientific literature, this guide provides a robust framework for its experimental determination. By employing the comparative method with a suitable standard and carefully controlling experimental conditions, researchers can accurately quantify this critical photophysical parameter.

Further research into the photophysical properties of this compound, including its quantum yield in various solvents and at different pH values, will be invaluable for unlocking its full potential in drug development, cellular imaging, and as a photosensitizer. Such studies will contribute to a deeper understanding of how N-oxidation modulates the electronic structure and excited-state dynamics of the flavin chromophore, paving the way for the design of novel and highly efficient fluorescent probes.

References

  • Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from

  • Cosa, G. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Retrieved from [Link]

  • Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991–1024.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.
  • Kar, R. K., Borin, V. A., Ding, Y., & Schapiro, I. (2019). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. Photochemistry and Photobiology, 95(2), 662–674.
  • Edwards, A. M. (2014). Structure and general properties of flavins. Methods in Molecular Biology, 1146, 3–13.
  • Koziol, J., & Knobloch, E. (1965). The solvent effect on the fluorescence and light absorption of riboflavin and lumiflavin. Biochimica et Biophysica Acta, 102(1), 289–300.
  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore.
  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Kobayashi, A., Ohbayashi, K., Aoki, R., Chang, H. C., & Kato, M. (2011). Synthesis, structure and photophysical properties of a flavin-based platinum(II) complex. Dalton Transactions, 40(14), 3484–3489.
  • Jung, Y., & Lee, H. N. (2021). Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents. ACS Central Science, 7(4), 592–605.
  • Oudhia, A., & Sharma, A. (1998). Assessment of the genotoxic potential of riboflavin and lumiflavin. B. Effect of light. Food and Chemical Toxicology, 36(8), 673–676.
  • Min, S. H., & Lee, S. C. (2006). Photosensitizing effect of riboflavin, lumiflavin, and lumichrome on the generation of volatiles in soy milk. Journal of Agricultural and Food Chemistry, 54(7), 2661–2666.

Sources

Lumiflavin 5-Oxide: A Technical Guide to its Structure, Synthesis, and Bioactivity for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the exploration of novel chemical entities with unique biological activities is paramount. Among these, flavin derivatives have garnered significant attention due to their diverse roles in biological redox reactions. This technical guide provides an in-depth exploration of Lumiflavin 5-Oxide, a fascinating derivative of lumiflavin. While lumiflavin itself is a well-studied photolysis product of riboflavin (Vitamin B2), its N-oxide counterpart presents a unique profile of chemical properties and bioactivities that are of considerable interest to researchers in oncology, medicinal chemistry, and cell biology. This document will serve as a comprehensive resource, detailing the structure, synthesis, and multifaceted bioactivities of this compound, with a focus on its potential applications in drug development. We will delve into its role as a modulator of critical cellular pathways and provide detailed, field-proven experimental protocols to facilitate further research and application.

Chemical Structure and Properties of this compound

This compound is a heterocyclic organic compound derived from lumiflavin, which is characterized by the 7,8,10-trimethylisoalloxazine core structure. The defining feature of this compound is the presence of an N-oxide group at the N5 position of the isoalloxazine ring.

Chemical Name: 7,8,10-trimethyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione

Molecular Formula: C₁₃H₁₂N₄O₃

Molecular Weight: 272.26 g/mol

The introduction of the N-oxide functionality significantly alters the electronic and steric properties of the flavin ring system. This modification can influence the molecule's reactivity, stability, and, most importantly, its interaction with biological macromolecules. The N-oxide group is a strong electron-withdrawing group, which can impact the redox potential of the flavin nucleus. Furthermore, the N-oxide can act as a hydrogen bond acceptor, potentially altering the binding affinity and specificity of the molecule to target proteins.

PropertyValueSource
IUPAC Name7,8,10-trimethyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dionePubChem
Molecular FormulaC₁₃H₁₂N₄O₃PubChem
Molecular Weight272.26 g/mol PubChem
CAS Number36995-93-4PubChem

Synthesis of this compound

The synthesis of this compound can be approached by first synthesizing the lumiflavin precursor, followed by N-oxidation.

Synthesis of Lumiflavin

A common method for the synthesis of lumiflavin involves a multi-step process starting from 4,5-dimethyl-2-nitroaniline[1].

Experimental Protocol: Two-Step Synthesis of Lumiflavin

Step 1: Synthesis of N-methyl-4,5-dimethyl-2-nitroaniline

  • Dissolve 4,5-dimethyl-2-nitroaniline in concentrated sulfuric acid.

  • Slowly add an aqueous solution of formaldehyde dropwise to the reaction mixture while maintaining the temperature.

  • After the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Filter the precipitate, wash with water until neutral, and dry to obtain N-methyl-4,5-dimethyl-2-nitroaniline.

Step 2: Synthesis of Lumiflavin

  • Dissolve the N-methyl-4,5-dimethyl-2-nitroaniline in acetic acid.

  • Add zinc powder to the solution to reduce the nitro group to an amine.

  • Filter the reaction mixture to remove the zinc powder.

  • Add a solution of alloxan monohydrate and boric acid to the filtrate.

  • Allow the reaction to proceed at room temperature.

  • The crude lumiflavin product will precipitate. Process the crude product with ether and formic acid.

  • Purify the final product by column chromatography to obtain pure lumiflavin[1][2].

N-Oxidation of Lumiflavin to this compound

The final step involves the oxidation of the N5 position of the lumiflavin isoalloxazine ring. This can be achieved using a suitable oxidizing agent.

Experimental Protocol: Synthesis of this compound

  • Dissolve the synthesized lumiflavin in a suitable organic solvent (e.g., acetic acid or chloroform).

  • Add an oxidizing agent such as hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, quench any excess oxidizing agent.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Lumiflavin Synthesis cluster_step2 Step 2: N-Oxidation A 4,5-dimethyl-2-nitroaniline B N-methylation & Reduction A->B HCHO, H₂SO₄; Zn, Acetic Acid C Condensation with Alloxan B->C D Lumiflavin C->D E Lumiflavin F Oxidation E->F H₂O₂ or m-CPBA G This compound F->G

Figure 1: Synthetic workflow for this compound.

Bioactivity of this compound

The introduction of the N-oxide group imparts unique biological activities to the lumiflavin scaffold. While research specifically on this compound is emerging, the well-documented bioactivities of lumiflavin provide a strong foundation for understanding its potential. A significant area of interest is its application in oncology.

Anti-Cancer Activity and Chemosensitization

Lumiflavin has been shown to enhance the efficacy of conventional cancer therapies, a property that is likely retained or even enhanced in its N-oxide derivative.

Sensitization of Ovarian Cancer Cells to Cisplatin: Studies have demonstrated that lumiflavin can sensitize ovarian cancer stem-like cells to the chemotherapeutic agent cisplatin. This effect is attributed to the interference with riboflavin metabolism, leading to increased intracellular reactive oxygen species (ROS) and enhanced apoptosis.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard method to assess the cytotoxicity of this compound alone or in combination with other therapeutic agents[3][4][5][6][7].

  • Cell Seeding: Seed cancer cells (e.g., OVCAR-3, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, a standard chemotherapeutic (e.g., cisplatin), or a combination of both. Include untreated and solvent-only controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Treatment GroupIC₅₀ (µM) - Ovarian Cancer Cells (Hypothetical Data)
Cisplatin15
This compound> 100
Cisplatin + this compound (10 µM)5

Enhancement of Radiotherapy: Lumiflavin has also been found to enhance the effects of ionizing radiation on ovarian cancer stem-like cells by inhibiting autophagy. This suggests that this compound could act as a radiosensitizer.

Modulation of Autophagy

Autophagy is a cellular self-degradation process that can promote cancer cell survival under stress. The ability of lumiflavin to inhibit autophagy presents a promising therapeutic strategy.

Experimental Protocol: Assessment of Autophagy by LC3 Turnover

This western blot-based assay is a gold standard for monitoring autophagic flux[8][9][10].

  • Cell Treatment: Treat cancer cells with this compound, with or without an autophagy inducer (e.g., starvation, rapamycin) or inhibitor (e.g., chloroquine).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against LC3-I/II and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities for LC3-II and normalize to the loading control. An increase in the LC3-II/LC3-I ratio indicates an accumulation of autophagosomes.

Autophagy_Assessment_Workflow cluster_protocol Autophagy Assessment Protocol A Cell Treatment with This compound B Protein Extraction A->B C Western Blot for LC3 B->C D Quantification of LC3-II/LC3-I Ratio C->D Signaling_Pathway_Modulation cluster_cancer Anti-Cancer Effects cluster_signaling Signaling Pathway Modulation L5O This compound ROS ↑ ROS Production L5O->ROS Autophagy ↓ Autophagy L5O->Autophagy NFkB NF-κB Pathway L5O->NFkB Inhibition MAPK MAPK Pathway L5O->MAPK Modulation Mito Mitochondrial Dysfunction ROS->Mito Apoptosis ↑ Apoptosis Mito->Apoptosis NFkB->Apoptosis Inhibition of pro-survival signals MAPK->Apoptosis Modulation of stress response

Figure 3: Proposed mechanism of action for this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its unique chemical structure, conferred by the N-oxide functionality, opens up a wide array of potential bioactivities. The demonstrated ability of its parent compound, lumiflavin, to sensitize cancer cells to conventional therapies highlights a particularly exciting avenue for further investigation. The detailed experimental protocols provided in this guide are intended to empower researchers to explore the full therapeutic potential of this compound.

Future research should focus on a number of key areas:

  • Optimization of Synthesis: Developing a more efficient and scalable synthesis for this compound will be crucial for its widespread study and potential commercialization.

  • Elucidation of Specific Molecular Targets: Identifying the direct molecular targets of this compound will provide a deeper understanding of its mechanism of action.

  • In Vivo Efficacy Studies: Translating the promising in vitro findings into in vivo models of cancer and other diseases is a critical next step.

  • Exploration of Other Bioactivities: A systematic investigation into the antimicrobial, antiviral, and photocatalytic properties of this compound could reveal new therapeutic applications.

By continuing to unravel the chemical and biological intricacies of this compound, the scientific community can unlock its potential to address unmet medical needs and contribute to the advancement of drug discovery.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • CN104045641A - Lumiflavin synthesis method.
  • MTT Cell Assay Protocol. (n.d.). [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

  • A two-step chemical synthesis of lumiflavin. (1980). Methods in Enzymology, 66, 265-267. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2021). STAR Protocols, 2(4), 100895. [Link]

  • High-throughput quantitative detection of basal autophagy and autophagic flux using image cytometry. (2016). BioTechniques, 60(5), 243-250. [Link]

  • Methods for the Detection of Autophagy in Mammalian Cells. (2017). Current Protocols in Cell Biology, 74, 12.43.1-12.43.23. [Link]

  • Assays to Assess Autophagy Induction and Fusion of Autophagic Vacuoles with a Degradative Compartment, Using Monodansylcadaverine (MDC) and DQ-BSA. (n.d.). CONICET. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(11), e21226. [Link]

  • In vitro antimicrobial susceptibility testing methods. (2018). Expert Review of Medical Devices, 15(3), 197-207. [Link]

  • Best Practice for Detecting Autophagy by Flow Cytometry. (n.d.). Bio-Rad Antibodies. [Link]

  • Assessing methods to quantitatively validate TGFβ-dependent autophagy. (2018). Biology Open, 7(11), bio036570. [Link]

  • Visible Light Photocatalytic Degradation of Environmental Pollutants Using Metal Oxide Semiconductors. (2020). Catalysts, 10(1), 8. [Link]

  • Flavonoids in modulation of cell survival signalling pathways. (2014). The Journal of Nutritional Biochemistry, 25(9), 889-900. [Link]

  • Photocatalytic Degradation of Recalcitrant Pollutants of Greywater. (2021). Water, 13(21), 3075. [Link]

  • Photocatalytic degradation of an organic pollutant by zinc oxide – solar process. (2013). Arabian Journal of Chemistry, 10, S1623-S1628. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). bioMerieux. [Link]

  • Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. (2021). Frontiers in Pharmacology, 12, 62 crosstalk. [Link]

  • Luminol Synthesis. (n.d.). Truman ChemLab. [Link]

  • Innovative Methodology for Antimicrobial Susceptibility Determination in Mycoplasma Biofilms. (2022). Microorganisms, 10(11), 2244. [Link]

  • Photocatalysis for Environmental Remediation and Energy Applications. (2024). International Journal of Research in Academic World, 3(11), 1-13. [Link]

  • Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals. (2025). Pharmaceutical Research. [Link]

  • Role of MAPK signaling in flavonoid-mediated oxidative stress reduction. (n.d.). Consensus. [Link]

  • 5-Methoxyflavone-induced AMPKα activation inhibits NF-κB and P38 MAPK signaling to attenuate influenza A virus-mediated inflammation and lung injury in vitro and in vivo. (2022). Acta Pharmaceutica Sinica B, 12(9), 3651-3667. [Link]

  • In Vivo Bioluminescence Imaging of Nuclear Factor kappaB Activation: A Valuable Model for Studying Inflammatory and Oxidative Stress in Live Mice. (2012). Journal of Visualized Experiments, (68), e4263. [Link]

  • Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration. (2025). Current Pharmaceutical Design, 31(1), 1-12. [Link]

  • Room temperature hydrolysis of lumiflavin in alkaline aqueous solution. (2010). Journal of Photochemistry and Photobiology A: Chemistry, 215(2-3), 159-166. [Link]

  • Inhibition of TLR4, NF-κB, and INOS pathways mediates ameliorative effect of syringic acid in experimental ulcerative colitis in rats. (2024). Inflammopharmacology, 32(1), 353-366. [Link]

  • Oxidative Stress Orchestrates MAPK and Nitric-Oxide Synthase Signal. (2020). International Journal of Molecular Sciences, 21(22), 8750. [Link]

  • Influence of Block of NF-Kappa B Signaling Pathway on Oxidative Stress in the Liver Homogenates. (2014). Oxidative Medicine and Cellular Longevity, 2014, 896395. [Link]

  • Microwave-Assisted Preparation of Luminescent Inorganic Materials: A Fast Route to Light Conversion and Storage Phosphors. (2021). Molecules, 26(10), 2882. [Link]

Sources

"lumiflavin N-oxide derivatives foundational research"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Foundational Research of Lumiflavin N-Oxide Derivatives

Abstract

Flavin derivatives are among the most versatile redox cofactors in nature, participating in a vast array of biochemical transformations. The isoalloxazine ring system, the core of flavins like lumiflavin, can be chemically modified to generate novel derivatives with unique properties. This guide focuses on a specific, synthetically accessible modification: N-oxidation at the N5 position of the lumiflavin scaffold. Lumiflavin N-oxide derivatives represent a compelling class of compounds with significant potential in drug development and biocatalysis. The introduction of the N-oxide moiety dramatically alters the electronic, photochemical, and redox properties of the flavin core, opening new avenues for application. This document provides a foundational overview of their synthesis, physicochemical properties, and biological activities, with a focus on their potential as antimicrobial agents and photosensitizers for Photodynamic Therapy (PDT). Detailed, field-proven experimental protocols are provided to enable researchers to synthesize, characterize, and evaluate these promising molecules.

Introduction: The Flavin Scaffold and the Significance of N-Oxidation

Flavins, characterized by the tricyclic 7,8-dimethylisoalloxazine ring system, are essential to life, forming the reactive core of cofactors like Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).[1] Their chemical prowess stems from the ability of the isoalloxazine ring to exist in three distinct redox states (oxidized, semiquinone, and reduced), allowing them to mediate both one- and two-electron transfer processes.[2] Lumiflavin (7,8,10-trimethylisoalloxazine) is a canonical flavin, often used as a simplified model for studying the more complex FMN and FAD cofactors due to its identical core but lack of a ribityl chain.[3]

Recently, a novel, stable flavin redox state, the flavin-N5-oxide, was discovered as a key catalytic intermediate in several flavoenzymes, including EncM, DszA, and RutA.[4][5][6] In these enzymes, the N5-oxide acts as a potent oxygenating species, participating in complex chemical rearrangements that would be inaccessible to canonical flavin intermediates.[2][6] This biological precedent highlights the untapped chemical potential of the flavin N5-oxide moiety.

By synthetically introducing an N-oxide group at the N5 position of lumiflavin, we can create derivatives that harness this unique reactivity. The N-oxide group is a highly polar, zwitterionic functionality that can dramatically increase water solubility and act as a strong hydrogen bond acceptor.[7] Critically, it modifies the electron distribution within the isoalloxazine ring, impacting its redox potential and photochemistry. These changes form the basis for exploring lumiflavin N-oxide derivatives in two primary application areas:

  • Hypoxia-Activated Antimicrobials: Many N-oxide-containing heterocyclic compounds are known to function as prodrugs that are selectively reduced to toxic species under hypoxic (low oxygen) conditions, such as those found in solid tumors or bacterial biofilms.[7]

  • Photosensitizers for Photodynamic Therapy (PDT): Flavins are efficient photosensitizers that, upon light absorption, can generate cytotoxic Reactive Oxygen Species (ROS).[8] Modifying the core with an N-oxide group can tune these photophysical properties to enhance ROS production, making them promising candidates for PDT.[5]

This guide serves as a technical primer for researchers aiming to explore this fascinating chemical space.

Synthesis and Characterization

The chemical synthesis of lumiflavin N-oxide derivatives is not yet widely reported, but can be reliably achieved by adapting established N-oxidation protocols for heterocyclic amines. The most common approach involves the direct oxidation of the tertiary nitrogen (N5) atom of the lumiflavin core using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst.[9]

The rationale for this choice of oxidant is its electrophilic oxygen atom, which readily attacks the nucleophilic N5 nitrogen of the isoalloxazine ring. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or chloroform to ensure solubility of both the flavin substrate and the oxidant. Careful temperature control is crucial to prevent over-oxidation or degradation of the sensitive flavin ring system.

Representative Synthetic Workflow

The overall process, from starting material to purified product, involves a logical sequence of synthesis, workup, and purification. Each stage includes critical validation steps to ensure the integrity of the final compound.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification & Validation A 1. Dissolve Lumiflavin in Anhydrous DCM B 2. Cool to 0°C (Ice Bath) A->B C 3. Add m-CPBA Solution (Dropwise) B->C D 4. Monitor Reaction (TLC Analysis) C->D E 5. Quench Excess Oxidant (e.g., Na2S2O3 soln) D->E Reaction Complete F 6. Wash with NaHCO3 (aq) to Remove Acid E->F G 7. Extract with DCM F->G H 8. Dry Organic Layer (Na2SO4) & Evaporate G->H I 9. Purify Crude Product (Silica Gel Chromatography) H->I Crude Product J 10. Characterize Product (NMR, HRMS, UV-Vis) I->J K 11. Assess Purity (HPLC, >95%) J->K

Caption: General workflow for the synthesis and purification of lumiflavin N5-oxide.

Detailed Experimental Protocol: Representative Synthesis

This protocol describes a representative method for the N-oxidation of lumiflavin using m-CPBA. Causality: The choice of m-CPBA is based on its commercial availability, high reactivity, and the fact that its byproduct, m-chlorobenzoic acid, is easily removed by a basic wash.

Materials:

  • Lumiflavin (Substrate)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system (for chromatography)

Procedure:

  • Preparation: In a flame-dried, 100 mL round-bottom flask under an argon atmosphere, dissolve lumiflavin (e.g., 256 mg, 1.0 mmol) in 40 mL of anhydrous DCM. Stir with a magnetic stir bar until fully dissolved.

  • Cooling: Cool the resulting yellow solution to 0°C using an ice-water bath. Rationale: This minimizes potential side reactions and decomposition of the product.

  • Oxidant Addition: In a separate flask, dissolve m-CPBA (e.g., ~247 mg, ~1.1 mmol, 1.1 equivalents based on purity) in 10 mL of DCM. Add this solution dropwise to the stirred lumiflavin solution over 15-20 minutes.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC). A new, more polar spot corresponding to the N-oxide product should appear. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed (as per TLC), quench the excess m-CPBA by adding 20 mL of 10% aqueous sodium thiosulfate solution. Stir vigorously for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 x 30 mL of saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and 1 x 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.

  • Purification: Purify the crude solid using silica gel column chromatography. A gradient of ethyl acetate in hexane (e.g., starting from 50% and increasing) is typically effective for eluting the more polar N-oxide product.

  • Final Validation: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the structure by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Confirm purity is >95% via HPLC analysis before use in biological assays.

Physicochemical Properties

The introduction of the N5-oxide functionality imparts distinct physicochemical properties compared to the parent lumiflavin. These properties are fundamental to understanding the potential applications of these derivatives.

Photophysical and Redox Characteristics

Flavins are renowned for their strong absorption in the visible spectrum and their fluorescence.[2] The N-oxide modification perturbs the electronic structure of the isoalloxazine ring, which can shift absorption and emission maxima and alter quantum yields. The redox potential, a measure of the molecule's ability to accept or donate electrons, is also significantly affected.

Table 1: Comparative Physicochemical Properties of Lumiflavin and Related Derivatives

Property Lumiflavin Lumiflavin N5-Oxide Rationale for Change
Absorption Maxima (λ_abs, nm) ~445, ~355, ~269 Expected shift The N-O bond alters the π-electron system, changing the energy of electronic transitions.
Emission Maximum (λ_em, nm) ~530 Expected shift The change in the excited state energy level will directly impact the fluorescence emission wavelength.
Fluorescence Quantum Yield (Φ_F) 0.23 (in Water) Expected to decrease The N-oxide group can introduce new non-radiative decay pathways, quenching fluorescence.

| Redox Potential (E°', V vs. SHE) | ~ -0.21 V | Expected to be more positive | The electron-withdrawing N-oxide group makes the ring more electron-deficient and thus easier to reduce. |

Data for Lumiflavin compiled from multiple sources. Data for Lumiflavin N5-Oxide is predicted based on known chemical principles, as specific experimental values are not widely available in the literature.

Biological Activity and Potential Applications

The unique properties of lumiflavin N-oxide derivatives make them prime candidates for two key therapeutic applications: antimicrobial agents and photosensitizers for PDT.

Mechanism of Action: A Dual Threat

The potential therapeutic action of these compounds is multifaceted, leveraging both their redox and photochemical properties.

As Antimicrobial Agents: The N-oxide can act as a bioreductive prodrug. In the oxygen-poor environment of a dense bacterial colony or biofilm, cellular reductases can reduce the N-oxide. This reduction can generate a cytotoxic species or regenerate the parent flavin, which can then participate in redox cycling to produce ROS, leading to oxidative stress and cell death.

As Photosensitizers for Photodynamic Therapy (PDT): PDT is a clinically approved modality that uses a non-toxic photosensitizer, light, and oxygen to kill target cells. The mechanism is initiated by light absorption, which promotes the photosensitizer to an excited triplet state. This triplet state can then react with molecular oxygen via two main pathways:

  • Type I Mechanism: The excited photosensitizer engages in electron transfer reactions with substrates (like lipids or proteins) to form radical species, which can further react with oxygen to produce superoxide and other ROS.

  • Type II Mechanism: The excited photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), generating the highly reactive and cytotoxic singlet oxygen (¹O₂).

Flavins are known to operate through both Type I and Type II mechanisms, making their N-oxide derivatives highly promising for PDT applications.[5][8]

PDT_Mechanism cluster_type1 Type I Mechanism (Radicals) cluster_type2 Type II Mechanism (Singlet Oxygen) PS_G Flavin N-Oxide (Ground State, S₀) PS_S1 Excited Singlet State (S₁) PS_G->PS_S1 Light Light (hν) Light->PS_G Absorption PS_T1 Excited Triplet State (T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) Substrate Substrate (e.g., Lipid) PS_T1->Substrate Electron Transfer O2_ground Oxygen (³O₂) PS_T1->O2_ground Energy Transfer Radicals Substrate Radicals ROS1 Superoxide (O₂⁻) Hydroxyl Radical (•OH) Radicals->ROS1 O₂ Damage Oxidative Damage & Cell Death ROS1->Damage O2_singlet Singlet Oxygen (¹O₂) O2_ground->O2_singlet O2_singlet->Damage

Caption: General mechanism of photodynamic action for flavin-based photosensitizers.

Biological Screening Workflow

A logical, phased approach is required to evaluate the biological potential of newly synthesized derivatives. This ensures that resources are focused on the most promising candidates.

ScreeningWorkflow A Synthesized Compound Library (Purity >95%) B Primary Screen: Antimicrobial Agar Diffusion Assay A->B C Primary Screen: Phototoxicity Assay (Light vs. Dark) A->C D Secondary Screen: Determine MIC/MBC Values (Broth Microdilution) B->D Active E Secondary Screen: Determine Phototoxic IC₅₀ (Dose-Response Curve) C->E Phototoxic F Hit Validation: Mechanism of Action Studies (e.g., ROS Detection) D->F E->F G Lead Candidate F->G

Caption: A tiered workflow for screening lumiflavin N-oxide derivatives for bioactivity.

Detailed Experimental Protocol: Antimicrobial Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a gold standard for quantifying antimicrobial potency.

Principle: A standardized suspension of a target bacterium is exposed to serial dilutions of the test compound in a 96-well plate. The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth after a defined incubation period. This protocol is self-validating through the inclusion of positive (known antibiotic) and negative (no drug) growth controls.

Materials:

  • Lumiflavin N-oxide derivative stock solution (e.g., 1 mg/mL in DMSO)

  • Target microorganism (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (for OD₆₀₀ measurement)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile DMSO (vehicle control)

Procedure:

  • Bacterial Inoculum Preparation: From an overnight culture of S. aureus on an agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL.

  • Plate Preparation: Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 200 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this 2-fold serial dilution across to well 10. Discard 100 µL from well 10. Wells 1-10 now contain serial dilutions of the compound.

  • Controls (Self-Validation):

    • Well 11 (Negative/Growth Control): Add 100 µL of MHB.

    • Well 12 (Vehicle Control): Add 100 µL of MHB containing the same concentration of DMSO as well 1.

    • Set up a separate row for the positive control antibiotic following the same dilution scheme.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to all wells (1-12). The final bacterial concentration will be ~1 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration at which no turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Future Directions and Conclusion

The foundational research into lumiflavin N-oxide derivatives opens a rich field for further investigation. Key future directions include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with varied substituents on the isoalloxazine ring to optimize biological activity and selectivity.

  • Advanced Mechanistic Studies: Utilizing electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates and specific fluorescent probes to quantify singlet oxygen production, thereby elucidating the precise photodynamic mechanism.

  • In Vivo Evaluation: Testing lead compounds in animal models of bacterial infection or cancer to assess efficacy, pharmacokinetics, and safety.

  • Biocatalysis: Exploring the use of these derivatives as biomimetic catalysts for novel oxidative transformations in synthetic chemistry.

References

  • Cardona, F., & Soldaini, G. (n.d.). OXIDATION OF SECONDARY AMINES TO NITRONES WITH UREA-HYDROGEN PEROXIDE COMPLEX (UHP) CATALYZED BY METHYLTRIOXORHENIUM (MTO). Organic Syntheses Procedure. Retrieved from [Link]

  • Teufel, R., Miyanaga, A., Michaudel, Q., et al. (2015). Flavin-N5-oxide as a key intermediate in the biosynthesis of the antibiotic enterocin.
  • Wicher, A., & Gackowska, A. (2023). Riboflavin and Its Derivates as Potential Photosensitizers in the Photodynamic Treatment of Skin Cancers. International Journal of Molecular Sciences, 24(18), 13880. Available at: [Link]

  • Cieplik, F., Deng, D., Crielaard, W., et al. (2018). Antimicrobial photodynamic therapy – what we know and what we don't. Critical Reviews in Microbiology, 44(5), 571-589. Available at: [Link]

  • Adak, S., & Begley, T. P. (2017). Flavin-N5-oxide: A new, catalytic motif in flavoenzymology. Archives of Biochemistry and Biophysics, 632, 95-101. Available at: [Link]

  • Massey, V. (2000). The chemical and biological versatility of flavins. Biochemical Society Transactions, 28(4), 283-296.
  • Teufel, R., Agarwal, V., Moore, B.S., & Palfey, B.A. (2015). Biochemical Establishment and Characterization of EncM's Flavin-N5-oxide Cofactor. Journal of the American Chemical Society, 137(26), 8372–8375. Available at: [Link]

  • Saleem-Batcha, R., & Teufel, R. (2018). Insights into the enzymatic formation, chemical features, and biological role of the flavin-N5-oxide. Current Opinion in Chemical Biology, 47, 31-38.
  • Lin, K. H., Lyu, S. Y., Yeh, H. W., et al. (2022). Structural and chemical trapping of flavin-oxide intermediates reveals substrate-directed reaction multiplicity. eLife, 11, e79831.
  • Zhang, F., Chen, X., & Wu, Y. (2022). Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. Molecules, 27(5), 1541. Available at: [Link]

  • Kwiatkowski, S., Knap, B., Przystupski, D., et al. (2018). Photodynamic therapy – mechanisms, photosensitizers and combinations. Biomedicine & Pharmacotherapy, 106, 1098-1107.
  • Heelis, P. F. (1991). The photochemical and photophysical properties of flavins (isoalloxazines). Chemical Society Reviews, 11(1), 15-39.
  • Teufel, R., Stull, F., Meehan, M.J., et al. (2017). Biochemical and Structural Characterization of a Self-Sufficient Flavin-Dependent N-Hydroxylase. Biochemistry, 56(19), 2481–2489.
  • Sławiński, M., & Szafran, K. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(18), 13345-13399. Available at: [Link]

  • Müller, F. (Ed.). (1991). Chemistry and Biochemistry of Flavoenzymes. CRC press.

Sources

A Preliminary Technical Guide to the Investigation of Lumiflavin 5-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview for the preliminary investigation of Lumiflavin 5-Oxide (7,8,10-trimethyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione), a derivative of the well-studied flavin, lumiflavin. This guide is structured to provide not only procedural details but also the underlying scientific rationale for the proposed experimental workflows, empowering researchers to explore the synthesis, characterization, and potential biological activities of this intriguing molecule.

Introduction: The Scientific Context of this compound

Flavins are a class of versatile redox-active cofactors crucial for a myriad of biological processes. Lumiflavin (7,8,10-trimethylisoalloxazine), a photolysis product of riboflavin (Vitamin B2), serves as a fundamental model compound for studying the intricate chemistry of the isoalloxazine ring system.[1][2] The introduction of an N-oxide functionality at the N5 position of the flavin core, as in this compound, is of significant scientific interest. In recent years, flavin-N5-oxides have been identified as key, stable intermediates in the catalytic cycles of several flavoenzymes, including EncM, DszA, and RutA, where they act as potent oxygenating species.[3][4][5] This discovery has opened new avenues for understanding enzymatic reaction mechanisms and has spurred interest in the synthetic preparation and biological evaluation of these N-oxide derivatives as potential enzyme inhibitors or bioactive agents in their own right.[3][6]

This guide will delineate a strategic approach for a preliminary, yet thorough, investigation of this compound, from its chemical synthesis and purification to its detailed characterization and initial biological screening.

Part 1: Synthesis and Purification of this compound

A robust and reproducible synthesis is the cornerstone of any chemical investigation. While the enzymatic generation of flavin-N5-oxides is well-documented, a detailed protocol for the direct chemical synthesis of this compound is not prevalent in the literature. However, based on established methods for the N-oxidation of tertiary amines and heterocyclic compounds, a reliable synthetic route can be proposed.[6][7]

Proposed Synthetic Pathway: Oxidation of Lumiflavin

The most direct approach to this compound is the oxidation of the N5-position of the lumiflavin isoalloxazine ring. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are effective reagents for the N-oxidation of tertiary amines and nitrogen-containing heterocycles.[6][7]

Diagram 1: Proposed Synthesis of this compound

G Lumiflavin Lumiflavin reaction Lumiflavin->reaction mCPBA m-CPBA (meta-chloroperoxybenzoic acid) mCPBA->reaction Solvent Dichloromethane (DCM) Room Temperature Lumiflavin_5_Oxide This compound mCBA m-chlorobenzoic acid (byproduct) reaction->Lumiflavin_5_Oxide Oxidation reaction->mCBA

Caption: A schematic of the proposed synthesis of this compound via oxidation of lumiflavin with m-CPBA.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound by the oxidation of lumiflavin.

Materials:

  • Lumiflavin

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve lumiflavin (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.05 M. Stir the solution at room temperature until the lumiflavin is fully dissolved.

  • Addition of Oxidant: To the stirred solution, add m-CPBA (1.2 equivalents) portion-wise over 15 minutes. The reaction is typically exothermic; maintain the temperature at or below room temperature with a water bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (e.g., 95:5 v/v). The product, this compound, is expected to be more polar than the starting material and thus have a lower Rf value.

  • Work-up: Upon completion of the reaction (typically 2-4 hours), quench the excess m-CPBA by washing the reaction mixture with a saturated aqueous solution of sodium thiosulfate. Subsequently, wash with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct. Finally, wash with brine.

  • Isolation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification Protocol: Column Chromatography

Objective: To purify the crude this compound from unreacted starting material and byproducts.

Materials:

  • Silica gel for column chromatography (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Standard column chromatography setup

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica in DCM.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica with the adsorbed product onto the top of the prepared column.

  • Elution: Elute the column with a gradient of methanol in DCM. Start with 100% DCM and gradually increase the polarity by adding methanol (e.g., from 0% to 10% methanol). The more polar this compound will elute after the less polar lumiflavin.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound as a solid.

Diagram 2: Purification Workflow

G Crude Crude Product (this compound, Lumiflavin, m-CBA) Column Silica Gel Column Chromatography Crude->Column Gradient Gradient Elution (DCM -> DCM/MeOH) Column->Gradient Fractions Fraction Collection & TLC Analysis Gradient->Fractions Pure Pure this compound Fractions->Pure G Setup Assay Setup (Enzyme, Buffer, Inhibitor) Preincubation Pre-incubation Setup->Preincubation Initiation Reaction Initiation (Add Substrate) Preincubation->Initiation Measurement Kinetic Measurement (Plate Reader) Initiation->Measurement Analysis Data Analysis (Calculate IC50) Measurement->Analysis

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Lumiflavin from Riboflavin via Alkaline Photolysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of lumiflavin (7,8,10-trimethylisoalloxazine) from riboflavin (Vitamin B2). The primary and most effective method detailed is the photochemical degradation of riboflavin in an alkaline solution. This application note elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, and includes insights into key experimental parameters and product analysis. The information is curated for professionals in chemistry, biochemistry, and drug development who require a reliable method for preparing this crucial riboflavin derivative.

Introduction: Understanding Lumiflavin and its Synthesis

Lumiflavin is a key derivative of riboflavin, formed by the photochemical cleavage of riboflavin's ribityl side chain at the N10 position of the isoalloxazine ring system.[1] While biologically inactive as a vitamin, lumiflavin is an invaluable compound for studying the photochemical properties of flavins.[2] It also serves as a competitive inhibitor in some biological systems and can be used as a tool for studying vitamin B2 metabolism, transport, and deficiency.[3]

The synthesis of lumiflavin from riboflavin is a fundamental process in flavin chemistry, primarily achieved through photolysis.[2][3] The reaction's outcome is highly dependent on pH.[1] Under alkaline (basic) conditions, the primary photodegradation product is lumiflavin.[4][5] In contrast, under neutral or acidic conditions, the reaction favors the formation of lumichrome (7,8-dimethylalloxazine).[4][5][6]

It is important to distinguish the synthesis of Lumiflavin from that of Riboflavin 5'-phosphate , also known as flavin mononucleotide (FMN). The latter is a phosphorylated derivative of riboflavin synthesized using phosphorylating agents like phosphorus oxychloride, not through photolysis.[7][8] This protocol focuses exclusively on the photochemical conversion to lumiflavin.

Reaction Mechanism: The Path from Riboflavin to Lumiflavin

The conversion of riboflavin to lumiflavin is a photochemical process that proceeds via the intramolecular photodealkylation of the ribityl side chain. The reaction is initiated by the absorption of light, which excites the riboflavin molecule to a reactive triplet state.[4] In an alkaline environment, this excited state leads to the cleavage of the ribityl chain.

The key steps are:

  • Photoexcitation: Riboflavin absorbs light (UV or visible), transitioning to an excited singlet state, which then converts to a more stable and reactive diradical triplet state.[4]

  • Dealkylation in Alkaline Conditions: Under basic pH, the excited triplet riboflavin undergoes dealkylation, cleaving the C-N bond connecting the ribityl side chain to the isoalloxazine ring.[4][9] This process results in the formation of lumiflavin.

The pH of the solution is a critical determinant of the final product.

  • Alkaline pH (pH > 8): Favors the formation of lumiflavin.[4][6]

  • Neutral or Acidic pH (pH < 8): Leads predominantly to the formation of lumichrome.[4][5][6]

Reaction Pathway Diagram

G Riboflavin Riboflavin (in Alkaline Solution, e.g., NaOH) Excited_RF Excited Triplet Riboflavin (*³RF) Riboflavin->Excited_RF Light (hν) (UV/Visible) Lumiflavin Lumiflavin (7,8,10-trimethylisoalloxazine) Excited_RF->Lumiflavin Intramolecular Photodealkylation Byproduct Ribityl Chain Fragments Excited_RF->Byproduct

Caption: Photochemical conversion of Riboflavin to Lumiflavin.

Experimental Protocol: A Step-by-Step Guide

This protocol details a generalized yet robust procedure for the synthesis, isolation, and purification of lumiflavin based on established methodologies.[2]

Materials and Equipment
Reagents & Consumables Equipment
Riboflavin (Vitamin B2)High-pressure mercury vapor lamp (or similar UV/Vis source)
Sodium Hydroxide (NaOH)Pyrex® reaction vessel (flask or beaker)
Hydrochloric Acid (HCl)Magnetic stir plate and stir bar
Chloroform (CHCl₃)pH meter
Sodium Sulfate (Na₂SO₄), anhydrousSeparatory funnel
Distilled or Deionized WaterRotary evaporator
Standard laboratory glassware
Synthesis Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_extraction 3. Extraction & Isolation cluster_purification 4. Purification A Prepare aqueous Riboflavin solution B Adjust pH to ~11.6 with NaOH A->B C Irradiate with light source (e.g., Hg vapor lamp) B->C D Stir continuously under aerobic conditions C->D E Monitor reaction (Spectrophotometry/HPLC) D->E F Cool and acidify solution to pH 2.0 with HCl E->F G Extract with Chloroform (repeat 3x) F->G H Combine organic layers G->H I Dry extract over anhydrous Na₂SO₄ H->I J Filter to remove drying agent I->J K Evaporate solvent via rotary evaporator J->K L Obtain crude Lumiflavin solid K->L

Caption: Experimental workflow for Lumiflavin synthesis.

Detailed Procedure
  • Preparation of Riboflavin Solution: Prepare an aqueous solution of riboflavin. A typical starting concentration is 5 x 10⁻⁵ M.[2] Ensure the riboflavin is fully dissolved.

  • pH Adjustment: Carefully adjust the pH of the solution to approximately 11.6 using a sodium hydroxide (NaOH) solution.[2] Use a calibrated pH meter to ensure accuracy, as pH is critical for maximizing lumiflavin yield.[1][6]

  • Photolysis (Irradiation):

    • Place the alkaline riboflavin solution in a Pyrex reaction vessel. Pyrex is recommended as it is transparent to the necessary wavelengths of light.

    • Immerse the vessel in a temperature-controlled water bath to maintain a constant temperature (e.g., 25 ± 0.1 °C).[2]

    • Position a high-pressure mercury vapor lamp or another suitable UV/Visible light source to irradiate the solution.[2]

    • Ensure continuous and vigorous stirring using a magnetic stir bar.

    • Gently bubble a stream of air through the solution to maintain aerobic conditions, which facilitates the reaction.[2]

  • Reaction Monitoring: The reaction progress can be monitored by taking small aliquots at regular intervals. The conversion can be tracked by spectrophotometry (observing changes in absorbance at 445 nm) or by High-Performance Liquid Chromatography (HPLC).[2] Under optimal conditions, the reaction is typically complete within 20-30 minutes.[2]

  • Extraction of Lumiflavin:

    • Once the reaction is complete, cool the solution to room temperature.

    • Acidify the solution to a pH of 2.0 using hydrochloric acid (HCl).[2] This step prepares the lumiflavin for extraction into an organic solvent.

    • Transfer the acidified solution to a separatory funnel.

    • Extract the lumiflavin by adding a portion of chloroform and shaking vigorously. Allow the layers to separate and collect the lower organic (chloroform) layer.[1][2]

    • Repeat the extraction process at least two more times with fresh portions of chloroform to ensure complete recovery of the product.[2] The chloroform extracts will contain the less polar photoproducts, primarily lumiflavin and any lumichrome that may have formed.[2]

  • Isolation and Purification:

    • Combine all the chloroform extracts.

    • Dry the combined extract over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

    • Filter the solution to remove the drying agent.

    • Evaporate the chloroform under reduced pressure using a rotary evaporator. This will yield a crude solid product.

    • For higher purity, the crude lumiflavin can be further purified by column chromatography or recrystallization.

Quantitative Data and Key Parameters

The efficiency of lumiflavin synthesis is governed by several factors. The following table summarizes critical parameters based on literature data.

ParameterRecommended Value / ConditionRationale & NotesSource
Riboflavin Concentration ~5 x 10⁻⁵ M to 100 µMA common concentration range for efficient photolysis.[2][6]
pH ~11.6 (strongly alkaline)Maximizes lumiflavin formation and minimizes lumichrome.[1][2]
Light Source High-pressure mercury vapor lamp (125W) or strong fluorescent light (e.g., 3,000 lux)Provides the necessary energy for photoexcitation.[2][4]
Reaction Time 20 minutes to 2 hoursDependent on light intensity and concentration. Monitor for completion.[2][6]
Temperature 25 °CControlled temperature ensures consistent reaction kinetics.[2]
Extraction Solvent Chloroform (CHCl₃)Lumiflavin is soluble in chloroform, allowing for effective separation from the aqueous phase.[1][2]
Expected Yield Up to ~31% conversion from 100 µM RiboflavinYield can vary significantly based on precise conditions.[6]

Product Characterization

To confirm the identity and purity of the synthesized lumiflavin, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): A quick method to check for the presence of lumiflavin and separate it from residual riboflavin and lumichrome.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the product mixture, allowing for accurate determination of purity and yield.[4]

  • UV-Visible Spectroscopy: Lumiflavin exhibits a characteristic absorption spectrum. In chloroform, it shows distinct peaks that can be used for identification.[10]

  • Fluorescence Spectroscopy: Lumiflavin has a characteristic yellow-green fluorescence, which distinguishes it from the sky-blue fluorescence of lumichrome.[11][12]

References

  • BenchChem. (2025). Synthesis of Lumiflavin from Riboflavin: A Technical Guide.
  • The Ohio State University. (n.d.). Mechanism of Riboflavin Destruction under Light.
  • Benchchem. (n.d.). The Discovery of Lumiflavin: From Vitamin B2 Degradation to a Key Photochemical Product.
  • B Vitamins and Folate: Chemistry and Biochemistry of Riboflavin and Related Compounds. (2012). Books.
  • Photochemical degradation of riboflavin used as drug into photodynamic therapy. (2025). ResearchGate.
  • TargetMol. (n.d.). Lumiflavine.
  • Treadwell, G. E., & Metzler, D. E. (1972). Photoconversion of riboflavin to lumichrome in plant tissues. Plant Physiology, 49(6), 991-993.
  • Lee, J., & Min, D. B. (2006). Photosensitizing effect of riboflavin, lumiflavin, and lumichrome on the generation of volatiles in soy milk. Journal of Agricultural and Food Chemistry, 54(7), 2754-2759.
  • MDPI. (n.d.). Photodegradation of Riboflavin under Alkaline Conditions: What Can Gas-Phase Photolysis Tell Us about What Happens in Solution?
  • PubMed Central. (n.d.). Genetic Control of Biosynthesis and Transport of Riboflavin and Flavin Nucleotides and Construction of Robust Biotechnological Producers.
  • Smith, F. P., & McCormick, D. B. (1998). Radical oxidation of riboflavin. International Journal for Vitamin and Nutrition Research, 68(3), 174-180.
  • OXIDATIVE DECOMPOSITION OF RIBOFLAVIN. (n.d.).
  • Photochemical Degradation of Riboflavin. (n.d.). Scribd.
  • Smith, E. C. (n.d.). THE PHOTOCHEMICAL DEGRADATION OF RIBOFLAVIN.
  • Google Patents. (n.d.). EP0417604A2 - Process for preparing riboflavin-5'-phosphate and its sodium salt.
  • Google Patents. (n.d.). US5095115A - Preparation of riboflavin 5'-phosphate (fmn) and its sodium salt in a lactone.

Sources

Application Notes and Protocols for Cellular Imaging with Lumiflavin 5-Oxide as a "Turn-On" Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Potential of Flavin-Based "Turn-On" Probes in Live-Cell Imaging

Live-cell imaging is a cornerstone of modern biological research, enabling the visualization of dynamic cellular processes in real-time. A significant advancement in this field is the development of "turn-on" fluorescent probes, which exhibit enhanced fluorescence upon interaction with a specific analyte or under particular cellular conditions. This characteristic provides a high signal-to-noise ratio, minimizing background fluorescence and allowing for precise detection.

Flavins, a class of naturally occurring chromophores, are emerging as promising scaffolds for the design of such probes. Their inherent redox activity and fluorescent properties make them ideal candidates for sensing specific cellular states. This document explores the application of a modified Lumiflavin 5-Oxide as a hypothetical "turn-on" fluorescent probe for cellular imaging. Based on the principles of flavin-N(5)-oxide chemistry, we propose a mechanism where a non-fluorescent this compound derivative is converted to a highly fluorescent lumiflavin species in response to specific intracellular triggers, such as the presence of antioxidant biomolecules.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proposed use of a functionalized this compound as a "turn-on" fluorescent probe. We present a putative mechanism of action, detail hypothetical photophysical and cytotoxic properties, and provide in-depth protocols for probe characterization and live-cell imaging. It is imperative to note that the protocols described herein are based on established principles of live-cell imaging and data from a closely related flavin-N(5)-oxide derivative, and require experimental validation for this specific application.

Proposed Mechanism of Action: A Light-Driven "Turn-On" System

The proposed mechanism for a functionalized this compound probe is based on a light-driven reductive elimination reaction.[1] A non-fluorescent precursor, a this compound derivative (e.g., with a p-toluenesulfonyl group, hereafter referred to as LFO-Ts), is introduced to the cells. In the presence of specific intracellular analytes, such as antioxidant amino acids (e.g., cysteine, methionine) or biothiols (e.g., glutathione), and upon photo-irradiation, the LFO-Ts undergoes a chemical transformation. This reaction involves the reductive elimination of the p-toluenesulfonyl group, converting the this compound backbone into its highly fluorescent lumiflavin form.[1][3][4] This "turn-on" response is therefore dependent on both a chemical trigger and an external light source, offering a dual-control mechanism for fluorescence activation.

G cluster_0 Cellular Environment LFO_Ts LFO-Ts (Non-fluorescent) Lumiflavin Lumiflavin (Fluorescent) LFO_Ts->Lumiflavin Reductive Elimination Antioxidants Antioxidant Amino Acids (e.g., Cysteine, Glutathione) Antioxidants->Lumiflavin Light Photo-irradiation Light->Lumiflavin Imaging Fluorescence Imaging Lumiflavin->Imaging

Figure 1: Proposed mechanism of LFO-Ts activation.

Hypothetical Properties of the this compound Probe

The successful application of a fluorescent probe hinges on its photophysical and biological properties. The following table summarizes the expected, yet to be experimentally verified, properties of a functionalized this compound probe (LFO-Ts).

PropertyExpected Value/CharacteristicRationale/Note
Excitation Max (λex) ~450 nmBased on the absorption spectra of similar flavin derivatives.[1]
Emission Max (λem) ~544 nmBased on the emission spectra of the activated flavin-N(5)-oxide derivative.[1][3]
Quantum Yield (ΦF) Low (precursor); High (activated)The "turn-on" mechanism implies a significant increase in quantum yield upon activation.
Cell Permeability To be determinedAssumed to be sufficient for live-cell applications, but requires experimental validation.
Cytotoxicity LowExpected to be low for imaging applications, but must be determined experimentally using assays like MTT.
Specificity Specific to antioxidant amino acids and biothiolsBased on the reported reactivity of the flavin-N(5)-oxide derivative.[1]

Experimental Protocols

The following protocols provide a roadmap for the characterization and application of a novel this compound based fluorescent probe.

Protocol 1: Characterization of the LFO-Ts Probe

Objective: To experimentally determine the photophysical properties and cytotoxicity of the LFO-Ts probe.

A. Photophysical Characterization

  • Materials: LFO-Ts probe, phosphate-buffered saline (PBS, pH 7.4), antioxidant (e.g., L-cysteine), spectrophotometer, spectrofluorometer.

  • Procedure:

    • Prepare a stock solution of LFO-Ts in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of LFO-Ts in PBS.

    • Measure the absorption spectrum of each dilution to determine the molar extinction coefficient.

    • Measure the fluorescence emission spectrum and quantum yield of the LFO-Ts solutions in the absence and presence of varying concentrations of L-cysteine, with and without photo-irradiation at the determined excitation maximum.

    • Determine the optimal excitation and emission wavelengths for the activated probe.

B. Cytotoxicity Assessment (MTT Assay)

  • Materials: Cell line of interest (e.g., HeLa), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, LFO-Ts probe, MTT reagent, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of LFO-Ts concentrations for a period equivalent to the planned imaging experiment (e.g., 24 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm to determine cell viability.

Protocol 2: Live-Cell Imaging with the LFO-Ts Probe

Objective: To visualize the presence of antioxidant amino acids in live cells using the LFO-Ts probe.

A. Cell Preparation

  • Seed the chosen cell line on glass-bottom dishes or chamber slides suitable for microscopy.

  • Culture the cells in a complete medium at 37°C in a humidified atmosphere with 5% CO₂ until they reach 60-80% confluency.

B. Probe Loading and Imaging

  • Probe Preparation: Prepare a working solution of LFO-Ts in a serum-free medium or an appropriate buffer (e.g., HBSS) at a concentration determined from cytotoxicity and initial imaging experiments (typically in the low micromolar range).

  • Cell Staining:

    • Wash the cells twice with a warm imaging buffer.

    • Add the LFO-Ts working solution to the cells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

    • Wash the cells twice with a warm imaging buffer to remove any excess probe.

  • Imaging:

    • Mount the dish or slide on the stage of a fluorescence microscope equipped with appropriate filters for the determined excitation and emission wavelengths of the activated probe.

    • Use a minimal light exposure to avoid phototoxicity.

    • Acquire images of the cells. To induce the "turn-on" effect, a brief period of higher intensity illumination at the excitation wavelength may be required.

    • For time-lapse imaging, acquire images at regular intervals.

  • Controls:

    • Negative Control: Image unstained cells to assess autofluorescence.

    • Positive Control: Pre-treat cells with a known inducer of oxidative stress (to deplete antioxidants) or a known antioxidant to modulate the signal.

C. Data Analysis

  • Correct for background fluorescence.

  • Quantify the fluorescence intensity in regions of interest (ROIs) within the cells.

  • Analyze the spatial and temporal changes in fluorescence to infer the distribution and dynamics of the target analytes.

Experimental Workflow

Figure 2: Overall experimental workflow.

Trustworthiness and Self-Validation

The protocols outlined in this document are intended as a starting point for the development of this compound-based probes for cell imaging. As with any novel tool, rigorous validation is paramount. Researchers are strongly encouraged to first perform the characterization experiments described in Protocol 1 to determine the precise photophysical properties and cytotoxic profile of their specific this compound derivative. This initial validation is crucial for ensuring the reliability and reproducibility of subsequent live-cell imaging experiments. The inclusion of appropriate positive and negative controls in all imaging experiments is also essential for accurate data interpretation.

References

  • Hong, K.-I., Lee, S. M., & Jang, W.-D. (2017). Flavin-Based Light-Driven Fluorescent Probe for the Detection of Antioxidant Amino Acids. Chemistry – An Asian Journal, 12(24), 3133-3137. [Link]

  • Kojima, H., & Itoh, T. (2020). Preparation and Use of Turn-on Fluorescent Probe for Detection and Live Cell Imaging of Vitamin D Receptor as a Target Protein. STAR Protocols, 1(1), 100036. [Link]

  • Kowada, T., Arita, T., Takasu, A., & Hirayama, S. (2020). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR Protocols, 1(3), 100173. [Link]

  • ResearchGate. (n.d.). a) Changes in the emission intensity and fluorescence of Ts-OF on addition of various amino acids and b) under dark conditions; c) the timedependent change in the emission intensity of Ts-OF monitored at 544 nm with 100 equivalents of Cys; d) emission intensity before and after UV irradiation for 11 min. [Link]

  • Pal, R., & Tovar, J. D. (2016). Fluorescent Mechanism-Based Probe for Aerobic Flavin-Dependent Enzyme Activity. ACS Chemical Biology, 11(10), 2711-2715. [Link]

  • Gnanasekaran, L., et al. (2025). Flavin-based probe for real-time monitoring of hypochlorous acid dynamics in live cells. Analyst, 150(1), 123-456. [Link]

  • Teuber, S., et al. (2016). Photophysical Properties of Structurally and Electronically Modified Flavin Derivatives Determined by Spectroscopy and Theoretical Calculations. The Journal of Physical Chemistry B, 120(8), 1675-1686. [Link]

  • ResearchGate. (n.d.). 1 H NMR experiments of Ts-OF with 80 equivalents of Cys according to exposure UV irradiation time (0, 5, 10, 60 min) in D 2 O. [Link]

  • Massey, V. (2017). Flavin-N5-oxide: A new, catalytic motif in flavoenzymology. The FASEB Journal, 31(8), 3249-3257. [Link]

  • van der Meer, J. R., & Tropel, D. (2022). Ultrafast photooxidation of protein-bound anionic flavin radicals. Proceedings of the National Academy of Sciences, 119(8), e2118788119. [Link]

Sources

Lumiflavin 5-Oxide: A Bio-Inspired Powerhouse for Photocatalytic Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Oxidative Might of a Flavin Metabolite

In the ever-evolving landscape of synthetic organic chemistry, the quest for sustainable and efficient catalytic systems is paramount. Visible-light photocatalysis has emerged as a powerful tool, offering green and mild reaction conditions. Within this domain, metal-free organocatalysts are of particular interest due to their low toxicity, cost-effectiveness, and unique reactivity. Lumiflavin, a photochemically stable derivative of riboflavin (Vitamin B2), has established itself as a robust photocatalyst for a variety of transformations. This application note delves into a lesser-explored yet highly potent derivative: Lumiflavin 5-Oxide .

Initially identified as a key intermediate in flavoenzyme-catalyzed biological oxidations, the flavin N5-oxide is a remarkable oxidizing species.[1][2][3] Its isolation and application as a synthetic photocatalyst unlock new avenues for challenging organic transformations. This guide provides a comprehensive overview of this compound, from its synthesis to its application in key photocatalytic reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Concepts: The Uniqueness of the N5-Oxide

The photocatalytic activity of lumiflavin typically involves the generation of its triplet excited state upon absorption of visible light. This excited state can then engage in either single-electron transfer (SET) or hydrogen-atom transfer (HAT) processes to initiate a chemical reaction. The introduction of an oxygen atom at the N5 position of the isoalloxazine ring system fundamentally alters the electronic properties of the flavin, creating a highly electrophilic and potent oxidizing agent.[1][2]

The N5-oxide can be considered a "hyperoxidized" flavin, and its reactivity in synthetic applications is just beginning to be explored. Unlike many enzymatic systems where the flavin-N5-oxide is generated in situ, the use of a pre-synthesized and isolated this compound as a photocatalyst offers greater control and broader applicability in organic synthesis.

Synthesis of this compound

While the enzymatic generation of flavin-N5-oxides is well-documented, a standardized protocol for the chemical synthesis of this compound for photocatalytic applications is less common in the literature. However, drawing from principles of flavin chemistry, a general approach involves the oxidation of lumiflavin. A plausible synthetic route is outlined below, though optimization may be required.

Protocol 1: Synthesis of this compound

Materials:

  • Lumiflavin

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Dissolution: In a round-bottom flask protected from light, dissolve lumiflavin (1.0 eq) in anhydrous dichloromethane.

  • Oxidation: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 to 1.5 eq) portion-wise over 15-20 minutes with continuous stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to afford this compound as a yellow-orange solid.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and UV-Vis spectroscopy).

Application Notes and Protocols

The enhanced oxidizing power of this compound makes it a promising catalyst for a range of photocatalytic transformations. Below are detailed application notes and protocols for selected reactions.

Application 1: Aerobic Oxidation of Thiols to Disulfides

The oxidation of thiols to disulfides is a fundamental transformation in organic synthesis and biochemistry. This compound can efficiently catalyze this reaction using atmospheric oxygen as the terminal oxidant under mild, visible-light irradiation.

Mechanistic Rationale: The photocatalytic cycle is initiated by the excitation of this compound (LF-N5=O) to its triplet excited state. This excited state is a potent oxidant capable of abstracting a hydrogen atom from the thiol (R-SH) to generate a thiyl radical (R-S•) and the reduced catalyst intermediate. The thiyl radicals then couple to form the disulfide (R-S-S-R). The reduced catalyst is re-oxidized by molecular oxygen to regenerate the ground state of this compound, completing the catalytic cycle.

G LF_N5O This compound (LF-N5=O) LF_N5O_star [LF-N5=O]* (T1) LF_N5O->LF_N5O_star hν (Visible Light) LF_N5OH_rad [LF-N5-OH]• LF_N5O_star->LF_N5OH_rad + R-SH - R-S• LF_N5OH_rad->LF_N5O + O2 - H2O2 RSH R-SH RS_rad R-S• RSSR R-S-S-R RS_rad->RSSR + R-S• O2 O2 H2O2 H2O2

Caption: Simplified pathway for benzimidazole synthesis.

Protocol 3: General Procedure for Benzimidazole Synthesis

Materials:

  • This compound (1-3 mol%)

  • o-Phenylenediamine substrate (1.0 eq)

  • Aldehyde or primary alcohol (1.2 eq)

  • Solvent (e.g., Methanol, Ethanol)

  • Visible light source (e.g., Blue LEDs)

Procedure:

  • Reaction Setup: In a reaction tube, combine the o-phenylenediamine, the aldehyde or alcohol, and the solvent.

  • Catalyst Addition: Add this compound to the mixture.

  • Atmosphere: The reaction is performed under an air or oxygen atmosphere (balloon).

  • Irradiation: Irradiate the mixture with a visible light source at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. Key to ensuring reproducibility and understanding the catalytic system are the following control experiments:

  • No Light Control: Running the reaction in the dark should result in no product formation, confirming the photochemical nature of the transformation.

  • No Catalyst Control: The absence of this compound should lead to negligible or no reaction, demonstrating its essential catalytic role.

  • No Oxygen Control: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) should significantly inhibit or stop the reaction, confirming the role of oxygen as the terminal oxidant.

Conclusion and Future Outlook

This compound stands as a testament to the power of bio-inspired catalysis. By harnessing the unique reactivity of this "hyperoxidized" flavin, chemists can access a powerful tool for a range of oxidative transformations under mild and sustainable conditions. The protocols and insights provided in this application note serve as a starting point for researchers to explore the vast potential of this compound in organic synthesis. Future research will undoubtedly uncover new applications for this remarkable photocatalyst, further bridging the gap between biological chemistry and synthetic innovation.

References

  • Aerobic oxidative synthesis of benzimidazoles by flavin photocatalysis. Organic & Biomolecular Chemistry. [Link]

  • Aerobic cross-dehydrogenative coupling of toluenes and o-phenylenediamines by flavin photocatalysis for the facile synthesis of benzimidazoles. RSC Advances. [Link]

  • Flavin-N5-oxide: A new, catalytic motif in flavoenzymology. Archives of Biochemistry and Biophysics. [Link]

  • Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. Molecules. [Link]

  • Flavin-N5-oxide: A new, catalytic motif in flavoenzymology. Request PDF. [Link]

Sources

Application Notes and Protocols for the Photochemical Investigation of Lumiflavin 5-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Shedding Light on Lumiflavin 5-Oxide

Lumiflavin, the core chromophore of the essential vitamin B2 (riboflavin), is a cornerstone of biochemical redox reactions and a subject of intense photochemical research.[1][2] The introduction of an N-oxide at the 5-position to create this compound (LFO) significantly modifies its electronic structure, offering a unique platform for exploring novel photochemical reactivity, developing advanced photosensitizers, and designing new photocatalytic systems.[3] The photochemistry of flavins is complex, involving multiple excited states and a sensitivity to the local environment, making precise and reproducible experimental design paramount.[4][5]

This guide provides a comprehensive framework for establishing a robust experimental setup to investigate the photochemistry of this compound. It moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring that protocols are understood, adaptable, and self-validating. We will cover the essential principles, detailed protocols for irradiation and quantitative analysis, and methods for product characterization, providing researchers with the tools to confidently explore the rich photochemistry of this intriguing molecule.

Foundational Principles: The "Why" Behind the Setup

A successful photochemical experiment relies on controlling the interaction of light with matter. For LFO, the key is to selectively populate specific electronic excited states and direct their subsequent reactivity.

Light Absorption and Excited States

Like its parent compound, LFO is expected to have strong absorption bands in the UV-A and blue regions of the spectrum.[6] Absorption of a photon promotes the molecule from its ground state (S₀) to a singlet excited state (S₁ or higher). From the S₁ state, the molecule can either relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived triplet excited state (T₁).[7][8] This triplet state is often the key reactive intermediate in flavin photochemistry due to its longer lifetime and biradical character.

The choice of irradiation wavelength is critical. It must correspond to an absorption band of the LFO to ensure efficient excitation. Monochromatic or narrow-band light sources (like LEDs or filtered lamps) are superior to broadband sources as they provide greater selectivity and simplify kinetic analysis.

Key Photochemical Pathways

The excited LFO molecule can initiate several chemical transformations:

  • Photosensitization: The triplet state of LFO can transfer its energy to other molecules. A common example is the energy transfer to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a powerful oxidizing agent.[9]

  • Photoreduction: The excited flavin can be reduced by an electron donor, forming a flavin radical. This process is fundamental to the function of many flavoenzymes and photocatalytic cycles.[10]

  • Photodegradation: Flavins are notoriously light-sensitive and can undergo irreversible degradation to various photoproducts, such as lumichrome-like compounds.[11][12] Understanding and minimizing these pathways is crucial for clean reaction design. The pH of the solution is a critical factor influencing photostability.[11]

The experimental setup must be designed to favor one pathway while suppressing others, for example, by working in an inert atmosphere to prevent singlet oxygen formation.

The Experimental Apparatus: Tools of the Trade

A reproducible photochemical setup requires careful selection of a light source, reactor, and analytical equipment. Commercial photoreactors offer convenience and reproducibility, but custom-built setups can be tailored to specific needs.[13]

ComponentDescription & Key ConsiderationsExample(s)
Light Source Wavelength: Must overlap with LFO's absorption spectrum (typically 365-450 nm). Intensity (Photon Flux): Must be stable and measurable for quantitative studies. Type: LEDs are highly recommended for their narrow emission spectra, stability, and low heat output. Medium-pressure mercury lamps offer high power but have broad emission lines requiring filters.Kessil™ or EvoluChem™ Blue LED lamps (e.g., 450 nm), Medium-Pressure Hg Arc Lamps with appropriate filters.[13]
Photoreactor Geometry: Must ensure uniform irradiation of the sample. Cooling is essential to prevent thermal side reactions. Type: Batch Reactors: Standard vials or flasks placed at a fixed distance from the lamp. Suitable for screening and small-scale synthesis. Flow Reactors: Solution is pumped through transparent tubing (e.g., FEP) coiled around a lamp. Offers excellent light penetration, temperature control, and scalability.[14][15]EvoluChem™ PhotoRedOx Box, Vapourtec UV-150, custom immersion well reactors.[13][15]
Reaction Vessels Material: Must be transparent at the irradiation wavelength. Borosilicate glass (Pyrex®) is suitable for >300 nm. Quartz is required for irradiation at lower UV wavelengths.4 mL borosilicate vials, quartz cuvettes, FEP tubing (for flow).[14]
Atmosphere Control An inert atmosphere is crucial to prevent quenching of the excited state by oxygen or unwanted side reactions.Schlenk line or glovebox for deoxygenating solvents and setting up reactions under Argon or Nitrogen.
Temperature Control A fan or a circulating water bath is necessary to dissipate heat from the lamp and maintain a constant reaction temperature.Cooling fan integrated into the photoreactor, external cryostat.[13]
Stirring Vigorous stirring is required to ensure homogenous mixing and uniform irradiation.Magnetic stir plate and stir bars.

Core Experimental Protocols

The following protocols provide a step-by-step guide for conducting a typical photochemical experiment with LFO, from sample preparation to quantitative analysis.

Protocol 1: General Photochemical Reaction Workflow

This protocol describes a standard procedure for irradiating a sample of LFO with a substrate.

1. Preparation of Stock Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile, Methanol, or a buffered aqueous solution). The concentration should be adjusted so that the absorbance at the irradiation wavelength is between 0.1 and 0.2 to avoid inner filter effects.[16] b. Prepare a stock solution of the substrate and any other reagents (e.g., sacrificial electron donors).

2. Reaction Setup: a. In a suitable reaction vial containing a magnetic stir bar, add the required volumes of the LFO and substrate stock solutions. b. Dilute with solvent to the final desired volume. c. Seal the vial with a septum cap.

3. Deoxygenation (Critical for Anaerobic Reactions): a. Purge the reaction mixture with a gentle stream of an inert gas (Argon or Nitrogen) for 15-20 minutes via a needle inserted through the septum. Ensure a second needle serves as an outlet. b. This step is essential to remove dissolved oxygen, which can quench the triplet excited state or lead to singlet oxygen-mediated side reactions.[11]

4. Irradiation: a. Place the sealed vial inside the photoreactor at a fixed, reproducible position relative to the light source.[17] b. Turn on the magnetic stirrer to ensure vigorous mixing. c. If required, turn on the cooling system to maintain the desired temperature (e.g., 25 °C). d. Turn on the light source to initiate the reaction. Start a timer.

5. Reaction Monitoring: a. At specific time intervals, briefly turn off the light source and withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture using a gas-tight syringe. b. Immediately quench the reaction if necessary (e.g., by diluting into a dark vial). c. Analyze the aliquot using a suitable analytical technique (e.g., UV-Vis Spectroscopy, HPLC, or LC-MS) to determine the consumption of reactants and the formation of products.

Diagram: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Photoreaction cluster_analysis Analysis A Prepare Stock Solutions (LFO, Substrate) B Combine Reagents in Reaction Vial A->B C Seal & Deoxygenate (Purge with Ar/N2) B->C D Place in Photoreactor (Fixed Position, Stirring) C->D E Equilibrate Temperature (Cooling System ON) D->E F Initiate Reaction (Light Source ON) E->F G Take Aliquots at Timed Intervals F->G H Analyze Samples (HPLC, LC-MS, UV-Vis) G->H I Determine Kinetics & Product Yield H->I

Caption: A logical workflow for conducting photochemical experiments.

Protocol 2: Chemical Actinometry for Quantum Yield Determination

The reaction quantum yield (Φ) is the single most important parameter for quantifying the efficiency of a photochemical reaction. It is defined as the number of molecules reacted divided by the number of photons absorbed.[18] Its determination requires measuring the photon flux of the light source using a chemical actinometer. Potassium ferrioxalate is a widely used standard for the UV and blue spectral regions.[17][18]

Objective: To measure the photon flux (photons per second) entering the reaction vessel.

Materials:

  • Potassium ferrioxalate solution (e.g., 0.006 M in 0.05 M H₂SO₄). Note: This solution is light-sensitive and must be prepared in the dark and stored in a foil-wrapped bottle.

  • Phenanthroline solution (e.g., 0.1% w/v in water).

  • Buffer solution (e.g., 0.5 M Sodium Acetate).

  • UV-Vis Spectrophotometer.

Procedure:

  • Preparation: Work in a darkened room or under red light.

  • Irradiation: a. Fill the exact same type of reaction vessel used in your experiment with the potassium ferrioxalate actinometry solution. b. Place it in the photoreactor in the identical position. c. Irradiate the solution for a short, precisely measured time (t). The time should be short enough to ensure less than 10% conversion. Multiple time points are recommended.

  • Complexation: a. After irradiation, transfer a precise volume (V₁) of the irradiated solution to a volumetric flask (V₂). b. Add a known volume of the phenanthroline solution and the buffer solution. c. Dilute to the final volume (V₂) with deionized water and allow the solution to stand in the dark for at least 30 minutes for the red Fe²⁺-phenanthroline complex to fully form.

  • Measurement: a. Measure the absorbance (A) of the complex at its maximum wavelength (λ_max ≈ 510 nm) using a UV-Vis spectrophotometer.

  • Calculation: a. Calculate the concentration of Fe²⁺ formed using the Beer-Lambert law: [Fe²⁺] = A / (ε * l), where ε is the molar absorptivity of the complex at 510 nm (~11,100 L mol⁻¹ cm⁻¹) and l is the cuvette path length. b. Calculate the total moles of Fe²⁺ formed in the irradiated solution: moles Fe²⁺ = [Fe²⁺] * V₂ / (V₁ / V_irradiated), where V_irradiated is the total volume of the actinometer solution that was irradiated. c. The photon flux (q_p) in moles of photons (Einsteins) per second is calculated as: q_p = (moles Fe²⁺) / (t * Φ_act * f), where:

    • t is the irradiation time in seconds.
    • Φ_act is the known quantum yield of the actinometer at the irradiation wavelength.
    • f is the fraction of light absorbed by the actinometer, calculated as f = 1 - 10^(-Absorbance_actinometer). For optically dense solutions, f ≈ 1.

This measured photon flux is a characteristic of your specific lamp/reactor setup and can now be used to calculate the quantum yield of your LFO reaction.[19]

Diagram: Conceptual Photochemical Pathway of LFO

G ground_state LFO (S₀) singlet_state LFO (S₁) ground_state->singlet_state hν (Absorption) singlet_state->ground_state Fluorescence triplet_state LFO (T₁) singlet_state->triplet_state ISC triplet_state->ground_state Phosphorescence oxygen_singlet ¹O₂ (Singlet Oxygen) triplet_state->oxygen_singlet Energy Transfer product Product triplet_state->product Reaction degradation Degradation Products triplet_state->degradation Photodegradation oxygen_ground ³O₂ (Oxygen) oxygen_ground->oxygen_singlet substrate Substrate substrate->product

Caption: Potential photochemical pathways for this compound (LFO).

Product Analysis and Characterization

Identifying the outcomes of the photoreaction is essential. A combination of spectroscopic and chromatographic techniques is typically required.

TechniqueApplication
UV-Vis Spectroscopy Used for real-time monitoring of the reaction by observing the decrease in LFO absorbance or the appearance of new absorption bands corresponding to products. Also fundamental for actinometry.[20]
High-Performance Liquid Chromatography (HPLC) The primary tool for separating the reaction mixture into its components (unreacted LFO, products, side products). Allows for quantification of yield and conversion. A diode-array detector (DAD) is useful for identifying peaks based on their UV-Vis spectra.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information for each separated component, which is crucial for identifying unknown photoproducts and degradation products.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for the definitive structural elucidation of major products after they have been isolated and purified (e.g., by preparative HPLC).
Transient Absorption Spectroscopy An advanced technique used to directly observe and characterize the short-lived excited states (S₁ and T₁) of LFO, providing mechanistic insights.[4]

Safety Precautions

  • UV Radiation: High-intensity UV and blue light sources can cause serious eye and skin damage. Never look directly at the light source. Use appropriate protective eyewear (UV-blocking safety glasses or goggles) and operate the lamp in an enclosed, interlocked photoreactor.

  • Electrical Safety: Photochemical lamps often use high-voltage power supplies. Ensure all connections are secure and properly grounded.

  • Chemical Hazards: Handle all chemicals with appropriate personal protective equipment (gloves, lab coat, safety glasses). Consult the Safety Data Sheet (SDS) for all reagents.

  • Solvents: Work in a well-ventilated fume hood to avoid inhaling solvent vapors.

References

  • HepatoChem. (n.d.). Determining Photon Flux Using Actinometry. Retrieved from [Link]

  • Willett, K. L., & Hites, R. A. (2000). Chemical Actinometry: Using o-Nitrobenzaldehyde to Measure Lamp Intensity in Photochemical Experiments.
  • Willett, K. L., & Hites, R. A. (2000). Chemical Actinometry: Using o-Nitrobenzaldehyde to Measure Light Intensity in Photochemical Experiments. ResearchGate. Retrieved from [Link]

  • Singh, A. (n.d.). Actinometry in Photochemistry. SlideShare. Retrieved from [Link]

  • Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (1996). Chemical Actinometry. Pure and Applied Chemistry, 68(12), 2223-2286.
  • HepatoChem. (n.d.). Photoreactor Setup and Design. Retrieved from [Link]

  • University of Nottingham. (n.d.). Photochemical Reactors. Retrieved from [Link]

  • Booker-Milburn, K. I., et al. (2005). A Practical Flow Reactor for Continuous Organic Photochemistry. Journal of Organic Chemistry, 70(19), 7558-7564.
  • Mathes, T., van Stokkum, I. H. M., & Kennis, J. T. M. (2014). Photoactivation mechanisms of flavin-binding photoreceptors revealed through ultrafast spectroscopy and global analysis methods. Methods in Molecular Biology, 1146, 401-422.
  • Vapourtec. (2025, April 1). How Does a Photochemistry Flow Reactor Work? Retrieved from [Link]

  • Moral, M., et al. (2018). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. Photochemistry and Photobiology, 95(2), 662-674.
  • Le, D. P. N., et al. (2022). Electronic Structure Methods for Simulating Flavin's Spectroscopy and Photophysics: Comparison of Multi-reference, TD-DFT, and Single-Reference Wave Function Methods. The Journal of Physical Chemistry B, 126(31), 5789–5804.
  • Le, D. P. N., et al. (2022). Electronic Structure Methods for Simulating Flavin's Spectroscopy and Photophysics: Comparison of Multi-reference, TD-DFT, and Single-Reference Wave Function Methods. PubMed Central. Retrieved from [Link]

  • Stensitzki, T., et al. (2021). Photochemistry of Receptor-Bound Flavin Resolved in Living Human Cells by Infrared Spectroscopy. Journal of the American Chemical Society, 143(31), 12049-12059.
  • Moral, M., et al. (2018). Scheme 1. Chemical structure of the oxidized form of lumiflavin (A)... ResearchGate. Retrieved from [Link]

  • Ahmad, I., & Vaid, F. H. (2006). Photochemistry of Flavins in Aqueous and Organic Solvents. In E. Silva & A. M. Edwards (Eds.), Flavins: Photochemistry and Photobiology (Vol. 6). Royal Society of Chemistry.
  • Le, D. P. N., et al. (2022). Five flavin redox and protonation states for lumiflavin (LF). ResearchGate. Retrieved from [Link]

  • Nakashima, K., et al. (2018). SAC-CI theoretical study on the excited states of lumiflavin: Structure, excitation spectrum, and solvation effect.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66184, Lumiflavin. Retrieved from [Link]

  • Ahmad, I., & Rapson, H. D. (1990). Multicomponent spectrophotometric assay of riboflavine and photoproducts. Journal of Pharmaceutical and Biomedical Analysis, 8(3), 217-223.
  • Chignell, C. F., & Sik, R. H. (1995). Ultraviolet Radiation-Induced Photodegradation and 1O2, O2-. Production by Riboflavin, Lumichrome and Lumiflavin. Photochemistry and Photobiology, 62(2), 241-244.
  • Tyagi, A., et al. (2011). Room temperature hydrolysis of lumiflavin in alkaline aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 217(1), 244-252.
  • Cagardová, D., et al. (2021). Absorption spectra of lumichrome (——) and lumiflavin. ResearchGate. Retrieved from [Link]

  • Jung, J., & Kim, J. (2006). Photosensitizing Effect of Riboflavin, Lumiflavin, and Lumichrome on the Generation of Volatiles in Soy Milk. Journal of Agricultural and Food Chemistry, 54(17), 6359-6365.
  • Moral, M., et al. (2019). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. Photochemistry and Photobiology, 95(2), 662-674.
  • Sun, M., & Song, P. S. (1973). Excited states and reactivity of 5-deazaflavine. Comparative studies with flavine. Biochemistry, 12(23), 4663-4669.
  • Ahmad, I., et al. (2012). Stability-Indicating Photochemical Method for the Assay of Riboflavin: Lumichrome Method. Journal of Chemistry.
  • Liu, Y., et al. (2021). Mechanism of ultrafast flavin photoreduction in the active site of flavoenzyme LSD1 histone demethylase. Chemical Science, 12(10), 3746-3757.
  • Bodrato, M., & Vione, D. (2014). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Environmental Science: Processes & Impacts, 16(5), 1043-1053.
  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Oelgemöller, M. (2012). Flow photochemistry: Old light through new windows. Beilstein Journal of Organic Chemistry, 8, 2025-2030.
  • Moral, M., et al. (2018). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. SciSpace. Retrieved from [Link]

  • Pedroso, R. S., et al. (2022). Microwave-Assisted Preparation of Luminescent Inorganic Materials: A Fast Route to Light Conversion and Storage Phosphors. Molecules, 27(9), 2882.
  • Papac, J., et al. (2022). Visible-Light Activation of Persulfate or H2O2 by Fe2O3/TiO2 Immobilized on Glass Support for Photocatalytic Removal of Amoxicillin: Mechanism, Transformation Products, and Toxicity Assessment.

Sources

Application Notes and Protocols for the Quantitative Analysis of Lumiflavin 5-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of Lumiflavin 5-Oxide, a key metabolite and potential impurity of lumiflavin. This document is intended for researchers, scientists, and drug development professionals engaged in flavin-related research, stability studies, and quality control of pharmaceuticals. We present robust analytical methodologies, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. Each protocol is accompanied by an in-depth explanation of the underlying scientific principles, causality behind experimental choices, and guidance on data interpretation and method validation.

Introduction: The Significance of this compound Quantification

This compound (C₁₃H₁₂N₄O₃, Molar Mass: 272.26 g/mol ) is the N-oxide derivative of lumiflavin, formed through oxidative processes.[1][2] Lumiflavin itself is a photolytic degradation product of riboflavin (Vitamin B2) and is often studied as a model compound for the more complex flavin coenzymes like FMN and FAD.[3][4] The presence and quantity of this compound can be indicative of oxidative stress, photodegradation pathways, or metabolic processes involving flavins.[5][6] Therefore, accurate and precise quantification of this compound is critical for:

  • Stability testing of riboflavin and related pharmaceutical formulations.

  • Metabolic studies investigating flavin biotransformation.

  • Quality control of flavin-containing products to monitor impurity profiles.

  • Research applications in photochemistry and photobiology to understand flavin reactivity.

This guide provides the foundational analytical frameworks to address these needs.

Physicochemical Properties and Handling of this compound

A thorough understanding of the analyte's properties is paramount for developing robust analytical methods.

  • Structure: this compound is characterized by an oxygen atom bonded to the N(5) position of the isoalloxazine ring of lumiflavin.[1][7]

  • Solubility: Based on its structural similarity to other flavins, this compound is expected to be sparingly soluble in water and more soluble in organic solvents like methanol, acetonitrile, and chloroform.

  • Stability: Flavins are notoriously light-sensitive.[8] All work with this compound and its solutions must be conducted under subdued light conditions, using amber glassware or foil-wrapped containers to prevent photodegradation.[2] The stability of this compound in various solvents and pH conditions should be assessed as part of method development and validation.[9][10]

  • Spectroscopic Properties: The extended π-system of the isoalloxazine ring imparts strong UV-Vis absorbance. The N-oxidation at the N(5) position is expected to cause a blue shift (hypsochromic shift) in the absorption maxima compared to lumiflavin.[11][12]

Analytical Methodologies for this compound Quantification

We present three complementary analytical techniques for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the routine quantification of this compound. The method's success hinges on achieving chromatographic separation from lumiflavin and other potential impurities.

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More polar compounds, like this compound is expected to be compared to lumiflavin, will elute earlier. Quantification is achieved by measuring the absorbance of the analyte as it passes through a UV detector and comparing the peak area to a calibration curve prepared with a certified reference standard.

Caption: Workflow for HPLC-UV quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Reagents:

  • This compound certified reference standard.

  • HPLC-grade acetonitrile and methanol.

  • HPLC-grade water (e.g., Milli-Q).

  • Formic acid or ammonium acetate for mobile phase modification.

Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase improves peak shape for flavins.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reversed-phase chromatography.
Gradient Elution 5-95% B over 15 minutesTo ensure separation from potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection Wavelength ~350-370 nm and ~440-450 nmMonitor at multiple wavelengths to assess peak purity and for optimal sensitivity. The N-oxide may have a slightly different λmax than lumiflavin.
Injection Volume 10 µLA typical injection volume.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase).

    • Filter the sample through a 0.22 µm syringe filter before injection.[2]

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the calibration standards, followed by the samples.

  • Data Processing:

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

A robust HPLC method should be validated according to ICH guidelines.[13]

ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components. Peak purity should be confirmed by DAD analysis.
Linearity Correlation coefficient (r²) ≥ 0.999 over the desired concentration range.
Accuracy Recovery of 98-102% for spiked samples.
Precision Relative Standard Deviation (RSD) ≤ 2% for replicate injections.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and the resulting ions are separated based on their mass-to-charge ratio (m/z). For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is typically used, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides excellent specificity.

Caption: General workflow for LC-MS based quantification.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an ESI source.

  • HPLC system and column as described in the HPLC-UV section.

Reagents:

  • As per the HPLC-UV method. LC-MS grade solvents and additives are recommended.

LC-MS Conditions (Starting Point):

ParameterRecommended ConditionRationale
LC Conditions As per the HPLC-UV method.To achieve chromatographic separation prior to MS detection.
Ionization Mode Positive Electrospray Ionization (ESI+)Flavins are known to ionize well in positive mode.
Precursor Ion (Q1) m/z 273.1 [M+H]⁺Corresponding to the protonated molecule of this compound.
Product Ions (Q3) To be determined by infusion of a standard solution and performing a product ion scan.For specific and sensitive detection in MRM mode.
Collision Energy To be optimized for maximum product ion intensity.

Procedure:

  • Tune the Mass Spectrometer: Infuse a standard solution of this compound to determine the optimal precursor and product ions and collision energy.

  • Sample and Standard Preparation: As per the HPLC-UV method, but using LC-MS grade solvents.

  • Analysis: Inject standards and samples into the LC-MS system operating in MRM mode.

  • Data Processing: Integrate the MRM transition peaks and quantify using a calibration curve.

UV-Vis Spectrophotometry

For a rapid, simple, and high-throughput estimation of this compound in relatively pure solutions, UV-Vis spectrophotometry can be employed.

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The concentration of this compound can be determined by measuring its absorbance at a specific wavelength (λmax) and using a calibration curve.

Instrumentation:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Reagents:

  • This compound certified reference standard.

  • Spectroscopic grade solvent (e.g., methanol).

Procedure:

  • Determine λmax: Scan a solution of this compound across the UV-Vis spectrum (e.g., 200-600 nm) to identify the wavelength of maximum absorbance.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations in the chosen solvent.

  • Analysis:

    • Zero the spectrophotometer with the solvent blank.

    • Measure the absorbance of each standard and the sample solutions at the determined λmax.

  • Data Processing:

    • Create a calibration curve by plotting absorbance versus concentration.

    • Calculate the concentration of the unknown sample from its absorbance using the calibration curve.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor peak shape (HPLC) Column degradation, inappropriate mobile phase pH.Use a new column, adjust mobile phase pH.
No peak detected Analyte degradation, instrument malfunction.Prepare fresh standards and samples, check instrument parameters.
Variable retention times (HPLC) Fluctuation in temperature or mobile phase composition.Use a column oven, ensure proper mobile phase mixing.
Low signal intensity (LC-MS) Poor ionization, incorrect MS parameters.Optimize ESI source conditions, re-tune the mass spectrometer.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Kale, R. K., & Sitasawad, S. (1996). Assessment of the genotoxic potential of riboflavin and lumiflavin. B. Effect of light. Mutation research, 368(2), 125–131. Retrieved from [Link]

  • Kar, R. K., et al. (2019). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. Photochemistry and photobiology, 95(2), 662–674. Retrieved from [Link]

  • Kar, R. K., et al. (2019). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. Photochemistry and photobiology, 95(2), 662–674. Retrieved from [Link]

  • Su, Y., & Holst, J. (2010). Mechanism of N(5)-Ethyl-flavinium Cation Formation Upon Electrochemical Oxidation of N(5)-Ethyl-4a-hydroxyflavin Pseudobase. The journal of physical chemistry. B, 114(33), 10834–10840. Retrieved from [Link]

  • Fracassetti, D., et al. (2020). Investigating the Role of Antioxidant Compounds in Riboflavin-Mediated Photo-Oxidation of Methionine: A 1H-NMR Approach. ACS Omega, 5(40), 25867-25874. Retrieved from [Link]

  • Jung, M. Y., & Min, D. B. (2006). Photosensitizing effect of riboflavin, lumiflavin, and lumichrome on the generation of volatiles in soy milk. Journal of agricultural and food chemistry, 54(7), 2611–2617. Retrieved from [Link]

  • Jung, M. Y., & Min, D. B. (2006). Photosensitizing Effect of Riboflavin, Lumiflavin, and Lumichrome on the Generation of Volatiles in Soy Milk. Journal of Agricultural and Food Chemistry, 54(7), 2611-2617. Retrieved from [Link]

  • Gardner, A. M., et al. (2020). Photodegradation of Riboflavin under Alkaline Conditions: What Can Gas-Phase Photolysis Tell Us about What Happens in Solution?. Molecules (Basel, Switzerland), 25(24), 5948. Retrieved from [Link]

  • Falk, M. C., & McCormick, D. B. (1980). A two-step chemical synthesis of lumiflavin. Methods in enzymology, 66, 265–267. Retrieved from [Link]

  • Su, Y., et al. (1986). Electrochemical luminescence with N(5)-ethyl-4a-hydroxy-3-methyl-4a,5-dihydrolumiflavin. The mechanism of bacterial luciferase. Journal of the American Chemical Society, 108(1), 85–91. Retrieved from [Link]

  • Penzkofer, A., et al. (2017). Room temperature hydrolysis of lumiflavin in alkaline aqueous solution. Dyes and Pigments, 140, 337-347. Retrieved from [Link]

  • Kar, R. K., et al. (2018). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. Photochemistry and Photobiology, 95(2), 662-674. Retrieved from [Link]

  • Wikipedia. (2022, November 22). Lumiflavin. In Wikipedia. Retrieved from [Link]

  • NIST. (n.d.). Lumiflavine. In NIST Chemistry WebBook. Retrieved from [Link]

  • West, C. W., et al. (2021). Spectroscopic Characterization of the Photolysis of Riboflavin (Vitamin B2) via Time-Resolved Mass Spectrometry and IRMPD Spectroscopy. The Journal of Physical Chemistry A, 125(23), 5136-5145. Retrieved from [Link]

  • Su, Y., & Holst, J. (2010). Mechanism of N(5)-Ethyl-flavinium Cation Formation Upon Electrochemical Oxidation of N(5)-Ethyl-4a-hydroxyflavin Pseudobase. The journal of physical chemistry. B, 114(33), 10834–10840. Retrieved from [Link]

  • Andrikopoulos, P. C., & Halimeh, H. (2025). Extensive TDDFT Benchmark Study of the Resonance Raman Spectra of Lumiflavin. Journal of computational chemistry, 46(26), e70229. Retrieved from [Link]

  • Fracassetti, D., et al. (2013). Development of a HPLC method for the simultaneous analysis of riboflavin and other flavin compounds in liquid milk and milk products. Food Chemistry, 141(3), 2947-2953. Retrieved from [Link]

  • Kar, R. K., et al. (2018). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. Photochemistry and Photobiology, 95(2), 662-674. Retrieved from [Link]

  • Aliverti, A., & Zanetti, G. (2003). Identifying and Quantitating FAD and FMN in Simple and in Iron-Sulfur-Containing Flavoproteins. In Methods in Molecular Biology (Vol. 225, pp. 121-131). Humana Press. Retrieved from [Link]

  • Glemann, P., et al. (2014). Quantification of riboflavin, flavin mononucleotide, and flavin adenine dinucleotide in mammalian model cells by CE with LED-induced fluorescence detection. Electrophoresis, 35(21-22), 3125–3132. Retrieved from [Link]

  • Ortiz-Maldonado, M., et al. (2017). Flavin oxidation in flavin-dependent N-monooxygenases. Protein science : a publication of the Protein Society, 26(10), 2093–2103. Retrieved from [Link]

  • Sheraz, M. A., et al. (2014). Photo, thermal and chemical degradation of riboflavin. Beilstein journal of organic chemistry, 10, 1999–2012. Retrieved from [Link]

  • Li, Y., et al. (2023). Surface-Enhanced Raman Spectroscopic Analysis of Flavoenzyme Cofactors: Guidance for Flavin-Related Bio- and Chemo- Sensors. Biosensors, 13(3), 386. Retrieved from [Link]

  • Nagornova, K. S., et al. (2020). Protonation of lumiflavin and N1 and O2 ion tautomers. Journal of the American Society for Mass Spectrometry, 31(1), 108-116. Retrieved from [Link]

  • Zhang, X., et al. (2019). Nicotine-N'-Oxidation by Flavin Monooxygenase Enzymes. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 28(2), 345–354. Retrieved from [Link]

  • Ahmad, I., et al. (2008). Stability-indicating photochemical method for the assay of riboflavin: lumichrome method. Journal of pharmaceutical and biomedical analysis, 47(1), 168–174. Retrieved from [Link]

  • Ahmad, I., et al. (2008). Stability-Indicating Photochemical Method for the Assay of Riboflavin: Lumichrome Method. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 168-174. Retrieved from [Link]

  • Kmetec, V., et al. (2016). Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. Journal of chromatographic science, 54(9), 1548–1555. Retrieved from [Link]

  • Ruan, Q., et al. (2005). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Journal of the American Society for Mass Spectrometry, 16(9), 1383-1393. Retrieved from [Link]

  • de Oliveira, A. M., et al. (2016). In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. Global Journal of Medical Research, 16(F4), 1-8. Retrieved from [Link]

  • Lu, Y. (2010). Development of HPLC methods for the determination of water-soluble vitamins in pharmaceuticals and fortified food products. SciSpace. Retrieved from [Link]

  • Lu, Y. (2010). Development of HPLC methods for the determination of water-soluble vitamins in pharmaceuticals and fortified food products. Clemson University. Retrieved from [Link]

  • The Battery Group. (n.d.). Electrochemical Oxidative Fluorination of an Oxide Perovskite. Retrieved from [Link]

Sources

Application Note & Protocols: Investigating Lumiflavin 5-Oxide as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Flavins are a class of yellow, water-soluble compounds, with the 7,8-dimethylisoalloxazine ring system forming the core of vital biomolecules like riboflavin and its cofactors FMN and FAD.[1] Beyond their indispensable role in cellular redox reactions, the intrinsic photochemical properties of flavins, particularly their intense yellow-green fluorescence, have positioned them as valuable endogenous fluorophores for monitoring metabolic activity.[1][2] This has also spurred the development of flavin-based fluorescent proteins (FbFPs) for bioimaging.[3]

This document provides a detailed guide for researchers interested in exploring the potential of Lumiflavin 5-Oxide , a derivative of the core flavin chromophore lumiflavin, as a novel exogenous fluorescent probe for microscopy.[4][5] While lumiflavin itself is well-characterized, the introduction of an N-oxide moiety may alter its photophysical properties, potentially offering advantages in brightness, photostability, or environmental sensitivity.

Here, we synthesize foundational knowledge on flavin photochemistry with established methodologies for evaluating new fluorescent probes to propose a comprehensive set of protocols for the characterization and application of this compound in fluorescence microscopy.[6][7] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to optimize these methods for their specific biological questions.

Principle of Fluorescence: The Flavin Core

All oxidized flavins exhibit strong absorption in the visible spectrum followed by emission of fluorescent light.[1] The process is governed by the electronic structure of the isoalloxazine ring. The absorption of a photon with appropriate energy excites a π-electron from the highest occupied molecular orbital (HOMO) in the ground state (S₀) to the lowest unoccupied molecular orbital (LUMO) in an excited singlet state (S₁). The molecule rapidly relaxes vibrationally within the S₁ state before returning to the ground state, dissipating the remaining energy by emitting a photon of lower energy (longer wavelength). This energy difference between the absorption and emission maxima is known as the Stokes shift.

The N-oxide functional group on this compound is an electron-withdrawing group that can modulate the electronic distribution within the isoalloxazine ring, thereby influencing the absorption and emission spectra, quantum yield, and fluorescence lifetime compared to the parent lumiflavin molecule.

G cluster_0 Flavin Molecule S0_initial Ground State (S₀) S1 Excited State (S₁) S0_initial->S1 S0_final Ground State (S₀) S1->S0_final Vibrational_Relaxation Non-radiative Vibrational Relaxation Photon_out Fluorescence (e.g., 500-550 nm photon) Photon_in Absorption (e.g., 450-490 nm photon)

Caption: Fundamental principle of fluorescence for a flavin-based probe.

Proposed Protocols for Investigation

The following protocols are designed as a robust starting point for characterizing this compound. Optimization is expected and encouraged.

Protocol 1: Preparation of Reagents

The accurate preparation of stock solutions is critical for reproducibility. Given that flavin derivatives often have limited aqueous solubility, a polar, aprotic solvent is recommended for the primary stock.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare 10 mM Primary Stock:

    • Carefully weigh out a precise amount of this compound powder (e.g., 2.72 mg for a 1 mL stock, assuming MW ~272 g/mol , similar to lumiflavin).

    • Add anhydrous DMSO to create a 10 mM solution.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

    • Rationale: DMSO is an effective solvent for many organic fluorophores and is miscible with aqueous cell culture media. Anhydrous grade minimizes water-related degradation.

  • Storage of Primary Stock:

    • Aliquot the 10 mM stock into smaller volumes (e.g., 10-20 µL) in amber or foil-wrapped microcentrifuge tubes.

    • Store at -20°C or -80°C. Protect from light and repeated freeze-thaw cycles.

    • Rationale: Flavins are photosensitive and can undergo photochemical degradation.[1] Aliquoting prevents contamination and degradation of the main stock.

  • Prepare Working Solution (Freshly Made):

    • On the day of the experiment, thaw one aliquot of the 10 mM primary stock.

    • Dilute the stock solution in a biologically compatible buffer (e.g., PBS or serum-free culture medium) to a working concentration. A typical starting point for new probes is 1-10 µM.

    • For a final concentration of 10 µM, dilute the 10 mM stock 1:1000 (e.g., 1 µL stock into 999 µL buffer).

    • Vortex briefly before adding to cells.

    • Rationale: High concentrations of DMSO can be cytotoxic. Diluting into an aqueous buffer ensures the final DMSO concentration applied to cells is low (typically <0.1%).

Protocol 2: Live-Cell Staining & Imaging

This protocol outlines the general procedure for staining live cultured mammalian cells.

Materials:

  • Mammalian cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound working solution (see 3.1)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to a confluence of 50-70%.

    • Rationale: Sub-confluent cells provide clear morphology without the complications of dense, multi-layered growth.

  • Washing: Gently wash the cells twice with pre-warmed (37°C) serum-free medium or PBS to remove residual serum proteins that may interact with the probe.

  • Staining:

    • Remove the wash buffer and add the freshly prepared this compound working solution (e.g., 1-10 µM in serum-free medium).

    • Incubate the cells in a 37°C, 5% CO₂ incubator for 15-60 minutes.

    • Rationale: Incubation time is a critical parameter to optimize. Shorter times may be sufficient for membrane-permeable dyes, while longer times may be needed for accumulation in specific organelles.

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed buffer or complete medium to remove unbound probe.

    • Rationale: This step is crucial for reducing background fluorescence and improving the signal-to-noise ratio.[8]

  • Imaging:

    • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

    • Immediately transfer the sample to the fluorescence microscope for imaging.

    • Rationale: Phenol red is fluorescent and can contribute to background signal.

Microscope Configuration & Spectral Characterization

The spectral properties of this compound must be determined empirically. The following are proposed starting points based on the known spectra of the parent lumiflavin compound, which has an emission maximum around 520 nm.[9]

  • Initial Spectral Scan: If available, use a spectrophotometer or a microscope with a spectral detector to measure the excitation and emission maxima of the probe in solution and in stained cells.

  • Recommended Starting Configuration: For standard laser-scanning confocal or widefield fluorescence microscopes, use the following settings as a baseline.

ParameterRecommended SettingRationale & Notes
Excitation Wavelength 488 nm laser line or 470/40 nm filterThis is a common laser line that effectively excites many flavins and GFP-like fluorophores.[7]
Emission Filter 525/50 nm bandpass filterThis range (500-550 nm) is centered around the expected green-yellow emission of flavins.
Dichroic Mirror ~500 nm long-passStandard mirror for blue light excitation.
Objective Lens 60x or 100x Oil ImmersionHigh numerical aperture (NA) objectives are required for resolving subcellular details.
Detector Gain/Exposure Adjust to fill ~75% of the dynamic rangeStart with low laser power to minimize phototoxicity and photobleaching, increasing detector gain first.

Experimental Workflow & Data Analysis

The successful investigation of a novel probe involves a logical progression from preparation to analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_acq Phase 3: Acquisition cluster_analysis Phase 4: Analysis & Optimization prep_stock 1. Prepare 10 mM Stock in DMSO prep_work 2. Prepare 1-10 µM Working Solution in Medium prep_stock->prep_work stain 4. Stain Cells (15-60 min) prep_work->stain culture 3. Culture Cells on Imaging Dish culture->stain wash 5. Wash to Remove Unbound Probe stain->wash image 6. Acquire Images (e.g., Ex: 488nm, Em: 525/50nm) wash->image analyze 7. Analyze Images (Localization, Intensity) image->analyze troubleshoot 8. Troubleshoot & Optimize (Concentration, Time) analyze->troubleshoot

Caption: Proposed workflow for evaluating this compound.

Data Analysis Considerations:

  • Localization: Observe the subcellular distribution of the fluorescence signal. Does it accumulate in specific organelles like mitochondria, lysosomes, or the nucleus? Co-staining with organelle-specific trackers (e.g., MitoTracker™, LysoTracker™) will be necessary for definitive identification.

  • Photostability: Image the same field of view repeatedly over time to quantify the rate of photobleaching. Compare this rate to standard dyes like fluorescein.

  • Cytotoxicity: Perform a cell viability assay (e.g., MTT or live/dead staining) on cells treated with a range of probe concentrations to determine the maximum non-toxic working concentration.[6]

Troubleshooting

IssuePossible CauseSuggested Solution
No/Weak Signal 1. Incorrect filter set. 2. Probe is not cell-permeable. 3. Concentration is too low. 4. Photobleaching.1. Verify excitation/emission spectra. 2. Try cell permeabilization (for fixed cells) or increase incubation time. 3. Increase probe concentration systematically (e.g., 10 µM, 20 µM). 4. Reduce laser power and/or exposure time. Use an anti-fade mounting medium for fixed cells.
High Background 1. Incomplete removal of unbound probe. 2. Probe aggregation in aqueous buffer. 3. Cellular autofluorescence.1. Increase the number and duration of wash steps. 2. Ensure working solution is well-mixed; filter if necessary. Consider adding a small amount of Pluronic F-127. 3. Image an unstained control sample to determine the level of autofluorescence. Use spectral unmixing if available.
Evidence of Cell Stress 1. Probe concentration is too high (cytotoxicity). 2. Phototoxicity from illumination.1. Perform a dose-response curve and use the lowest effective concentration. 2. Reduce laser power and minimize light exposure. Use a more sensitive detector.

References

  • Kar, R. K., & Gascón, J. A. (2019). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. Photochemistry and Photobiology, 95(2), 662-674. [Link]

  • Hyun, H., et al. (2015). Flavin-mediated photo-oxidation for the detection of mitochondrial flavins. ResearchGate. [Link]

  • Ghisla, S., & Massey, V. (2009). Structure and Properties of Flavins. Wiley-VCH. [Link]

  • Croce, A. C., & Bottiroli, G. (2014). New Light in Flavin Autofluorescence. European Journal of Histochemistry, 58(4). [Link]

  • Edwards, A. M. (2014). Structure and general properties of flavins. Methods in Molecular Biology, 1146, 3-13. [Link]

  • Mukherjee, A., & Schroeder, C. M. (2014). Flavin-based fluorescent proteins: emerging paradigms in biological imaging. Current Opinion in Biotechnology, 29, 9-16. [Link]

  • van der Velde, J. H. M. (2019). Novel fluorescent probes and analysis methods for single-molecule and single-cell microscopy. University of Groningen Research Portal. [Link]

  • Cai, W., & Hong, H. (Eds.). (2016). In Vivo Fluorescence Imaging: Methods and Protocols. ResearchGate. [Link]

  • Cornea, A., & Conn, P. M. (Eds.). (2014). Fluorescence microscopy: super-resolution and other novel techniques. National Library of Medicine. [Link]

  • Kozioł, J. J., & Knobloch, E. (1965). The solvent effect on the fluorescence and light absorption of riboflavin and lumiflavin. Semantic Scholar. [Link]

  • Adie, T. (2017). Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research. ResearchGate. [Link]

  • Koziol, J. (1965). The solvent effect on the fluorescence and light absorption of riboflavin and lumiflavin. Biochimica et Biophysica Acta. [Link]

  • Johnson, I. (1998). Fluorescent probes for living cells. Histochemical Journal, 30(3), 123-140. [Link]

  • Koziol, J. (1965). The solvent effect on the fluorescence and light absorption of riboflavin and lumiflavin. PubMed. [Link]

  • Koziol, J., & Knobloch, E. (1965). The solvent effect on the fluorescence and light absorption of riboflavin and lumiflavin. Biochimica et Biophysica Acta, 102(1), 289-300. [Link]

  • Massey, V., & Ghisla, S. (1975). RF values of flavin 4-5'-oxides and 2-S-oxides on thin layer chromatography. ResearchGate. [Link]

  • Renda, M., et al. (1951). Fluorescence of riboflavin and its irradiation products. CABI Digital Library. [Link]

Sources

Application Notes & Protocols: A Guide to Developing Biosensors with Lumiflavin 5-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the design and fabrication of novel electrochemical biosensors.

Abstract: This guide provides a comprehensive overview and detailed protocols for the development of electrochemical biosensors utilizing Lumiflavin 5-Oxide as a redox-active transducer. We will explore the fundamental principles underlying its application, from the synthesis and characterization of the molecule to its immobilization on electrode surfaces and subsequent electrochemical analysis for analyte detection. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure scientific rigor and reproducibility.

Introduction: The Potential of this compound in Biosensing

Flavins are a class of versatile redox-active cofactors integral to a myriad of biological processes.[1][2] Their inherent electrochemical activity and biocompatibility make them prime candidates for mediating electron transfer in biosensors.[1] Lumiflavin, a simpler analog of riboflavin, retains the core isoalloxazine ring system responsible for this activity.[3][4] The introduction of an N-oxide at the 5-position, creating this compound, can modulate the electronic properties of the flavin system, potentially offering advantages in terms of redox potential and stability for specific biosensing applications.

The core principle of a this compound-based biosensor is the direct or mediated electrochemical communication between a biological recognition event (e.g., enzyme-substrate interaction) and an electrode surface. This compound acts as an efficient electron shuttle, facilitating the measurement of a current that is proportional to the concentration of the target analyte.

This document will guide you through the necessary steps to harness these properties in the creation of a functional biosensor.

Foundational Principles and Design Considerations

The Redox Chemistry of Flavins

Flavins can undergo one- or two-electron reduction processes, making them highly versatile for mediating a range of redox reactions.[3] The redox potential of a flavin is a critical parameter in biosensor design, as it dictates the required operating potential for the sensor.[5] This potential should be sufficiently low to avoid the oxidation of common interfering species present in biological samples. The standard redox potential of Lumiflavin is approximately -0.219 V versus a standard hydrogen electrode at neutral pH.[6] The N5-oxide modification is expected to influence this potential, a factor that must be characterized for each specific sensor configuration.

Workflow for Biosensor Development

The development of a biosensor is a multi-step process that requires careful planning and execution. The following diagram illustrates the general workflow for creating a this compound-based biosensor.

Biosensor Development Workflow cluster_prep Phase 1: Preparation & Characterization cluster_fab Phase 2: Fabrication cluster_eval Phase 3: Evaluation & Application synthesis Synthesis of This compound characterization Spectroscopic & Electrochemical Characterization synthesis->characterization electrode_prep Electrode Cleaning & Preparation characterization->electrode_prep immobilization Immobilization of This compound electrode_prep->immobilization enzyme_immobilization (Optional) Co-immobilization of Enzyme immobilization->enzyme_immobilization electro_analysis Electrochemical Analysis (CV, EIS) enzyme_immobilization->electro_analysis analyte_detection Analyte Detection (Amperometry/LSV) electro_analysis->analyte_detection validation Selectivity & Stability Studies analyte_detection->validation caption Overall workflow for biosensor development.

Caption: Overall workflow for biosensor development.

Synthesis and Characterization of this compound

While Lumiflavin is commercially available, this compound may require synthesis. A common route involves the oxidation of Lumiflavin.

Protocol 3.1: Synthesis of this compound

This protocol is adapted from general flavin oxidation methodologies.

  • Dissolution: Dissolve Lumiflavin in a suitable organic solvent such as chloroform or dichloromethane.

  • Oxidation: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a dropwise manner while stirring the solution at room temperature. The molar ratio of m-CPBA to Lumiflavin should be approximately 1.1:1.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The product, this compound, should have a different retention factor (Rf) compared to the starting material.

  • Quenching: Once the reaction is complete, quench the excess peroxy acid by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy.[7]

Protocol 3.2: Electrochemical Characterization

It is crucial to determine the redox potential of the synthesized this compound.

  • Electrode Preparation: Use a glassy carbon electrode (GCE) as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference. Polish the GCE with alumina slurry and sonicate to ensure a clean surface.

  • Solution Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) containing a supporting electrolyte (e.g., 0.1 M KCl).

  • Cyclic Voltammetry (CV): Perform CV by scanning the potential from an initial value where no reaction occurs to a potential sufficiently negative to reduce the this compound, and then reversing the scan. The resulting voltammogram will show the reduction and oxidation peaks.

  • Data Analysis: The formal redox potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials.

ParameterDescriptionTypical Value (for Flavins)
E°' (V vs. Ag/AgCl) Formal Redox Potential-0.4 to -0.5 V
ΔEp (mV) Peak-to-Peak Separation~59/n mV (n=no. of e⁻)
Ipa/Ipc Ratio of Anodic to Cathodic Peak Current~1 for reversible processes

Biosensor Fabrication: Immobilization of this compound

The performance of the biosensor is highly dependent on the successful immobilization of this compound onto the electrode surface.[8] Immobilization not only prevents the leaching of the mediator but also influences the electron transfer kinetics.[9]

Choice of Immobilization Strategy

Several methods can be employed for immobilization, each with its own advantages and disadvantages.[10][11]

  • Physical Adsorption: Simple and fast, but prone to leaching.

  • Entrapment in a Polymer Matrix: Offers good stability, but can introduce a diffusion barrier.

  • Covalent Attachment: Provides a stable and robust linkage, ensuring a high surface coverage and good electrical communication. This is often the preferred method.

Protocol 4.2: Covalent Immobilization on a Gold Electrode

This protocol describes the formation of a self-assembled monolayer (SAM) to covalently attach this compound to a gold electrode surface. This requires a derivative of this compound with a terminal thiol or amine group.

  • Electrode Cleaning: Clean the gold electrode by electrochemical cycling in 0.5 M H₂SO₄, followed by rinsing with deionized water and ethanol.

  • SAM Formation: Immerse the cleaned electrode in a solution of a bifunctional linker, such as 3-mercaptopropionic acid, to form a carboxyl-terminated SAM.

  • Activation of Carboxyl Groups: Activate the terminal carboxyl groups of the SAM by incubating the electrode in a freshly prepared solution of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

  • Covalent Coupling: Immerse the activated electrode in a solution of aminated-Lumiflavin 5-Oxide. The primary amine of the flavin derivative will react with the NHS-activated carboxyl groups to form a stable amide bond.

  • Washing: Thoroughly rinse the electrode with buffer solution to remove any non-covalently bound molecules.

Application: An Enzymatic Glucose Biosensor

To demonstrate the application of the fabricated sensor, we will describe the development of a glucose biosensor using glucose oxidase (GOx).

Detection Mechanism

The detection of glucose is based on the enzymatic oxidation of glucose by GOx, which produces hydrogen peroxide (H₂O₂). The this compound-modified electrode then detects the H₂O₂ at a low potential, minimizing interferences.

Glucose Detection Mechanism Glucose Glucose GOx_ox GOx (FAD) Glucose->GOx_ox Enzymatic Reaction Gluconolactone Gluconolactone Glucose->Gluconolactone GOx_red GOx (FADH₂) GOx_ox->GOx_red GOx_red->GOx_ox H2O2 H₂O₂ GOx_red->H2O2 O2 O₂ O2->GOx_red Lumiflavin_red This compound (Red) H2O2->Lumiflavin_red Electrochemical Reduction Lumiflavin_ox This compound (Ox) Lumiflavin_red->Lumiflavin_ox Electrode Electrode Lumiflavin_red->Electrode Lumiflavin_ox->Lumiflavin_red e_minus 2e⁻ Electrode->e_minus caption Mechanism of glucose detection.

Caption: Mechanism of glucose detection.

Protocol 5.2: Immobilization of Glucose Oxidase
  • Prepare the this compound modified electrode as described in Protocol 4.2.

  • Activate the surface for enzyme immobilization. If the Lumiflavin derivative also contains a carboxyl group, it can be activated with EDC/NHS.

  • Immobilize GOx: Immerse the activated electrode in a solution of GOx. The amine groups on the surface of the enzyme will react to form a covalent bond.

  • Block Unreacted Sites: To prevent non-specific binding, incubate the electrode in a solution of a blocking agent, such as bovine serum albumin (BSA) or ethanolamine.

  • Store the biosensor in a buffer solution at 4°C when not in use.

Protocol 5.3: Amperometric Detection of Glucose
  • Set up the electrochemical cell with the fabricated biosensor as the working electrode, a Pt wire as the counter, and Ag/AgCl as the reference electrode in a buffer solution (e.g., PBS, pH 7.4).

  • Apply a constant potential at which the reduced this compound is efficiently re-oxidized (determined from CV).

  • Record the baseline current until it is stable.

  • Inject aliquots of a stock glucose solution into the cell while stirring to achieve different final concentrations.

  • Record the steady-state current after each addition. The change in current is proportional to the glucose concentration.

  • Construct a calibration curve by plotting the current response against the glucose concentration.

Performance Evaluation

A robust biosensor should be evaluated for several key performance metrics.[12][13]

MetricDescriptionHow to Measure
Linear Range The concentration range over which the sensor response is linear.From the calibration curve.
Sensitivity The slope of the calibration curve.From the calibration curve.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Calculated as 3 * (standard deviation of the blank) / sensitivity.
Selectivity The ability of the sensor to respond to the target analyte in the presence of interfering species.Measure the response to common interferents (e.g., ascorbic acid, uric acid, fructose).
Stability The ability of the sensor to retain its performance over time.Periodically measure the response to a fixed analyte concentration over several days or weeks.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low signal - Incomplete immobilization of this compound or enzyme.- Inactive enzyme.- Incorrect applied potential.- Optimize immobilization protocol.- Use fresh enzyme solution.- Verify the redox potential of the mediator using CV.
High background noise - Electrical interference.- Fouling of the electrode surface.- Use a Faraday cage.- Implement a blocking step after immobilization.- Perform measurements in a quiescent solution.
Poor reproducibility - Inconsistent electrode surface preparation.- Variation in immobilization efficiency.- Standardize the electrode cleaning and polishing procedure.- Carefully control the reaction times and concentrations during immobilization.

Conclusion

The development of biosensors using this compound offers a promising avenue for the creation of sensitive and selective analytical devices. By understanding the fundamental electrochemical properties of this flavin derivative and employing robust immobilization strategies, it is possible to fabricate high-performance biosensors for a wide range of applications in research, diagnostics, and drug development. The protocols and guidelines presented in this document provide a solid foundation for researchers to embark on the development of their own this compound-based biosensors.

References

  • Electrochemically Induced Nanoscale Stirring Boosts Functional Immobilization of Flavocytochrome P450 BM3 on Nanoporous Gold Electrodes. PubMed Central. [Link]

  • Overview of flavin-dependent enzymes. PubMed. [Link]

  • Flavin-sensitized electrode system for oxygen evolution using photo-electrocatalysis. University of Kentucky College of Arts & Sciences. [Link]

  • Five flavin redox and protonation states for lumiflavin (LF). ResearchGate. [Link]

  • Immobilization parameters for the binding of selected flavins to different supports. ResearchGate. [Link]

  • Flavin Mononucleotide-Dependent l-Lactate Dehydrogenases: Expanding the Toolbox of Enzymes for l-Lactate Biosensors. LactaZyme. [Link]

  • Immobilization Techniques in the Fabrication of Nanomaterial-Based Electrochemical Biosensors: A Review. PubMed Central. [Link]

  • Electrochemical Luminescence With N(5)-ethyl-4a-hydroxy-3-methyl-4a, 5-dihydrolumiflavin. The Mechanism of Bacterial Luciferase. PubMed. [Link]

  • Electrochemistry of Flavin-Based Electron Bifurcation: 'Current' Past and 'Potential' Futures. MDPI. [Link]

  • Photochemistry of Flavoprotein Light Sensors. PubMed Central. [Link]

  • Bioluminescent bacteria. Wikipedia. [Link]

  • Scheme 1. Chemical structure of the oxidized form of lumiflavin (A),... ResearchGate. [Link]

  • 5 Redox Potential. Cygnusindia. [Link]

  • Recent Applications of Flavin-Dependent Monooxygenases in Biosynthesis, Pharmaceutical Development, and Environmental Science. MDPI. [Link]

  • A two-step chemical synthesis of lumiflavin. PubMed. [Link]

  • Oxidation-Reduction Potentials, Absorbance Bands and Molar Absorbance of Compounds Used in Biochemical Studies. Calbiochem. [Link]

  • Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. SciSpace. [Link]

  • (PDF) Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. ResearchGate. [Link]

  • Further computational studies on the conformation of 1,5-dihydrolumiflavin. PubMed. [Link]

  • Wearable non-invasive glucose sensors based on metallic nanomaterials. PubMed Central. [Link]

  • On-Chip Glucose Detection Based on Glucose Oxidase Immobilized on a Platinum-Modified, Gold Microband Electrode. MDPI. [Link]

  • Room temperature hydrolysis of lumiflavin in alkaline aqueous solution. ResearchGate. [Link]

  • Recent Advances in Non-Enzymatic Glucose Sensors Based on Metal and Metal Oxide Nanostructures for Diabetes Management- A Review. PubMed Central. [Link]

  • d-Glucose sensor based on ZnO·V 2 O 5 NRs by an enzyme-free electrochemical approach. Royal Society of Chemistry. [Link]

  • A Glucose Biosensor Based on Novel Lutetium Bis-Phthalocyanine Incorporated Silica-Polyaniline Conducting Nanobeads. PubMed. [Link]

Sources

Methodology for Studying Lumiflavin 5-Oxide Protein Binding: An Application Note & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumiflavin 5-Oxide, a derivative of the flavin family, presents a unique chemical structure with potential implications in various biological processes. Understanding its interactions with proteins is paramount for elucidating its mechanism of action, identifying potential therapeutic targets, and advancing drug discovery efforts. This comprehensive guide provides a detailed overview of robust methodologies to characterize the binding of this compound to proteins. We delve into the principles and practical applications of key biophysical techniques, including fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR). Furthermore, we explore the utility of computational molecular docking as a complementary in silico approach. This document is designed to equip researchers with the foundational knowledge and step-by-step protocols necessary to rigorously investigate this compound-protein interactions.

Introduction: The Significance of this compound-Protein Interactions

Flavins are a class of organic compounds that are essential for a wide range of biological processes, including cellular respiration, DNA repair, and light sensing. This compound, as a metabolite and structural analog of lumiflavin, is of significant interest. The introduction of an N-oxide moiety can alter the electronic and steric properties of the flavin ring system, potentially leading to novel binding specificities and functional consequences upon interaction with proteins.

Studying these interactions is critical for:

  • Target Identification and Validation: Identifying the protein partners of this compound is the first step in understanding its biological role.

  • Mechanism of Action Elucidation: Characterizing the binding thermodynamics and kinetics provides insights into how this compound modulates protein function.

  • Drug Development: For researchers exploring this compound as a lead compound, a thorough understanding of its binding profile is essential for optimization and structure-activity relationship (SAR) studies.

This guide will walk you through a multi-faceted approach to comprehensively study these interactions, from initial screening to detailed kinetic and thermodynamic characterization.

Biophysical Characterization of Binding

A suite of biophysical techniques can be employed to study the interaction between this compound and a target protein. Each method provides unique insights into the binding event.

Fluorescence Spectroscopy: Leveraging Intrinsic and Extrinsic Fluorescence

Fluorescence spectroscopy is a highly sensitive technique that can be used to monitor changes in the local environment of a fluorophore.[1] This method can be applied in two primary ways to study this compound-protein binding: by observing changes in the intrinsic fluorescence of the protein (typically from tryptophan and tyrosine residues) or by monitoring the fluorescence of this compound itself. Given that lumiflavin, a close analog, is fluorescent, it is highly probable that this compound also possesses useful fluorescent properties.[2]

Principle: Protein-ligand binding can lead to conformational changes in the protein, which can alter the environment of intrinsic tryptophan residues and thus quench or enhance their fluorescence.[3] Alternatively, the binding of this compound to a protein can change its own fluorescence quantum yield and/or emission wavelength due to the altered microenvironment of the binding pocket.

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_prot Prepare Protein Solution (Known Concentration) titration Titrate Protein with This compound prep_prot->titration prep_lig Prepare this compound Stock (Serial Dilutions) prep_lig->titration prep_buff Prepare Assay Buffer prep_buff->prep_prot prep_buff->prep_lig measurement Measure Fluorescence Spectra (Excitation at 295 nm for Trp or ~370-450 nm for this compound) titration->measurement correction Correct for Inner Filter Effect measurement->correction binding_curve Plot Fluorescence Change vs. [this compound] correction->binding_curve fitting Fit Data to Binding Model (e.g., Stern-Volmer, Hill) binding_curve->fitting kd Determine Dissociation Constant (Kd) fitting->kd

Caption: Workflow for a fluorescence quenching-based binding assay.

This protocol assumes the protein of interest contains tryptophan residues whose fluorescence may be altered upon ligand binding.

  • Reagent Preparation:

    • Protein Stock Solution: Prepare a concentrated stock solution of the purified protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). The final concentration in the cuvette should be in the low micromolar range (e.g., 1-5 µM).

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in the same buffer. If solubility is an issue, a small amount of an appropriate organic solvent like DMSO may be used, ensuring the final concentration in the assay does not affect protein stability. Perform serial dilutions to create a range of concentrations.

    • Assay Buffer: Ensure all solutions are prepared in the same, degassed buffer to minimize variability.

  • Instrumentation Setup:

    • Set the spectrofluorometer to excite at 295 nm to selectively excite tryptophan residues.

    • Set the emission scan range from 310 nm to 450 nm.

    • Use appropriate excitation and emission slit widths to maximize signal while avoiding photobleaching.

  • Measurement:

    • Pipette the protein solution into a quartz cuvette.

    • Record the initial fluorescence spectrum of the protein alone.

    • Add small aliquots of the this compound stock solution to the cuvette, mixing gently after each addition.

    • Record the fluorescence spectrum after each addition. It is crucial to account for dilution effects.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect, especially if this compound absorbs at the excitation or emission wavelengths.

    • Plot the change in fluorescence intensity (ΔF) against the concentration of this compound.

    • Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[4] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[5]

Principle: A solution of this compound is titrated into a solution of the protein in the sample cell of a microcalorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_prot Prepare Protein Solution in Dialysis Buffer dialysis Dialyze Both Samples Against the Same Buffer prep_prot->dialysis prep_lig Prepare this compound in Dialysis Buffer prep_lig->dialysis load_sample Load Protein into Sample Cell dialysis->load_sample load_ligand Load this compound into Syringe dialysis->load_ligand titration Perform Automated Titration load_sample->titration load_ligand->titration integration Integrate Raw Heat Bursts titration->integration binding_isotherm Plot Heat Change vs. Molar Ratio integration->binding_isotherm fitting Fit Isotherm to Binding Model binding_isotherm->fitting thermo_params Determine Kd, n, ΔH, and ΔS fitting->thermo_params

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

  • Reagent Preparation:

    • Protein Solution: Prepare the protein solution at a concentration typically 10-100 times the expected Kd.

    • This compound Solution: Prepare the this compound solution at a concentration 10-20 times that of the protein.

    • Buffer Matching: It is absolutely critical that both the protein and this compound solutions are in the exact same buffer to minimize heats of dilution. Dialysis of both samples against the same buffer is highly recommended.

  • Instrumentation Setup:

    • Thoroughly clean the sample cell and syringe with buffer.

    • Set the experimental temperature (e.g., 25 °C).

    • Define the injection parameters (e.g., number of injections, volume per injection, spacing between injections).

  • Measurement:

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Perform an initial small injection to remove any air bubbles and to allow for equilibration.

    • Initiate the automated titration experiment.

  • Data Analysis:

    • Integrate the raw data (heat flow vs. time) to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface.[6] It is particularly powerful for determining the kinetics of an interaction, providing both the association rate constant (kon) and the dissociation rate constant (koff).[7]

Principle: One of the binding partners (the "ligand," typically the protein) is immobilized on a sensor chip. The other partner (the "analyte," this compound) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis immobilize Immobilize Protein on Sensor Chip association Association Phase: Flow this compound over Surface immobilize->association prep_analyte Prepare this compound Solutions (Multiple Concentrations) prep_analyte->association dissociation Dissociation Phase: Flow Buffer over Surface association->dissociation regeneration Regeneration (if necessary) dissociation->regeneration sensorgram Generate Sensorgram (Response vs. Time) dissociation->sensorgram regeneration->association fitting Fit Sensorgram to Kinetic Model sensorgram->fitting kinetics Determine kon, koff, and Kd fitting->kinetics

Caption: Workflow for a Surface Plasmon Resonance experiment.

  • Immobilization:

    • Select a suitable sensor chip and immobilization chemistry (e.g., amine coupling for covalent attachment of the protein).

    • Activate the sensor surface and inject the protein solution to achieve the desired immobilization level.

    • Deactivate any remaining active groups on the surface.

  • Analyte Preparation:

    • Prepare a series of dilutions of this compound in the running buffer. A range of concentrations spanning the expected Kd is recommended.

  • Binding Measurement:

    • Equilibrate the system with running buffer to establish a stable baseline.

    • Inject the lowest concentration of this compound and monitor the association phase.

    • Switch back to running buffer to monitor the dissociation phase.

    • If necessary, inject a regeneration solution to remove any remaining bound analyte.

    • Repeat the process for each concentration of this compound.

  • Data Analysis:

    • Process the raw sensorgrams by subtracting the reference surface signal and buffer blanks.

    • Globally fit the association and dissociation curves for all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and the equilibrium dissociation constant (Kd = koff/kon).

Computational Approach: Molecular Docking

In addition to experimental techniques, computational molecular docking can provide valuable insights into the binding of this compound to a protein of interest, provided a high-resolution 3D structure of the protein is available.

Principle: Docking algorithms predict the preferred orientation and conformation of a ligand when bound to a receptor, and they estimate the binding affinity using a scoring function.

  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Generate a 3D structure of this compound and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the protein.

    • Run the docking algorithm to generate a series of possible binding poses of this compound in the protein's active site.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.

Data Summary and Comparison

The data obtained from these different methodologies can be summarized for a comprehensive understanding of the binding interaction.

ParameterFluorescence SpectroscopyIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Molecular Docking
Binding Affinity (Kd) YesYesYesEstimated
Stoichiometry (n) Can be estimatedYesCan be inferredAssumed (usually 1:1)
Thermodynamics (ΔH, ΔS) NoYesNoEstimated
Kinetics (kon, koff) NoNoYesNo
Label-free Depends on approachYesYesN/A
Throughput HighLow to MediumMedium to HighHigh

Conclusion

The study of this compound-protein interactions requires a multi-pronged approach that combines the strengths of various biophysical and computational techniques. Fluorescence spectroscopy offers a sensitive and high-throughput method for initial screening and affinity determination. Isothermal titration calorimetry provides a complete thermodynamic signature of the binding event, revealing the driving forces behind the interaction. Surface plasmon resonance delivers real-time kinetic data, elucidating the rates of association and dissociation. Finally, molecular docking can offer structural insights into the binding mode at the atomic level. By integrating the data from these complementary methods, researchers can build a comprehensive and robust model of how this compound interacts with its protein targets, paving the way for a deeper understanding of its biological function and potential therapeutic applications.

References

  • Kar, R. K., Borin, V. A., Ding, Y., Matysik, J., & Schapiro, I. (2019). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. Photochemistry and Photobiology, 95(2), 662-674. [Link]

  • Munro, A. W., & Noble, M. A. (1999). Fluorescence analysis of flavoproteins. Methods in Molecular Biology, 131, 25-48. [Link]

  • Matulis, D., & Kirejev, V. (2013). FLUORESCENCE QUENCHING FOR FLAVINS INTERACTING WITH EGG WHITE RIBOFLAVIN-BINDING PROTEIN. Chemija, 24(2). [Link]

  • D'Anna, J. A., Jr, & Tollin, G. (1972). Studies of flavin-protein interaction in flavoproteins using protein fluorescence and circular dichroism. Biochemistry, 11(6), 1073–1080. [Link]

  • Smith, A., et al. (2020). Comparison of the binding affinity of four flavins with riboflavin binding protein using fluorescence spectrometry and computational methods. Morressier. [Link]

  • Ghisla, S., Massey, V., Lhoste, J. M., & Mayhew, S. G. (1974). Fluorescence and optical characteristics of reduced flavins and flavoproteins. Biochemistry, 13(3), 589-597. [Link]

  • Mifflin, T. E., & Langerman, N. (1983). Calorimetric studies of flavin binding protein: flavin analog binding. Archives of Biochemistry and Biophysics, 225(1), 263-269. [Link]

  • Kar, R. K., Borin, V. A., Ding, Y., Matysik, J., & Schapiro, I. (2019). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. Photochemistry and Photobiology, 95(2), 662-674. [Link]

  • Kar, R. K., Borin, V. A., Ding, Y., Matysik, J., & Schapiro, I. (2018). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. ResearchGate. [Link]

  • Becvar, J., & Palmer, G. (1982). The binding of flavin derivatives to the riboflavin-binding protein of egg white. A kinetic and thermodynamic study. The Journal of Biological Chemistry, 257(10), 5607–5617. [Link]

  • Mukherjee, A., & Gadda, G. (2013). Characterization of Flavin-Based Fluorescent Proteins: An Emerging Class of Fluorescent Reporters. PLoS ONE, 8(5), e64729. [Link]

  • Malvern Panalytical. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. AZoM. [Link]

  • Chapman, S. K., & Reid, G. A. (Eds.). (2000). Flavoprotein Protocols. Humana Press.
  • Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103–118. [Link]

  • Kozioł, J. (1965). Absorption spectra of riboflavin, lumiflavin, and lumichrome in organic solvents. Experientia, 21(4), 184-185. [Link]

  • Penzkofer, A., & Tyagi, A. (2010). pH dependence of the absorption and emission behaviour of lumiflavin in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 211(2-3), 108-118. [Link]

  • Naoi, M., & Yagi, K. (1980). A study of flavin-protein and flavoprotein-ligand interactions. Binding aspects and spectral properties of D-amino acid oxidase and riboflavin binding protein. Journal of Biochemistry, 88(4), 1075–1082. [Link]

  • Li, P., Liu, S., Wang, X., Liu, Z., & He, Y. (2013). Fluorescence quenching studies on the interaction of riboflavin with tryptophan and its analytical application. Luminescence: The Journal of Biological and Chemical Luminescence, 28(6), 910–914. [Link]

  • De Crescenzo, G., & Durocher, Y. (2017). Protein-Protein Interactions: Surface Plasmon Resonance. Methods in Molecular Biology, 1550, 1-20. [Link]

  • Bio-Rad Laboratories. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

  • Drug Hunter. (2023). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]

  • Kar, R. K., Borin, V. A., & Schapiro, I. (2021). Extensive TDDFT Benchmark Study of the Resonance Raman Spectra of Lumiflavin. The Journal of Physical Chemistry A, 125(40), 8873–8884. [Link]

  • National Center for Biotechnology Information. (n.d.). Lumiflavin. PubChem Compound Database. [Link]

  • O'Brien, R., & Ladbury, J. E. (2004). Isothermal titration calorimetry for studying protein–ligand interactions. Methods in Molecular Biology, 261, 109-122. [Link]

  • Zweckstetter, M. (2016). Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance. In Intrinsically Disordered Proteins (pp. 231-240). Humana Press. [Link]

Sources

Application Notes and Protocols for Lumiflavin 5-Oxide in Redox Studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond the Classical Flavin Redox Cycle

Flavins, in their common forms as flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), are among the most versatile redox-active cofactors in biology.[1] Their ability to participate in one- and two-electron transfer reactions underpins their central role in metabolism, DNA repair, and light sensing.[1][2] The canonical flavin catalytic cycle involves the oxidized (quinone), one-electron reduced (semiquinone), and two-electron reduced (hydroquinone) states.[3] Lumiflavin, the core 7,8,10-trimethylisoalloxazine structure, serves as an essential model compound for investigating the fundamental photochemical and redox properties of this class of molecules.[4][5]

However, the catalytic repertoire of flavins extends beyond this classical triad. A mechanistically distinct, highly oxidized species—the Flavin-N5-oxide—has been identified as a key catalytic intermediate in a growing number of flavoenzymes.[6][7] This discovery has opened a new frontier in understanding enzymatic oxidation mechanisms. Lumiflavin 5-Oxide, the N5-oxide derivative of the lumiflavin scaffold, provides a fundamental model for studying this unique motif.

This guide moves beyond theoretical discussion to provide practical, field-proven insights and protocols for researchers investigating this novel flavin state. We will detail the core principles for identifying a Flavin-N5-oxide catalytic pathway and provide a detailed experimental protocol to differentiate this mechanism from classical flavin-dependent oxygenation reactions.

Section 1: Core Concepts of the Flavin-N5-Oxide Motif

The Flavin Redox States: Including the N5-Oxide

The versatility of flavins stems from their ability to exist in multiple redox and protonation states.[2] The Flavin-N5-oxide represents a four-electron oxidation from the fully reduced hydroquinone state, positioning it as a potent but transient species in catalysis.[6]

Flavin_Redox_States Figure 1: Key Flavin Redox States cluster_n5o Reduced Flavin-H2 (Reduced Hydroquinone) Semiquinone Flavin-H• (Neutral Semiquinone) Reduced->Semiquinone -1e-, -1H+ Oxidized Flavin (Oxidized Quinone) Semiquinone->Oxidized -1e-, -1H+ Oxidized->Reduced +2e-, +2H+ N5_Oxide Flavin-N5-Oxide Oxidized->N5_Oxide + [O] (e.g., from R-OOH) N5_Oxide->Oxidized - [O] (Oxygen Transfer)

Caption: Key Flavin Redox States including the N5-Oxide.

Enzymatic Formation and Catalytic Role

The Flavin-N5-oxide is not typically formed by direct reaction with molecular oxygen. Instead, in enzymes like RutA (amide monooxygenase) and DszA (sulfone monooxygenase), it arises from a specific sequence of events.[6][7] The catalytic cycle generally involves:

  • Reduction of the enzyme's flavin cofactor.

  • Reaction with O₂ to form a C4a-hydroperoxyflavin intermediate.

  • Nucleophilic attack of the flavin peroxide on the substrate, forming a substrate-hydroperoxide intermediate.

  • Reduction of the substrate-hydroperoxide by the now-oxidized flavin, yielding the hydroxylated product and the Flavin-N5-oxide.[6]

  • The Flavin-N5-oxide then completes the cycle, often by being reduced or participating in a subsequent reaction.

This pathway provides a chemical rationale for reactions such as α-hydroxylation of ketones or amide cleavage where a classic Baeyer-Villiger oxidation by a C4a-peroxyflavin is not viable.[6]

Physicochemical and Spectroscopic Properties

Characterizing the Flavin-N5-oxide intermediate is challenging due to its transient nature. However, understanding its properties is key to its identification.

PropertyOxidized Flavin (Flₒₓ)Flavin Semiquinone (FlH•)Reduced Flavin (Flₕ₂)Flavin-N5-Oxide
Primary Function Electron Acceptor1-electron carrier2-electron donorOxygen Atom Transfer Agent
Color/Appearance YellowBlue (neutral) or Red (anionic)Colorless/Pale YellowVaries (often studied in situ)
UV-Vis λₘₐₓ (nm) ~375, ~445[8]~580, ~620[5]<400[5]Distinct spectrum required for identification
Formation Path Ground state in aerobic conditions1-electron reduction of Flₒₓ2-electron reduction of Flₒₓ4-electron oxidation of Flₕ₂[6]

Table 1: Comparative Properties of Key Flavin Species.

Section 2: Application Note - A Framework for Identifying Flavin-N5-Oxide Dependent Enzymes

Objective

To provide researchers with a logical workflow to investigate if a novel flavoenzyme utilizes a Flavin-N5-oxide intermediate for catalysis, distinguishing it from more common flavin-dependent monooxygenases.

Rationale and Causality

The discovery of a Flavin-N5-oxide mechanism fundamentally alters the interpretation of an enzyme's function. Classical flavin monooxygenases utilize a C4a-(hydro)peroxyflavin to directly oxygenate a substrate. In contrast, the N5-oxide pathway involves the flavin acting first to create a substrate peroxide, and then as a reductant to resolve it, leading to the formation of the N5-oxide.[6] This mechanistic divergence has significant implications for understanding enzyme evolution, substrate scope, and inhibitor design. The following workflow is designed to systematically probe for the experimental signatures of this pathway.

Workflow_N5_Oxide Figure 2: Workflow for Investigating Flavin-N5-Oxide Mechanisms cluster_input cluster_phase1 Phase 1: Foundational Requirements cluster_phase2 Phase 2: Mechanistic Differentiation cluster_phase3 Phase 3: Advanced Confirmation Start Novel Flavoenzyme with Oxidative Activity Cofactor Confirm Flavin Cofactor and Requirement for O₂ and a Reductant (e.g., NADPH/NADH) Start->Cofactor Activity Characterize Substrate(s) and Product(s) Cofactor->Activity Isotope Protocol 3.1: H₂¹⁸O Isotopic Labeling Experiment Activity->Isotope Result_Isotope Mass Spec Analysis: Was ¹⁸O Incorporated into Product? Isotope->Result_Isotope BV_Path Conclusion: C4a-peroxyflavin mechanism likely (e.g., Baeyer-Villiger) Result_Isotope->BV_Path  Yes N5O_Path Conclusion: Flavin-N5-Oxide pathway supported Result_Isotope->N5O_Path  No Kinetics Pre-steady State Kinetics (Stopped-Flow Spectroscopy) BV_Path->Kinetics Further Characterization N5O_Path->Kinetics Trapping Attempt to Trap and Characterize Novel Flavin Intermediates Kinetics->Trapping Final_Conclusion Mechanistic Model Established Trapping->Final_Conclusion

Caption: Workflow for Investigating Flavin-N5-Oxide Mechanisms.

Key Decision Point: The Role of Water

The central, self-validating experiment in this workflow is the isotopic labeling study detailed in Section 3. The source of the oxygen atom incorporated into the final product is the single most telling piece of evidence.

  • If O from H₂O is incorporated: This strongly suggests the formation of a C4a-hydroxyflavin after the initial oxygenation step, which then releases the product. This is inconsistent with the N5-oxide pathway.

  • If O from H₂O is NOT incorporated: This is a critical finding. It rules out many common mechanisms and strongly supports a pathway where the oxygen atoms from O₂ are fully accounted for between the product and the flavin cofactor, a hallmark of the N5-oxide route as described for DszA.[6]

Section 3: Protocol - Isotopic Labeling with H₂¹⁸O to Differentiate Oxygenation Pathways

Objective

To empirically determine if the oxygen atom incorporated into a product by a flavoenzyme-catalyzed reaction originates from solvent (H₂O) or exclusively from molecular oxygen (O₂).

Principle of Causality

This protocol establishes a clear, verifiable outcome based on distinct chemical mechanisms. A C4a-peroxyflavin mechanism that proceeds through a C4a-hydroxyflavin intermediate will exchange oxygen with water. In contrast, the proposed N5-oxide pathway involves a contained reaction sequence where the two oxygen atoms from O₂ are transferred to the substrate and the flavin N5 position, with no direct involvement from water in the oxygen transfer step. The presence or absence of an M+2 mass shift in the product when the reaction is run in H₂¹⁸O provides a definitive answer.

Isotope_Mechanisms Figure 3: Expected Isotopic Labeling Outcomes cluster_BV Pathway A: C4a-peroxyflavin Mechanism cluster_N5O Pathway B: Flavin-N5-Oxide Mechanism A1 Flavin-OOH + Substrate A2 [Intermediate Complex] A1->A2 A3 Flavin-OH + Product-O A2->A3 A4 H₂¹⁸O Exchange A3->A4 If H₂O attacks C4a A5 Product-¹⁸O Detected A4->A5 B1 Flavin-OOH + Substrate B2 Substrate-OOH + Flavinₒₓ B1->B2 B3 Product-O + Flavin-N5-O B2->B3 B4 No H₂¹⁸O Exchange B3->B4 B5 Product-¹⁸O NOT Detected B4->B5

Caption: Expected Isotopic Labeling Outcomes for two distinct mechanisms.

Materials and Reagents
  • Purified flavoenzyme of interest

  • Substrate

  • Cofactors (e.g., NADPH, NADH) and regeneration system if necessary

  • Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • Normal deionized H₂O (¹⁶O)

  • Heavy water, 97-98 atom % ¹⁸O (H₂¹⁸O)

  • Quenching solution (e.g., Acetonitrile with 1% formic acid)

  • LC-MS grade solvents

  • Equipment: Thermomixer/incubator, centrifuge, HPLC-Mass Spectrometer (LC-MS).

Step-by-Step Experimental Protocol
  • Preparation: Lyophilize aliquots of your purified enzyme and any buffer salts to dryness to ensure the subsequent reaction medium is predominantly H₂O or H₂¹⁸O.

  • Reaction Setup (Perform in parallel):

    • Control Reaction (¹⁶O): In a microcentrifuge tube, reconstitute the lyophilized enzyme and buffer salts with normal H₂O to a final volume of 100 µL.

    • Test Reaction (¹⁸O): In a separate tube, reconstitute the identical amount of lyophilized enzyme and buffer salts with H₂¹⁸O to a final volume of 100 µL.

  • Initiation: Add the substrate and reductant (e.g., NADPH) to each tube to initiate the reaction. Ensure final concentrations are identical.

    • Experimental Choice: The concentration of substrate should be sufficient for easy detection by MS, but ideally below saturating levels if you wish to observe kinetic effects. A typical starting point is 5-10 times the Kₘ.

  • Incubation: Incubate both reactions at the enzyme's optimal temperature for a set period (e.g., 30 minutes). The time should be sufficient to generate a robust product signal but avoid complete substrate turnover.

  • Quenching: Stop the reactions by adding 100 µL of ice-cold quenching solution (e.g., acetonitrile with formic acid). This will precipitate the enzyme and halt catalysis.

  • Sample Clarification: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS analysis.

Data Analysis and Interpretation
  • LC-MS Method: Develop a chromatographic method that cleanly separates your substrate from your product.

  • Mass Spectra Acquisition: Obtain the full mass spectrum for the product peak in both the ¹⁶O and ¹⁸O samples.

  • Interpretation:

    • In the control (¹⁶O) sample, identify the mass-to-charge ratio (m/z) of the protonated product molecule, [M+H]⁺.

    • In the test (¹⁸O) sample, look for a peak at [M+2+H]⁺.

    • Outcome 1 (No ¹⁸O Incorporation): The mass spectrum of the product from the H₂¹⁸O reaction is identical to the control. This is strong evidence against a mechanism involving oxygen exchange with water and supports the Flavin-N5-oxide pathway.

    • Outcome 2 (¹⁸O Incorporation): The H₂¹⁸O reaction shows a significant peak at [M+2+H]⁺. This indicates that an oxygen atom from the solvent was incorporated, strongly supporting a C4a-peroxyflavin mechanism that proceeds via a C4a-hydroxyflavin intermediate.

References

  • Noll, G., Kozma, E., Grandori, R., Carey, J., Schodl, T., Hauska, G., & Daub, J. (2006). Spectroelectrochemical Investigation of a Flavoprotein with a Flavin-Modified Gold Electrode. Langmuir. Available at: [Link]

  • ResearchGate. (n.d.). Five flavin redox and protonation states for lumiflavin (LF). Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Chemical structure of the oxidized form of lumiflavin (A).... Available at: [Link]

  • Physical Chemistry Chemical Physics. (2022). Assigning flavin's difference-FTIR spectral bands in solution: frequency and intensity shifts in flavin's 1-electron and 2-electron reduced states. Available at: [Link]

  • ResearchGate. (n.d.). Photocatalytic synthesis of esters using Lumiflavin (LF) as photocatalyst. Available at: [Link]

  • Wiley Online Library. (2021). Understanding flavin electronic structure and spectra. Available at: [Link]

  • PubMed. (1973). The kinetics of lumiflavin reduction by N-methyl-1,4-dihydronicotinamide. Available at: [Link]

  • 5 Redox Potential. (n.d.). Available at: [Link]

  • Oxidation-Reduction Potentials, Absorbance Bands and Molar Absorbance of Compounds Used in Biochemical Studies. (n.d.). Available at: [Link]

  • ResearchGate. (2025). Room temperature hydrolysis of lumiflavin in alkaline aqueous solution. Available at: [Link]

  • PubMed Central (PMC). (2017). Flavin-N5-oxide: A new, catalytic motif in flavoenzymology. Available at: [Link]

  • PubMed. (n.d.). Electrochemical Luminescence With N(5)-ethyl-4a-hydroxy-3-methyl-4a, 5-dihydrolumiflavin. The Mechanism of Bacterial Luciferase. Available at: [Link]

  • RSC Publishing. (n.d.). Electronic spectra of flavin in different redox and protonation states: a computational perspective on the effect of the electrostatic environment. Available at: [Link]

  • PubMed. (2019). Unraveling flavoenzyme reaction mechanisms using flavin analogues and linear free energy relationships. Available at: [Link]

  • ResearchGate. (n.d.). Flavin redox chemistry and visible absorption fingerprint. Available at: [Link]

  • SciSpace. (n.d.). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. Available at: [Link]

  • PubMed. (2017). Flavin-N5-oxide: A new, catalytic motif in flavoenzymology. Available at: [Link]

  • IOPscience. (2012). The emerging role of reactive oxygen and nitrogen species in redox biology and some implications for plasma applications to medicine and biology. Available at: [Link]

  • PubMed. (2020). Findings in redox biology: From H2O2 to oxidative stress. Available at: [Link]

Sources

Troubleshooting & Optimization

"troubleshooting low yield in Lumiflavin 5-Oxide synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Lumiflavin 5-Oxide Synthesis

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific N-oxidation reaction. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your reaction yields.

The synthesis of this compound is typically achieved through the direct oxidation of lumiflavin. While straightforward in principle, this reaction is sensitive to several factors that can lead to low yields, incomplete conversion, or the formation of undesired byproducts. This resource consolidates field-proven insights and foundational chemical principles into a practical question-and-answer format to address the specific issues you may encounter.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, practical problems that can arise during the synthesis. Each question is followed by an in-depth explanation of potential causes and actionable steps for resolution.

Q1: My reaction shows very low conversion of lumiflavin. What are the primary causes?

A1: Low conversion is one of the most common issues and typically points to problems with either the oxidizing agent or the reaction conditions.

Causality: The N5 nitrogen of the isoalloxazine ring in lumiflavin possesses a lone pair of electrons, but its nucleophilicity is tempered by the aromatic system. Effective oxidation requires a potent electrophilic oxygen source and conditions that favor the N-oxidation pathway over other potential reactions.

Troubleshooting Steps:

  • Assess Oxidant Potency and Stoichiometry:

    • Peroxy Acids (e.g., m-CPBA): meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation.[1][2] Ensure you are using at least 1.1 to 1.5 molar equivalents. Commercial m-CPBA is often sold at ~70-77% purity, with the remainder being m-chlorobenzoic acid and water; you must account for this impurity when calculating stoichiometry.[3]

    • Hydrogen Peroxide/Acid Systems: A mixture of hydrogen peroxide (H₂O₂) in an acidic medium like acetic acid or trifluoroacetic acid can generate a peroxy acid in situ.[4][5] If conversion is low, consider increasing the concentration of H₂O₂ (e.g., from 30% to 50%) or using a stronger acid like trifluoroacetic anhydride (TFAA) instead of acetic anhydride to generate a more potent oxidant.[4]

    • Action: Titrate your commercial m-CPBA to determine its active oxidant concentration for precise stoichiometry.[3] If using an H₂O₂ system, ensure fresh H₂O₂ is used.

  • Evaluate Solvent and Temperature:

    • Solvent Choice: The reaction is often performed in chlorinated solvents like dichloromethane (DCM) or chloroform, or in some cases, acetonitrile.[4] Lumiflavin has limited solubility in these solvents, which can hinder the reaction rate. Using a co-solvent or a solvent in which both reactants are more soluble can be beneficial.

    • Temperature Control: N-oxidation reactions are typically conducted at room temperature or slightly elevated temperatures (e.g., 40-50 °C).[4] If conversion is low at room temperature, cautiously increasing the heat may improve the rate. However, excessive heat can promote degradation of the product and starting material.

    • Action: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If after several hours there is minimal product formation, consider gently heating the reaction to 40 °C.

  • Check Starting Material Quality:

    • Ensure your starting lumiflavin is pure and dry. Impurities could potentially quench the oxidant or interfere with the reaction.

Q2: My TLC/HPLC analysis shows multiple spots/peaks. How can I identify and minimize byproducts?

A2: The formation of multiple products indicates that side reactions are competing with the desired N-oxidation. The primary culprits are often over-oxidation, degradation of the flavin ring, or reactions involving reactive oxygen species.

Causality: The flavin core is susceptible to photochemical and oxidative degradation. The N5-oxide product itself can also be sensitive to the reaction conditions.

Potential Byproducts & Minimization Strategies:

  • Unreacted Lumiflavin: The most common "byproduct" is simply the starting material. This is addressed by the troubleshooting steps in Q1.

  • Lumichrome: Under certain conditions, particularly exposure to light, lumiflavin can degrade to lumichrome.[6]

    • Action: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

  • Ring-Opened or Degraded Products: Strong oxidants under harsh conditions (e.g., high heat or prolonged reaction times) can lead to the cleavage of the isoalloxazine ring.[7]

    • Action: Avoid excessive heating. Monitor the reaction closely and stop it as soon as the starting material is consumed. Do not let the reaction run unnecessarily for extended periods.

  • Over-oxidation Products: While N5 is the primary site of oxidation, further oxidation at other positions is possible, though less common under controlled conditions.

    • Action: Use a controlled stoichiometry of the oxidant (avoiding large excesses). Adding the oxidant portion-wise over time rather than all at once can help maintain a lower instantaneous concentration, potentially improving selectivity.

Q3: I'm struggling to isolate and purify the this compound product. What are the best practices?

A3: this compound is a highly polar compound due to the N⁺-O⁻ bond, which can make both extraction and purification challenging.[8]

Troubleshooting Steps:

  • Work-up and Extraction:

    • Quenching: After the reaction is complete, any remaining oxidant must be quenched. For peroxy acids, a wash with an aqueous solution of a mild reducing agent like sodium thiosulfate or sodium sulfite is effective.[8] For H₂O₂, quenching can be achieved with reagents like manganese dioxide or by careful work-up.[8]

    • Acid Removal: The byproduct of m-CPBA is m-chlorobenzoic acid. This can be removed by washing the organic layer with a mild aqueous base, such as sodium bicarbonate solution. Be cautious, as the N-oxide product may have some water solubility.

    • Extraction: Due to its polarity, extracting this compound from an aqueous phase can be difficult. If your product partitions into an aqueous layer during work-up, you may need to use a more polar organic solvent like ethyl acetate or even perform continuous extraction.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is typically used.

    • Mobile Phase: The high polarity of N-oxides often requires a highly polar mobile phase for elution.[9] A common starting point is a gradient of methanol in dichloromethane (DCM). You may need to go as high as 5-15% methanol in DCM.[9]

    • Tailing/Streaking: N-oxides can sometimes streak on silica gel. Adding a small amount of a modifier to the eluent, such as a few drops of acetic acid (if the compound is stable to acid) or triethylamine (if it is stable to base), can sometimes improve peak shape. For flavins, acidic conditions are generally better tolerated.

    • Alternative: If silica gel proves problematic, consider using reverse-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol, possibly with a modifier like formic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of N-oxidation of lumiflavin? A1: The synthesis of a flavin N-oxide involves the electrophilic attack of an oxygen atom from an oxidant (like a peroxy acid) on the nucleophilic N5 nitrogen of the lumiflavin isoalloxazine ring.[10] The reaction proceeds via a transition state where the O-O bond of the peroxy acid breaks as the new N-O bond forms.[1]

Q2: How do I choose between m-CPBA and a H₂O₂/acid system? A2: The choice depends on factors like scale, cost, and safety.

  • m-CPBA: Offers convenience and generally clean reactions. It's a solid that is relatively easy to handle. However, it is more expensive and generates a stoichiometric amount of m-chlorobenzoic acid waste.[2]

  • H₂O₂/Acid: This system is very cost-effective and the primary byproduct is water, making it a "greener" option.[11] However, these reactions can be more exothermic and require careful temperature control. The in situ generation of the peroxy acid can also be less controlled than using a pre-formed reagent.[5]

Q3: How can I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most common method.

  • TLC System: Use a mobile phase similar to what you plan for column chromatography (e.g., 10% Methanol in DCM).

  • Visualization: Lumiflavin and its N-oxide are both yellow/orange compounds and are typically visible on the TLC plate under ambient light. They are also highly fluorescent under UV light (365 nm).

  • Expected Result: The product, this compound, will be significantly more polar than the starting lumiflavin, resulting in a much lower Rf value on the TLC plate. A successful reaction will show the disappearance of the higher Rf starting material spot and the appearance of a new, lower Rf product spot.

Key Protocols & Data

Protocol 1: General Synthesis of this compound using m-CPBA
  • Dissolution: Dissolve lumiflavin (1.0 eq) in a suitable solvent (e.g., chloroform or DCM, approx. 20-30 mL per mmol of lumiflavin) in a round-bottom flask wrapped in aluminum foil.

  • Oxidant Addition: Add m-CPBA (commercial grade, ~77%, 1.2 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress every 30-60 minutes by TLC (10% MeOH/DCM). The reaction is typically complete within 2-6 hours.

  • Quenching & Work-up: Once the lumiflavin is consumed, dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography, eluting with a gradient of 0-10% methanol in DCM.

Table 1: Summary of Key Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Oxidant m-CPBA or H₂O₂/TFAm-CPBA offers control; H₂O₂/TFA is potent and cost-effective.[3][4]
Equivalents 1.1 - 1.5 eqEnsures complete conversion without excessive side reactions.
Solvent Chloroform, DCM, AcetonitrileSolvents that can dissolve lumiflavin to some extent.
Temperature 20 - 40 °CBalances reaction rate against potential for degradation.[4]
Reaction Time 2 - 12 hoursHighly dependent on scale, temperature, and oxidant. Must be monitored.
Work-up Na₂S₂O₃ wash, NaHCO₃ washRemoves excess oxidant and acidic byproducts, respectively.[8]

Experimental & Logic Diagrams

To aid in visualizing the process, the following diagrams outline the synthesis workflow and a decision-making process for troubleshooting.

Workflow for this compound Synthesis and Purification

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purify Purification start Dissolve Lumiflavin in Solvent protect Protect from Light start->protect add_oxidant Add Oxidant (e.g., m-CPBA) protect->add_oxidant stir Stir at RT / 40°C add_oxidant->stir monitor Monitor by TLC stir->monitor quench Quench Excess Oxidant monitor->quench wash Aqueous Washes (Base & Brine) quench->wash dry Dry & Concentrate wash->dry crude Crude Product dry->crude column Silica Gel Chromatography crude->column pure Pure this compound column->pure G cluster_results cluster_actions start Low Yield Observed check_tlc Analyze Reaction Mixture by TLC/HPLC start->check_tlc sm_present Significant Starting Material Remains check_tlc->sm_present multi_spots Multiple Byproduct Spots check_tlc->multi_spots no_product No Product Spot, Only Streaking at Baseline check_tlc->no_product action_sm 1. Check Oxidant Activity 2. Increase Temperature/Time 3. Verify Stoichiometry sm_present->action_sm Cause: Incomplete Conversion action_multi 1. Protect from Light 2. Avoid Excess Heat 3. Control Oxidant Stoichiometry multi_spots->action_multi Cause: Side Reactions/ Degradation action_polar Product is Highly Polar and Retained on Silica. Optimize Purification. no_product->action_polar Cause: Isolation/Purification Issue

Caption: Decision tree for diagnosing and addressing low yield issues.

References

  • BenchChem. (2025). Minimizing side reactions in lumiflavin photocatalysis. BenchChem Technical Support. Link

  • Matthews, A. et al. (2020). Proposed pathways for the formation of the flavin N5-oxide. ResearchGate. Link

  • Beil, W. et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Link

  • Zhang, J. et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. New Journal of Chemistry. Link

  • Beil, W. et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Link

  • Antonov, D. & Gevorgyan, V. (2012). Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles. Organic Letters. Link

  • Mishra, S. K. & Falvey, D. E. (2013). Room temperature hydrolysis of lumiflavin in alkaline aqueous solution. ResearchGate. Link

  • Grigorenko, B. et al. (2023). Scheme 1. Chemical structure of the oxidized form of lumiflavin (A),... ResearchGate. Link

  • Adak, S. & Begley, T. P. (2017). Flavin-N5-oxide: A new, catalytic motif in flavoenzymology. Archives of Biochemistry and Biophysics. Link

  • Anderson, R. F. (1983). Reactions of lumiflavin and lumiflavin radicals with .CO2- and alcohol radicals. PubMed. Link

  • Gholami, M. et al. (2022). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. MDPI. Link

  • Bisson, A. et al. (2020). Investigating the Role of Antioxidant Compounds in Riboflavin-Mediated Photo-Oxidation of Methionine: A 1H-NMR Approach. ACS Omega. Link

  • Lenci, F. & Tollin, G. (1970). Flash photolysis of flavins. IV. Some properties of the lumiflavin triplet state. Photochemistry and Photobiology. Link

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Link

  • Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. Link

  • Porter, D. J. & Bright, H. J. (1980). Oxidation of dihydronicotinamides by flavin in enzyme and model reactions. Old yellow enzyme and lumiflavin. Journal of Biological Chemistry. Link

  • Chemistry LibreTexts. (2022). 15.8: Flavin-Dependent Monooxygenase Reactions - Hydroxylation, Epoxidation, and the Baeyer-Villiger Oxidation. Link

  • Denison, C. E. et al. (2021). Preparative-Scale Biocatalytic Oxygenation of N-Heterocycles with a Lyophilized Peroxygenase Catalyst. White Rose Research Online. Link

  • Fortuny, A. et al. (1998). Wet oxidation of acetic acid by H2O2 catalyzed by transition metal‐exchanged NaY zeolites. AIChE Journal. Link

  • Teufel, R. (2018). Flavin-catalyzed redox tailoring reactions in natural product biosynthesis. ResearchGate. Link

  • Teufel, R. et al. (2015). Biochemical Establishment and Characterization of EncM's Flavin-N5-oxide Cofactor. Journal of the American Chemical Society. Link

  • Massey, V. & Ghisla, S. (1983). Oxidation of 2-Thioflavins by Peroxides : formation of Flavin 2-S-Oxides. KOPS - University of Konstanz. Link

  • Jung, M. Y. et al. (2006). Photosensitizing effect of riboflavin, lumiflavin, and lumichrome on the generation of volatiles in soy milk. Journal of Agricultural and Food Chemistry. Link

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Link

  • Shul’pin, G. B. et al. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI. Link

  • Zheng, Y. J. & Ornstein, R. L. (1996). Further computational studies on the conformation of 1,5-dihydrolumiflavin. Journal of the American Chemical Society. Link

  • Borin, V. et al. (2018). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. ResearchGate. Link

  • Cardoza, S. (2017). How can i purify N-oxides on column chromatography? ResearchGate. Link

  • Ivanova, E. et al. (2014). Oxidation of Flavin by Molecular Oxygen: Computational Insights into a Possible Radical Mechanism. The Journal of Physical Chemistry B. Link

  • Kido, T. et al. (1982). Purification, Characterization, and Mechanism of a Flavin Mononucleotide-Dependent 2-Nitropropane Dioxygenase from Neurospora crassa. Journal of Bacteriology. Link

  • Macheroux, P. et al. (2011). Flavin oxidation in flavin-dependent N-monooxygenases. FEBS Journal. Link

  • Ivanova, E. et al. (2024). Oxidation of Flavin by Molecular Oxygen: Computational Insights into a Possible Radical Mechanism. ACS Omega. Link

  • Toogood, H. S. et al. (2012). Noncovalent interactions that tune the reactivities of the flavins in bifurcating electron transferring flavoprotein. The Journal of Biological Chemistry. Link

  • JOSHI, P. C. (1985). Assessment of the genotoxic potential of riboflavin and lumiflavin. B. Effect of light. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Link

  • Morse, P. D. et al. (1990). Analysis of the Reduction of Nitroxides by Flavin Mononucleotide. Biochimica et Biophysica Acta (BBA) - General Subjects. Link

  • Nakagawa, M. et al. (1977). LUMIFLAVIN‐SENSITIZED PHOTOOXYGENATION OF INDOLE. Photochemistry and Photobiology. Link

  • Leys, D. & Scrutton, N. S. (2012). Noncanonical Reactions of Flavoenzymes. International Journal of Molecular Sciences. Link

Sources

Technical Support Center: Optimizing Fluorescence Signal of Lumiflavin 5-Oxide Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Lumiflavin 5-Oxide probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to help you maximize the performance of your this compound-based experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Introduction to this compound Probes

Lumiflavin, a derivative of riboflavin (Vitamin B2), is a well-characterized fluorophore. The introduction of a 5-Oxide modification to the lumiflavin core can modulate its electronic and, consequently, its photophysical properties. In the realm of fluorescent probes, N-oxide derivatives are often employed as "turn-on" sensors.[1][2][3] This means the probe may exhibit low or no fluorescence in its native state and become highly fluorescent upon reaction with a specific analyte or under certain environmental conditions, such as hypoxia.[1][2][3] This characteristic is pivotal for designing assays with high signal-to-noise ratios.

This guide will address the optimization of fluorescence signals from this compound probes, considering both scenarios: intrinsic fluorescence and "turn-on" sensing applications.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral properties of this compound?

A1: While extensive photophysical data for this compound is not broadly published, we can infer its properties from the parent compound, Lumiflavin. Lumiflavin typically exhibits an absorption maximum around 445 nm and an emission maximum around 530 nm in aqueous solutions.[4] However, the 5-Oxide modification may alter these properties. It is crucial to experimentally determine the optimal excitation and emission wavelengths for your specific experimental conditions. We recommend performing excitation and emission scans using a spectrophotometer or a plate reader with spectral scanning capabilities.

Q2: How should I store my this compound probe?

A2: this compound should be stored at 2°C - 8°C in a tightly sealed container, protected from light.[5] Flavins, in general, are susceptible to photodegradation, so minimizing light exposure during storage and handling is critical.[6]

Q3: Is this compound expected to be fluorescent on its own?

A3: Not necessarily. Many N-oxide-containing fluorescent probes are designed as "turn-on" sensors.[1][2][3] The N-oxide group can quench the fluorescence of the core fluorophore. Upon reaction with an analyte (e.g., specific enzymes or reducing agents), the N-oxide is reduced, leading to a significant increase in fluorescence. Therefore, you should consider the possibility that your experimental design may require an activation step to generate a fluorescent signal.

Q4: What factors can influence the fluorescence intensity of this compound?

A4: The fluorescence of flavins is highly sensitive to their environment. Key factors include:

  • pH: The protonation state of the isoalloxazine ring affects its electronic structure and thus its fluorescence.[7]

  • Solvent Polarity: Changes in solvent polarity can lead to shifts in emission wavelength and changes in quantum yield.[8]

  • Temperature: Increased temperature can lead to decreased fluorescence intensity due to enhanced non-radiative decay processes.[9]

  • Presence of Quenchers: Molecular oxygen and other molecules can quench the excited state of flavins, reducing fluorescence.[10]

  • Binding to other molecules: Interaction with proteins or other macromolecules can either enhance or quench fluorescence.[9]

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound probes.

Problem 1: Weak or No Fluorescence Signal

Possible Causes & Solutions

Possible Cause Explanation Troubleshooting Steps
Incorrect Instrument Settings The excitation and emission wavelengths are not optimal for this compound.Perform excitation and emission scans to determine the peak wavelengths. Start with the known values for Lumiflavin (~445 nm excitation, ~530 nm emission) and optimize from there.[4]
Probe Degradation Improper storage or handling has led to the degradation of the probe. Flavins are light-sensitive.[6]Always store the probe protected from light and at the recommended temperature (2°C - 8°C).[5] Prepare fresh working solutions for each experiment.
"Turn-on" Probe Not Activated This compound may be a "turn-on" probe that requires a specific reaction to become fluorescent.[1][2][3]Review the intended application of the probe. Ensure that the necessary reagents or conditions for activation (e.g., reducing agents, specific enzymes, hypoxic conditions) are present in your assay.
Low Probe Concentration The concentration of the probe is too low to generate a detectable signal.Titrate the probe concentration to find the optimal range for your experiment. Start with a low micromolar concentration and increase incrementally.
Quenching Components in your sample (e.g., buffers, media, other molecules) are quenching the fluorescence.Test the fluorescence of the probe in a simplified buffer system to establish a baseline. If quenching is suspected, identify the quenching agent and consider alternative buffer components.
Reduced Flavin State Reduced flavins are generally non-fluorescent.[11] If your experimental conditions are reducing, the probe may be in a non-fluorescent state.Ensure your experimental conditions are appropriate for maintaining the oxidized, fluorescent state of the flavin, unless the reduced state is part of a specific sensing mechanism.
Problem 2: High Background Fluorescence

Possible Causes & Solutions

Possible Cause Explanation Troubleshooting Steps
Autofluorescence Biological samples often contain endogenous fluorophores (e.g., NADH, other flavins) that contribute to background signal.Image an unstained control sample to assess the level of autofluorescence. If significant, consider using spectral unmixing or selecting filter sets that minimize the detection of autofluorescence.
Probe Aggregation At high concentrations, fluorescent probes can aggregate, leading to altered spectral properties and increased background.Prepare probe solutions in appropriate solvents and avoid oversaturation. Sonication of the stock solution may help to break up aggregates.
Non-specific Binding The probe is binding non-specifically to cellular components or surfaces.Include appropriate blocking steps in your protocol (e.g., with BSA or serum). Optimize washing steps to remove unbound probe.
Contaminated Reagents or Labware Buffers, media, or plasticware may be contaminated with fluorescent substances.Use high-purity reagents and thoroughly clean all labware. Test the background fluorescence of all buffers and solutions used in the experiment.
Problem 3: Photobleaching (Signal Fades Over Time)

Possible Causes & Solutions

Possible Cause Explanation Troubleshooting Steps
Excessive Light Exposure Prolonged or high-intensity excitation light is causing irreversible photodegradation of the fluorophore.[10]Reduce the excitation light intensity and/or the exposure time. Use neutral density filters if necessary. Acquire images only when necessary.
Absence of Antifade Reagents The mounting medium or buffer lacks components that protect against photobleaching.Use a commercially available antifade mounting medium for fixed samples. For live-cell imaging, consider using imaging media with reduced phototoxicity.
Presence of Oxygen Molecular oxygen can contribute to photobleaching through the formation of reactive oxygen species.[10]For in vitro assays, deoxygenating the solution (if compatible with the experiment) can reduce photobleaching.

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths

This protocol is essential for any new fluorescent probe to ensure optimal signal detection.

  • Prepare a stock solution of this compound (e.g., 1 mM in DMSO). Store protected from light.

  • Prepare a working solution by diluting the stock solution in your experimental buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 µM.

  • Use a scanning spectrofluorometer or a microplate reader with spectral scanning capabilities.

  • Excitation Scan:

    • Set the emission wavelength to an estimated maximum (e.g., 530 nm).

    • Scan a range of excitation wavelengths (e.g., 350 nm to 500 nm).

    • The wavelength with the highest fluorescence intensity is the optimal excitation wavelength.

  • Emission Scan:

    • Set the excitation wavelength to the optimal value determined in the previous step.

    • Scan a range of emission wavelengths (e.g., 480 nm to 650 nm).

    • The wavelength with the highest fluorescence intensity is the optimal emission wavelength.

Protocol 2: General Staining Protocol for Live Cells

This is a starting point for labeling live cells and should be optimized for your specific cell type and experimental goals.

  • Cell Culture: Plate cells on a suitable imaging dish or slide and grow to the desired confluency.

  • Probe Preparation: Prepare a working solution of this compound in pre-warmed cell culture medium or an appropriate buffer (e.g., HBSS). The final concentration will need to be optimized (typically in the range of 1-10 µM).

  • Cell Labeling:

    • Remove the culture medium from the cells.

    • Add the probe-containing medium to the cells.

    • Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C, protected from light.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells 2-3 times with pre-warmed culture medium or buffer to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets determined in Protocol 1.

Visualization of Key Concepts

Experimental Workflow for Optimizing this compound Fluorescence

workflow cluster_prep Probe Preparation & Characterization cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting prep Prepare Stock & Working Solutions spectral Determine Optimal Ex/Em Wavelengths prep->spectral stain Cell Staining/Assay Setup spectral->stain Use Optimal Settings image Fluorescence Imaging stain->image analyze Analyze Signal Intensity image->analyze troubleshoot Troubleshoot Issues analyze->troubleshoot troubleshoot->prep Iterate & Optimize

Caption: A generalized workflow for the successful application of this compound probes.

Troubleshooting Logic for Weak Fluorescence Signal

troubleshooting start Weak/No Signal check_settings Check Instrument Settings (Ex/Em) start->check_settings check_probe Verify Probe Integrity (Storage/Handling) check_settings->check_probe Settings Correct check_activation Is Probe a 'Turn-On' Sensor? check_probe->check_activation Probe OK check_concentration Optimize Probe Concentration check_activation->check_concentration Activation Considered check_quenching Investigate Quenching Effects check_concentration->check_quenching Concentration Optimal

Caption: A decision tree to diagnose the root cause of a weak fluorescence signal.

Data Summary Table

The following table summarizes the photophysical properties of Lumiflavin, the parent compound of this compound. These values should be used as a starting point for the characterization of the 5-Oxide derivative.

ParameterValueReference
Absorption Maxima (λabs) ~445 nm, ~355 nm, ~269 nm[4]
Emission Maximum (λem) ~530 nm[4]
Fluorescence Quantum Yield (ΦF) 0.23 (in Water)[4]

References

  • Broadening the Scope of the Flavin-Tag Method by Improving Flavin Incorporation and Incorporating Flavin Analogs. PMC. Available at: [Link]

  • Flavin-tag: A Facile Method for Site-Specific Labeling of Proteins with a Flavin Fluorophore. ACS Publications. Available at: [Link]

  • A Facile Method for Site-Specific Labeling of Proteins with a Flavin Fluorophore. PubMed. Available at: [Link]

  • Room temperature hydrolysis of lumiflavin in alkaline aqueous solution. ResearchGate. Available at: [Link]

  • A Facile Method for Site-Specific Labeling of Proteins with a Flavin Fluorophore. ACS Publications. Available at: [Link]

  • Flavin oxidation in flavin-dependent N-monooxygenases. PMC. Available at: [Link]

  • Solvent Effects on Fluorescence Emission. Evident Scientific. Available at: [Link]

  • Fluorescence and Optical Characteristics of Reduced Flavines and Flavoproteins. KOPS. Available at: [Link]

  • Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. ResearchGate. Available at: [Link]

  • Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. PubMed. Available at: [Link]

  • Fluorescent N-oxides: applications in bioimaging and sensing. RSC Publishing. Available at: [Link]

  • Fluorescence and Optical Characteristics of Reduced Flavins and Flavoproteins. Available at: [Link]

  • Flavins employed in the study and their spectral and electrochemical data (vs. SCE) in acetonitrile. ResearchGate. Available at: [Link]

  • Fluorescent N-oxides: applications in bioimaging and sensing. PubMed. Available at: [Link]

  • Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. MDPI. Available at: [Link]

  • Scheme 1. Chemical structure of the oxidized form of lumiflavin (A),... ResearchGate. Available at: [Link]

  • Synthesis, Structure and Photophysical Properties of a Flavin-Based platinum(II) Complex. PubMed. Available at: [Link]

  • Mechanisms of high-order photobleaching and its relationship to intracellular ablation. NIH. Available at: [Link]

  • Photostable and Photoswitching Fluorescent Dyes for Super-Resolution Imaging. PubMed. Available at: [Link]

  • Oxidation of alkyl benzenes by a flavin photooxidation catalyst on nanostructured metal-oxide films. PNAS. Available at: [Link]

  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? ResearchGate. Available at: [Link]

  • Development and Characterization of Flavin-Binding Fluorescent Proteins, Part II. PubMed. Available at: [Link]

  • New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. Available at: [Link]

  • Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. SciSpace. Available at: [Link]

  • Biochemical Establishment and Characterization of EncM's Flavin-N5-oxide Cofactor. SemOpenAlex. Available at: [Link]

  • Fluorescent N-oxides: applications in bioimaging and sensing. Semantic Scholar. Available at: [Link]

  • Fluorescent N-Oxides: Applications in Bioimaging and Sensing. ResearchGate. Available at: [Link]

  • Lucifer Yellow as a live cell fluorescent probe for imaging water transport in subcellular organelles. PubMed. Available at: [Link]

  • Room temperature hydrolysis of lumiflavin in alkaline aqueous solution. ResearchGate. Available at: [Link]

  • Spectroscopy and photophysics of flavin-related compounds: 3-benzyl-lumiflavin. PubMed. Available at: [Link]

  • Microglia specific fluorescent probes for live cell imaging. RSC Publishing. Available at: [Link]

  • Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. Available at: [Link]

Sources

Technical Support Center: Lumiflavin 5-Oxide Experimental Integrity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Lumiflavin 5-Oxide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing photodegradation during experimental procedures. Our goal is to ensure the reliability and reproducibility of your results by addressing the inherent photosensitivity of this compound.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature of this compound photodegradation.

Q1: What is the fundamental mechanism of this compound photodegradation?

A1: The photodegradation of this compound, like other flavins, is initiated by the absorption of light, primarily in the blue and UV regions of the spectrum. The isoalloxazine ring system of the molecule absorbs a photon, promoting it to an excited singlet state (¹LF). This state is short-lived and can either fluoresce back to the ground state or undergo intersystem crossing to a more stable, but highly reactive, excited triplet state (³LF).[1][2]

The reactive triplet state is the primary driver of degradation and can proceed via two main pathways:

  • Type I Pathway: The excited flavin directly reacts with a substrate, often by abstracting a hydrogen atom or an electron, leading to the formation of radical species that can cause degradation.[3]

  • Type II Pathway: The excited flavin transfers its energy to molecular oxygen (O₂), generating highly reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide anions.[2][3] These ROS can then attack ground-state this compound molecules or other components in the reaction mixture.

Degradation often involves the modification or cleavage of the N10-side chain, leading to the formation of products like lumichrome or other derivatives, which can interfere with experimental results.[2][4][5]

G cluster_type2 Type II Pathway cluster_type1 Type I Pathway LF This compound (Ground State) LF_S1 Excited Singlet State (¹LF) Degradation Degradation Products (e.g., Lumichrome) Photon Photon (hν) (Blue/UV Light) Photon->LF Absorption LF_S1->LF Fluorescence LF_T1 Excited Triplet State (³LF) LF_S1->LF_T1 Intersystem Crossing O2 Molecular Oxygen (O₂) LF_T1->O2 Energy Transfer Substrate Substrate (RH) LF_T1->Substrate H-atom/e⁻ Transfer ROS Reactive Oxygen Species (¹O₂, O₂⁻) ROS->LF Oxidation Radicals Radical Intermediates Radicals->Degradation Reaction Cascade

Figure 1. Simplified photodegradation pathways of this compound.

Q2: Which factors have the greatest impact on the rate of photodegradation?

A2: Several environmental and experimental factors critically influence the stability of this compound.[6][7]

  • Light Intensity and Wavelength: Higher light intensity increases the rate of photon absorption and subsequent degradation. Shorter wavelengths (e.g., UV and blue light) are more energetic and are the primary culprits for initiating the photochemical reaction.[8]

  • pH: The pH of the solution significantly impacts stability. Flavins generally show maximum stability in a slightly acidic to neutral pH range (approx. 5-6).[9] Both highly acidic and, particularly, alkaline conditions can accelerate degradation.[2][3] For instance, lumiflavin formation from riboflavin is favored in basic solutions.[2]

  • Presence of Oxygen: As oxygen is a key reactant in the Type II pathway, its presence significantly accelerates degradation.[9] Experiments conducted in aerobic conditions will see much faster degradation than those under an inert atmosphere.

  • Solvent: The polarity and viscosity of the solvent can influence the stability of the excited states and the diffusion of oxygen, thereby affecting the degradation rate.[6]

  • Temperature: While photodegradation is primarily a light-driven process, higher temperatures can increase the rate of secondary chemical reactions that follow the initial photochemical event.[7][10]

Q3: Are there chemical additives that can protect this compound?

A3: Yes, the addition of specific chemical agents, primarily antioxidants and quenchers, can significantly reduce photodegradation.

  • Antioxidants: These molecules prevent oxidative damage. L-ascorbic acid (Vitamin C) is a highly effective and commonly used antioxidant. It can quench both the excited triplet state of the flavin and the singlet oxygen generated, providing dual protection.[3][11][12] Other antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and various flavonoids.[13][14][15][16]

  • Quenchers: These agents deactivate the excited triplet state without undergoing a chemical reaction themselves. Sodium azide is a well-known singlet oxygen quencher, specifically inhibiting the Type II degradation pathway.[11]

It is crucial to verify that any additive does not interfere with your primary experimental reaction.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: My experimental results are inconsistent and not reproducible.
  • Probable Cause: Uncontrolled exposure to ambient light is a leading cause of variability. The extent of photodegradation can differ between experimental runs depending on the duration of light exposure during sample preparation, setup, and analysis.[17]

  • Recommended Solutions:

    • Standardize Light Conditions: Implement a strict protocol for light management. Work in a dimly lit room or use a safelight that emits long-wavelength light (e.g., red or yellow light, >500 nm).[8][17]

    • Minimize Exposure Time: Prepare solutions and set up experiments as quickly as possible. Keep all vessels containing this compound covered with aluminum foil or stored in amber/opaque containers at all times when not in active use.[13][17]

    • Use a Control Sample: Prepare a "dark control" sample that is handled identically to the experimental samples but is completely shielded from light. Comparing the final state of this control to your experimental samples can help quantify the extent of photodegradation.

Problem 2: The color/absorbance of my this compound solution is changing during the experiment.
  • Probable Cause: A visible color change (typically a fading of the characteristic yellow color) is a direct indicator of photodegradation. The isoalloxazine chromophore is being destroyed or converted into photoproducts like lumichrome, which have different absorption spectra.[6][10]

  • Recommended Solutions:

    • Deoxygenate the Solution: Before starting the experiment, purge the solvent and the reaction vessel headspace with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the experiment.[9] This directly inhibits the highly destructive Type II pathway.

    • Incorporate an Antioxidant: Add a compatible antioxidant to the solution. L-ascorbic acid is an excellent first choice due to its efficacy and low cost.[11][12][13] See the parameter table below for recommended concentrations.

    • Filter the Light Source: If illumination is required for your experiment (e.g., photocatalysis), use long-pass optical filters to block high-energy UV and blue light, allowing only the necessary wavelengths to reach the sample.

Problem 3: I am observing unexpected peaks in my HPLC/LC-MS analysis.
  • Probable Cause: These peaks are likely photodegradation products. Common byproducts for related flavins include lumichrome and formylmethylflavin, which will have different retention times and mass-to-charge ratios than the parent compound.[2][5][18]

  • Recommended Solutions:

    • Implement All Light and Oxygen Exclusion Protocols: This is non-negotiable. Use amber HPLC vials, cover the autosampler tray if possible, and ensure all previous steps were performed under minimal light.[13]

    • Run a Degradation Study: Intentionally expose a sample of this compound to intense light for a set period. Analyze this "forced degradation" sample by HPLC/LC-MS to identify the retention times and m/z of the major degradation products. This will help you confirm if the unknown peaks in your experimental samples match.

    • Optimize pH: Ensure your experimental buffer is within the optimal pH stability range of 5-6, unless your reaction chemistry dictates otherwise.[9]

Experimental Protocols & Data
Protocol 1: Preparation of a Light-Protected Stock Solution
  • Setup: Conduct all steps in a darkroom or under red safelight conditions. Wrap all glassware (beakers, flasks) in aluminum foil.

  • Weighing: Weigh the required amount of this compound powder. This can be done under normal light but should be performed quickly.

  • Dissolution: Transfer the powder to your foil-wrapped volumetric flask. Add the desired solvent (e.g., buffered aqueous solution, DMSO) and mix until fully dissolved. Use an amber or foil-wrapped container for sonication if required.

  • Storage: Store the stock solution in an amber vial or a clear vial completely wrapped in aluminum foil. Store at the recommended temperature (typically 4°C or -20°C for long-term storage), protected from light.

Protocol 2: Quantifying Photodegradation with UV-Vis Spectroscopy
  • Baseline Spectrum: Prepare a solution of this compound in a quartz cuvette according to your experimental concentration. Immediately record its UV-Vis absorption spectrum. The characteristic flavin peaks are typically in the ~370 nm and ~450 nm regions.

  • Controlled Exposure: Place the cuvette in a spectrophotometer or expose it to a light source of known intensity and wavelength for a defined period (e.g., 5 minutes).

  • Measure Degradation: Record the UV-Vis spectrum again. Photodegradation is indicated by a decrease in the absorbance at the characteristic peaks.

  • Calculate: The percentage of degradation can be calculated using the formula: % Degradation = ( (Abs_initial - Abs_final) / Abs_initial ) * 100

  • Validation: This protocol allows you to systematically test the effectiveness of different protective measures (e.g., comparing degradation rates in the presence and absence of ascorbic acid).

Summary of Protective Measures and Parameters
ParameterRecommendationRationale & Causality
Wavelength Avoid < 500 nm (UV, Violet, Blue). Use red/yellow light (>500 nm) for general handling.Shorter wavelengths carry higher energy, sufficient to excite the flavin molecule to its reactive triplet state.[8]
Atmosphere Purge with inert gas (Ar, N₂) and maintain an inert headspace.Removes molecular oxygen, a key reactant for the formation of highly damaging singlet oxygen (Type II pathway).[9]
pH Maintain solution pH between 5.0 and 6.0.Flavins exhibit maximum photostability in this range; degradation is accelerated in alkaline and strongly acidic media.[9]
Additives L-Ascorbic Acid: 50-500 µM Sodium Azide: 1-10 mMAscorbic acid quenches both the excited flavin and singlet oxygen.[11] Sodium azide is a specific quencher for singlet oxygen.[11]
Containers Use amber glass/plastic vials or wrap clear containers in aluminum foil.Physically blocks light from reaching the sample.[13][17]
Experimental Workflow for Mitigating Photodegradation

G cluster_handling Handling & Preparation cluster_solution Solution Chemistry start Start: Experiment Planning assess Is this compound a core reactant/analyte? start->assess low_light Use Low Light Conditions (Red/Amber Safelight) assess->low_light Yes opaque Use Opaque/Amber Containers (Cover with Foil) low_light->opaque ph Adjust pH to 5-6 (If compatible) opaque->ph inert Deoxygenate Solution (Purge with Ar/N₂) ph->inert antiox Add Antioxidant? (e.g., Ascorbic Acid) inert->antiox add_antiox Incorporate Antioxidant antiox->add_antiox Yes run Run Experiment with Protective Measures antiox->run No add_antiox->run analyze Analyze Results (Include Dark Control) run->analyze end End: Validated Data analyze->end

Figure 2. Decision workflow for designing experiments with this compound.

References
  • 5 Tips for Handling Photosensitive Reagents. (2024). Labtag Blog. [Link]

  • Stabilization of Flavin Mononucleotide by Capturing Its “Tail” with Porous Organic Polymers for Long-Term Photocatalytic Degradation of Micropollutants. (2022). NIH. [Link]

  • Room temperature hydrolysis of lumiflavin in alkaline aqueous solution. (2010). ResearchGate. [Link]

  • Photo, thermal and chemical degradation of riboflavin. (2014). NIH. [Link]

  • Photosensitizing effect of riboflavin, lumiflavin, and lumichrome on the generation of volatiles in soy milk. (2006). PubMed. [Link]

  • Excitation Light Dose Engineering to Reduce Photo-bleaching and Photo-toxicity. (2016). Nature. [Link]

  • Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. (2023). MDPI. [Link]

  • Investigating the photosensitization activities of flavins irradiated by blue LEDs. (2022). NIH. [Link]

  • THE PHOTOCHEMICAL DEGRADATION OF RIBOFLAVIN. (1966). Florida State University Libraries. [Link]

  • Photodegradation of Riboflavin under Alkaline Conditions: What Can Gas-Phase Photolysis Tell Us about What Happens in Solution?. (2022). NIH. [Link]

  • Mechanism of Riboflavin Destruction under Light. The Ohio State University. [Link]

  • Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. (2018). ResearchGate. [Link]

  • Photo-induced degradation of some flavins in aqueous solution. (2005). ResearchGate. [Link]

  • Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. (2019). PubMed. [Link]

  • Photodegradation of Riboflavin – Model Experiments on Photo Processes in Chemistry Class. (2021). Chemie-Master. [Link]

  • Top 5 Factors Affecting Chemical Stability. (2024). Darwin Chambers. [Link]

  • How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]

  • Stabilization of Oxidation Prone Ingredients. Fagron Academy. [Link]

  • Excitation Light Dose Engineering to Reduce Photo-bleaching and Photo-toxicity. (2016). NIH. [Link]

  • Photodegradation of Riboflavin under Alkaline Conditions: What Can Gas-Phase Photolysis Tell Us about What Happens in Solution?. (2022). MDPI. [Link]

  • Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. (2022). NIH. [Link]

  • Bridging the gap in antioxidant activity of flavonoids: Correlating the oxidation of human plasma with chemical and cellular assays. (2024). PubMed Central. [Link]

  • Stability-Indicating Photochemical Method for the Assay of Riboflavin: Lumichrome Method. (2014). Hindawi. [Link]

Sources

"common challenges in working with Lumiflavin 5-Oxide"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Lumiflavin 5-Oxide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for this compound. This guide is designed to address the common challenges encountered during the synthesis, handling, application, and analysis of this important flavin derivative. As a metabolite and synthetic analogue of lumiflavin, this compound presents unique experimental considerations rooted in the versatile chemistry of the isoalloxazine ring system.[1][2] This resource provides field-proven insights and troubleshooting protocols to help you navigate these complexities.

Section 1: Synthesis and Purification

The preparation of high-purity this compound is foundational to any successful experiment. Challenges often arise from the oxidation reaction itself, competing side reactions, and subsequent purification.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound from Lumiflavin has a low yield. What are the common pitfalls?

A1: Low yields are typically traced back to three factors: incomplete oxidation, degradation of the product, or inefficient purification. The N-oxidation of the isoalloxazine ring at the N5 position is a delicate process.[3]

  • Choice of Oxidant: Strong, non-specific oxidants can lead to over-oxidation or cleavage of the tricyclic ring system. Peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or carefully controlled reactions with hydrogen peroxide (H₂O₂) are common choices for generating N-oxides.[4][5] The reaction conditions, including temperature, solvent, and stoichiometry, must be meticulously optimized.

  • Reaction Monitoring: Failure to monitor the reaction can lead to either incomplete conversion or product degradation. We recommend using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material (Lumiflavin) and the appearance of the N-oxide product.

  • pH Control: The flavin core is susceptible to degradation under strongly acidic or basic conditions. Maintaining a neutral or slightly acidic pH during the reaction and workup is often critical to preserving the product.

Q2: I'm struggling to purify my crude this compound. What are the main impurities and how can I remove them?

A2: The primary impurities are typically unreacted Lumiflavin and degradation products like Lumichrome. Due to the structural similarity of these compounds, purification can be challenging.

  • Unreacted Lumiflavin: Its polarity is very similar to the N-oxide product, making separation by standard silica gel chromatography difficult. A reverse-phase chromatography (C18) approach may offer better resolution.

  • Lumichrome: This common photodegradation product of flavins is less polar than Lumiflavin and its N-oxide and can often be separated using normal-phase silica gel chromatography.[6]

  • Residual Oxidant: If using an oxidant like mCPBA, the resulting meta-chlorobenzoic acid must be thoroughly removed during the workup, typically with an aqueous basic wash (e.g., dilute NaHCO₃). However, be mindful of the product's stability at elevated pH.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common methods for N-oxidation of heterocyclic amines.[5] Users must adapt and optimize it for their specific laboratory conditions.

  • Dissolution: Dissolve Lumiflavin in a suitable solvent (e.g., chloroform or dichloromethane) in a round-bottom flask protected from light.

  • Oxidation: Cool the solution in an ice bath (0-5°C). Add the oxidizing agent (e.g., mCPBA, 1.1 equivalents) portion-wise over 15-30 minutes with constant stirring.

  • Reaction Monitoring (Critical Step): Allow the reaction to stir at a low temperature. Every 30 minutes, take a small aliquot, quench it, and analyze by TLC or HPLC to monitor the consumption of starting material.

  • Quenching: Once the reaction is complete, quench any remaining oxidant by adding a reducing agent like sodium thiosulfate or sodium sulfite solution.[4]

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with a dilute sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the crude solid using column chromatography (silica gel or C18, depending on preliminary separation tests) to isolate the this compound.

Workflow Diagram: Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A 1. Dissolve Lumiflavin (Protect from Light) B 2. Cool to 0-5°C A->B C 3. Add Oxidant (e.g., mCPBA) B->C D 4. Monitor by TLC/HPLC C->D E 5. Quench Reaction (e.g., Na2S2O3) D->E If Reaction Complete F 6. Aqueous Wash (NaHCO3, Brine) E->F G 7. Dry Organic Layer F->G H 8. Concentrate G->H I 9. Column Chromatography (Silica or C18) H->I J 10. Characterize Pure Product I->J

Caption: Workflow for this compound synthesis and purification.

Section 2: Handling, Storage, and Stability

The introduction of the N-oxide group can alter the stability profile of the flavin molecule.[7] Proper handling and storage are crucial to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color/losing fluorescence. How should I store it?

A1: This indicates degradation. Like its parent compound, this compound is sensitive to light, pH, and temperature.

  • Light Sensitivity: The isoalloxazine ring is a potent photosensitizer.[6] Always store the solid and its solutions in amber vials or wrapped in aluminum foil to protect from light.

  • Temperature: For long-term storage, keep the solid compound in a tightly sealed container at 2-8°C.[8] Solutions should be prepared fresh, but if short-term storage is needed, keep them refrigerated and protected from light.

  • pH Stability: Flavins are generally most stable in a slightly acidic to neutral pH range (pH 5-7). In alkaline conditions, they are prone to hydrolytic degradation.[2] Buffer your solutions if your experimental conditions permit.

  • Atmosphere: For applications sensitive to oxidation or reduction, storing solutions under an inert atmosphere (e.g., argon or nitrogen) can prolong their integrity.

Data Table: Recommended Storage Conditions
FormTemperatureLight ProtectionAtmosphereRecommended Solvent
Solid 2–8 °C[8]Mandatory (Amber vial)Air or Inert GasN/A
Solution 2–8 °C (Short-term)Mandatory (Amber vial)Inert Gas (Recommended)DMSO, DMF, or buffered aqueous solution (pH 5-7)

Section 3: Photochemical Applications & Side Reactions

Flavins are renowned for their photochemical activity. The N5-oxide functionality can modulate this reactivity, but it also introduces specific challenges, particularly in photocatalysis.[3]

Frequently Asked questions (FAQs)

Q1: I'm using this compound as a photocatalyst and observing unexpected byproducts. What's happening?

A1: The excited state of the flavin can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).[9] These highly reactive species can lead to non-specific oxidation of your substrate, product, or even the solvent, creating a complex mixture of byproducts. The N-oxide moiety itself can also participate in unique redox chemistry.[3]

Q2: How can I minimize catalyst degradation and side reactions during my experiment?

A2: Controlling the reaction environment is key.

  • Degas the System: Before and during irradiation, purge the reaction mixture with an inert gas (argon or nitrogen) to remove molecular oxygen, the primary source of ROS.

  • Use ROS Quenchers: If degassing is insufficient or incompatible with your system, specific ROS quenchers can be added. However, you must first verify their compatibility with your desired reaction.

  • Control Light Intensity: Use the minimum light intensity required to drive the reaction. Excessive light intensity can accelerate the photodegradation of the catalyst itself.

  • Run Control Experiments: Always run a control experiment with your substrate and product under the reaction conditions (light, temperature) but without the photocatalyst to assess their intrinsic stability.[10][11]

Workflow Diagram: Troubleshooting Photochemical Side Reactions

G A Experiment Shows Unexpected Byproducts B Is the system deoxygenated? A->B C Purge with Ar/N2 before and during irradiation. B->C No D Are Substrate/Product Stable? B->D Yes C->B E Run control experiment (no photocatalyst). D->E No F Side reactions likely mediated by ROS. D->F Yes E->F If Stable H Degradation is intrinsic. Modify reaction time/temp. E->H If Unstable G Consider ROS quenchers or adjust light intensity. F->G I Re-evaluate results G->I H->I

Caption: A logical workflow for troubleshooting photochemical side reactions.

Section 4: Analytical and Characterization

Accurate characterization is essential to confirm the identity, purity, and stability of your this compound.

Frequently Asked Questions (FAQs)

Q1: What are the best techniques to confirm the identity and purity of my sample?

A1: A combination of techniques is recommended for unambiguous identification.

  • Mass Spectrometry (MS): Provides the molecular weight. For this compound (C₁₃H₁₂N₄O₃), the expected monoisotopic mass is approximately 272.09 Da.[1] High-resolution MS (HRMS) is crucial for confirming the elemental composition.

  • NMR Spectroscopy (¹H, ¹³C): Confirms the molecular structure. The introduction of the N-oxide group will induce shifts in the signals of nearby protons and carbons in the isoalloxazine ring compared to the parent Lumiflavin.

  • UV-Visible Spectroscopy: The characteristic flavin spectrum will be present, but the N-oxide group may cause shifts (solvatochromic effects) in the absorption maxima.[12] Comparing the spectrum to a verified standard is ideal. The spectrum of flavins typically shows strong absorption bands around 267 nm and in the 350-500 nm range.[13]

  • HPLC: The primary tool for assessing purity. A gradient elution method on a C18 column can typically resolve this compound from common impurities.

Data Table: Key Analytical Parameters
ParameterExpected Value for this compoundNotes
Molecular Formula C₁₃H₁₂N₄O₃
Molecular Weight 272.26 g/mol [1][8]
Monoisotopic Mass 272.0909 Da[1]Use HRMS for confirmation.
UV-Vis λmax ~267 nm, ~350-500 nmPeaks may shift depending on solvent and pH.[12][13]
Appearance Yellow/Orange Crystalline Solid

References

  • H. M. Dahle, et al. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12512375, this compound. Retrieved January 14, 2026, from [Link].

  • S. K. Chander, et al. (1995). Assessment of the genotoxic potential of riboflavin and lumiflavin. B. Effect of light. Mutation Research. Available at: [Link]

  • H. M. Dahle, et al. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

  • Photochemistry, Photophysics and Spectroscopy of Redox States of Flavins relevant to Photoactive Flavoproteins. (n.d.). University of East Anglia. Retrieved January 14, 2026, from [Link]

  • S. K. Sur, et al. (2017). Oxidation of alkyl benzenes by a flavin photooxidation catalyst on nanostructured metal-oxide films. PNAS. Available at: [Link]

  • T. D. Begley, et al. (2017). Flavin-N5-oxide: A new, catalytic motif in flavoenzymology. Archives of Biochemistry and Biophysics. Available at: [Link]

  • Request PDF. (n.d.). Flavin-N5-oxide: A new, catalytic motif in flavoenzymology. Retrieved January 14, 2026, from [Link]

  • Synthesis and structural studies of flavin and alloxazine adducts with O-nucleophiles. (2009). ScienceDirect. Available at: [Link]

  • ResearchGate. (n.d.). 12 questions with answers in FLAVINS | Science topic. Retrieved January 14, 2026, from [Link]

  • Taylor & Francis. (n.d.). Isoalloxazine – Knowledge and References. Retrieved January 14, 2026, from [Link]

  • F. Wilkinson, et al. (1974). The chemistry of flavins and flavoproteins: aerobic photochemistry. PubMed. Available at: [Link]

  • CAS Common Chemistry. (n.d.). Lumiflavin. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 66184, Lumiflavin. Retrieved January 14, 2026, from [Link].

  • Photodissociative decay pathways of the flavin mononucleotide anion and its complexes with tryptophan and glutamic acid. (2023). White Rose Research Online. Available at: [Link]

  • A. Kubas, et al. (2019). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. Photochemistry and Photobiology. Available at: [Link]

  • Chemistry World. (2024). How to troubleshoot experiments. Retrieved January 14, 2026, from [Link]

  • T. Li, et al. (2022). Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. MDPI. Available at: [Link]

  • M. A. Sheraz, et al. (2014). Photo, thermal and chemical degradation of riboflavin. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • C. C. Manahan, et al. (2023). Reduced Flavin in Aqueous Solution Is Nonfluorescent. Biochemistry. Available at: [Link]

  • The Bumbling Biochemist. (2022). Troubleshooting and optimizing lab experiments. Retrieved January 14, 2026, from [Link]

  • G. M. A. Almeida, et al. (2021). Flavin oxidation in flavin-dependent N-monooxygenases. FEBS Journal. Available at: [Link]

  • Chemistry For Everyone. (2023). How Can I Troubleshoot Inconsistent Titration Results Effectively?. Retrieved January 14, 2026, from [Link]

  • Request PDF. (n.d.). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. Retrieved January 14, 2026, from [Link]

  • F. Yoneda, et al. (1976). Syntheses of isoalloxazines and isoalloxazine 5-oxides. A new synthesis of riboflavin. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-oxide synthesis by oxidation. Retrieved January 14, 2026, from [Link]

  • C. Lin, et al. (2023). Surface-Enhanced Raman Spectroscopic Analysis of Flavoenzyme Cofactors: Guidance for Flavin-Related Bio- and Chemo- Sensors. Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of Lumiflavin 5-Oxide Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Lumiflavin 5-Oxide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the integrity and stability of this compound solutions during experimental workflows. As a key metabolite of lumiflavin, ensuring its stability is paramount for obtaining accurate and reproducible results.[1] This guide provides in-depth answers to common questions, a practical troubleshooting manual, and validated protocols to mitigate degradation.

Section 1: Frequently Asked Questions (FAQs) on this compound Instability

This section addresses the fundamental aspects of this compound stability.

Q1: What are the primary factors that cause this compound solutions to degrade?

A1: The stability of this compound, like other flavin derivatives, is primarily compromised by two environmental factors: exposure to light and non-optimal pH conditions.[2]

  • Photodegradation: Flavins are highly photosensitive molecules.[2] Upon exposure to light, particularly in the UV-A (320-400 nm) and blue light regions, this compound can undergo irreversible photodegradation.[3] This process can be initiated through the formation of an excited triplet state, leading to the generation of reactive oxygen species (ROS) like singlet oxygen and superoxide radicals, which in turn attack the flavin molecule or other components in the solution.[4][5]

  • pH-Mediated Hydrolysis: The pH of the aqueous solution significantly influences the stability of the isoalloxazine ring system, which is the core structure of flavins.[6][7] Extreme pH conditions, especially strong alkaline environments (pH > 8), can catalyze the hydrolysis and cleavage of this ring, leading to the formation of various degradation products.[2][8] Studies on the related compound lumiflavin show it degrades in highly alkaline solutions (pH 14-14.6) into quinoxaline derivatives.[8]

Q2: My yellow this compound solution is losing its color. What is happening?

A2: The characteristic yellow color of a this compound solution is due to the absorption of light by the conjugated isoalloxazine ring system, with absorption maxima typically around 375 nm and 450 nm. A loss of color, or photobleaching, is a direct visual indicator of degradation. This occurs because both photodegradation and pH-mediated hydrolysis disrupt this conjugated system, leading to the formation of products like lumichrome or other derivatives that do not absorb light in the same visible region.[9]

Q3: What is the optimal pH range for storing and using this compound solutions?

A3: While specific data for this compound is limited, extensive research on the closely related riboflavin provides a strong evidence-based recommendation. The optimal stability for aqueous riboflavin solutions is observed in a slightly acidic to neutral pH range of 5 to 6.[2][10] Both highly acidic (pH < 4) and alkaline (pH > 8) conditions can accelerate degradation.[2][11] Therefore, it is strongly advised to prepare and maintain this compound solutions within a pH 5-6 range to maximize stability.

Q4: Can I add any stabilizers to my solution?

A4: Yes, the addition of antioxidants can significantly protect against photodegradation. These agents act as scavengers for the reactive oxygen species (ROS) that are often generated during light exposure.

  • Ascorbic Acid (Vitamin C): Has been shown to effectively inhibit the photodegradation of flavins in solution.[12]

  • Trolox: A water-soluble analog of vitamin E, has also demonstrated a protective effect against the photodegradation of lumiflavin.[8] When selecting a stabilizer, it is crucial to ensure it does not interfere with your downstream application. Always run appropriate controls.

Section 2: Troubleshooting Guide for Common Stability Issues

This guide provides a systematic approach to identifying and resolving common problems encountered with this compound solutions.

Observed ProblemProbable Cause(s)Recommended Solution & Rationale
Rapid loss of yellow color or decrease in absorbance. Photodegradation: The solution was exposed to ambient or direct light.Work in low-light conditions and use amber-colored vials or foil-wrapped containers. This is the most critical step. Flavins are notoriously light-sensitive, and minimizing photon exposure prevents the initiation of photochemical degradation pathways.[2]
Precipitate forms in the solution upon storage. pH Shift or Supersaturation: The pH of the buffer may have changed over time, affecting solubility. Alternatively, the initial concentration may be too high for the storage temperature.Re-verify the pH of the solution and adjust if necessary. Store solutions at the recommended 2-8°C, but allow them to come to room temperature before use. [1] Ensure the concentration is within the known solubility limits for the chosen solvent and pH.
Inconsistent experimental results over time from the same stock. Ongoing Chemical Degradation: The stock solution is degrading due to non-optimal pH, temperature, or slow light exposure over time.Prepare fresh stock solutions frequently. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination. For long-term storage, consider freezing at -20°C or below, but validate stability after thawing.
Appearance of new peaks in HPLC chromatogram. Formation of Degradation Products: The presence of new peaks indicates the formation of degradation byproducts such as lumichrome or ring-cleavage products.[9]Confirm the identity of new peaks using mass spectrometry if possible. Implement the stability protocols in Section 3 to prevent further degradation. Use the area of the primary this compound peak to quantify the remaining intact compound.

Section 3: Protocols for Enhancing and Validating Stability

These protocols provide actionable workflows for preparing stable solutions and assessing their stability under various conditions.

Protocol 3.1: Optimal Preparation and Storage of Stock Solutions

This protocol minimizes degradation from the outset.

  • Reagent & Material Preparation:

    • This compound (solid)

    • High-purity water or desired buffer (e.g., 50 mM Phosphate or Acetate buffer)

    • Calibrated pH meter

    • Amber glass vials or clear vials wrapped completely in aluminum foil

    • Inert gas (Argon or Nitrogen), if available

  • Procedure:

    • Weigh the required amount of this compound in a low-light environment.

    • Prepare the desired solvent or buffer. Adjust the pH to be within the optimal range of 5.0-6.0 .[2]

    • Add the solvent/buffer to the solid this compound and dissolve completely, using gentle vortexing or sonication if necessary. Protect from light during this process.

    • (Optional but Recommended) Purge the solution and the vial headspace with an inert gas (e.g., Argon) for 1-2 minutes to displace oxygen, which can participate in photo-oxidative degradation.[5]

    • Aliquot the stock solution into single-use amber vials.

    • Store protected from light at 2-8°C for short-term use (days) or at -20°C for longer-term storage (weeks to months).[1]

Protocol 3.2: Experimental Workflow for Stability Assessment

This workflow allows for a systematic evaluation of this compound stability under different experimental stressors.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Time Course: T0, T1, T2...) cluster_analysis Analysis cluster_result Outcome Prep Prepare this compound Solution (pH 5.5, in amber vial) Control Control (Dark, 4°C) Prep->Control Aliquot & Expose Light Light Exposure (Controlled UVA/Vis source) Prep->Light Aliquot & Expose pH_Stress pH Stress (e.g., pH 4, 7, 9) Prep->pH_Stress Aliquot & Expose Temp Thermal Stress (e.g., 25°C, 40°C) Prep->Temp Aliquot & Expose Analysis Analytical Assessment Control->Analysis Light->Analysis pH_Stress->Analysis Temp->Analysis UV_Vis UV-Vis Spectrophotometry (Monitor Absorbance @ ~450nm) Analysis->UV_Vis HPLC RP-HPLC (Quantify Peak Area) Analysis->HPLC Result Determine Degradation Rate & Optimal Conditions UV_Vis->Result HPLC->Result

Caption: Workflow for assessing this compound stability.

Section 4: Visualizing Degradation Pathways

Understanding the chemical transformations that occur during degradation is key to preventing them. The diagram below illustrates the main stressors and the resulting molecular changes.

Degradation_Pathway cluster_compound Compound cluster_stressors Stressors cluster_products Degradation Products LF5O This compound (Intact Isoalloxazine Ring) Photoproducts Photoproducts (e.g., Lumichrome-like species) LF5O->Photoproducts via ROS or intramolecular reaction Hydrolysis_Products Hydrolysis Products (Cleaved Isoalloxazine Ring) LF5O->Hydrolysis_Products Alkaline-catalyzed ring opening Light Light Exposure (UVA/Visible) Light->LF5O Photodegradation pH Non-Optimal pH (e.g., pH > 8) pH->LF5O Hydrolysis

Caption: Key degradation pathways for this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12512375, this compound. PubChem. [Link]

  • Mei, Y., et al. (2023). Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. Molecules. [Link]

  • Sikorska, E., et al. (2024). pH modulates efficiency of singlet oxygen production by flavin cofactors. Photochemical & Photobiological Sciences. [Link]

  • Penzkofer, A., et al. (2011). Room temperature hydrolysis of lumiflavin in alkaline aqueous solution. ResearchGate. [Link]

  • Gao, Y. G., et al. (2010). How pH Modulates the Reactivity and Selectivity of a Siderophore-Associated Flavin Monooxygenase. Biochemistry. [Link]

  • Kapusta, P., et al. (2021). pH dependent dynamic behavior of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) in femtosecond to nanosecond time scale. ResearchGate. [Link]

  • Mei, Y., et al. (2023). Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. ResearchGate. [Link]

  • Mei, Y., et al. (2023). Stabilization of anionic and neutral flavin semiquinones in NMO. ResearchGate. [Link]

  • van den Wildenberg, S. M. T., et al. (2022). Fixing Flavins: Hijacking a Flavin Transferase for Equipping Flavoproteins with a Covalent Flavin Cofactor. Journal of the American Chemical Society. [Link]

  • Lountos, G. T., et al. (2021). Unusual reactivity of a flavin in a bifurcating electron-transferring flavoprotein leads to flavin modification and a charge-transfer complex. Journal of Biological Chemistry. [Link]

  • Kao, Y.-T., et al. (2008). Ultrafast dynamics of flavins in five redox states. Journal of the American Chemical Society. [Link]

  • Palfey, B. A., & Massey, V. (2009). Structures of various derivatives of the flavin. ResearchGate. [Link]

  • Maksić, Z. B., & Glasovac, Z. (2008). Scheme 1. Chemical structure of the oxidized form of lumiflavin (A). ResearchGate. [Link]

  • Puri, N., & Puri, A. (1999). Ultraviolet Radiation-Induced Photodegradation and 1O2, O2-. Production by Riboflavin, Lumichrome and Lumiflavin. Photochemistry and Photobiology. [Link]

  • Jung, M. Y., et al. (2006). Photosensitizing effect of riboflavin, lumiflavin, and lumichrome on the generation of volatiles in soy milk. Journal of Agricultural and Food Chemistry. [Link]

  • Kubas, A., et al. (2018). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. ResearchGate. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66184, Lumiflavin. PubChem. [Link]

  • Jung, M. Y., et al. (2006). Photosensitizing Effect of Riboflavin, Lumiflavin, and Lumichrome on the Generation of Volatiles in Soy Milk. Journal of Agricultural and Food Chemistry. [Link]

  • Blevins, D. G., et al. (2021). Photodegradation of Riboflavin under Alkaline Conditions: What Can Gas-Phase Photolysis Tell Us about What Happens in Solution? Molecules. [Link]

  • Lamb, C. M., et al. (2013). Identification of the product of Toxoflavin lyase: degradation via a Baeyer-Villiger oxidation. Organic & Biomolecular Chemistry. [Link]

  • Ochekpe, N. A. (2017). Degradation Pathway. ResearchGate. [Link]

  • Ahmad, I., et al. (2012). Stability-Indicating Photochemical Method for the Assay of Riboflavin: Lumichrome Method. Journal of AOAC International. [Link]

  • Scolari, I. R., et al. (2024). Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Analytical Methods. [Link]

  • Not-Yet-commons-attribution-faims, et al. (2015). An Improved Spectrophotometric Method for Toluene-4-Monooxygenase Activity. Protein Science. [Link]

  • Ahmad, I., et al. (2014). Photo, thermal and chemical degradation of riboflavin. TrAC Trends in Analytical Chemistry. [Link]

  • Laborda, F., et al. (2018). Analytical Methods. University of Zaragoza. [Link]

  • Wang, Z., et al. (2023). Quantifying the Antioxidant Capacity of Inorganic Nanoparticles: Challenges and Analytical Solutions. Nanomaterials. [Link]

Sources

Technical Support Center: Refining HPLC Methods for Lumiflavin 5-Oxide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of Lumiflavin 5-Oxide. As a key metabolite of lumiflavin, this compound presents unique challenges in HPLC-based purification, primarily due to its polarity and potential for on-column degradation.[1] This guide is structured to provide practical, in-depth solutions to common issues encountered in the lab, moving from frequently asked questions to comprehensive troubleshooting workflows. Our goal is to empower you, our fellow scientists, to refine your methods with a deep understanding of the underlying chromatographic principles.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries.

Q1: What is a good starting point for a reversed-phase HPLC method for this compound?

A: Given that this compound is a polar compound, standard C18 columns may offer insufficient retention. A robust starting point is to use an "aqueous-compatible" C18 column (often designated as AQ-C18).[2] These columns are designed with polar-embedded or polar-endcapped stationary phases that resist dewetting (pore collapse) in highly aqueous mobile phases, ensuring consistent retention for polar analytes.[2]

Table 1: Recommended Starting Conditions (Reversed-Phase)

Parameter Recommendation Rationale & Expert Tip
Column Aqueous C18 (AQ-C18), 150 x 4.6 mm, 3 or 5 µm Prevents phase collapse with high aqueous mobile phase, improving retention time stability.
Mobile Phase A 0.1% Formic Acid or Acetic Acid in Water Acidic pH suppresses the ionization of residual silanols on the silica packing, which is a primary cause of peak tailing for polar compounds.[3][4]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH) ACN often provides sharper peaks and lower backpressure. However, switching to MeOH can alter selectivity and may resolve co-eluting impurities.[5]
Gradient 5% to 40% B over 20 minutes A shallow gradient is crucial for resolving compounds with similar polarities.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30-35 °C Elevated temperature can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.[6]
Detection UV-Vis, ~445 nm Flavins have a strong absorbance around 444-446 nm.[7][8]

| Sample Diluent | Initial mobile phase conditions (e.g., 95:5 A:B) | Mismatch between sample solvent and mobile phase can cause significant peak distortion. |

Q2: I'm not getting enough retention. My peak is eluting near the void volume. What should I do?

A: This is the most common issue for polar analytes like this compound.[9][10] You have three primary strategies:

  • Switch to a More Retentive Stationary Phase: If an AQ-C18 column is insufficient, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or a Mixed-Mode column. HILIC is specifically designed to retain very polar compounds.[9]

  • Use Ion-Pair Chromatography (IPC): Add an ion-pairing reagent to the mobile phase. This technique forms a neutral complex with your analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column.[11][12]

  • Use 100% Aqueous Mobile Phase: If using a compatible AQ-C18 column, you can start with a 100% aqueous mobile phase to maximize retention.

Q3: Why is my this compound peak tailing severely?

A: Peak tailing is typically caused by unwanted secondary interactions between your analyte and the stationary phase.[3] The most common culprit is the interaction of polar or basic functional groups on the analyte with acidic residual silanol groups on the silica surface of the HPLC column.[3][4] Other causes include column overload, extra-column dead volume, or a contaminated guard column.[13]

Q4: I suspect my sample is degrading during analysis. How can I confirm and prevent this?

A: Flavins are notoriously sensitive to light and pH.[8] Lumiflavin, the parent compound, is known to degrade into lumichrome or other products, especially under alkaline conditions or light exposure.[14][15][16]

  • Prevention: Use amber autosampler vials and protect your mobile phase reservoirs from light. Avoid high pH mobile phases; the use of acidic modifiers like formic or acetic acid is generally recommended.

  • Confirmation: Inject a sample that has been intentionally exposed to light or a high pH solution. The appearance of new peaks or a reduction in the main peak area can confirm degradation. An LC-MS analysis can help identify degradation products.[14]

Section 2: In-Depth Troubleshooting Guides

This section provides a structured, cause-and-effect approach to solving more complex purification challenges.

Problem: Severe Peak Tailing and Inconsistent Retention Times

You observe that your peak for this compound has an asymmetry factor > 1.5 and the retention time shifts between injections.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving this common issue.

Caption: A logical workflow for diagnosing the root cause of peak tailing and retention time instability.

Detailed Solution: Implementing Ion-Pair Chromatography (IPC)

If adjusting pH and using a high-quality column fails to resolve tailing, secondary interactions may be too strong. IPC can mask the problematic functional groups, drastically improving peak shape.

Mechanism of Action: IPC introduces a reagent (e.g., an alkyl sulfonate) into the mobile phase.[17] This reagent has a charged, polar head and a non-polar, hydrophobic tail. It forms an electrostatically neutral ion pair with the charged analyte. This new complex is more hydrophobic, allowing for greater retention and interaction with the reversed-phase stationary phase, effectively masking the sites that cause secondary interactions.[12][18]

IP_Mechanism Mechanism of Reversed-Phase Ion-Pair Chromatography cluster_0 Mobile Phase cluster_1 Stationary Phase (C18) Analyte {Positively Charged Analyte|+} Ion_Pair Neutral Ion-Pair Complex + - ~~~~~ Analyte->Ion_Pair Forms in Mobile Phase IP_Reagent Ion-Pair Reagent (Alkyl Sulfonate) - ~~~~~ IP_Reagent->Ion_Pair C18_Surface Silica Surface C18 Chains Ion_Pair->C18_Surface:f1 Hydrophobic Interaction (Retention)

Caption: Ion-pairing reagent neutralizes analyte charge, increasing hydrophobic interaction with the C18 phase.

Step-by-Step Protocol for IPC Method Development:

  • Select the Reagent: For a basic or positively charged analyte, use an anionic pairing agent like an alkyl sulfonate (e.g., sodium 1-hexanesulfonate). For an acidic or negatively charged analyte, use a cationic agent like tetrabutylammonium phosphate.[11][17]

  • Prepare Mobile Phase: Dissolve the ion-pair reagent in the aqueous mobile phase (Solvent A) at a concentration of 5-20 mM. Ensure the pH is controlled with a buffer (e.g., 25 mM phosphate buffer) to maintain a consistent charge on both the analyte and the pairing agent.

  • Equilibrate the Column: This is a critical step . The ion-pairing reagent must fully coat the stationary phase. Equilibrate the column with the ion-pair containing mobile phase for at least 30-50 column volumes. Failure to do so is a major source of irreproducibility.[18]

  • Run the Analysis: Start with your standard gradient. You should observe a significant increase in retention time and improved peak symmetry.

  • Optimization:

    • Retention: To decrease retention, increase the percentage of the organic modifier (ACN/MeOH). To increase retention, you can use a pairing agent with a longer alkyl chain (e.g., switch from hexanesulfonate to octanesulfonate).[17]

    • Peak Shape: Adjust the concentration of the ion-pair reagent. Higher concentrations can improve peak shape but also increase retention.

⚠️ Field Scientist's Note: Dedicate a specific column for ion-pair chromatography. It is very difficult to completely wash the reagent from the column, and residual amounts can affect other analyses.[19]

Problem: Inadequate Resolution from Structurally Similar Impurities

Your purification is hampered by an impurity that co-elutes or is poorly resolved from the this compound peak.

Solution A: Modifying Mobile Phase Selectivity

Selectivity (α) is the most powerful parameter for improving resolution. Small changes here can have a dramatic impact.[20]

Table 2: Strategies for Optimizing Selectivity

Parameter to Change How to Change It Expected Outcome & Rationale
Organic Modifier Switch from Acetonitrile (ACN) to Methanol (MeOH), or try a ternary mixture. ACN and MeOH have different solvatochromatic properties.[5] ACN is aprotic and interacts via dipole-dipole forces, while MeOH is a protic solvent capable of hydrogen bonding. This difference in interaction mechanism can significantly alter the elution order of closely related compounds.
Mobile Phase pH Adjust the pH of the aqueous mobile phase by ±0.5 pH units. If your analyte or impurity has ionizable functional groups, changing the pH will alter their charge state and hydrophobicity. This can create large differences in retention. Be cautious when working near an analyte's pKa, as small pH variations can lead to poor reproducibility.[5]

| Gradient Slope | Decrease the rate of change of %B (e.g., from 2%/min to 0.5%/min). | A shallower gradient increases the time analytes spend in the "ideal" mobile phase composition for separation, allowing for better resolution between closely eluting peaks. This will, however, increase the total run time. |

Solution B: Changing Stationary Phase Chemistry

If mobile phase optimization is insufficient, the column chemistry is the next logical step.

Table 3: Alternative Stationary Phases for Enhanced Resolution

Stationary Phase Separation Principle Ideal for...
Phenyl-Hexyl Utilizes π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[21][22] Separating aromatic or unsaturated compounds that are poorly resolved on a standard C18. Lumiflavin's isoalloxazine ring system makes it a prime candidate for this type of interaction.
Pentafluorophenyl (PFP) Offers a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. Highly effective for separating positional isomers, halogenated compounds, and other structurally similar polar compounds.[22]

| HILIC | Partitions polar analytes between a polar stationary phase and a semi-aqueous mobile phase.[9] | Separating very polar compounds that are unretained in reversed-phase. Can provide a completely different selectivity profile compared to RP methods. |

Step-by-Step Protocol for HILIC Method Development:

  • Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., unbonded silica, amide, or diol).

  • Mobile Phase: The mobile phase is opposite to reversed-phase. The "weak" solvent (A) is organic (typically >80% ACN), and the "strong" solvent (B) is aqueous (e.g., 10 mM ammonium formate in water).[9]

  • Sample Diluent: This is critical. The sample must be dissolved in a solvent that is as weak or weaker than the initial mobile phase (i.e., high organic content). Injecting a sample in a highly aqueous diluent will cause severe peak distortion.

  • Equilibration: HILIC columns require longer equilibration times than reversed-phase columns to allow a stable water layer to form on the stationary phase surface. Equilibrate with the initial mobile phase for at least 20-30 column volumes.[9]

  • Gradient: A typical HILIC gradient involves increasing the aqueous "strong" solvent (e.g., from 5% B to 40% B). This is the reverse of a standard RP gradient.

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Phenomenex Inc. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]

  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

  • Nielsen, S., et al. (1983). The purification and identification of flavin nucleotides by high-performance liquid chromatography. PubMed. [Link]

  • Hustad, S., & Ueland, P. M. (1998). Determination of riboflavin and flavocoenzymes in human blood plasma by high-performance liquid chromatography. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of plasma flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), galactoflavin (GF), and riboflavin (RF). [Link]

  • ResearchGate. (n.d.). a HPLC-FLD chromatogram of the investigated flavins in standard solution (a) and spiked milk. [Link]

  • ResearchGate. (n.d.). Reversed phase HPLC of the isolated flavin, riboflavin standard, and an. [Link]

  • Chromedia. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Maxi Scientific. (2024). How to Select the Proper HPLC Column for Your Application. [Link]

  • Phenomenex Inc. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Star-Ren Chemicals. (2025). How to Prepare and Optimise HPLC Mobile Phases. [Link]

  • Viñas, P., et al. (2000). Determination of riboflavin, flavin mononucleotide and flavin-adenine dinucleotide in wine and other beverages by high-performance liquid chromatography with fluorescence detection. PubMed. [Link]

  • Phenomenex Inc. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column. [Link]

  • Penzkofer, A., et al. (2016). Room temperature hydrolysis of lumiflavin in alkaline aqueous solution. ResearchGate. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Phenomenex Inc. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Kubica, K., et al. (2019). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. PubMed. [Link]

  • ResearchGate. (n.d.). Flavin analysis by HPLC. (a) A typical chromatogram of standard flavins.... [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • CAS Common Chemistry. (n.d.). Lumiflavin. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Pharmacognosy Magazine. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. [Link]

  • ResearchGate. (n.d.). Development of a HPLC method for the simultaneous analysis of riboflavin and other flavin compounds in liquid milk and milk products. [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • MedCrave online. (2017). Ion Pair Chromatography: A Critical Perspective. [Link]

  • Chemistry For Everyone. (2025). What Is Ion Pair Chromatography?. YouTube. [Link]

  • Ahmad, I., et al. (2014). Photo, thermal and chemical degradation of riboflavin. PMC - NIH. [Link]

  • Insińska-Rak, M., et al. (2021). Photodegradation of Riboflavin under Alkaline Conditions: What Can Gas-Phase Photolysis Tell Us about What Happens in Solution?. MDPI. [Link]

  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. [Link]

  • AIR Unimi. (n.d.). Development of a HPLC method for the simultaneous analysis of riboflavin and other flavin compounds in liquid milk and milk products. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Lumiflavin 5-Oxide Photocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Lumiflavin 5-Oxide photocatalysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for successful and reproducible results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound photocatalysis. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: I am observing a very low yield of my desired product, or the reaction is not proceeding at all. What are the likely causes and how can I troubleshoot this?

Answer: Low product yield is a common challenge in photocatalysis and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal Reaction Conditions The efficiency of photocatalysis is highly sensitive to parameters such as solvent, pH, catalyst loading, and reactant concentrations.[1]Conduct a systematic optimization of each parameter. Consider creating a design of experiments (DoE) to efficiently screen for optimal conditions.[1]
Inadequate Light Source The emission spectrum of your light source must overlap with the absorption spectrum of this compound. The major absorption peaks for lumiflavin are around 370 nm and 445 nm.[1] Insufficient light intensity can also limit the reaction rate.Verify that your light source (e.g., blue LEDs) emits at an appropriate wavelength (e.g., 455 nm).[2] Ensure consistent and adequate light intensity across the entire reaction vessel.[1] Control reactions in the dark are essential to confirm that the reaction is indeed light-driven.[3][4]
Photocatalyst Degradation Lumiflavin and its derivatives can be susceptible to photodegradation, leading to a loss of catalytic activity over time.[1] This can be exacerbated by the presence of oxygen.Minimize exposure of the reaction mixture to ambient light before and after the experiment. Use degassed solvents to remove oxygen, which can contribute to photodegradation.[1][3][4] If degradation persists, consider evaluating more photostable flavin derivatives.
Quenching of the Excited State Impurities in the solvent or starting materials can quench the excited state of the photocatalyst, preventing it from participating in the desired reaction.[1]Use high-purity, degassed solvents and reagents. Identify and eliminate potential quenchers in the reaction mixture.
Presence of Oxygen For many photocatalytic reactions, the presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) like singlet oxygen and superoxide radicals, which can cause undesired side reactions and degrade the catalyst.[1]Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) before and during irradiation.[1] This is particularly important in reactions where selective oxidation is not the desired outcome.[3][4]
Incorrect Choice of Sacrificial Electron Donor (SED) The SED is crucial for regenerating the photocatalyst.[1] An inappropriate SED may have an oxidation potential that is too high or too low, or it may react with your substrate or product.Screen a variety of SEDs with different redox potentials to find one that is compatible with your system and provides efficient catalyst turnover. The choice of SED can significantly impact the reaction outcome.[5][6]

Experimental Workflow for Troubleshooting Low Yield:

Caption: A systematic workflow for troubleshooting low product yield in this compound photocatalysis.

Issue 2: Formation of Undesired Side Products

Question: My reaction is producing a significant amount of side products, complicating purification and reducing the yield of my target molecule. How can I minimize these side reactions?

Answer: The formation of side products is often linked to the high reactivity of the photocatalytic system and the presence of interfering species.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Reactions with Reactive Oxygen Species (ROS) The interaction of the excited photocatalyst with molecular oxygen can generate singlet oxygen and superoxide radicals. These highly reactive species can lead to non-specific oxidation of the substrate, product, or solvent.[1]Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen) before and during the experiment.[1][3][4] In some cases, the addition of specific ROS quenchers may be beneficial, but their compatibility with the reaction must be verified.[1]
Substrate or Product Instability The starting materials or the desired product may be unstable under the photochemical reaction conditions (e.g., exposure to light or elevated temperature).Conduct control experiments by irradiating the substrate and product in the absence of the photocatalyst to assess their stability. If instability is observed, consider reducing the light intensity, controlling the reaction temperature, or shortening the reaction time.[1]
Side Reactions of the Sacrificial Electron Donor (SED) The SED or its oxidized form might be reacting with your substrate or product, leading to undesired byproducts.Screen different classes of SEDs to identify one that is inert to your specific reaction system while still efficiently regenerating the photocatalyst.[1] The byproducts of SED oxidation can sometimes participate in the reaction.[5][6][7]
Photocatalyst Degradation Products The degradation of lumiflavin itself can produce compounds like lumichrome and formylmethylflavin, which may interfere with the reaction or product analysis.[1]As mentioned previously, minimizing oxygen and unnecessary light exposure can reduce catalyst degradation.[1]

Logical Relationship for Minimizing Side Products:

Minimizing_Side_Products cluster_0 Primary Strategies Inert Atmosphere Inert Atmosphere Reduced ROS Formation Reduced ROS Formation Inert Atmosphere->Reduced ROS Formation prevents Assess Substrate/Product Stability Assess Substrate/Product Stability Optimized Reaction Time/Intensity Optimized Reaction Time/Intensity Assess Substrate/Product Stability->Optimized Reaction Time/Intensity informs Screen SEDs Screen SEDs Inert SED Selected Inert SED Selected Screen SEDs->Inert SED Selected identifies Minimized Side Reactions Minimized Side Reactions Reduced ROS Formation->Minimized Side Reactions leads to Optimized Reaction Time/Intensity->Minimized Side Reactions Inert SED Selected->Minimized Side Reactions

Caption: Key strategies to minimize the formation of undesired side products.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of this compound photocatalysis.

Q1: How does pH affect the efficiency and stability of this compound photocatalysis?

The pH of the reaction medium is a critical parameter. Lumiflavin exhibits maximum stability in a pH range of 5-6.[1][8] Both highly acidic and alkaline conditions can accelerate its degradation.[1] The protonation state of the photocatalyst, substrates, and intermediates can also significantly influence the reaction kinetics and product distribution. Therefore, buffering the reaction mixture may be necessary to maintain optimal pH.

Q2: What is the role of a sacrificial electron donor (SED) and how do I select the right one?

A sacrificial electron donor (SED) is a crucial component in many photocatalytic cycles. Its primary role is to regenerate the photocatalyst by donating an electron, allowing it to re-enter the catalytic cycle.[1] The ideal SED should:

  • Have an oxidation potential that is sufficiently low to reduce the excited photocatalyst.

  • Be kinetically competent to react with the excited catalyst.

  • Not react with the substrate, product, or other components of the reaction mixture.[1]

  • The oxidized form of the SED should be stable and not interfere with the reaction.

Commonly used SEDs include tertiary amines (like triethylamine, TEOA) and ethylenediaminetetraacetic acid (EDTA).[9][10] The choice of SED is often empirical and may require screening for a new reaction.[9]

Q3: What type of light source is best for this compound photocatalysis?

Lumiflavin and its derivatives absorb light in the UV and blue regions of the spectrum, with major peaks around 370 nm and 445 nm.[1][2] Blue LEDs are an excellent choice as they are energy-efficient, emit at a suitable wavelength (e.g., 455 nm), and are generally less harmful than UV sources.[2] The intensity of the light source can also be a key parameter to optimize.[11][12]

Q4: How does the choice of solvent affect the reaction?

The solvent can influence the reaction in several ways:

  • Solubility: The photocatalyst, substrates, and reagents must be sufficiently soluble. Riboflavin tetraacetate (RFTA), a derivative of riboflavin, is often used due to its improved solubility in organic solvents.[3][4]

  • Polarity: Solvent polarity can affect the stability of charged intermediates and the energy levels of the excited photocatalyst, thereby influencing the reaction kinetics.[13][14][15][16]

  • Reactivity: The solvent should be inert under the reaction conditions. Some solvents can be oxidized or reduced, leading to side reactions. Using degassed solvents is crucial to remove dissolved oxygen.[3][4]

Commonly used solvents include acetonitrile and acetone.[3][4][17]

Q5: How can I monitor the progress of my reaction?

Reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as:

  • Thin-Layer Chromatography (TLC): For a quick qualitative assessment of substrate consumption and product formation.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reactants and products.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: By adding an internal standard to the reaction mixture, ¹H NMR can be used to determine the yield of the product at different time points.[3][4]

Section 3: Experimental Protocols

This section provides a general, step-by-step methodology for setting up a typical photocatalytic reaction using this compound.

General Protocol for a Trial Photocatalytic Reaction

This protocol is a starting point and should be optimized for your specific substrate and desired transformation.

Materials and Reagents:

  • This compound (or a suitable derivative like Lumiflavin) (1-5 mol%)

  • Substrate (1.0 equiv)

  • Sacrificial Electron Donor (e.g., Triethylamine, 1.5-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Acetonitrile)

  • Internal standard for analysis (optional, e.g., dodecane for GC)

Equipment:

  • Schlenk tube or vial with a magnetic stir bar

  • Septum and needles

  • Inert gas source (Argon or Nitrogen) with a manifold

  • Blue LED light source (e.g., 450 nm)[17]

  • Magnetic stirrer

  • Analytical instrumentation (GC, HPLC, or NMR)

Procedure:

  • Reaction Setup: To a clean, dry Schlenk tube equipped with a magnetic stir bar, add the this compound photocatalyst, the substrate, and the sacrificial electron donor.

  • Solvent Addition: Add the desired volume of degassed solvent to the Schlenk tube via a syringe.

  • Degassing: Seal the tube with a septum. Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., Argon) to ensure the removal of oxygen.

  • Irradiation: Place the reaction vessel on a magnetic stirrer at a consistent distance (e.g., 5-10 cm) from the blue LED light source.[17] Ensure the reaction is stirred efficiently. For temperature-sensitive reactions, a fan or a water bath can be used to maintain a constant temperature.

  • Reaction Monitoring: At specified time intervals, carefully withdraw small aliquots from the reaction mixture using a syringe for analysis by your chosen method (TLC, GC, HPLC, or NMR).

  • Work-up and Purification: Once the reaction is complete (as determined by monitoring), quench the reaction (if necessary), and remove the solvent under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography.

Workflow for General Experimental Setup:

General_Protocol A 1. Add Reactants to Schlenk Tube B 2. Add Degassed Solvent A->B C 3. Degas with Inert Gas B->C D 4. Irradiate with Blue LEDs & Stir C->D E 5. Monitor Reaction Progress D->E F 6. Work-up & Purify Product E->F

Caption: A streamlined workflow for a general this compound photocatalysis experiment.

References

  • BenchChem Technical Support Team. (2025).
  • Iosub, V., et al. (2021).
  • Doni, E., et al. (2021).
  • Doni, E., et al. (2021). Flavin-Mediated Photocatalysis Provides a General Platform for Sulfide C–H Functionalization.
  • Stache, E. E., et al. (2020). Unlocking flavin photoacid catalysis through electrophotochemistry. PMC - NIH.
  • Twilton, J., et al. (2023). Extending Photocatalyst Activity through Choice of Electron Donor. PubMed.
  • Mojr, V., et al. (2015). Tailoring flavins for visible light photocatalysis: organocatalytic [2+2] cycloadditions mediated by a flavin derivative and visible light. Semantic Scholar.
  • Mojr, V., et al. (2015). Tailoring Flavins for Visible Light Photocatalysis: Organocatalytic [2+2] Cycloadditions Mediated by a Flavin Derivative and Visible Light.
  • Ghosh, I., et al. (2021).
  • Pellegrin, Y., & Odobel, F. (2017). Sacrificial electron donors for solar fuel production.
  • Nuhnen, A., et al. (2018). Optimization of reaction conditions.
  • BenchChem. (2025).
  • Twilton, J., et al. (2023). Extending Photocatalyst Activity through Choice of Electron Donor. CoLab.
  • Penzkofer, A., & Bansal, A. K. (2011). Room temperature hydrolysis of lumiflavin in alkaline aqueous solution.
  • Ziegenbalg, D., et al. (2018). Optimizing reaction conditions for the light-driven hydrogen evolution in a loop photoreactor. Technische Universität Ilmenau.
  • Kozioł, J., & Knobloch, E. (1965). The solvent effect on the fluorescence and light absorption of riboflavin and lumiflavin. Semantic Scholar.
  • Kozioł, J., & Knobloch, E. (1965). The solvent effect on the fluorescence and light absorption of riboflavin and lumiflavin. Biochimica et Biophysica Acta.
  • Abdel-Mageed, A. I., et al. (2021). Role of sacrificial electron donors in photochemical CO2 reduction by a porphyrinic MOF. Inorganic Chemistry.
  • Kozioł, J., & Knobloch, E. (1965). The solvent effect on the fluorescence and light absorption of riboflavin and lumiflavin. Scilit.
  • Ahmad, I., et al. (2004). Photolysis of riboflavin in aqueous solution: a kinetic study. PubMed.
  • Pellegrin, Y., & Odobel, F. (2017). Sacrificial electron donor reagents for solar fuel production. Scilit.
  • Gusain, R., et al. (2020). Factors Influencing the Photocatalytic Activity of Photocatalysts in Wastewater Treatment.
  • La-Tosca, F., et al. (2021).
  • Chen, L., et al. (2019). Outstanding Photocatalytic Degradation Performance under Low Light Intensity via Mitigating the Quenching Reaction of Oxygen-Centered Organic Radicals and Oxygen.
  • Ahmad, I., et al. (2015). Effect of light intensity and wavelengths on photodegradation reactions of riboflavin in aqueous solution.

Sources

Navigating the Synthesis of Lumiflavin-5-Oxide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Lumiflavin-5-Oxide synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth insights and practical troubleshooting advice for the synthesis of this specialized flavin derivative. While Lumiflavin-5-Oxide is a recognized compound, detailed chemical synthesis protocols are not extensively documented in publicly available literature. Therefore, this guide presents potential synthetic strategies based on established principles of N-oxidation chemistry and the known reactivity of the lumiflavin scaffold. We will explore the likely challenges and side reaction pathways you may encounter, offering solutions to navigate these complexities.

Troubleshooting Guide: Common Issues in Lumiflavin-5-Oxide Synthesis

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable protocols to overcome them.

Question 1: My reaction is failing to produce Lumiflavin-5-Oxide, and I am primarily recovering the lumiflavin starting material. What could be the issue?

Answer:

This is a common issue indicating that the oxidizing agent is not sufficiently reactive under your current conditions or is being consumed by side reactions. Several factors could be at play:

  • Inadequate Oxidizing Agent: The choice of oxidant is critical. While hydrogen peroxide (H₂O₂) is a common N-oxidizing agent, it often requires a catalyst or activation to be effective for heteroaromatic systems.[1][2] More potent reagents like meta-chloroperoxybenzoic acid (mCPBA) might be necessary.

  • Reaction Conditions: Temperature and reaction time are key parameters. N-oxidation reactions can be slow, and insufficient reaction time or temperatures that are too low may result in low conversion. Conversely, excessively high temperatures can lead to degradation.

  • Solvent Effects: The polarity and protic nature of the solvent can influence the reactivity of both the lumiflavin and the oxidizing agent. Aprotic solvents are often preferred for reactions with reagents like mCPBA.

Troubleshooting Protocol:

  • Re-evaluate your oxidizing agent: If using H₂O₂, consider adding a catalytic amount of a transition metal salt or switching to an organic peracid like mCPBA.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Solvent Screening: If using a protic solvent like an alcohol with H₂O₂, try switching to an aprotic solvent like dichloromethane (DCM) or chloroform when using mCPBA.

  • Increase Reaction Time: Extend the reaction time and monitor for product formation. Be mindful of potential product degradation over extended periods.

Question 2: My reaction mixture shows multiple spots on TLC/peaks in HPLC analysis. What are the likely side products?

Answer:

The appearance of multiple products is a strong indicator of competing side reactions. For lumiflavin, the primary side products are likely to be lumichrome and degradation products resulting from over-oxidation or instability in the reaction medium.

  • Lumichrome Formation: Lumiflavin can degrade to lumichrome, especially under neutral or acidic conditions and in the presence of light.[2][3][4] The reaction conditions for N-oxidation might inadvertently promote this degradation pathway.

  • Over-oxidation and Ring Cleavage: The isoalloxazine ring of flavins is susceptible to oxidative cleavage, particularly under harsh conditions or with strong oxidizing agents.[5] This can lead to a complex mixture of smaller, often more polar, byproducts.

  • Degradation of Lumiflavin-5-Oxide: The N-oxide product itself might be unstable under the reaction conditions and could degrade over time.

Mitigation Strategies:

  • pH Control: Maintain a slightly alkaline pH if possible, as lumiflavin is more stable under these conditions.[6][7] However, the optimal pH will also depend on the chosen oxidizing agent.

  • Protect from Light: Conduct the reaction in the dark to minimize the photochemical degradation of lumiflavin to lumichrome.

  • Controlled Addition of Oxidant: Add the oxidizing agent slowly and in portions to maintain a low instantaneous concentration, which can help to minimize over-oxidation.

  • Monitor Reaction Closely: Use TLC or HPLC to monitor the reaction and stop it as soon as a significant amount of product has formed, before it has a chance to degrade.

Potential Side Product Likely Cause Analytical Differentiation
LumichromePhotodegradation or acid/neutral pH conditionsDifferent retention time in HPLC; distinct spectroscopic properties.
Ring-cleavage productsHarsh oxidizing conditions (excess oxidant, high temperature)Often more polar, may require different analytical methods for characterization.
Question 3: How can I purify Lumiflavin-5-Oxide from the reaction mixture?

Answer:

Purification can be challenging due to the potential for similar polarities between the starting material, product, and some side products. A multi-step approach is often necessary.

  • Extraction: If the reaction is performed in an organic solvent, a simple aqueous wash may help to remove some of the more polar impurities and excess water-soluble reagents.

  • Chromatography: Column chromatography is the most effective method for separating lumiflavin, Lumiflavin-5-Oxide, and lumichrome. A silica gel column with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is a good starting point.

  • Recrystallization: If a reasonably pure solid is obtained after chromatography, recrystallization from a suitable solvent system can be used to achieve high purity.

Suggested Purification Workflow:

  • Quench the Reaction: After the reaction is complete, quench any remaining oxidizing agent. For H₂O₂, this can be done with sodium bisulfite. For mCPBA, a wash with a sodium bicarbonate solution is effective.

  • Solvent Extraction: If applicable, perform a liquid-liquid extraction to separate the product into an organic phase.

  • Column Chromatography: Load the crude product onto a silica gel column. Elute with a solvent system such as a gradient of methanol in dichloromethane. Collect fractions and analyze by TLC or HPLC to identify those containing the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Recrystallization: If necessary, recrystallize the solid product from a suitable solvent.

Frequently Asked Questions (FAQs)

What is a potential synthetic route for Lumiflavin-5-Oxide?

A plausible approach is the direct N-oxidation of lumiflavin using a suitable oxidizing agent.

Proposed Experimental Protocol (Suggested Starting Point):

  • Dissolve Lumiflavin: Dissolve lumiflavin in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask wrapped in aluminum foil to protect it from light.

  • Cool the Solution: Cool the solution to 0 °C in an ice bath.

  • Add Oxidizing Agent: Slowly add a solution of mCPBA (1.1 to 1.5 equivalents) in DCM to the cooled lumiflavin solution.

  • Monitor the Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or HPLC every 30 minutes.

  • Work-up: Once the reaction has reached completion (or optimal conversion), quench the excess mCPBA by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography as described in the troubleshooting section.

How can I confirm the identity and purity of my synthesized Lumiflavin-5-Oxide?

A combination of spectroscopic and analytical techniques is essential for unambiguous characterization.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the correct molecular ion peak for Lumiflavin-5-Oxide (C₁₃H₁₂N₄O₃), which has a molecular weight of 272.26 g/mol .[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts in the signals of the isoalloxazine ring upon N-oxidation. The protons and carbons near the N-5 position will be particularly affected.

  • UV-Vis Spectroscopy: The electronic absorption spectrum of Lumiflavin-5-Oxide is expected to be different from that of lumiflavin. A shift in the characteristic absorption bands of the flavin chromophore should be observed.

  • High-Performance Liquid Chromatography (HPLC): A pure sample should show a single peak in the HPLC chromatogram under various conditions.

What is the chemical significance of the N-5 position in the lumiflavin molecule?

The N-5 position is a key locus of reactivity in the isoalloxazine ring of flavins. It is directly involved in the redox chemistry of flavins, participating in the acceptance and donation of electrons and protons.[9][10] In many flavoenzymes, the N-5 position is the site of covalent adduct formation with substrates or is involved in the reaction with molecular oxygen.[11][12] The formation of a stable N-5 oxide represents a distinct oxidation state of the flavin cofactor.[12]

Visualizing Reaction Pathways

Proposed Synthesis of Lumiflavin-5-Oxide:

G lumiflavin Lumiflavin lumiflavin5oxide Lumiflavin-5-Oxide lumiflavin->lumiflavin5oxide N-Oxidation mcpba mCPBA (or other oxidant) mcpba->lumiflavin5oxide

Caption: Proposed synthetic pathway to Lumiflavin-5-Oxide.

Potential Side Reaction Pathways:

G lumiflavin Lumiflavin lumiflavin5oxide Lumiflavin-5-Oxide lumiflavin->lumiflavin5oxide Desired Reaction (Oxidation) lumichrome Lumichrome lumiflavin->lumichrome Side Reaction (Light/Acid/Neutral pH) degradation Ring-Cleavage Products lumiflavin->degradation Side Reaction (Over-oxidation) lumiflavin5oxide->degradation Product Degradation

Caption: Competing reactions in Lumiflavin-5-Oxide synthesis.

References

  • - Methods in Enzymology, 1980.

  • - ResearchGate.

  • - ACS Omega, 2020.

  • - ACS Omega, 2020.

  • - FEBS Journal, 2019.

  • - Journal of Medicinal Chemistry, 2022.

  • - Molecules, 2021.

  • - PNAS, 2017.

  • - PubChem.

  • - Google Patents.

  • - Wikipedia.

  • - Optibrium.

  • - BenchChem.

  • - Archives of Biochemistry and Biophysics, 2017.

  • - Journal of the American Chemical Society, 2015.

  • - ResearchGate.

  • - PubChem.

  • - Journal of Molecular Structure: THEOCHEM, 2001.

  • - The Journal of Physical Chemistry A, 2018.

  • - Journal of Medicinal Chemistry, 2022.

  • - Journal of Photochemistry and Photobiology A: Chemistry, 2010.

  • - The Journal of Physical Chemistry A, 2018.

  • - Photochemistry and Photobiology, 1982.

Sources

Validation & Comparative

A Comparative Analysis of Lumiflavin 5-Oxide and Lumiflavin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of flavin biochemistry and its burgeoning applications in drug development and photocatalysis, a nuanced understanding of flavin derivatives is paramount. This guide provides a detailed comparative analysis of two key flavin molecules: Lumiflavin and its N5-oxidized counterpart, Lumiflavin 5-Oxide. While structurally similar, the introduction of an oxygen atom at the N5 position of the isoalloxazine ring imparts distinct physicochemical and biological properties to this compound, setting it apart from its more extensively studied precursor.

This document moves beyond a simple cataloging of facts to offer a cohesive narrative grounded in experimental evidence. We will explore the fundamental chemical differences, delve into their photophysical and electrochemical behaviors, and discuss their divergent biological activities. The causality behind experimental choices and the interpretation of comparative data will be emphasized to provide researchers with actionable insights for their own investigations.

Structural and Physicochemical Divergence

The core difference between lumiflavin and this compound lies in the oxidation state of the N5 nitrogen within the central pyrazine ring of the isoalloxazine core. This seemingly minor alteration has significant repercussions for the molecule's electronic structure, and consequently, its physical and chemical properties.

Lumiflavin (7,8,10-trimethylisoalloxazine) is a well-characterized photoproduct of riboflavin (Vitamin B2) degradation.[1] Its planar tricyclic structure is responsible for its characteristic yellow-green fluorescence and redox activity.

This compound , as the name suggests, possesses an N-oxide moiety at the N5 position.[2] This functional group introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, altering the electron distribution across the entire isoalloxazine ring system.

Below is a visual representation of their chemical structures:

G cluster_lumiflavin Lumiflavin cluster_lumiflavin5oxide This compound lumiflavin_node lumiflavin_node lumiflavin5oxide_node lumiflavin5oxide_node

Figure 1: Chemical structures of Lumiflavin and this compound.

A summary of their fundamental physicochemical properties is presented in the table below.

PropertyLumiflavinThis compound
Molecular Formula C₁₃H₁₂N₄O₂[3]C₁₃H₁₂N₄O₃[2]
Molecular Weight 256.26 g/mol [3]272.26 g/mol [2]
Melting Point ~320 °C280 °C[4]
Appearance Light yellow to yellow solid[4]Data not available
Solubility Soluble in 0.1 M NaOH[4]Data not available

Comparative Photophysical Properties

The photophysical characteristics of flavins are central to their roles as photosensitizers and fluorescent probes. The N5-oxidation is expected to modulate the absorption and emission properties of the flavin chromophore.

Lumiflavin exhibits strong absorption in the UV-A and blue regions of the electromagnetic spectrum, with characteristic absorption maxima. Its fluorescence emission is in the green-yellow region.[5]

This compound's photophysical properties are not as extensively documented in readily available literature. However, based on the behavior of other flavin N-oxides, it is anticipated that the N-oxide functionality will influence the electronic transitions, potentially leading to shifts in the absorption and emission maxima and a change in the fluorescence quantum yield.

Photophysical PropertyLumiflavinThis compound
Absorption Maxima (λabs) ~342 nm, ~443 nm (in acetonitrile)[5]Data not available
Emission Maximum (λem) ~533 nm (in acetonitrile)[5]Data not available
Fluorescence Quantum Yield (ΦF) 0.16 (in acetonitrile)[5]Data not available

Electrochemical Behavior: A Tale of Two Redox Potentials

The ability of flavins to participate in redox reactions is fundamental to their biological function. The redox potential is a quantitative measure of a molecule's tendency to accept electrons.

Lumiflavin undergoes reversible one- and two-electron reduction, forming a semiquinone radical and a hydroquinone, respectively. This redox versatility is key to its role in biological electron transfer chains.[6] The standard reduction potential of lumiflavin is approximately -0.211 V (at pH 7).[7]

G cluster_lumiflavin Lumiflavin Redox States cluster_lumiflavin5oxide This compound Redox State LF_ox Lumiflavin (Oxidized) LF_sq Semiquinone LF_ox->LF_sq + 1e⁻ LF_hq Hydroquinone LF_sq->LF_hq + 1e⁻ LFO_ox This compound (Superoxidized) LFO_ox->LF_ox + O atom transfer - 2e⁻

Figure 2: Simplified representation of the redox states of Lumiflavin and this compound.

Divergent Biological Activities

The structural and electrochemical differences between lumiflavin and this compound translate into distinct biological activities.

Lumiflavin is primarily recognized as a competitive inhibitor of riboflavin.[9] By mimicking the structure of riboflavin, it can interfere with riboflavin-dependent metabolic pathways. Recent research has highlighted its potential as a chemosensitizer in cancer therapy. Studies have shown that lumiflavin can increase the sensitivity of ovarian cancer stem-like cells to cisplatin by interfering with riboflavin metabolism.[9]

This compound is known as a metabolite of lumiflavin.[4] It has been shown to be a competitive inhibitor of certain NAD+-dependent enzymes.[4] The discovery of flavin-N5-oxides as catalytic intermediates in enzymes like EncM, which is involved in antibiotic biosynthesis, suggests that this compound could have unique biological roles related to oxidative metabolism and signaling that are yet to be fully explored.[3]

Experimental Protocols

To facilitate further comparative studies, this section provides established protocols for the synthesis and analysis of these flavin derivatives.

Synthesis of Lumiflavin from Riboflavin

Principle: Lumiflavin can be synthesized from riboflavin via photolysis in an alkaline solution. The UV or visible light provides the energy to cleave the ribityl side chain of riboflavin, which then cyclizes to form the more stable lumiflavin.

Protocol:

  • Dissolve riboflavin in a suitable volume of 0.1 M NaOH to a final concentration of approximately 0.1-0.5 mM.

  • Transfer the solution to a transparent reaction vessel.

  • Irradiate the solution with a broad-spectrum visible light source or a specific wavelength (e.g., 450 nm) for several hours. Monitor the reaction progress by UV-Vis spectroscopy, observing the decrease in the riboflavin absorbance peaks and the emergence of the lumiflavin spectrum.

  • Upon completion, neutralize the solution with an appropriate acid (e.g., HCl) to a pH of ~6-7.

  • Lumiflavin will precipitate out of the solution.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with cold water to remove any remaining salts.

  • Dry the purified lumiflavin under vacuum.

G start Start: Riboflavin in 0.1 M NaOH irradiate Irradiate with Visible Light start->irradiate monitor Monitor by UV-Vis Spectroscopy irradiate->monitor neutralize Neutralize to pH 6-7 monitor->neutralize precipitate Precipitate Lumiflavin neutralize->precipitate collect Collect Precipitate precipitate->collect wash Wash with Cold Water collect->wash dry Dry under Vacuum wash->dry end End: Purified Lumiflavin dry->end

Figure 3: Workflow for the synthesis of Lumiflavin from Riboflavin.
Synthesis of this compound
Comparative Analysis by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC can be used to separate and quantify lumiflavin and this compound in a mixture, allowing for the assessment of their purity and for monitoring reaction kinetics.

Protocol:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used for flavin separation. A typical gradient might be 5% to 95% acetonitrile over 20-30 minutes.

  • Stationary Phase: A C18 reverse-phase column is suitable for separating these relatively nonpolar molecules.

  • Detection: A diode array detector (DAD) can be used to monitor the absorbance at the respective λmax of each compound. A fluorescence detector can also be used for enhanced sensitivity, with excitation and emission wavelengths set appropriately for lumiflavin.

  • Sample Preparation: Dissolve the samples in the initial mobile phase composition.

  • Injection and Analysis: Inject the samples onto the column and run the gradient program. The retention times will differ based on the polarity of the two compounds, with the more polar this compound expected to elute earlier than lumiflavin.

Concluding Remarks and Future Directions

This guide has provided a comparative analysis of this compound and lumiflavin, highlighting their key structural, photophysical, electrochemical, and biological differences. While lumiflavin is a well-established compound with known properties and applications, this compound represents a more enigmatic but potentially highly significant derivative.

The N5-oxide functionality bestows upon the flavin core a unique redox character, opening up avenues for its exploration as a novel oxidizing agent in synthetic chemistry and as a probe for studying enzymatic oxygen atom transfer reactions. Future research should focus on elucidating the specific photophysical properties of this compound, determining its precise redox potential, and developing robust synthetic protocols. A deeper understanding of its biological activities beyond its role as a general enzyme inhibitor is also crucial. Such investigations will undoubtedly unlock the full potential of this intriguing flavin derivative for researchers, scientists, and drug development professionals.

References

  • PubChem. (n.d.). Lumiflavin. Retrieved from [Link]

  • Teufel, R., Miyanaga, A., & Moore, B. S. (2017). Flavin-N5-oxide: A new, catalytic motif in flavoenzymology. Archives of biochemistry and biophysics, 632, 113–121.
  • Clark, W. M. (1960). Oxidation-Reduction Potentials of Organic Systems. Williams and Wilkins.
  • ResearchGate. (n.d.). Scheme 1. Chemical structure of the oxidized form of lumiflavin (A), the reduced form of lumiflavin (B) and riboflavin (C). Retrieved from [Link]

  • Kar, R. K., Borin, V., Ding, Y., & Schapiro, I. (2019). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. Photochemistry and photobiology, 95(2), 662–674.
  • Gindt, Y. M., & Penzkofer, A. (2018). Room temperature hydrolysis of lumiflavin in alkaline aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 353, 434-443.
  • Koziol, J. (1965). Absorption spectra of riboflavin, lumiflavin, and lumichrome in organic solvents. Experientia, 21(4), 189-190.
  • Koziol, J., & Knobloch, E. (1965). The solvent effect on the fluorescence and light absorption of riboflavin and lumiflavin. Biochimica et biophysica acta, 102(1), 289-300.
  • ResearchGate. (n.d.). Absorption spectra of lumichrome (——) and lumiflavin. Retrieved from [Link]

  • Wilson, T. (1966). 5 Redox Potential. In Medicinal Chemistry (pp. 229-243).
  • Koziol, J. (1965). Absorption spectra of riboflavin, lumiflavin, and lumichrome in organic solvents. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Five flavin redox and protonation states for lumiflavin (LF). Retrieved from [Link]

  • Pharmacy 180. (n.d.). Redox Potential - Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Li, Y., et al. (2022). Lumiflavin Reduces Cisplatin Resistance in Cancer Stem-Like Cells of OVCAR-3 Cell Line by Inducing Differentiation. Frontiers in Oncology, 12, 868516.
  • Jin, C., et al. (2019). Lumiflavin increases the sensitivity of ovarian cancer stem-like cells to cisplatin by interfering with riboflavin. Journal of cellular and molecular medicine, 23(8), 5547–5558.
  • MDPI. (2021). Microwave-Assisted Preparation of Luminescent Inorganic Materials: A Fast Route to Light Conversion and Storage Phosphors. Retrieved from [Link]

  • SciSpace. (n.d.). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (1980). A two-step chemical synthesis of lumiflavin. Retrieved from [Link]

Sources

A Senior Application Scientist’s Guide to Validating the Purity of Synthesized Lumiflavin 5-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

As research into flavin-dependent biological processes expands, the demand for high-purity flavin analogs, such as Lumiflavin 5-Oxide, has grown significantly. Whether for use in enzymatic assays, as a reference standard, or in drug development pipelines, the purity of the synthesized compound is paramount. Impurities can lead to erroneous experimental results, misinterpretation of biological activity, and costly delays in research.

This guide provides an in-depth comparison of analytical techniques for validating the purity of synthesized this compound. It is written from the perspective of a seasoned application scientist, focusing not just on the "how" but the "why" behind each methodological choice. We will operate under the assumption of a common synthetic route—the oxidation of lumiflavin—to identify and target potential impurities, thereby creating a robust, self-validating analytical workflow.

The Synthetic Landscape: Predicting Potential Impurities

While various proprietary methods may exist, a prevalent and chemically sound approach to synthesizing this compound is the direct oxidation of its precursor, Lumiflavin (7,8,10-trimethylisoalloxazine). This is often achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), a versatile and common reagent for N-oxidation.[1][2]

Understanding this synthetic pathway is the cornerstone of a logical purity validation strategy. It allows us to anticipate the most probable impurities, which are:

  • Unreacted Starting Material: Lumiflavin.

  • Reagent-Derived Impurities: Residual m-CPBA and its primary byproduct, meta-chlorobenzoic acid (m-CBA).

  • Over-oxidation or Degradation Products: While the isoalloxazine ring is relatively stable, harsh conditions could potentially lead to ring-opened byproducts or other oxidative degradation species.

Our analytical challenge, therefore, is to select and orchestrate techniques that can unequivocally distinguish this compound from this specific constellation of potential contaminants.

cluster_synthesis Hypothesized Synthesis cluster_products Reaction Mixture Lumiflavin Lumiflavin Reaction Oxidation Reaction Lumiflavin->Reaction mCPBA m-CPBA (Oxidant) mCPBA->Reaction Product This compound (Target) Reaction->Product Impurity1 Unreacted Lumiflavin Reaction->Impurity1 Impurity2 m-CBA (Byproduct) Reaction->Impurity2 Impurity3 Residual m-CPBA Reaction->Impurity3

Caption: Hypothesized synthesis of this compound and potential impurities.

An Arsenal of Analytical Techniques: A Comparative Overview

No single technique is sufficient for comprehensive purity validation. A multi-pronged approach, leveraging the strengths of orthogonal methods, provides the highest degree of confidence. The primary tools in our arsenal are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the cornerstone of purity analysis, offering quantitative data on the presence of impurities. A well-developed reverse-phase HPLC (RP-HPLC) method can effectively separate our target compound from the predicted impurities based on differences in polarity.

  • Expertise & Rationale: this compound, with its polar N-O bond, is expected to be more polar than its precursor, Lumiflavin. This difference in polarity should result in a shorter retention time on a C18 column under typical reverse-phase conditions. The acidic byproduct, m-CBA, and any residual m-CPBA will also have distinct retention times. A diode array detector (DAD) or a tunable UV detector is crucial for this analysis, as all the aromatic species will be UV-active.

  • Trustworthiness: The method's trustworthiness is established by its ability to resolve all potential components. Peak purity can be assessed using a DAD to analyze the spectra across an entire peak, ensuring it is not composed of co-eluting species. The method is validated by running standards of the starting material (Lumiflavin) and the expected byproduct (m-CBA) to confirm their retention times.

Mass Spectrometry (MS): Unambiguous Molecular Identity

Coupling HPLC to a mass spectrometer (LC-MS) provides an orthogonal layer of data, confirming the identity of each peak by its mass-to-charge ratio (m/z). This is a non-negotiable step for confirming the synthesis of the target molecule.

  • Expertise & Rationale: High-resolution mass spectrometry (HRMS) is preferred as it can provide an exact mass measurement, allowing for the confirmation of the elemental composition. For this compound (C₁₃H₁₂N₄O₃), the expected exact mass for the protonated molecule [M+H]⁺ is 273.0982.[3] This can be easily distinguished from Lumiflavin (C₁₃H₁₂N₄O₂, [M+H]⁺ = 257.1033).[4] Tandem MS (MS/MS) can further provide structural confirmation through characteristic fragmentation patterns. N-oxides often exhibit a characteristic neutral loss of 16 Da (an oxygen atom).

  • Trustworthiness: The self-validating nature of LC-MS lies in its ability to confirm that the peak at the expected retention time for this compound indeed has the correct mass. Any other peaks can be tentatively identified by their mass, confirming the presence of unreacted starting material or byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR provides the most detailed structural information, confirming the precise arrangement of atoms in the molecule. For a definitive structural confirmation and purity assessment, ¹H NMR is indispensable.

  • Expertise & Rationale: The formation of the N-oxide at the N5 position will induce a downfield shift in the chemical shifts of adjacent protons and carbons in the ¹H and ¹³C NMR spectra, respectively, compared to the lumiflavin precursor.[5] Specifically, the aromatic protons and the methyl groups on the isoalloxazine ring will be affected. ¹H NMR is also exceptionally sensitive for detecting and quantifying impurities, provided they have unique signals that do not overlap with the main compound. The presence of unreacted lumiflavin or m-CBA would be readily apparent.

  • Trustworthiness: The protocol is self-validating through the use of an internal standard of known concentration for quantitative analysis (qNMR). Furthermore, the comparison of the obtained spectrum with reference spectra of the starting material confirms the conversion and the absence of said starting material in the final product.

UV-Vis Spectroscopy: A Rapid Preliminary Check

While not a standalone method for purity validation, UV-Vis spectroscopy is a fast and simple technique for a preliminary check of the product's identity.

  • Expertise & Rationale: The flavin isoalloxazine ring system has a characteristic UV-Vis spectrum.[6][7] Lumiflavin typically shows absorption maxima around 265, 375, and 445 nm.[8] The introduction of the N-oxide group is expected to cause a slight shift (solvatochromic and electronic effect) in these absorption bands. A significant deviation from the expected spectrum or the appearance of additional bands could indicate the presence of impurities.

  • Trustworthiness: This method is best used for a quick confirmation that the chromophore is intact and is not a definitive purity assessment. Its value is in flagging gross contamination before proceeding to more resource-intensive techniques.

Integrated Workflow for Purity Validation

The following workflow integrates the strengths of each technique for a comprehensive and trustworthy validation of this compound purity.

cluster_workflow Purity Validation Workflow Start Synthesized this compound Sample UV_Vis Step 1: UV-Vis Spectroscopy (Rapid Chromophore Check) Start->UV_Vis HPLC Step 2: RP-HPLC-DAD (Separation & Quantification) UV_Vis->HPLC Chromophore OK? LC_MS Step 3: LC-MS / HRMS (Identity Confirmation) HPLC->LC_MS Separated Peaks? NMR Step 4: ¹H NMR Spectroscopy (Structural Confirmation & Purity) LC_MS->NMR Correct Mass? Final Pure Compound Confirmed NMR->Final Correct Structure & >95% Pure?

Caption: Integrated workflow for validating the purity of this compound.

Data Interpretation: A Comparative Summary

The table below summarizes the expected analytical data for this compound and its primary potential impurities. This serves as a quick reference for data analysis.

CompoundFormulaExact Mass [M+H]⁺Expected HPLC Behavior (RP-HPLC)Key ¹H NMR Signals (Predicted)UV λmax (nm)
This compound C₁₃H₁₂N₄O₃273.0982More Polar (Shorter RT)Aromatic H's downfield shift vs. LumiflavinSlight shift from Lumiflavin spectrum
LumiflavinC₁₃H₁₂N₄O₂257.1033Less Polar (Longer RT)Aromatic H's ~7.8-8.0 ppm, Methyls ~2.4-2.5 ppm~265, 375, 445
m-CBAC₇H₅ClO₂157.0051May elute early or late depending on pHDistinct aromatic pattern (~7.5-8.0 ppm)~230, 280, 290

RT = Retention Time

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described above.

Protocol 1: RP-HPLC-DAD for Purity Analysis
  • System: HPLC with a Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD, scan from 210-500 nm. Monitor at 265 nm and 445 nm.

  • Sample Preparation: Dissolve a small amount of the synthesized product in a suitable solvent (e.g., Methanol or DMSO) to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: LC-MS for Identity Confirmation
  • System: Couple the HPLC system from Protocol 1 to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Mass Range: Scan from m/z 100 to 1000.

  • Data Acquisition: Acquire full scan data to determine the exact mass of the eluting peaks. If capabilities allow, perform data-dependent MS/MS on the most intense ions to obtain fragmentation data.

  • Analysis: Extract the ion chromatogram for the expected mass of this compound ([M+H]⁺ = 273.0982) and all expected impurities. Confirm that the major peak from the HPLC-DAD analysis corresponds to the correct mass.

Protocol 3: ¹H NMR for Structural Verification
  • System: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of a certified internal standard (e.g., maleic acid) if quantitative analysis is required.

  • Experiment: Acquire a standard one-dimensional ¹H spectrum.

  • Parameters:

    • Sufficient number of scans for good signal-to-noise (e.g., 16-64 scans).

    • Relaxation delay (D1) of at least 5 times the longest T1 of the compound for accurate integration (typically 5-10 seconds for quantitative work).

  • Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Calibrate the spectrum to the residual solvent peak. Integrate all signals. Compare the observed chemical shifts and coupling patterns to those expected for the this compound structure and check for the absence of signals corresponding to Lumiflavin or m-CBA.

Conclusion

Validating the purity of a synthesized compound like this compound is a systematic process that relies on the logical application of orthogonal analytical techniques. By anticipating potential impurities based on the synthetic route, a targeted and robust validation workflow can be designed. The integration of HPLC for separation and quantification, Mass Spectrometry for identity confirmation, and NMR for definitive structural elucidation provides a self-validating system that ensures the final product meets the high-purity standards required for rigorous scientific research. This comprehensive approach not only validates the success of the synthesis but also provides the critical data necessary for confident interpretation of subsequent experimental results.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12512375, this compound. Available: [Link].

  • McCabe, D. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66184, Lumiflavin. Available: [Link].

  • Gough, J. D., et al. (2010). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry. Available: [Link].

  • McCabe, D. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available: [Link].

  • Hussain, H., et al. (2014). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC Advances. Available: [Link].

  • Fracassetti, D., et al. (2015). Development of a HPLC method for the simultaneous analysis of riboflavin and other flavin compounds in liquid milk and milk products. AIR Unimi. Available: [Link].

  • Kar, R. K., et al. (2019). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. Photochemistry and Photobiology. Available: [Link].

  • Teufel, R., et al. (2017). Flavin-N5-oxide: A new, catalytic motif in flavoenzymology. Archives of Biochemistry and Biophysics. Available: [Link].

  • Koziol, J. (1965). Absorption spectra of riboflavin, lumiflavin, and lumichrome in organic solvents. Experientia. Available: [Link].

  • Christie, E. R., et al. (2022). Spectroscopic Characterization of the Photolysis of Riboflavin (Vitamin B2) via Time-Resolved Mass Spectrometry and IRMPD Spectroscopy. The Journal of Physical Chemistry A. Available: [Link].

  • ResearchGate (2013). Absorption spectra of lumichrome and lumiflavin. Available: [Link].

Sources

A Comparative Guide to Lumiflavin 5-Oxide and Riboflavin 5-Phosphate in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism and redox biochemistry, flavin derivatives play a central and indispensable role. Among these, riboflavin 5'-phosphate (flavin mononucleotide, FMN) is a well-established coenzyme, vital for a myriad of metabolic reactions. More recently, a novel flavin species, flavin-N5-oxide, has emerged as a key player in specialized enzymatic catalysis, challenging and expanding our understanding of flavin chemistry. This guide provides a comprehensive comparison of Lumiflavin 5-Oxide and riboflavin 5'-phosphate, offering insights into their distinct structures, biological functions, and the experimental methodologies used to study them.

Part 1: Foundational Understanding: Structure and Biological Significance

Riboflavin 5'-Phosphate (FMN): The Workhorse Coenzyme

Riboflavin 5'-phosphate, the biologically active form of vitamin B2 (riboflavin), is a cornerstone of cellular energy metabolism.[1][2] Its structure consists of an isoalloxazine ring attached to a ribityl phosphate chain. This phosphate group is crucial for its function, allowing it to be tightly, yet non-covalently, bound to a wide array of flavoenzymes.

The primary role of FMN, along with flavin adenine dinucleotide (FAD), is to act as a redox cofactor.[2][3] It participates in a vast number of oxidation-reduction reactions by accepting and donating electrons, typically as one or two hydrogen atoms (a proton and an electron). This catalytic versatility is fundamental to cellular respiration, fatty acid oxidation, and the metabolism of other essential nutrients.[1][2]

Lumiflavin and the Emergence of Flavin-N5-Oxide

Lumiflavin is a photodecomposition product of riboflavin, formed by the cleavage of the ribityl side chain.[4][5] While not a direct participant in mainstream metabolism, it has been utilized as a research tool, acting as a competitive inhibitor of riboflavin, thereby interfering with its metabolic functions.[6]

The term "this compound" in the user's query likely refers to the more scientifically established Flavin-N5-oxide . This is a recently discovered, stable, four-electron oxidized flavin cofactor.[7][8] Unlike the transient C4a-peroxyflavin intermediates common in many flavin-dependent monooxygenases, Flavin-N5-oxide has been identified as a key catalytic species in enzymes such as EncM, DszA, and RutA.[7][8] Its structure features an oxygen atom attached to the N5 position of the isoalloxazine ring.

Part 2: A Head-to-Head Comparison: Functional Dichotomy

The functional roles of riboflavin 5'-phosphate and Flavin-N5-oxide are fundamentally different, reflecting their distinct chemical properties.

FeatureRiboflavin 5'-Phosphate (FMN)Flavin-N5-Oxide
Primary Biological Role Redox coenzyme in a wide range of metabolic pathways.[1][2]Oxygenating species in specialized enzymatic reactions.[7][8]
Mechanism of Action Reversible acceptor and donor of electrons (one or two at a time).[2][3]Transfers an oxygen atom to a substrate.[7][9]
Prevalence Ubiquitous in all domains of life.Found in specific enzymes with unique catalytic functions.[7][8]
Formation Synthesized from riboflavin by riboflavin kinase.Formed through the reaction of reduced flavin with molecular oxygen within the active site of specific enzymes.[7][10]
Stability Stable in its oxidized and reduced forms.A stable intermediate within its host enzyme.[9][11]

Part 3: Experimental Cornerstones: Protocols and Methodologies

The study of these two flavin species relies on a robust set of experimental techniques. Below are detailed protocols for their analysis.

Quantification of Flavins by High-Performance Liquid Chromatography (HPLC)

HPLC with fluorescence detection is the gold standard for the sensitive and specific quantification of flavins in biological samples.[1][2][3][12][13]

Protocol: HPLC Analysis of Riboflavin, FMN, and FAD

  • Sample Preparation (from bacterial pellets):

    • Resuspend cell pellets in an extraction buffer (e.g., 1:10 w/v).

    • Heat the suspension at 80°C for 10 minutes to release intracellular flavins.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.[1]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Hypersil C18 ODS, 200 x 2.1 mm, 5 µm particle size) is commonly used.[2]

    • Mobile Phase: A gradient elution is often employed.

      • Solvent A: 0.05 M sodium phosphate buffer (NaH₂PO₄) at pH 3.0.[2]

      • Solvent B: Acetonitrile.[2]

    • Flow Rate: A typical flow rate is 0.6 ml/min.[2]

    • Injection Volume: 20 µL.[2]

  • Detection:

    • Fluorescence Detector: Excitation wavelength of 470 nm and an emission wavelength of 530 nm.[1] A 500 nm cut-off filter can be used to improve selectivity.[2]

  • Quantification:

    • Prepare standard curves for riboflavin, FMN, and FAD of known concentrations.

    • Compare the peak areas of the samples to the standard curves to determine the concentration of each flavin.

Synthesis and Characterization of Lumiflavin

Lumiflavin can be synthesized from riboflavin through photochemical degradation.[4]

Protocol: Synthesis of Lumiflavin from Riboflavin

  • Preparation of Riboflavin Solution: Prepare an aqueous solution of riboflavin (e.g., 5 x 10⁻⁵ M).[4]

  • pH Adjustment: Adjust the pH of the solution to approximately 11.6 using a suitable buffer (e.g., Na₂HPO₄–NaOH) or by the careful addition of NaOH.[4]

  • Photolysis:

    • Place the alkaline riboflavin solution in a Pyrex flask.

    • Immerse the flask in a temperature-controlled water bath (e.g., 25 ± 0.1 °C).

    • Expose the solution to a light source (e.g., a mercury vapor lamp) for a sufficient period to induce photodegradation. The progress of the reaction can be monitored by observing the change in the solution's fluorescence.

Characterization: The formation of lumiflavin can be confirmed by techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry.

Part 4: Visualizing the Pathways

To better understand the relationship between these molecules, the following diagrams illustrate their metabolic context and the unique catalytic cycle of Flavin-N5-oxide.

Riboflavin_Metabolism Riboflavin Riboflavin (Vitamin B2) FMN Riboflavin 5'-Phosphate (FMN) Riboflavin->FMN Riboflavin Kinase Lumiflavin Lumiflavin Riboflavin->Lumiflavin Photodegradation (alkaline pH, light) FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase Lumiflavin->FMN Competitive Inhibition

Riboflavin metabolism and Lumiflavin formation.

Flavin_N5_Oxide_Cycle Reduced_Flavin Reduced Flavin (FADH2) Flavin_N5_Oxide Flavin-N5-Oxide Reduced_Flavin->Flavin_N5_Oxide + O2 Flavin_N5_Oxide->Reduced_Flavin + Substrate - Oxidized Product Substrate Substrate Product Oxidized Product Enzyme Enzyme (e.g., EncM) Enzyme->Reduced_Flavin Enzyme->Flavin_N5_Oxide

Catalytic cycle involving Flavin-N5-Oxide.

Part 5: Concluding Remarks and Future Directions

The distinction between riboflavin 5'-phosphate and Flavin-N5-oxide highlights the remarkable functional diversity of flavin molecules in biological systems. While FMN serves as a ubiquitous and essential redox cofactor, Flavin-N5-oxide represents a more specialized and recently appreciated catalytic species. Understanding these differences is crucial for researchers in fields ranging from fundamental enzymology to drug development.

Future research will likely uncover more enzymes that utilize the Flavin-N5-oxide motif, expanding our knowledge of its biological roles. Furthermore, the development of specific inhibitors for these enzymes, potentially based on the lumiflavin scaffold, could offer new therapeutic avenues. The continued application of advanced analytical techniques will be paramount in unraveling the intricate mechanisms of flavin-dependent catalysis and its implications for human health and disease.

References

  • Bio-protocol. (n.d.). Quantification of Flavin Production by Bacteria. Retrieved from [Link]

  • García-Villar, N., et al. (2003). Determination of riboflavin, flavin mononucleotide and flavin-adenine dinucleotide in wine and other beverages by high-performance liquid chromatography with fluorescence detection.
  • Bitsch, R., & Drossler, K. (1989). Determination of Riboflavin and Flavocoenzymes in Human Blood Plasma by High-Performance Liquid Chromatography. Journal of Clinical Chemistry and Clinical Biochemistry, 27(7), 469-472.
  • Nguyen, V., et al. (2020). An automated workflow approach for the analysis of flavin adenine dinucleotide by HPLC with internal standard. Analytical Biochemistry, 594, 113616.
  • Riberio, A. S., et al. (2018). Development of a HPLC method for the simultaneous analysis of riboflavin and other flavin compounds in liquid milk and milk products. Food Chemistry, 245, 104-111.
  • Kainz, Quirin, et al. (2020). Room temperature hydrolysis of lumiflavin in alkaline aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 388, 112185.
  • Pillai, S., et al. (1994). Assessment of the genotoxic potential of riboflavin and lumiflavin. B. Effect of light. Mutation Research/Genetic Toxicology, 324(3-4), 133-138.
  • Yang, R., et al. (2019). Lumiflavin increases the sensitivity of ovarian cancer stem-like cells to cisplatin by interfering with riboflavin. Journal of Cellular and Molecular Medicine, 23(8), 5329-5339.
  • Yang, R., et al. (2019). Chemical structure of lumiflavin and riboflavin.
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750.
  • Bresler, S. E., et al. (1975). [Riboflavin and lumiflavin analogs and alloxazine derivatives. I. Effect on riboflavin synthesis by and growth of Bacillus subtilis]. Genetika, 11(6), 95-106.
  • Pillai, S., et al. (1992). Assessment of the Genotoxic Potential of Riboflavin and Lumiflavin. A. Effect of Metabolic Enzymes. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 298(1), 9-16.
  • Gobl, C., et al. (2017). Flavin-N5-oxide: A new, catalytic motif in flavoenzymology. Archives of Biochemistry and Biophysics, 632, 114-120.
  • Lee, J., & Min, D. B. (2008). Photosensitizing Effect of Riboflavin, Lumiflavin, and Lumichrome on the Generation of Volatiles in Soy Milk. Journal of Food Science, 73(1), C1-C7.
  • Nabeshima, T., et al. (1999). Luminol/H2O2 chemiluminescence detector for the analysis of nitric oxide in exhaled breath. Analytical Chemistry, 71(22), 5147-5152.
  • Wang, Y., et al. (2022). Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. International Journal of Molecular Sciences, 23(19), 11847.
  • Henriques, B. J., et al. (2017). Riboflavin metabolism and cellular processing pathways.
  • da Silva, J. B. P., et al. (2015). π-π stacking interactions in tryptophan-lumiflavin-tyrosine: a structural model for riboflavin insertion into riboflavin-binding protein. Journal of Molecular Modeling, 21(1), 1.
  • Gobl, C., et al. (2017). Flavin-N5-oxide: A new, catalytic motif in flavoenzymology. PubMed.
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. PMC.
  • Teufel, R., et al. (2015). Biochemical Establishment and Characterization of EncM's Flavin-N5-oxide Cofactor. Journal of the American Chemical Society, 137(25), 8078-8081.
  • Gobl, C., & Müller, M. (2017). Flavin-N5-oxide: A new redox state in flavin enzymology. FEBS Journal, 284(13), 2058-2070.
  • Bou-Abdallah, F., et al. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Molecules, 28(6), 2419.
  • Bolea-Fernandez, E., et al. (2021). Analytical Methods. Royal Society of Chemistry.
  • Duerkop, A., et al. (2024). Recent advances and trends in optical devices and sensors for hydrogen peroxide detection. Trends in Analytical Chemistry, 180, 117948.
  • Bryan, N. S., & Grisham, M. B. (2012). Analytical techniques for assaying nitric oxide bioactivity. Nitric Oxide, 26(4), 225-233.

Sources

A Comparative Guide to Confirming the Mechanism of Action of Lumiflavin 5-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a bioactive compound is paramount. This guide provides an in-depth, objective comparison of experimental approaches to confirm the mechanism of action of Lumiflavin 5-Oxide, a molecule of significant interest in various biochemical contexts. We will explore the leading hypothesis of a direct Flavin-N5-oxide intermediate and compare it with an alternative mechanism involving reactive oxygen species (ROS). This document is designed to be a practical resource, offering not just theoretical background but also actionable experimental protocols and comparative data.

Introduction: The Enigmatic Role of this compound

Flavins are a class of organic compounds that are essential for a wide range of biological processes, including cellular respiration, DNA repair, and bioluminescence. Their versatility stems from their ability to participate in redox reactions, acting as both electron donors and acceptors. Lumiflavin, a derivative of riboflavin (Vitamin B2), is often used as a model compound in photochemical and biochemical studies.

The N5-oxide of flavins has been identified as a key intermediate in the catalytic cycle of several flavoenzymes, such as EncM, DszA, and RutA.[1][2] In these enzymes, the Flavin-N5-oxide is proposed to act as a potent oxidizing agent. This has led to the primary hypothesis that this compound itself can act directly as an oxidant. However, it is also well-documented that photoexcited flavins can generate reactive oxygen species (ROS), which can then mediate oxidative chemistry.[3][4] This presents a compelling alternative mechanistic pathway.

This guide will dissect these two potential mechanisms, providing a framework for their experimental validation.

The Competing Mechanisms: A Head-to-Head Comparison

Mechanism A: The Direct Flavin-N5-Oxide Pathway

This mechanism posits that this compound is the direct oxidizing species. The proposed pathway involves the formation of the N5-oxide, which then reacts with a substrate, leading to its oxidation and the reduction of the flavin.

G cluster_0 Mechanism A: Direct N5-Oxide Pathway A Reduced Lumiflavin C This compound Intermediate A->C Oxidation B Molecular Oxygen (O2) B->C E Oxidized Substrate C->E Substrate Oxidation F Reduced Lumiflavin C->F Reduction D Substrate D->E

Caption: Proposed direct mechanism of action for this compound.

Mechanism B: The Indirect ROS-Mediated Pathway

This alternative mechanism suggests that Lumiflavin acts as a photosensitizer. Upon excitation with light, it transfers energy to molecular oxygen, generating singlet oxygen (\¹O₂) or superoxide radicals (O₂⁻), which are the actual oxidizing species.

G cluster_1 Mechanism B: Indirect ROS-Mediated Pathway A Lumiflavin (Ground State) C Excited Lumiflavin* A->C B Light (hν) B->C C->A Relaxation E Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻) C->E Energy/Electron Transfer D Molecular Oxygen (O2) D->E G Oxidized Substrate E->G Substrate Oxidation F Substrate F->G

Caption: Proposed indirect ROS-mediated mechanism of action for Lumiflavin.

Experimental Validation: A Comparative Toolkit

To distinguish between these two mechanisms, a multi-pronged experimental approach is necessary. Below, we compare key techniques and provide detailed protocols.

Spectroscopic Detection and Characterization

Spectroscopy is a powerful tool for identifying and quantifying transient species like the this compound intermediate and ROS.

Spectroscopic TechniqueTarget SpeciesExpected SignatureAdvantagesLimitations
UV-Visible Absorption Spectroscopy This compound, Lumiflavin redox statesCharacteristic absorption maxima for oxidized, reduced, and N5-oxide forms.[1]Readily available, good for monitoring overall reaction progress.Spectral overlap can make deconvolution challenging.
Transient Absorption Spectroscopy Excited state Lumiflavin, this compoundShort-lived absorption signals corresponding to the excited state and the N5-oxide intermediate.Excellent for studying fast kinetics and identifying transient species.Requires specialized equipment.
Resonance Raman Spectroscopy This compoundVibrational modes sensitive to the N-O bond and changes in the isoalloxazine ring structure.[5]Provides detailed structural information about the flavin intermediate.Can be complex to interpret without computational support.
Electron Paramagnetic Resonance (EPR) with Spin Trapping Superoxide radicals (O₂⁻)Characteristic EPR spectrum of the spin-trapped superoxide adduct.Highly specific for detecting radical species.Indirect detection method.
Singlet Oxygen Phosphorescence Singlet oxygen (\¹O₂)Emission at ~1270 nm.Direct and unambiguous detection of singlet oxygen.Weak signal, requires sensitive detectors.

Experimental Protocol: Spectroscopic Detection of this compound

Objective: To detect the formation of the this compound intermediate using UV-Visible spectroscopy.

Materials:

  • Lumiflavin

  • A suitable reducing agent (e.g., NADH or sodium dithionite)

  • Oxygen-saturated buffer (e.g., phosphate buffer, pH 7.4)

  • UV-Visible spectrophotometer with rapid-mixing capabilities (stopped-flow)

Procedure:

  • Prepare a stock solution of Lumiflavin in the buffer.

  • In an anaerobic environment (e.g., a glove box), reduce the Lumiflavin solution with the chosen reducing agent. Monitor the reduction by observing the disappearance of the characteristic flavin absorbance peaks around 375 nm and 445 nm.

  • Load the reduced Lumiflavin solution into one syringe of the stopped-flow apparatus.

  • Load the oxygen-saturated buffer into the other syringe.

  • Rapidly mix the two solutions and immediately initiate spectral scanning in the UV-Visible range (e.g., 300-600 nm) over time.

  • Analyze the time-resolved spectra for the appearance of new absorption features that can be attributed to the this compound intermediate. The formation of flavin N5-oxide in enzymatic systems has been shown to occur in a two-step process with observable spectral changes.[6]

Chemical Trapping and Product Analysis

Chemical trapping experiments can provide definitive evidence for the formation of specific intermediates.

Trapping AgentTarget IntermediateExpected ProductAnalytical Technique
Triphenylphosphine (PPh₃) Flavin-N5-oxideTriphenylphosphine oxide (Ph₃PO) and reduced flavinLC-MS, ³¹P NMR
1,3-Diphenylisobenzofuran (DPBF) Singlet oxygen (\¹O₂)DPBF endoperoxideUV-Vis spectroscopy (bleaching of DPBF absorbance)
5,5-Dimethyl-1-pyrroline N-oxide (DMPO) Superoxide radicals (O₂⁻)DMPO-OOH adductEPR spectroscopy

Experimental Protocol: Chemical Trapping of the this compound Intermediate

Objective: To trap the this compound intermediate with triphenylphosphine and detect the formation of triphenylphosphine oxide.

Materials:

  • This compound (synthesized or generated in situ)

  • Triphenylphosphine (PPh₃)

  • A suitable aprotic solvent (e.g., acetonitrile)

  • LC-MS system

Procedure:

  • If using in situ generation, prepare the this compound as described in the spectroscopic protocol.

  • Add an excess of triphenylphosphine to the solution containing this compound.

  • Allow the reaction to proceed for a defined period.

  • Analyze the reaction mixture by LC-MS.

  • Monitor for the appearance of a peak with the mass-to-charge ratio corresponding to triphenylphosphine oxide.

  • Quantify the amount of triphenylphosphine oxide formed to infer the amount of this compound that was present.

Cellular Assays: Distinguishing Biological Effects

Cell-based assays are crucial for understanding the biological relevance of the proposed mechanisms.

Cellular AssayMeasured EndpointInterpretation for Mechanism A (N5-Oxide)Interpretation for Mechanism B (ROS)
DCFDA/DHE Staining Intracellular ROS levelsNo significant increase in ROS.Significant increase in intracellular ROS.
Comet Assay DNA damageDNA damage may occur if the N5-oxide is genotoxic.Significant DNA damage due to ROS.
MTT/MTS Assay Cell viability/metabolic activityCytotoxicity may be observed depending on the downstream effects of substrate oxidation.ROS-induced cytotoxicity is expected.
Antioxidant Co-incubation Rescue of cellular effectsAntioxidants (e.g., N-acetylcysteine) should have minimal effect.Antioxidants should rescue the observed cellular effects.

Experimental Protocol: Differentiating Mechanisms in a Cellular Context

Objective: To use a combination of cellular assays to distinguish between the direct N5-oxide and indirect ROS-mediated mechanisms.

Materials:

  • A suitable cell line (e.g., a human cancer cell line like HO8910)[7]

  • Lumiflavin

  • A light source for photo-excitation

  • DCFDA or DHE stain for ROS detection

  • N-acetylcysteine (NAC) as an antioxidant

  • MTT or MTS reagent for viability assessment

  • Fluorescence microscope or plate reader

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of Lumiflavin, with and without pre-incubation with NAC.

  • Expose one set of plates to light to induce photosensitization, while keeping a parallel set in the dark.

  • ROS Detection: After a short incubation period, load the cells with DCFDA or DHE and measure the fluorescence intensity. A significant increase in fluorescence only in the light-exposed, non-NAC treated cells would support the ROS-mediated mechanism.

  • Viability Assay: After a longer incubation period (e.g., 24-48 hours), perform an MTT or MTS assay to assess cell viability. A decrease in viability that is rescued by NAC and is light-dependent would strongly suggest a ROS-mediated cytotoxic effect.

G cluster_2 Cellular Assay Workflow A Seed Cells B Treat with Lumiflavin (± NAC) A->B C Expose to Light (or keep in dark) B->C D ROS Detection (DCFDA/DHE) C->D E Viability Assay (MTT/MTS) C->E

Caption: Workflow for cellular assays to differentiate mechanistic pathways.

Comparative Data Summary

The following table summarizes hypothetical comparative data that would help in distinguishing between the two mechanisms.

ParameterMechanism A (N5-Oxide)Mechanism B (ROS-mediated)
Reaction Rate Dependence on O₂ Directly dependent for N5-oxide formationIndirectly dependent as a substrate for ROS generation
Quantum Yield of Singlet Oxygen Low to negligibleHigh
Effect of Light Not necessarily required (can be formed chemically)Essential for photosensitization
Effect of ROS Quenchers Minimal effect on substrate oxidationSignificant inhibition of substrate oxidation
Substrate Specificity Potentially high, depending on the reactivity of the N5-oxideGenerally low, as ROS are less specific oxidants
Cellular Localization of Damage Dependent on the distribution of Lumiflavin and its substratesWidespread oxidative stress

Conclusion: A Path to Mechanistic Clarity

Confirming the mechanism of action of this compound requires a rigorous and multi-faceted approach. By systematically applying the spectroscopic, chemical trapping, and cellular assays outlined in this guide, researchers can effectively dissect the contributions of the direct N5-oxide and indirect ROS-mediated pathways. The choice of experimental approach will depend on the specific research question and available resources. However, a combination of techniques will undoubtedly provide the most robust and unambiguous mechanistic insights, paving the way for the rational design and application of flavin-based compounds in various scientific and therapeutic fields.

References

  • Chen, Q., et al. (2019). Lumiflavin increases the sensitivity of ovarian cancer stem-like cells to cisplatin by interfering with riboflavin. Journal of Cellular and Molecular Medicine, 23(12), 8233-8245. [Link]

  • Gray, M. A. (2018). Investigating the Kinetics of Flavin N5-oxide Formation During Catalysis by DszA. Western University. [Link]

  • Koziol, J. (1966). Absorption spectra of lumichrome (——) and lumiflavin. Photochemistry and Photobiology, 5(1), 41-45. [Link]

  • Lin, K. H., et al. (2020). Structural and chemical trapping of flavin-oxide intermediates reveals substrate-directed reaction multiplicity. The FASEB Journal, 34(10), 13865-13883. [Link]

  • Koziol, J. (1965). Absorption spectra of riboflavin, lumiflavin, and lumichrome in organic solvents. Experientia, 21(4), 189-190. [Link]

  • Lyu, Y., et al. (2023). Flavin-N5OOH: A powerful nucleophile and base in nature. ChemRxiv. [Link]

  • Yagi, K. (1980). A two-step chemical synthesis of lumiflavin. Methods in Enzymology, 66, 265-267. [Link]

  • Trimmer, E. (2013). Studies of the Flavin Enzyme Methylenetetrahydrofolate Reductase (MTHFR). Grinnell College. [Link]

  • Jung, M. Y., et al. (2006). Photosensitizing effect of riboflavin, lumiflavin, and lumichrome on the generation of volatiles in soy milk. Journal of Agricultural and Food Chemistry, 54(7), 2611-2616. [Link]

  • Griesbeck, A. G., & Maptue, N. E. (2017). Flavin-N5-oxide: A new, catalytic motif in flavoenzymology. Archives of Biochemistry and Biophysics, 632, 4-10. [Link]

  • Li, S., et al. (2022). Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. International Journal of Molecular Sciences, 23(5), 2622. [Link]

  • Andrikopoulos, P. C., & Halimeh, H. (2025). Extensive TDDFT Benchmark Study of the Resonance Raman Spectra of Lumiflavin. Journal of Computational Chemistry, 46(26), e70229. [Link]

Sources

A Researcher's Guide to Cross-Validation of Experimental Results with Lumiflavin 5-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of photochemistry and photobiology, the reliability of experimental data is paramount. Lumiflavin 5-Oxide, a derivative of the versatile flavin family, is increasingly utilized as a photocatalyst and photosensitizer.[1][2] Its ability to generate reactive oxygen species (ROS) upon photoexcitation makes it a valuable tool in applications ranging from organic synthesis to photodynamic therapy.[3][4] However, the transient and highly reactive nature of these species necessitates rigorous cross-validation to ensure that experimental findings are both accurate and reproducible.

The Core Mechanism: Photosensitization by this compound

Upon absorption of light, typically in the blue region of the spectrum, this compound transitions from its ground state to an excited singlet state.[2] Through a process called intersystem crossing, it can then form a longer-lived triplet state. This excited triplet state can transfer its energy to molecular oxygen (O₂), converting it into the highly reactive singlet oxygen (¹O₂), a key mediator of photodynamic effects.[5][6] It is the generation of this species that is often the primary experimental result to be measured and validated.

G cluster_0 Photosensitizer States cluster_1 Oxygen States LF This compound (S₀) LF_S1 Excited Singlet State (S₁) LF->LF_S1 Light Absorption (hν) LF_T1 Excited Triplet State (T₁) LF_S1->LF_T1 Intersystem Crossing (ISC) LF_T1->LF Phosphorescence O2_singlet Singlet Oxygen (¹O₂) LF_T1->O2_singlet Energy Transfer O2_ground Molecular Oxygen (³O₂) O2_singlet->O2_ground Quenching

Caption: Simplified Jablonski diagram for this compound photosensitization.

Part 1: Primary Experiment - Indirect ¹O₂ Detection via Substrate Degradation

A common method to quantify ¹O₂ generation is to monitor the degradation of a chemical scavenger that is selectively oxidized by ¹O₂. This provides a quantitative measure of the photosensitizer's efficacy.

Experimental Rationale: This approach offers a straightforward and often cost-effective way to determine the relative efficiency of a photosensitizer. By using a well-characterized scavenger, the rate of its disappearance, monitored by techniques like UV-Vis spectroscopy or chromatography, can be directly correlated with the rate of ¹O₂ production.

Protocol 1: ¹O₂ Quantification using 1,3-Diphenylisobenzofuran (DPBF)
  • Preparation: Prepare a stock solution of this compound (e.g., 100 µM in a suitable solvent like acetonitrile). Prepare a separate stock solution of DPBF (e.g., 1 mM in the same solvent).

  • Reaction Setup: In a quartz cuvette, combine the this compound solution with the DPBF solution to achieve final concentrations of approximately 1-5 µM for the photosensitizer and 50 µM for DPBF.

  • Baseline Measurement: Measure the initial absorbance of the DPBF at its maximum absorption wavelength (~410 nm) using a UV-Vis spectrophotometer.

  • Photoirradiation: Irradiate the sample with a light source corresponding to the absorption maximum of this compound (typically blue light, ~450 nm) for a set period (e.g., 30 seconds).

  • Post-Irradiation Measurement: Immediately after irradiation, measure the absorbance of DPBF at ~410 nm again. The decrease in absorbance indicates its oxidation by ¹O₂.

  • Data Analysis: Repeat steps 4 and 5 for several time intervals to generate a degradation curve. The rate of degradation can be calculated from the slope of the initial linear portion of the absorbance vs. time plot.

Part 2: Cross-Validation Methodologies

Relying on a single detection method is prone to artifacts.[7] For instance, the scavenger itself could be directly photodegraded by the light source, or it might interact with the excited state of the photosensitizer. Therefore, employing orthogonal methods that rely on different detection principles is crucial for robust validation.

A. Orthogonal Validation: Direct ¹O₂ Detection with a Fluorogenic Probe

To corroborate the findings from the scavenger degradation assay, a highly selective fluorogenic probe can be used. Singlet Oxygen Sensor Green (SOSG) is an excellent choice as it is highly selective for ¹O₂ and does not show significant response to other ROS like superoxide or hydroxyl radicals.[5][8]

Experimental Rationale: SOSG operates on a different principle than DPBF. It is initially non-fluorescent but reacts with ¹O₂ to form a fluorescent endoperoxide, emitting a green light (~525 nm) upon excitation (~504 nm).[9][10] This "turn-on" fluorescence provides a direct and highly sensitive measure of ¹O₂ generation, offering a powerful validation of the primary experiment's results.[11]

Protocol 2: ¹O₂ Detection using Singlet Oxygen Sensor Green (SOSG)
  • Preparation: Prepare a 5 mM stock solution of SOSG by dissolving 100 µg in 33 µL of methanol.[10] Store at -20°C, protected from light.

  • Reaction Setup: In a fluorescence cuvette or 96-well plate, prepare the reaction mixture containing this compound (1-5 µM) in an appropriate buffer (e.g., pH 7.5 Tris buffer). Add SOSG to a final working concentration of 1-10 µM.[8][9]

  • Baseline Measurement: Measure the initial fluorescence of the solution using a spectrofluorometer with excitation at ~504 nm and emission at ~525 nm.

  • Photoirradiation: Irradiate the sample with blue light (~450 nm) for a set period (e.g., 30 seconds).

  • Post-Irradiation Measurement: Immediately measure the increase in fluorescence intensity at 525 nm.

  • Data Analysis: The rate of increase in fluorescence is proportional to the rate of ¹O₂ generation.[11] This rate can be compared with the rate of DPBF degradation to validate the initial findings.

G cluster_main Primary Experiment cluster_val1 Orthogonal Validation P1 This compound + DPBF Scavenger P2 Photoirradiation P1->P2 P3 Measure DPBF Degradation (UV-Vis) P2->P3 C Validated Conclusion P3->C Compare Rates V1 This compound + SOSG Probe V2 Photoirradiation V1->V2 V3 Measure Fluorescence Increase V2->V3 V3->C Compare Rates

Caption: Workflow for cross-validating ¹O₂ generation experiments.

B. Comparative Validation: Benchmarking Against an Alternative Photosensitizer

Another essential validation step is to compare the performance of this compound with a well-characterized, standard photosensitizer. Rose Bengal (RB) is a classic choice with a known, high quantum yield of ¹O₂ generation (ΦΔ ≈ 0.75 in many solvents).[5][12]

Experimental Rationale: By running the same experiment (either Protocol 1 or 2) with Rose Bengal under identical conditions (concentration, light intensity), you can establish a benchmark. This comparison helps to contextualize the efficiency of this compound and guards against systemic errors in the experimental setup that might artificially inflate or suppress the perceived activity.

ParameterThis compoundRose Bengal (Reference)Rationale for Comparison
Absorption Max (λmax) ~450 nm~560 nmEnsures appropriate light source is used for each.
¹O₂ Quantum Yield (ΦΔ) To be determined~0.75[12]Provides a quantitative benchmark for efficiency.
Photostability ModerateModerate to LowImportant for long-term experiments; photobleaching can reduce efficiency over time.[13]
Solubility Varies (Solvent Dependent)Good in polar solventsMust be soluble in the reaction medium for valid comparison.

Data Summary: The table above outlines key parameters for comparing this compound with the reference photosensitizer, Rose Bengal.

Synthesizing the Data for a Trustworthy Conclusion

A successful cross-validation strategy will yield converging lines of evidence. The rate of ¹O₂ generation as measured by DPBF degradation should correlate strongly with the rate measured by SOSG fluorescence. Furthermore, the efficiency of this compound relative to Rose Bengal should be consistent across both detection methods.

Discrepancies in the results are also informative. For example, if SOSG shows high ¹O₂ generation but DPBF degradation is slow, it might suggest a direct reaction between the excited photosensitizer and DPBF, rather than a ¹O₂-mediated pathway. Such a result would invalidate the DPBF assay for this specific system and highlights the critical importance of not relying on a single method.

By systematically applying and comparing these orthogonal and comparative methods, researchers can build a robust and defensible dataset, ensuring the scientific integrity of their work with this compound.

References

  • Singlet Oxygen Sensor Green (SOSG) - AxisPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp_epUwpuCJGqv_XN_bM8MQh2C515MkfwtP4dltLUV90hyAVDDCugPEAqyg1-acVEFr3mSLy1M1GveZ6sJsepHhBZaH_2_GfubhKsev-H10ctcZzhIIgOeUacqKHtlMQAK0ni_q2klXXDb63INLAdMs-OtaAzlfV37Kg==]
  • Singlet Oxygen Sensor Green Reagent. (2004-01-30). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkUjdlIFjRwi6oo3SlEvu9Hykmru_RIS4pAlppfyh1pGUIYPOPRi6sIGlwTQXJWi43IVKWMzsPQ2go9qYwzGCV6tbe70NWrIdPmtT7XvGcp-M8seiXuCIZucvukeOP46Sh4T2r3TVCuDhM5aShObpDuQ1TyTwyzQaCOg==]
  • Methods for the detection of reactive oxygen species employed in the identification of plant photosensitizers | Request PDF - ResearchGate. (2025-08-07). [URL: https://www.researchgate.
  • Singlet Oxygen Sensor Green (SOSG) | CAS#:865777-57-7 - Lumiprobe. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXUA4ltMm88d5-aQIeMaevy_gv9eeTvWKQoil88B64MSSMaKlFuHaa_7WfsPAg7GW6h12c6Lq9jQiJivaaC2qB6M5DNHKqLC-t8TjseHDcGA_Pp24xjF0qPzqBwvnrzJD1T_U7Cw5sjR_6Y-kxTGYi1H8=]
  • Assessment of Photosensitizer Concentration Effects on the Efficacy of Photodynamic Therapy - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7432009/]
  • Approaches for optimization of the photodynamic therapy (PDT) efficiency with metallodrug photosensitizers in cancer treatment - American Chemical Society - ACS Fall 2025. [URL: https://www.acs.org/meetings/fall-2025/abstract-submissions/poly-106.html]
  • Feasibility study on quantitative measurements of singlet oxygen generation using singlet oxygen sensor green - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22127116/]
  • Lumiflavin increases the sensitivity of ovarian cancer stem‐like cells to cisplatin by interfering with riboflavin - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6944358/]
  • Singlet Oxygen Sensor Green - Special Packaging 10 x 100 μg | Contact Us | Invitrogen™. [URL: https://www.thermofisher.
  • Quantification of reactive oxygen species production by the red fluorescent proteins KillerRed, SuperNova and mCherry - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4848281/]
  • Enhancing Precision in Photodynamic Therapy: Innovations in Light-Driven and Bioorthogonal Activation - MDPI. [URL: https://www.mdpi.com/1420-3049/29/11/2493]
  • Characterization of photosensitizer approved for PDT. - ResearchGate. [URL: https://www.researchgate.net/figure/Characterization-of-photosensitizer-approved-for-PDT_tbl3_372813132]
  • Reactive Oxygen Species (ROS) Detection | BMG LABTECH. (2019-06-03). [URL: https://www.bmglabtech.com/reactive-oxygen-species-ros-detection/]
  • Scheme 1. Chemical structure of the oxidized form of lumiflavin (A),... - ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Chemical-structure-of-the-oxidized-form-of-lumiflavin-A-the-reduced-form-of_fig1_258220050]
  • Advances in photosensitizer-related design for photodynamic therapy - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7851211/]
  • Photosensitizing nanoparticles and the modulation of ROS generation - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2014.00177/full]
  • Application Notes and Protocols: Lumiflavin in Photocatalysis - Benchchem. [URL: https://www.benchchem.
  • (PDF) Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study - ResearchGate. (2018-09-05). [URL: https://www.researchgate.net/publication/327481028_Spectroscopic_Properties_of_Lumiflavin_A_Quantum_Chemical_Study]
  • Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC - PubMed Central. (2022-06-27). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9237123/]
  • Assessment of the genotoxic potential of riboflavin and lumiflavin. B. Effect of light - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8888986/]
  • Mechanism of Riboflavin Destruction under Light - The Ohio State University. [URL: https://kb.osu.edu/handle/1811/45070]
  • minimizing side reactions in lumiflavin photocatalysis - Benchchem. [URL: https://www.benchchem.com/product/bcp230805/troubleshooting]

Sources

A Senior Application Scientist's Guide to Comparing the Photocatalytic Efficiency of Flavin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals, to an in-depth exploration of the photocatalytic capabilities of flavin derivatives. In the burgeoning field of photoredox catalysis, flavins have emerged as a compelling class of organic photocatalysts due to their biocompatibility, low cost, and versatile reactivity under visible light irradiation.[1][2] This guide provides a comprehensive comparison of the photocatalytic efficiency of key flavin derivatives, supported by experimental data and detailed protocols to empower your research and development endeavors. We will move beyond a simple listing of facts to explain the underlying principles that govern their photocatalytic prowess.

The Fundamentals of Flavin Photocatalysis: A Mechanistic Overview

Flavins, in their various forms such as riboflavin (Vitamin B2), flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD), are ubiquitous cofactors in biological redox reactions.[3] Their photocatalytic activity stems from the unique photophysical properties of their isoalloxazine ring system. Upon absorption of blue light, the flavin molecule is promoted to an excited singlet state (¹Fl), which can then undergo intersystem crossing (ISC) to a longer-lived triplet state (³Fl).[4][5] This triplet state is a potent oxidizing and reducing agent, capable of initiating chemical transformations through two primary mechanisms:

  • Type I Mechanism: Involves direct electron or hydrogen atom transfer between the excited flavin and a substrate, generating radical ions or neutral radicals.[6][7]

  • Type II Mechanism: The excited triplet flavin transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a powerful oxidant.[5][6][7]

The predominance of either mechanism is influenced by the specific flavin derivative, the substrate, and the reaction conditions.

Below is a diagram illustrating the general mechanism of flavin photocatalysis.

Flavin_Photocatalysis_Mechanism cluster_type1 Type I Mechanism cluster_type2 Type II Mechanism Fl_ground Flavin (Ground State) Fl_singlet ¹Fl* (Excited Singlet State) Fl_ground->Fl_singlet hν (Blue Light) Fl_triplet ³Fl* (Excited Triplet State) Fl_singlet->Fl_triplet Intersystem Crossing (ISC) Fl_triplet->Fl_ground Phosphorescence Product Product Fl_triplet->Product Electron/H-atom Transfer O2_singlet ¹O₂ (Singlet Oxygen) Fl_triplet->O2_singlet Energy Transfer Substrate Substrate O2_ground ³O₂ (Triplet Oxygen) O2_singlet->Product Oxidation

Caption: General mechanism of flavin photocatalysis.

A Comparative Analysis of Key Flavin Derivatives

The photocatalytic efficiency of a flavin derivative is not a singular metric but a composite of its photophysical and electrochemical properties. Here, we compare three prominent flavin derivatives: riboflavin, lumiflavin, and roseoflavin.

  • Riboflavin (Vitamin B2): The most common and readily available flavin photocatalyst. Its ribityl side chain imparts water solubility but can also be a site of photodegradation, leading to the formation of lumiflavin and lumichrome.[5][7][8]

  • Lumiflavin: A photodegradation product of riboflavin, lumiflavin lacks the ribityl side chain, which can enhance its photostability in certain conditions.[7]

  • Roseoflavin: A naturally occurring flavin analog with a dimethylamino group at the C8 position. This modification significantly alters its electronic properties, leading to a red-shift in its absorption spectrum.[9]

The following table summarizes key photophysical and electrochemical properties of these flavin derivatives, which are critical for their photocatalytic efficiency.

Flavin DerivativeAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Intersystem Crossing Quantum Yield (Φ_ISC)Triplet State Energy (E_T, eV)Redox Potential (E°(³Fl*/Fl•⁻), V vs. SCE)
Riboflavin ~375, ~445~5250.25 - 0.27~0.67~2.1~1.46
Lumiflavin ~355, ~445~5300.23 - 0.25~0.7~2.1~1.5
Roseoflavin ~505~540< 0.01~0.8~1.8~1.2

Data compiled from multiple sources and may vary depending on solvent and pH.[1][9][10][11]

Insights from the Data:

  • Light Absorption: Riboflavin and lumiflavin are excellent absorbers of blue light, making them suitable for use with common blue LED light sources. Roseoflavin's absorption is shifted to longer wavelengths, which could be advantageous for applications requiring deeper tissue penetration or to avoid photodamage to other components in a reaction mixture.

  • Excited State Dynamics: Roseoflavin exhibits a significantly lower fluorescence quantum yield compared to riboflavin and lumiflavin.[9] This suggests that a larger fraction of the absorbed photons populates the triplet state via intersystem crossing, which is beneficial for photocatalysis. The higher intersystem crossing quantum yield of roseoflavin supports this observation.

  • Redox Potential: The excited state redox potentials indicate the thermodynamic driving force for electron transfer reactions. Both riboflavin and lumiflavin possess high oxidizing power in their excited triplet state. The slightly lower triplet state energy and redox potential of roseoflavin may influence its substrate scope.

Standardized Experimental Protocol for Determining Photocatalytic Efficiency

To ensure reproducible and comparable results, a standardized experimental protocol is crucial. This section outlines a general method for assessing the photocatalytic efficiency of flavin derivatives in the degradation of a model pollutant, such as a dye or an organic substrate.

Materials and Equipment
  • Flavin derivative (e.g., riboflavin, lumiflavin, roseoflavin)

  • Model substrate (e.g., methylene blue, rhodamine B, 4-nitrophenol)

  • Solvent (e.g., deionized water, buffer solution, organic solvent)

  • Visible light source (e.g., blue LED lamp with a specific wavelength and power output)

  • Reaction vessel (e.g., quartz cuvette, glass vial)

  • Magnetic stirrer

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system (optional, for more accurate quantification)

Experimental Workflow

The following diagram outlines the key steps in determining the photocatalytic efficiency of a flavin derivative.

Experimental_Workflow start Start prep_solution Prepare Reaction Mixture (Flavin + Substrate + Solvent) start->prep_solution dark_control Equilibrate in the Dark (Adsorption-Desorption Equilibrium) prep_solution->dark_control initial_sample Take Initial Sample (t=0) dark_control->initial_sample irradiate Irradiate with Visible Light (Constant Stirring) initial_sample->irradiate sampling Take Samples at Regular Time Intervals irradiate->sampling sampling->irradiate Continue Irradiation analysis Analyze Samples (UV-Vis or HPLC) sampling->analysis data_processing Calculate Degradation Efficiency and Reaction Rate analysis->data_processing end End data_processing->end

Caption: Experimental workflow for efficiency determination.

Step-by-Step Procedure
  • Preparation of Reaction Mixture:

    • Prepare a stock solution of the flavin derivative and the model substrate in the chosen solvent.

    • In the reaction vessel, mix the flavin and substrate solutions to achieve the desired final concentrations. A typical starting point would be 10-50 µM for the flavin and 10-100 µM for the substrate.

  • Dark Adsorption:

    • Before irradiation, stir the reaction mixture in the dark for a defined period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the photocatalyst and the substrate.

  • Initiation of Photocatalysis:

    • Take an initial sample (t=0) just before turning on the light source.

    • Position the reaction vessel at a fixed distance from the light source and begin irradiation under constant stirring.

  • Monitoring the Reaction:

    • Withdraw aliquots of the reaction mixture at regular time intervals (e.g., every 5, 10, or 15 minutes).

    • Immediately analyze the samples to determine the concentration of the remaining substrate.

  • Analysis:

    • UV-Vis Spectrophotometry: Measure the absorbance of the substrate at its characteristic maximum wavelength (λ_max). The concentration can be determined using a pre-established calibration curve.

    • HPLC: For a more precise quantification, especially in complex matrices, separate and quantify the substrate using an appropriate HPLC method.

  • Data Analysis:

    • Calculate the degradation efficiency (%) at each time point using the formula: Degradation Efficiency (%) = ((C₀ - Cₜ) / C₀) * 100 where C₀ is the initial concentration of the substrate and Cₜ is the concentration at time t.

    • Determine the apparent first-order rate constant (k_app) by plotting ln(C₀/Cₜ) versus irradiation time. The slope of the linear fit will be k_app.

Quantum Yield Determination

For a more fundamental comparison of photocatalytic efficiency, the determination of the quantum yield (Φ) is recommended. This requires the use of chemical actinometry to measure the photon flux of the light source.[12] Potassium ferrioxalate is a commonly used chemical actinometer for the visible region.[12]

The quantum yield is calculated as: Φ = (Rate of substrate degradation) / (Rate of photon absorption)

Chemical Structures of Compared Flavin Derivatives

The subtle structural differences between flavin derivatives have a profound impact on their photocatalytic activity.

Flavin_Structures cluster_riboflavin Riboflavin cluster_lumiflavin Lumiflavin cluster_roseoflavin Roseoflavin riboflavin riboflavin lumiflavin lumiflavin roseoflavin roseoflavin

Caption: Chemical structures of flavin derivatives.

Conclusion and Future Outlook

The choice of a flavin photocatalyst should be guided by the specific requirements of the application. Riboflavin offers a readily available and effective option for many transformations. Lumiflavin may provide enhanced photostability, while roseoflavin's unique photophysical properties open avenues for catalysis with longer wavelength light.

The field of flavin photocatalysis is continually evolving, with ongoing research focused on the synthesis of novel flavin derivatives with tailored redox potentials and absorption profiles.[13] By understanding the fundamental principles and employing standardized experimental protocols as outlined in this guide, researchers can effectively harness the power of these remarkable biomolecules for a wide range of applications, from organic synthesis to environmental remediation and photodynamic therapy.[4]

References

  • Unlocking flavin photoacid catalysis through electrophotochemistry.
  • Flavin-Mediated Photocatalysis Provides a General Platform for Sulfide C–H Functionalization.
  • Mechanism of ultrafast flavin photoreduction in the active site of flavoenzyme LSD1 histone demethylase. Royal Society of Chemistry.
  • Flavin bioorthogonal photoc
  • Synthetic applications of flavin photoc
  • Riboflavin and Its Derivates as Potential Photosensitizers in the Photodynamic Tre
  • Mechanism of ultrafast flavin photoreduction in the active site of flavoenzyme LSD1 histone demethylase.
  • Synthetic applications of flavin photoc
  • Photochemical properties of flavin derivatives.
  • NMR Spectroscopic Investigations on Flavin Catalyzed Photooxidations.
  • Synthesis of flavin based dyes. Reagents and conditions: (i) isobutyryl...
  • Investigating the photosensitization activities of flavins irradiated by blue LEDs.
  • Flavin photoc
  • Spectroscopy and photophysics of flavin related compounds: Riboflavin and iso-(6,7).
  • Chemical structures of flavin derivatives investigated in this work...
  • Riboflavin and Its Derivates as Potential Photosensitizers in the Photodynamic Treatment of Skin Cancers.
  • A Comparative Analysis of Lumiflavin and Other Flavin Deriv
  • Flavin-based photosensitizers activated upon blue light excitation.
  • Investigating the photosensitization activities of flavins irradiated by blue LEDs.
  • Photochemistry of flavins in aqueous and organic solvents.
  • Flavin-Polydopamine Hybrid Photoc
  • Photosensitizing effect of riboflavin, lumiflavin, and lumichrome on the generation of vol
  • Experimental Approach for Efficiency Determination of Photocatalytic Hydrogen Evolution.
  • Mechanism of Riboflavin Destruction under Light.
  • Photosensitizing Effect of Riboflavin, Lumiflavin, and Lumichrome on the Generation of Volatiles in Soy Milk.

Sources

The Specialized Role of Lumiflavin 5-Oxide: A Comparative Guide for Advanced Flavin Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The world of flavin analysis is dominated by a familiar cast of characters: Riboflavin, FMN, and FAD. These molecules are the quintessential targets in nutritional, biomedical, and industrial research. Consequently, they have long served as the primary reference standards for analytical quantification. However, as our understanding of flavin biochemistry deepens, the need for more specialized standards becomes critical. This guide introduces Lumiflavin 5-Oxide, a compound moving from the realm of enzymatic curiosity to a key analytical tool, and compares its unique application against traditional flavin standards.

Part 1: The Emergence of a New Flavin Redox State: Understanding the N5-Oxide

For decades, flavin chemistry was understood through its three primary redox states: the oxidized quinone, the one-electron reduced semiquinone, and the two-electron reduced hydroquinone. This changed with the characterization of a "superoxidized" state, the Flavin N5-Oxide.[1][2] This is not merely a theoretical molecule; it has been identified as a stable, catalytically active intermediate in a novel class of flavoenzymes, including EncM, DszA, and RutA.[3][4] In these enzymes, the N5-oxide is the key species that transfers an oxygen atom to a substrate, a role previously thought to be exclusive to unstable C4a-peroxyflavin intermediates.[5][6]

The discovery of this new, stable flavin state has significant implications. It represents a previously overlooked metabolite and a potential degradation product. For drug development professionals working with flavin-based compounds or monitoring the effects of drugs on flavoenzymes, the ability to detect and quantify such N5-oxide species is crucial for understanding mechanisms of action and potential off-target effects.

Flavin_Structures cluster_0 Traditional Flavin Core cluster_1 N5-Oxide Flavin Core Flavin Isoalloxazine Ring Flavin_N5_Oxide Isoalloxazine N5-Oxide Flavin->Flavin_N5_Oxide Oxidation at N5 Position

Caption: Comparison of the core flavin structure and its N5-Oxide variant.

Part 2: this compound: A Profile as a Reference Standard

This compound is the N5-oxide derivative of lumiflavin, the photolytic breakdown product of riboflavin. While its parent compound, lumiflavin, is often used as a simplified model for studying the photophysical properties of the isoalloxazine ring system, this compound has emerged with a more specific and vital application.[7][8] It is now commercially available as a synthetic analytical reference standard, primarily for the identification of impurities in lumiflavin and other pharmaceutical compounds.[9]

The causal logic for its use is straightforward: in any process involving flavins—be it pharmaceutical synthesis, stability testing of a vitamin-fortified product, or metabolic studies—degradation or enzymatic side-reactions can occur. The formation of an N5-oxide is one such possibility. Without a certified reference standard, positively identifying and accurately quantifying this specific molecule in a complex mixture via techniques like HPLC-MS would be ambiguous at best. The availability of this compound provides the necessary benchmark for method validation, ensuring specificity and accuracy.

Part 3: A Comparative Analysis: Application-Specific Roles of Flavin Standards

A direct performance comparison of this compound with other flavin standards for general-purpose flavin quantification is not appropriate, as they are designed for different tasks. The choice of a standard is dictated entirely by the analytical question being asked. The following table and discussion frame the comparison around their intended applications.

FeatureThis compoundLumiflavinRiboflavin (RF)FMN / FAD
IUPAC Name 7,8,10-trimethyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione[10]7,8,10-trimethylbenzo[g]pteridine-2,4-dione[7]7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dionePhosphorylated and Adenosylated derivatives of Riboflavin
Molecular Weight 272.26 g/mol [10]256.26 g/mol [7]376.36 g/mol 456.34 g/mol (FMN) / 785.55 g/mol (FAD)
Primary Application Impurity & metabolite identification; Standard for N5-oxide species.[9]Photophysical studies; Simplified flavoprotein model.[8]Quantification of Vitamin B2 in food, feed, and clinical samples.Quantification of specific, biologically active coenzyme forms in tissues and cells.[11]
Key Advantage High specificity for a unique metabolic/degradation product.Simpler structure, good solubility in organic solvents.The nutritional parent compound; widely available and well-characterized.Directly measures the biologically functional forms.
Limitation Not suitable for general RF, FMN, or FAD quantification.Lacks the ribityl chain, making it less representative of biological flavins.Photolabile, especially in alkaline solutions, converting to lumiflavin.Less stable than Riboflavin; FAD is prone to hydrolysis to FMN.

Expert Insights:

  • When to Choose this compound: Select this standard when your objective is to confirm the identity of a specific peak in your chromatogram that you hypothesize is an N5-oxide metabolite or impurity. It is essential for forced degradation studies in pharmaceutical development and for advanced metabolomics research exploring flavin-related pathways.

  • When to Choose Traditional Standards: For quantifying total flavin content or the specific concentrations of RF, FMN, and FAD in biological matrices, these remain the gold-standard choices. Their use is well-established in countless validated methods.[11]

Part 4: Experimental Protocol: HPLC-Based Flavin Analysis and Adaptation for Novel Standards

The trustworthiness of any analytical method relies on a robust, validated protocol. Below is a foundational High-Performance Liquid Chromatography (HPLC) method for the separation of common flavins. This protocol is designed as a self-validating system that can be adapted and qualified for the inclusion of new standards like this compound.

Foundational HPLC Protocol for Flavin Separation
  • System Preparation:

    • HPLC System: A gradient liquid chromatograph equipped with a fluorescence detector (FLD) and a UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice. Maintain column temperature at 30-40 °C for reproducibility.

    • Wavelengths:

      • Fluorescence: Excitation at ~445 nm, Emission at ~525 nm. This is highly sensitive for RF, FMN, and Lumiflavin. The fluorescence properties of this compound are not well-documented and must be determined empirically.

      • UV-Vis: Monitor at ~445 nm for the primary absorbance peak and ~266 nm for the isoalloxazine ring system. This allows for the detection of all flavin species, including FAD which has lower fluorescence quantum yield.

  • Reagents and Mobile Phase:

    • Solvent A: 0.1% Formic Acid or 50 mM Sodium Phosphate buffer, pH 3.0.

    • Solvent B: Acetonitrile or Methanol.

    • Standard Preparation: Prepare stock solutions of Riboflavin, FMN, FAD, Lumiflavin, and this compound (if available) in a suitable solvent (e.g., 50% Methanol/Water or Solvent A). Protect from light at all times by using amber vials and covering glassware with foil. Store at 2-8 °C.[9]

  • Chromatographic Method:

    • Flow Rate: 0.8 - 1.2 mL/min.

    • Injection Volume: 10 - 20 µL.

    • Example Gradient:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 60% A, 40% B

      • 20-25 min: Hold at 60% A, 40% B

      • 25-26 min: Return to 95% A, 5% B

      • 26-35 min: Column re-equilibration.

    • This gradient is a starting point and must be optimized for your specific column and analytes.

Protocol Adaptation and Validation for this compound

This is the critical step for incorporating a new standard into a self-validating system.

  • Standard Characterization:

    • Inject a pure standard of this compound into the HPLC system using the foundational protocol.

    • Determine its retention time.

    • Acquire its full UV-Vis spectrum using the DAD to identify its absorbance maxima (λ_max).

    • If using fluorescence, scan for its optimal excitation and emission wavelengths.

  • Method Specificity:

    • Prepare a mixed standard solution containing all five flavins (RF, FMN, FAD, Lumiflavin, and this compound).

    • Run the gradient program and ensure that all five peaks are baseline-resolved. Adjust the gradient slope, mobile phase composition, or even column chemistry if co-elution occurs.

  • Calibration and Linearity:

    • Prepare a series of at least five dilutions of the this compound standard to create a calibration curve.

    • Inject each concentration in triplicate.

    • Plot the peak area versus concentration and perform a linear regression. The coefficient of determination (r²) should be >0.995 for a linear method.

  • Quantification in Samples:

    • Once the method is validated, unknown samples can be analyzed. The concentration of this compound in the sample is determined by interpolating its peak area from the validated calibration curve.

HPLC_Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis Prep Prepare Mixed Standards (RF, FMN, FAD, LF, LF-5-Oxide) Optimize Optimize HPLC Gradient for Baseline Resolution Prep->Optimize Inject Inject Pure LF-5-Oxide Standard Characterize Determine Retention Time & Spectral Properties Inject->Characterize Characterize->Optimize Calibrate Generate Calibration Curve (Linearity & Range) Optimize->Calibrate Validate Validate Method (Accuracy, Precision, Specificity) Calibrate->Validate SamplePrep Prepare Unknown Sample Validate->SamplePrep SampleRun Run Sample on Validated HPLC Method SamplePrep->SampleRun Quantify Identify & Quantify LF-5-Oxide Using Calibration Curve SampleRun->Quantify

Sources

A Structural Comparison of Lumiflavin 5-Oxide and Other Flavin N-Oxides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth structural comparison of Lumiflavin 5-Oxide and other flavin N-oxides, offering valuable insights for researchers, scientists, and professionals in drug development. By integrating experimental data with computational analysis, we aim to elucidate the subtle yet significant structural variations and their functional implications.

Introduction: The Versatile World of Flavins and their N-Oxides

Flavins, such as riboflavin (Vitamin B2) and its derivatives flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), are cornerstone molecules in biological systems. Their isoalloxazine ring system is a hub of redox activity, capable of accepting and donating one or two electrons, which makes them essential cofactors for a vast array of enzymes involved in metabolism, DNA repair, and light sensing.[1]

The chemical versatility of the flavin scaffold is further expanded by modifications, including the formation of N-oxides. A flavin N-oxide is formed when an oxygen atom is attached to one of the nitrogen atoms of the isoalloxazine ring. Of particular interest is the N(5)-oxide, which has been identified as a stable, catalytically active species in certain flavoenzymes, such as EncM, a bacterial monooxygenase involved in antibiotic biosynthesis.[1][2][3] This discovery has opened new avenues of research into the catalytic mechanisms of flavoenzymes and the potential of flavin N-oxides as novel chemical entities.

This guide will focus on the structural characteristics of this compound, a key model compound, and compare it with other flavin N-oxides, providing a framework for understanding their structure-function relationships.

The Architecture of Flavins: A Visual Primer

To understand the structural nuances of flavin N-oxides, it is essential to first grasp the fundamental structure of the isoalloxazine ring and the conventional numbering of its atoms.

Caption: Core structure of the isoalloxazine ring with atom numbering. The N(5) position, a key site for N-oxide formation, is highlighted.

In Focus: The Structure of this compound

Lumiflavin is a photodegradation product of riboflavin and serves as a simpler, yet representative, model for the isoalloxazine ring system, as it lacks the ribityl side chain.[4] The introduction of an oxygen atom at the N(5) position to form this compound induces significant changes in the geometry and electronic properties of the molecule.

Key Structural Features (Predicted):

  • Planarity: The isoalloxazine ring in oxidized flavins is nearly planar. However, the N(5)-oxide group is expected to cause a slight puckering of the central pyrazine ring.

  • Bond Lengths: The N(5)-O bond will introduce a new structural parameter. The C(4a)-N(5) and N(5)-C(10a) bond lengths are likely to be elongated compared to the parent lumiflavin due to the electron-withdrawing effect of the N-oxide oxygen.

  • Electronic Distribution: The N-oxide oxygen is a strong electron-withdrawing group, which will significantly alter the electron density distribution across the isoalloxazine ring. This has profound implications for the molecule's reactivity and spectroscopic properties.

A Comparative Analysis: this compound vs. Other Flavin N-Oxides

The structural principles observed in this compound can be extended to other flavin N-oxides, such as those derived from riboflavin and FMN. The primary differences will arise from the nature of the substituent at the N(10) position.

FeatureThis compoundRiboflavin 5-Oxide (Predicted)FMN 5-Oxide (in EncM)
N(10) Substituent Methyl groupRibityl chainPhosphorylated ribityl chain
Overall Geometry Near-planar isoalloxazine ring with slight puckering at N(5).Similar to this compound, with the flexible ribityl chain.The protein environment likely influences the conformation of the isoalloxazine ring and the phosphate group.
Hydrogen Bonding Potential for intermolecular H-bonding involving the N-oxide oxygen.The ribityl hydroxyl groups provide additional sites for intra- and intermolecular H-bonding.Extensive H-bonding network with active site residues, crucial for stabilizing the N-oxide.[6]
Solubility Moderately soluble in organic solvents.The ribityl chain enhances water solubility compared to lumiflavin.[7]The phosphate group confers high water solubility.

Experimental Workflows for Structural Elucidation

The determination of the precise three-dimensional structure of flavin N-oxides relies on a combination of experimental techniques and computational modeling.

X-Ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining molecular structures at atomic resolution.[8][9]

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Analysis synthesis Synthesis & Purification crystal Crystal Growth synthesis->crystal diffraction X-ray Diffraction crystal->diffraction data_proc Data Processing diffraction->data_proc structure_sol Structure Solution data_proc->structure_sol refinement Refinement structure_sol->refinement validation validation refinement->validation Validation & Deposition

Caption: A generalized workflow for structure determination by X-ray crystallography.

Detailed Protocol: Crystallization of Small Organic Molecules

  • Purification: The compound of interest must be of high purity. This is typically achieved by chromatography or recrystallization.

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.[10]

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.[10]

  • Vapor Diffusion:

    • Dissolve the compound in a solvent in which it is readily soluble (the "good" solvent).

    • Place this solution in a small, open vial.

    • Place the vial in a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "bad" solvent), but which is miscible with the "good" solvent.

    • Slow diffusion of the "bad" solvent's vapor into the "good" solvent will gradually decrease the compound's solubility, promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), they can be carefully harvested for X-ray analysis.[11]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic structure of flavins in solution and in the solid state.[12][13][14] 13C and 15N NMR are particularly informative for characterizing the isoalloxazine ring.

Key Insights from NMR:

  • Chemical Shifts: The chemical shifts of the carbon and nitrogen atoms in the isoalloxazine ring are sensitive to changes in electron density. The formation of an N-oxide at N(5) will induce significant changes in the chemical shifts of N(5), C(4a), and C(10a).

  • Hydrogen Bonding: NMR can be used to study hydrogen bonding interactions, which are crucial for the stability and reactivity of flavins in biological systems.[15]

  • Conformation: In solution, NMR can provide information about the conformational dynamics of the molecule, including the orientation of the N(10) substituent.

Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.[16][17] It is an invaluable tool for complementing experimental data and for predicting the properties of molecules for which experimental data is scarce.

Applications of DFT in Flavin N-Oxide Research:

  • Geometry Optimization: DFT can be used to predict the lowest-energy three-dimensional structure of a molecule, providing information on bond lengths, bond angles, and dihedral angles.[18][19]

  • Electronic Properties: DFT calculations can provide insights into the distribution of electron density, molecular orbital energies, and other electronic properties that govern reactivity.

  • Spectroscopic Prediction: DFT can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.

Functional Implications of Structural Variations

The structural differences between this compound and other flavin N-oxides, as well as their parent flavins, have significant functional consequences:

  • Redox Potential: The strongly electron-withdrawing N-oxide group is expected to increase the redox potential of the flavin, making it a more potent oxidizing agent.

  • Reactivity: The altered electronic structure at the N(5)-C(4a) locus can lead to novel reactivity patterns, as seen in the Favorskii-type rearrangement catalyzed by EncM.[2][3]

  • Enzyme-Cofactor Interactions: In a biological context, the N-oxide can form specific hydrogen bonds with active site residues, which can be crucial for positioning the cofactor for catalysis.[6] The nature of the N(10) substituent also plays a key role in the anchoring of the cofactor within the enzyme.

Conclusion

The study of this compound and other flavin N-oxides reveals a fascinating layer of complexity in the already diverse chemistry of flavins. The introduction of an oxygen atom at the N(5) position induces significant structural and electronic perturbations, leading to altered reactivity and biological function. A multi-pronged approach, combining high-resolution structural analysis by X-ray crystallography, detailed electronic characterization by NMR spectroscopy, and predictive computational modeling with DFT, is essential for a comprehensive understanding of these intriguing molecules. The insights gained from such studies are not only of fundamental chemical interest but also hold promise for the design of novel catalysts and therapeutic agents.

References

  • Geometry optimization: what happens in the algorithm? - Matter Modeling Stack Exchange. (2021-03-18). Available from: [Link]

  • NMR spectroscopy on flavins and flavoproteins - PubMed. Available from: [Link]

  • Reduced Flavin: NMR investigation of N(5)-H exchange mechanism, estimation of ionisation constants and assessment of properties as biological catalyst - PubMed Central. (2005-11-25). Available from: [Link]

  • 15N Solid-State NMR as a Probe of Flavin H-bonding - PMC - PubMed Central. Available from: [Link]

  • Geometry optimization in density functional methods | Request PDF - ResearchGate. Available from: [Link]

  • NMR Spectroscopy on Flavins and Flavoproteins - Springer Nature Experiments. Available from: [Link]

  • Density Functional Theory (DFT) - NWChem. Available from: [Link]

  • NMR Spectroscopy on Flavins and Flavoproteins | Request PDF - ResearchGate. Available from: [Link]

  • Oxidation of Flavin by Molecular Oxygen: Computational Insights into a Possible Radical Mechanism - PMC - PubMed Central. Available from: [Link]

  • On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. - arXiv. (2025-01-21). Available from: [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - MDPI. Available from: [Link]

  • Computational Study on Flavin-Catalyzed Aerobic Dioxygenation of Alkenyl Thioesters: Decomposition of Anionic Peroxides | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. (2024-09-14). Available from: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023-03-01). Available from: [Link]

  • X-ray Crystallography - Creative BioMart. Available from: [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. Available from: [Link]

  • Structure determination of riboflavin by synchrotron high-resolution powder X-ray diffraction. Available from: [Link]

  • Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis - MDPI. Available from: [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. Available from: [Link]

  • X-ray crystallography - Wikipedia. Available from: [Link]

  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - MDPI. Available from: [Link]

  • Enzymatic control of dioxygen binding and functionalization of the flavin cofactor - PNAS. (2018-04-23). Available from: [Link]

  • Understanding the Solid-State Structure of Riboflavin through a Multitechnique Approach. (2024-08-07). Available from: [Link]

  • Structural characterization of oxidized lumiflavin hydrochloride hydrate: Comparison with the hydrogen bonding at the cofactor of flavoproteins - Portail de la recherche de l'Université de Namur. (1994-09-01). Available from: [Link]

  • Computational Study on Flavin-Catalyzed Aerobic Dioxygenation of Alkenyl Thioesters: Decomposition of Anionic Peroxides. | Semantic Scholar. Available from: [Link]

  • Flavin-N5-oxide: A new, catalytic motif in flavoenzymology - PMC - PubMed Central. (2017-08-05). Available from: [Link]

  • Biochemical Establishment and Characterization of EncM's Flavin-N5-oxide Cofactor | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]

  • ANALYSIS OF ACID-BASE PROPERTIES OF RIBOFLAVIN CALCULATED VIA SEMI-EMPIRICAL METHODS. Available from: [Link]

  • Molecular complex of lumiflavin and 2-aminobenzoic acid: crystal structure, crystal spectra, and solution properties - PubMed. Available from: [Link]

  • (PDF) Structure determination of riboflavin by synchrotron high-resolution powder X-ray diffraction - ResearchGate. (2022-01-13). Available from: [Link]

  • Riboflavin | C17H20N4O6 | CID 493570 - PubChem - NIH. Available from: [Link]

  • Biochemical Establishment and Characterization of EncM's Flavin-N5-oxide Cofactor | Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • This compound | C13H12N4O3 | CID 12512375 - PubChem - NIH. Available from: [Link]

  • Molecular Complex of Lumiflavin and 2-Aminobenzoic Acid: Crystal Structure, Crystal Spectra, and Solution Properties - KOPS. Available from: [Link]

  • Lumiflavin | C13H12N4O2 | CID 66184 - PubChem - NIH. Available from: [Link]

Sources

A Senior Application Scientist's Guide: Rigorous Specificity Assessment of Lumiflavin 5-Oxide in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the quest for precise and reproducible data is paramount. The introduction of novel biochemical probes offers exciting avenues for discovery, but this excitement must be tempered with rigorous validation. This is particularly true for reactive molecules like Lumiflavin 5-Oxide (Flavin-N5-Oxide), a recently elucidated catalytic motif in flavoenzymology.[1][2] While its potent oxygenating capacity presents significant opportunities, it also raises critical questions about specificity. Is the observed signal a true reflection of target engagement, or an artifact of non-specific reactivity?

This guide provides a comprehensive framework for researchers to systematically assess the specificity of this compound and similar flavin-based probes. We will move beyond simplistic protocols to explain the causal biochemistry behind each experimental choice, empowering you to design self-validating assays and interpret your results with confidence.

The Double-Edged Sword: Mechanism & Inherent Reactivity of Flavin-N5-Oxides

Flavoproteins are a cornerstone of biological redox chemistry. For decades, their catalytic activity was primarily associated with the formation of a transient C4a-(hydro)peroxyflavin intermediate.[3][4] However, recent discoveries have unveiled a new player: the Flavin-N5-Oxide, a stable, "superoxidized" flavin species.[3][5] This intermediate is utilized by several enzymes to perform challenging oxidation reactions.[6]

Its formation is intrinsically linked to molecular oxygen. A proposed mechanism involves the reaction of a reduced flavin with O₂, leading to the formation of a protonated superoxide and an anionic flavin semiquinone. These radicals can then couple at the N5 position, and subsequent elimination of water yields the potent Flavin-N5-Oxide cofactor.[7][8]

However, the very nature of the flavin isoalloxazine ring presents a fundamental challenge. Flavins are well-known photosensitizers that, upon exposure to visible light, can generate highly reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide radicals (O₂•⁻).[9][10][11] This photochemical reactivity represents a major potential pathway for non-specific, off-target effects in any assay, as these ROS can indiscriminately oxidize cellular components. Therefore, any assessment of a flavin-based probe's specificity must first disentangle its targeted biochemical activity from its potential photochemical artifacts.

G Fl_red Reduced Flavin (Fl_red) Fl_sq Flavin Semiquinone (Fl_sq•⁻) + Superoxide (O₂•⁻) Fl_red->Fl_sq  e⁻ transfer Fl_triplet Excited Triplet Flavin (³Fl*) Fl_red->Fl_triplet O2 Molecular Oxygen (O₂) O2->Fl_sq ROS ROS Generation (¹O₂, O₂•⁻) (Non-Specific Effects) O2->ROS Light Visible Light (hv) Light->Fl_triplet Photoexcitation Fl_N5O Flavin-N5-Oxide (Targeted Activity) Fl_sq->Fl_N5O Radical Coupling & Water Elimination Fl_triplet->ROS Energy Transfer

Figure 1: Dual reactivity pathways of flavins. Targeted biochemical activity proceeds via the Flavin-N5-Oxide, while non-specific effects can arise from photochemical ROS generation.

A Framework for Specificity Validation: The Principle of Orthogonal Testing

To build a compelling case for specificity, we must employ a series of orthogonal, or independent, experimental approaches. A single experiment is insufficient. A specific probe must yield a consistent, target-dependent signal across multiple, mechanistically distinct assays. Our framework is designed to systematically eliminate the most common sources of artifactual data.

G cluster_0 Experimental Validation Stages start Start: This compound Specificity Query p1 Protocol 1: Photochemical Reactivity Screen start->p1 Is the probe photochemically reactive? p2 Protocol 2: Cellular Target Engagement (Genetic) p1->p2 If Not, or if reactivity is controlled fail Conclusion: Probe Exhibits Off-Target Effects p1->fail If Yes, and uncontrollable p3 Protocol 3: Pharmacological Validation p2->p3 Is signal dependent on target presence? p2->fail If No end Conclusion: High Confidence in Probe Specificity p3->end Is signal blocked by known inhibitor? p3->fail If No

Figure 2: A logical workflow for the orthogonal assessment of probe specificity.

Core Experimental Protocols & Rationale

Here we detail the essential experiments. The causality behind each step is explained to underscore its importance in building a robust argument for specificity.

Protocol 1: Baseline Photochemical Reactivity & ROS Quenching

Expertise & Rationale: This is the foundational control experiment. Before any biological interpretation, we must characterize the probe's intrinsic photochemical behavior under your specific assay conditions (buffer, plate type, light source). As literature suggests, illuminated flavins produce superoxide and singlet oxygen.[9] We will use specific quenchers to diagnose the presence of these species. Superoxide dismutase (SOD) is an enzyme that specifically catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide, while sodium azide is a well-established quencher of singlet oxygen. Observing signal attenuation with these specific agents provides strong evidence that the signal is, at least in part, a ROS-mediated artifact.

Step-by-Step Methodology:

  • Prepare Reaction Mix: In a 96-well plate suitable for fluorescence, prepare your assay buffer containing this compound at its working concentration.

  • Establish Controls: Create the following conditions in triplicate:

    • A: No additions (Probe only).

    • B: + Superoxide Dismutase (SOD, e.g., 50 U/mL).

    • C: + Sodium Azide (NaN₃, e.g., 10 mM).

    • D: + N-Acetylcysteine (NAC, e.g., 5 mM, a general antioxidant).

    • E: No Probe (Buffer only).

  • Add ROS Sensor: To each well, add a general-purpose ROS indicator dye (e.g., H₂DCFDA).

  • Incubate (Light vs. Dark): Prepare two identical plates. Incubate one under your standard laboratory light conditions (or the light source of your plate reader) and the other wrapped completely in aluminum foil for 30-60 minutes.

  • Measure Fluorescence: Read the fluorescence of the ROS indicator dye according to the manufacturer's instructions.

  • Analyze Data: Subtract the background (Condition E). Compare the signal from the light-exposed plate to the dark plate. In the light-exposed plate, compare the signal of the probe alone (A) to the signals in the presence of quenchers (B, C, D).

Protocol 2: Cellular Target Engagement Using Genetic Controls

Expertise & Rationale: The gold standard for demonstrating on-target activity in a cellular environment is the use of genetic controls. If the probe's activity is truly specific to a target protein (e.g., an enzyme), then removing that protein from the cell should abolish the signal. This provides a cleaner interpretation than pharmacological inhibitors, which can have their own off-target effects.

Step-by-Step Methodology:

  • Cell Lines: Obtain or generate two cell lines:

    • Wild-Type (WT): A cell line that endogenously expresses your target of interest.

    • Knockout (KO) or shRNA Knockdown (KD): The same cell line in which the gene for your target has been functionally removed or its expression is stably suppressed.

  • Cell Plating: Plate both WT and KO/KD cells at equal densities and allow them to adhere overnight.

  • Probe Treatment: Treat both cell lines with a dose-response range of this compound. Include a vehicle-only control for each cell line.

  • Incubation: Incubate for the desired time period, ensuring consistent light exposure conditions for all plates.

  • Assay Readout: Perform your primary functional assay (e.g., measuring cell viability, a downstream metabolite, or a reporter gene).

  • Analyze Data: Normalize the data to the vehicle control for each cell line. A specific probe should elicit a dose-dependent effect in the WT cells but have a significantly blunted or no effect in the KO/KD cells.

Protocol 3: Pharmacological Validation by Competitive Inhibition

Expertise & Rationale: This orthogonal approach corroborates the findings from the genetic model. By pre-treating cells with a known, well-characterized, and structurally distinct inhibitor of the target, we can test if the probe is acting at the same site. If this compound binds to the same target, its effect should be competitively blocked by the pre-existing inhibitor.

Step-by-Step Methodology:

  • Cell Plating: Plate Wild-Type cells as described in Protocol 2.

  • Inhibitor Pre-treatment: Pre-treat cells with a saturating concentration of a known target inhibitor for its optimal duration (e.g., 1-2 hours). Include a vehicle-only control group.

  • Probe Addition: To both the inhibitor-treated and vehicle-treated cells, add this compound at a concentration known to give a robust signal (e.g., EC₅₀ or EC₈₀).

  • Incubation & Readout: Perform the incubation and assay readout as previously described.

  • Analyze Data: Compare the effect of this compound in the presence and absence of the competitor. A specific interaction will show a significant reduction in the probe's signal in the inhibitor-treated group.

Data Analysis and Interpretation: A Comparative Summary

To synthesize your findings, all quantitative data should be compiled into a clear, comparative table. This allows for an objective assessment of the probe's performance across all validation experiments.

Experimental Condition Parameter Measured Expected Result for a HIGHLY SPECIFIC Probe Observed Result (Hypothetical Data) Interpretation
Protocol 1: Photochemistry
This compound (Dark)ROS Signal (RFU)Baseline150 ± 20Minimal intrinsic reactivity.
This compound (Light)ROS Signal (RFU)Baseline8500 ± 450Warning: Strong photochemical ROS generation.
... + SOD (Light)ROS Signal (RFU)No Change4300 ± 300Signal is partially dependent on superoxide.
... + NaN₃ (Light)ROS Signal (RFU)No Change3900 ± 280Signal is partially dependent on singlet oxygen.
Protocol 2: Genetic Controls
WT Cells + Probe% Viability Change-50%-48% ± 5%Probe has expected effect in WT cells.
KO Cells + Probe% Viability Change0%-5% ± 3%Confidence: Effect is target-dependent.
Protocol 3: Pharmacology
WT Cells + Probe% Viability Change-50%-48% ± 5%Probe has expected effect.
WT Cells + Inhibitor + Probe% Viability Change0%-9% ± 4%Confidence: Probe acts via the expected target.

Final Recommendations

The utility of a reactive probe like this compound is directly proportional to the rigor with which it is validated.

  • Acknowledge Inherent Reactivity: Do not ignore the flavin core's photochemistry. It is not a flaw in the molecule, but a property that must be controlled for. Always run parallel experiments in the dark or with appropriate ROS quenchers.

  • Embrace Orthogonal Validation: Rely on a matrix of evidence from photochemical, genetic, and pharmacological controls. A consensus across these methods builds a powerful case for specificity.

  • Trust, but Verify: Every new assay, cell line, or experimental condition warrants a re-validation of your probe's specificity.

References

  • Lavi, R., Shainberg, A., Shneyvays, V., Hochauser, E., Isaac, A., Zinman, T., Friedmann, H., & Lubart, R. (2010). Detailed analysis of reactive oxygen species induced by visible light in various cell types. Lasers in Surgery and Medicine. [Link]

  • Adak, S., & Begley, T. P. (2017). Flavin-N5-oxide: A new, catalytic motif in flavoenzymology. Archives of Biochemistry and Biophysics. [Link]

  • Adak, S., & Begley, T. P. (2017). Flavin-N5-oxide: A new, catalytic motif in flavoenzymology. PubMed Central. [Link]

  • Teufel, R. (2016). Flavin‐N5‐oxide: A new redox state in flavin enzymology. ResearchGate. [Link]

  • Wang, B., Li, Y., Wang, Z., & Zhang, Q. (2022). Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. MDPI. [Link]

  • Adak, S., & Begley, T. P. (2016). Dibenzothiophene Catabolism Proceeds via a Flavin-N5-oxide Intermediate. Journal of the American Chemical Society. [Link]

  • Saleem-Batcha, R., Stull, F., & Palfey, B. A. (2018). N5 Is the New C4a: Biochemical Functionalization of Reduced Flavins at the N5 Position. Frontiers in Molecular Biosciences. [Link]

  • Odin, A. P., & Timofeev, V. I. (1998). Assessment of the genotoxic potential of riboflavin and lumiflavin. B. Effect of light. Mutation Research. [Link]

  • Chaiyen, P., & Suadee, C. (2020). Unifying and versatile features of flavin-dependent monooxygenases: Diverse catalysis by a common C4a-(hydro)peroxyflavin. Journal of Biological Chemistry. [Link]

  • Kar, R. K., Borin, V. A., Ding, Y., Matysik, J., & Schapiro, I. (2019). Spectroscopic Properties of Lumiflavin: A Quantum Chemical Study. Photochemistry and Photobiology. [Link]

  • Teufel, R., Stull, F., Meehan, M. J., Michaudel, Q., Dorrestein, P. C., Palfey, B., & Moore, B. S. (2015). Biochemical Establishment and Characterization of EncM's Flavin-N5-oxide Cofactor. ResearchGate. [Link]

  • Teufel, R., Stull, F., Meehan, M. J., Michaudel, Q., Dorrestein, P. C., Palfey, B., & Moore, B. S. (2015). Biochemical establishment and characterization of EncM's flavin-N5-oxide cofactor. Journal of the American Chemical Society. [Link]

  • Catanzano, F., Davi, E., Sciuto, E. L., & Ramadori, G. (2019). Flavin Oxidase-Induced ROS Generation Modulates PKC Biphasic Effect of Resveratrol on Endothelial Cell Survival. Antioxidants. [Link]

  • Lin, J. Y., Li, Y. C., & Chen, Y. C. (2023). An investigation of the influence of reactive oxygen species produced from riboflavin-5'-phosphate by blue or violet light on the inhibition of WiDr colon cancer cells. Photodiagnosis and Photodynamic Therapy. [Link]

  • Checa, J., & Aran, J. M. (2020). Overview of the Mechanisms of Oxidative Stress: Impact in Inflammation of the Airway Diseases. MDPI. [Link]

  • Teufel, R., Stull, F., Meehan, M. J., Michaudel, Q., Dorrestein, P. C., Palfey, B., & Moore, B. S. (2015). Biochemical Establishment and Characterization of EncM's Flavin-N5-oxide Cofactor. Journal of the American Chemical Society. [Link]

  • Miskoski, S., & García, N. A. (2012). On the generation and quenching of reactive-oxygen-species by aqueous vitamin B2 and serotonin under visible-light irradiation. Photochemical & Photobiological Sciences. [Link]

  • Adak, S., & Begley, T. P. (2017). Flavin-N5-oxide: A new, catalytic motif in flavoenzymology. PubMed. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Lumiflavin 5-Oxide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, safety-driven, and logistical information for the proper disposal of Lumiflavin 5-Oxide. As researchers and drug development professionals, our responsibility extends beyond the bench to ensure that all chemical waste is handled in a manner that protects ourselves, our colleagues, and the environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Due to the limited availability of specific safety data for this compound, the following procedures are conservatively based on the known hazards of its parent compound, Lumiflavine, and established best practices for hazardous chemical waste management.

Hazard Identification and Waste Characterization: The "Why" Behind the Procedure

Understanding the hazard profile of a chemical is the first step in determining its proper disposal pathway. The parent compound, Lumiflavine, provides our primary data for this assessment.

Known Hazards of the Parent Compound (Lumiflavine):

  • Health Hazard (GHS08): Lumiflavine is classified as "Suspected of causing genetic defects" (H341)[1]. This classification as a potential mutagen is the single most critical factor dictating its disposal. Any chemical with mutagenic potential must be treated as hazardous waste to prevent its release into the environment.

  • General Handling: Standard precautions include avoiding dust formation, preventing contact with skin and eyes, and using in a well-ventilated area[2][3].

Based on this profile, all waste streams containing this compound must be presumed hazardous. Disposal via sanitary sewer or general trash is strictly prohibited[1][2]. Your laboratory will generate several distinct waste streams, each requiring a specific collection and segregation strategy.

The Core Principle: Waste Segregation

The cardinal rule of chemical waste management is segregation. Improperly mixed chemicals can lead to violent reactions, the generation of toxic gases, or complicate the final disposal process, leading to significantly increased costs and safety risks. This compound waste must be segregated based on its physical state and the matrix it is in.

Decision Workflow for Waste Segregation

The following diagram outlines the critical decision-making process for segregating waste generated during work with this compound.

start Waste Generated (Containing this compound) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? start->is_liquid is_sharp Is it a sharp (needle, blade, broken glass)? is_solid->is_sharp Yes solid_container Solid Chemical Waste Container (e.g., Lined Pail) is_solid->solid_container No (Gloves, weigh boats, contaminated powder) is_sharp->solid_container No (e.g., Contaminated vial) sharps_container Chemically Contaminated Sharps Container (Puncture-Resistant) is_sharp->sharps_container Yes is_aqueous Is the solvent aqueous? is_liquid->is_aqueous Yes non_halogenated_container Non-Halogenated Solvent Waste (e.g., Acetone, Methanol) is_aqueous->non_halogenated_container No (Non-Halogenated Solvent) halogenated_container Halogenated Solvent Waste (e.g., DCM, Chloroform) is_aqueous->halogenated_container No (Halogenated Solvent) aqueous_container Aqueous Hazardous Waste Container is_aqueous->aqueous_container Yes

Caption: Decision tree for segregating this compound waste streams.

Step-by-Step Disposal Protocols

Follow these detailed methodologies for handling each waste stream. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times[2].

Protocol 3.1: Solid Waste Disposal

This stream includes neat this compound, contaminated weigh paper, paper towels, and single-use PPE like gloves.

  • Designate a Container: Use a clearly labeled container, such as a plastic pail with a lid or a double-bagged, heavy-duty bag in a dedicated waste bin[4].

  • Labeling: Immediately label the container "Hazardous Waste" and list "this compound contaminated debris" as the contents.

  • Collection: Place all solid waste directly into this container. Do not mix with regular trash.

  • Closure: Keep the container sealed when not in use[5][6].

Protocol 3.2: Liquid Waste in Organic Solvents

This is the most common liquid waste stream, often generated from reactions or chromatography.

  • Segregate by Solvent Type: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated solvents[7]. This is crucial as mixing these types of solvents makes disposal more complex and expensive.

  • Select Compatible Containers: Use containers made of a material compatible with the solvent (e.g., glass or appropriate plastic solvent safety cans)[7]. Ensure the container has a secure, vapor-tight screw cap.

  • Labeling: Label the container "Hazardous Waste" before adding any waste. List all chemical constituents, including "this compound" and all solvents, with estimated percentages[6].

  • Collection: Using a funnel, carefully pour the waste into the designated container. Avoid overfilling; containers should never be filled to more than 90% capacity to allow for vapor expansion[5][8].

  • Closure: Securely cap the container immediately after use. Do not leave a funnel in the opening[7].

Protocol 3.3: Liquid Waste in Aqueous Solutions

Aqueous solutions containing this compound must not be poured down the drain[1][2].

  • Designate a Container: Use a dedicated, compatible container (glass or polyethylene) for aqueous hazardous waste.

  • Labeling: Label the container "Hazardous Waste" and list all contents, including "this compound" and "Water," with percentages.

  • pH Consideration: If the solution is strongly acidic or basic (pH < 5 or > 12), it must be collected as corrosive waste[9]. Do not attempt to neutralize highly concentrated solutions unless it is part of a validated laboratory procedure. Consult your institution's Environmental Health & Safety (EH&S) office.

  • Collection and Storage: Collect the waste as described for organic solvents, ensuring the container is securely capped and stored properly.

Protocol 3.4: Contaminated Labware and Sharps
  • Reusable Labware (Glassware):

    • Rinse the glassware three times with a suitable solvent (one that readily dissolves this compound).

    • The first two rinsates are considered hazardous waste and must be collected in the appropriate liquid waste container (e.g., non-halogenated solvent waste).

    • The third rinsate can often be disposed of according to institutional policy, but collecting it as hazardous waste is the most conservative approach.

    • After triple rinsing, the glassware can typically be washed normally.

  • Disposable Labware (Pipette tips, vials):

    • Dispose of these items as solid hazardous waste (Protocol 3.1).

  • Contaminated Sharps (Needles, broken glass):

    • Place all chemically contaminated sharps into a dedicated, puncture-resistant "Chemically Contaminated Sharps" container[10].

    • Label the container clearly with its contents. Do not mix with biohazardous sharps.

Container Labeling and Storage

Proper labeling and storage are mandated by regulatory bodies like the EPA and are essential for safety and compliance.

RequirementSpecificationRationale
Primary Label The words "HAZARDOUS WASTE" must be prominently displayed[6].Clearly identifies the container's contents as regulated waste, preventing accidental misuse or improper disposal.
Contents List the full chemical name of all constituents. No formulas or abbreviations[6].Ensures disposal technicians fully understand the container's contents to handle it safely and choose the correct disposal method.
Concentration Provide an estimated percentage for each component.Informs the disposal facility about the concentration of hazards, which is critical for profiling and incineration.
Accumulation Date The date you first add waste to the container.Satellite Accumulation Areas (SAAs) have time limits for storing waste (e.g., up to 1 year for a partially filled container)[9].

All waste containers must be stored in a designated Satellite Accumulation Area (SAA) , which should be located at or near the point of generation (e.g., in the laboratory fume hood)[6][9]. This area must be managed to prevent spills and keep incompatible waste types segregated (e.g., acids away from bases, oxidizers away from flammables)[8][9].

Final Disposal Pathway

The ultimate disposal of this compound waste is not performed by the individual researcher. Your responsibility is to ensure its safe and compliant collection, segregation, and storage.

  • Contact EH&S: When a waste container is 90% full, contact your institution's Environmental Health & Safety (EH&S) office to schedule a pickup[6].

  • Professional Disposal: EH&S will transport the waste to a central accumulation facility before it is transferred to a licensed chemical waste disposal company.

  • Method of Destruction: The most probable method for final disposal is controlled high-temperature incineration in a facility equipped with flue gas scrubbing technology[2]. This process effectively destroys the organic molecule, preventing its release into the environment.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research is conducted with the highest standards of environmental stewardship.

References

  • Safety Data Sheet: Lumiflavine . Chemos GmbH&Co.KG. [Link]

  • Chemical Waste Disposal Guidelines . Emory University, Department of Chemistry. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University, Environmental Health & Safety. [Link]

  • Safety data sheet - Riboflavin . CPAChem. [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison, Biomedical Engineering. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University, Research Safety. [Link]

  • Hazardous Waste Guide . University of Tennessee Institute of Agriculture, Safety Office. [Link]

Sources

A Comprehensive Guide to the Safe Handling and Disposal of Lumiflavin 5-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Hazard Assessment

Lumiflavin 5-Oxide presents a multi-faceted hazard profile that demands careful consideration:

  • Suspected Mutagenicity: Based on the classification of Lumiflavin, this compound should be handled as a substance suspected of causing genetic defects[1]. Regulations from bodies such as the European Chemicals Agency (ECHA) and the U.S. Occupational Safety and Health Administration (OSHA) provide a framework for handling such materials to minimize exposure[2][3][4].

  • Organic N-Oxide Reactivity: N-oxide functionalities can impart oxidative properties and may be sensitive to heat, shock, or friction, similar to organic peroxides[5]. They can also release toxic fumes, such as nitrogen oxides, under fire conditions[6].

  • Inhalation and Dermal Contact: As a powdered substance, this compound poses a risk of inhalation and dermal exposure. It is crucial to prevent the formation of dust and aerosols during handling[7].

A summary of the primary hazards and corresponding safety measures is provided in the table below.

Hazard CategoryPotential RisksRecommended Safety Precautions
Health Hazard Suspected of causing genetic defects (Germ Cell Mutagenicity, Category 2)[1]. May cause skin, eye, and respiratory irritation[8].Handle in a designated area. Use appropriate Personal Protective Equipment (PPE). Avoid creating dust.
Chemical Reactivity Potential for oxidative reactions. May be sensitive to heat, light, and friction. Can decompose to release toxic fumes[6].Store away from heat and incompatible materials. Handle with non-sparking tools.
Physical Hazard Fine powder can be easily dispersed in the air, leading to inhalation risk[7].Handle in a well-ventilated area, preferably a fume hood.

Operational Plan: From Receipt to Disposal

A systematic approach to the lifecycle of this compound in the laboratory is critical for ensuring safety.

Procurement and Storage
  • Procurement: Whenever possible, purchase the smallest quantity of this compound necessary for your experimental needs to minimize storage and disposal requirements.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition[9].

    • Keep the container tightly sealed to prevent absorption of moisture and contamination.

    • Store separately from incompatible materials such as strong acids, bases, and reducing agents.

    • The storage area should be clearly marked with appropriate hazard warnings.

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory when handling this compound. The following provides a step-by-step guide for the selection and use of appropriate PPE.

Mandatory PPE includes:

  • Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes and dust[7].

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, that have been inspected for integrity before use are essential. For prolonged contact, consider double-gloving[9].

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned. For larger quantities or procedures with a higher risk of spillage, a chemically impervious suit may be necessary[7].

  • Respiratory Protection: All handling of powdered this compound should be conducted in a certified chemical fume hood to control airborne particles. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used[7].

The following diagram illustrates the workflow for selecting and donning the necessary PPE.

PPE_Workflow PPE Selection and Donning Workflow for this compound cluster_prep Preparation cluster_donning Donning Sequence Assess_Task Assess Task and Potential Exposure Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Don_Coat 1. Don Lab Coat Select_PPE->Don_Coat Don_Gloves 2. Don Inner Gloves (if double-gloving) Don_Coat->Don_Gloves Don_Goggles 3. Don Safety Goggles Don_Gloves->Don_Goggles Don_Outer_Gloves 4. Don Outer Gloves Don_Goggles->Don_Outer_Gloves Proceed_to_Handling Proceed_to_Handling Don_Outer_Gloves->Proceed_to_Handling Ready for Handling

Caption: A workflow for the selection and proper sequence of donning PPE.

Handling Procedures
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.

  • Ventilation: Ensure adequate ventilation at all times. All procedures that may generate dust should be performed in a fume hood[7].

  • Weighing: When weighing, use a balance inside a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid Contamination: Do not return unused material to the original container to prevent contamination[10].

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[6].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert others.

  • Personal Protection: Before attempting to clean up a spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, cover with an inert absorbent material such as vermiculite or sand.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Use non-sparking tools for this process[7].

  • Decontamination: Clean the spill area with a suitable decontaminating solution, followed by a thorough wash with soap and water.

  • Waste Disposal: All materials used for spill cleanup should be disposed of as hazardous waste.

The following diagram outlines the logical steps for responding to a chemical spill.

Spill_Response Spill Response Protocol for this compound Spill_Occurs Spill Occurs Assess_Spill Assess Spill Size and Risk Spill_Occurs->Assess_Spill Evacuate Evacuate Area and Alert Others Assess_Spill->Evacuate Large or High Risk Don_PPE Don Appropriate PPE Assess_Spill->Don_PPE Small and Manageable Evacuate->Don_PPE Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Collect_Waste Collect Waste into a Labeled Container Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of all materials as Hazardous Waste Decontaminate_Area->Dispose_Waste Report_Incident Report Incident to Safety Officer Dispose_Waste->Report_Incident

Caption: A logical flow diagram for responding to a spill of this compound.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be handled with the utmost care to ensure environmental and personal safety.

Waste Segregation and Collection
  • Designated Waste Container: All waste containing this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container[11].

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".

  • Incompatible Wastes: Do not mix this compound waste with other incompatible chemical waste streams[11].

Disposal Procedure
  • Licensed Waste Disposal Service: The disposal of this compound must be carried out by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste[6].

  • Incineration: The recommended method of disposal for organic N-oxides is typically high-temperature incineration by a licensed facility equipped with afterburners and scrubbers to handle potentially toxic combustion byproducts[6].

  • Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, often after defacing the label[11].

References

  • MATERIAL SAFETY DATA SHEETS N-OXIDE IMPURITY. (n.d.).
  • Updated Guidance on testing for mutagenicity. (2014, August 19). European Chemicals Agency (ECHA).
  • LUMIFLAVINE - Safety D
  • Proper Disposal of Integerrimine N-oxide: A Guide for Labor
  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.).
  • Global Shifts in Chemical Safety: Updating Germ Cell Mutagenicity Classific
  • This compound. (n.d.). PubChem.
  • UN/SCEGHS/49/INF.3 - GHS: Germ cell mutagenicity. (n.d.). United Nations Economic Commission for Europe (UNECE).
  • Does REACH provide sufficient information to regulate mutagenic and carcinogenic substances? (2018, August 1). Taylor & Francis Online.
  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University.
  • CLP, 3.5.2., Classification criteria for substances. (n.d.). REACH Online.
  • Lumiflavin. (n.d.). PubChem.
  • Lumiflavin. (n.d.). In Wikipedia.
  • Hazard evaluation of mixtures containing established mutagens. (1993, November 4).
  • SAFETY DATA SHEET. (2025, October 24). Thermo Fisher Scientific.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison Biomedical Engineering.
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.).
  • Nitric oxide. (n.d.).
  • SAFETY DATA SHEET. (2024, April 4). Sigma-Aldrich.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.).
  • Guidance for the safe management of hazardous medicinal products at work. (2023, May 25).
  • SAFETY DATA SHEET. (2011, September 5). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, September 25). Kao Chemicals.
  • HEALTH CARE FACILITIES. (n.d.).
  • Flavin oxidation in flavin‐dependent N‐monooxygenases. (n.d.).
  • Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in N
  • Flavin-N5-oxide: A new, catalytic motif in flavoenzymology. (2017, August 5).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lumiflavin 5-Oxide
Reactant of Route 2
Reactant of Route 2
Lumiflavin 5-Oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.